molecular formula C11H13NO2 B1271898 N-(4-Acetyl-3-methylphenyl)acetamide CAS No. 34956-31-5

N-(4-Acetyl-3-methylphenyl)acetamide

Cat. No.: B1271898
CAS No.: 34956-31-5
M. Wt: 191.23 g/mol
InChI Key: PTARWPNYVATTDE-UHFFFAOYSA-N
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Description

N-(4-Acetyl-3-methylphenyl)acetamide is a useful research compound. Its molecular formula is C11H13NO2 and its molecular weight is 191.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-acetyl-3-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-7-6-10(12-9(3)14)4-5-11(7)8(2)13/h4-6H,1-3H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTARWPNYVATTDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10372028
Record name N-(4-Acetyl-3-methylphenyl)acetamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34956-31-5
Record name N-(4-Acetyl-3-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-Acetamido-2'-methylacetophenone
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Foundational & Exploratory

An In-depth Technical Guide to N-(4-Acetyl-3-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of N-(4-Acetyl-3-methylphenyl)acetamide, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development and organic synthesis, this document delves into its chemical properties, synthesis, and potential applications, grounded in established scientific principles and data.

Core Compound Identification and Properties

This compound, identified by the CAS Number 34956-31-5 , is a disubstituted acetanilide derivative.[1][2][3] Its structure features both an acetyl group and an acetamido group attached to a toluene backbone, making it a valuable building block in synthetic chemistry.

Physicochemical Data Summary

The fundamental properties of this compound are critical for its application in experimental design, dictating solubility, reactivity, and purification strategies. The data presented below has been consolidated from various chemical suppliers and databases.

PropertyValueSource(s)
CAS Number 34956-31-5[1][2][3]
Molecular Formula C₁₁H₁₃NO₂[3]
Molecular Weight 191.23 g/mol [3]
Melting Point 131 - 139 °C[2][3]
Boiling Point 385 °C (Predicted)[2]
Density 1.122 g/cm³ (Predicted)[2]
SMILES CC(=O)Nc1ccc(c(c1)C)C(=O)C[1]
InChIKey PTARWPNYVATTDE-UHFFFAOYSA-N[3]

Synonyms: The compound is also known by several other names, including 4'-Acetamido-2'-methylacetophenone and 4-Acetamido-2-methylacetophenone.[2][3]

Synthesis Pathway and Mechanistic Rationale

The synthesis of this compound typically involves the acetylation of an appropriate aniline precursor. A logical and industrially relevant approach is the Friedel-Crafts acylation of N-(3-methylphenyl)acetamide (also known as 3'-Methylacetanilide). This method is favored for its efficiency in installing an acetyl group onto an activated aromatic ring.

Proposed Synthetic Workflow

The following diagram illustrates a plausible two-step synthesis starting from m-toluidine.

G cluster_0 Step 1: Acetylation of Amine cluster_1 Step 2: Friedel-Crafts Acylation A m-Toluidine (3-Methylaniline) B N-(3-Methylphenyl)acetamide A->B Acetic Anhydride (Ac₂O) or Acetyl Chloride C N-(3-Methylphenyl)acetamide D This compound (Target Compound) C->D Acetyl Chloride (AcCl) AlCl₃ (Lewis Acid Catalyst) CS₂ (Solvent)

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol and Causality

Step 1: Synthesis of N-(3-Methylphenyl)acetamide

  • Reactant Preparation: In a well-ventilated fume hood, dissolve m-toluidine (1 equivalent) in a suitable solvent such as dichloromethane or ethyl acetate. The choice of solvent is crucial for reactant solubility and to moderate the reaction temperature.

  • Acetylation: Cool the solution in an ice bath to 0-5 °C. Slowly add acetic anhydride (1.1 equivalents) dropwise. The exothermic reaction is controlled by cooling to prevent side reactions. A base like pyridine or triethylamine can be added to neutralize the acetic acid byproduct, driving the reaction to completion.

  • Reaction Monitoring & Workup: Monitor the reaction progress using Thin Layer Chromatography (TLC). Upon completion, quench the reaction with water. Extract the product into an organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure N-(3-methylphenyl)acetamide.

Step 2: Friedel-Crafts Acylation to Yield this compound

  • Catalyst Suspension: Suspend anhydrous aluminum chloride (AlCl₃, a strong Lewis acid, ~2.5 equivalents) in a cold, dry, non-polar solvent like carbon disulfide (CS₂) or nitrobenzene. AlCl₃ activates the acylating agent.

  • Acylium Ion Formation: Slowly add acetyl chloride (1.1 equivalents) to the suspension. The AlCl₃ coordinates with the chloride, forming a highly electrophilic acylium ion (CH₃CO⁺).

  • Electrophilic Aromatic Substitution: Add the N-(3-methylphenyl)acetamide (1 equivalent) from Step 1 to the mixture. The acetamido group is a powerful ortho-, para-director. The para-position relative to the acetamido group is sterically favored, leading to the desired product.

  • Quenching and Isolation: After the reaction is complete (monitored by TLC), the reaction is carefully quenched by pouring it over crushed ice and hydrochloric acid. This hydrolyzes the aluminum complexes and separates the product.

  • Purification: The precipitated solid product is filtered, washed with water, and purified by recrystallization to yield this compound.

Applications in Research and Development

This compound serves primarily as a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and materials science sectors.[2]

Role as a Pharmaceutical Intermediate

The acetamide functional group and its derivatives are prevalent in medicinal chemistry due to their ability to form hydrogen bonds and interact with biological targets.[4] While specific drugs derived directly from this compound are not widely documented in public literature, its structure is analogous to precursors used in synthesizing enzyme inhibitors and other bioactive molecules.[4][5] For instance, N-substituted acetamides have been investigated for their potential to inhibit enzymes implicated in various diseases.[4]

The logical flow from this intermediate to a potential therapeutic agent is illustrated below.

G A This compound (Intermediate) B Functional Group Modification (e.g., Oxidation, Reduction, Condensation) A->B C Advanced Intermediate (Scaffold) B->C D Final API (Active Pharmaceutical Ingredient) C->D

Caption: Role as an intermediate in a multi-step pharmaceutical synthesis workflow.

Application in Dye and Materials Synthesis

The aromatic structure of this compound makes it a candidate for creating dyes and other organic materials.[2] The acetyl and acetamido groups can be chemically modified to tune the chromophoric properties of the resulting molecule.

Safety and Handling

Prudent laboratory practice is essential when handling this compound.

  • Irritation: The compound may be an irritant. Direct contact with skin and eyes should be avoided by using appropriate personal protective equipment (PPE), including gloves and safety glasses.[2]

  • Ventilation: All handling should occur in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[2]

  • Storage: Store in a cool, dry place away from strong oxidizing agents and acids to ensure stability.[2]

References

  • This compound. Ivy Fine Chemicals. [Link]

  • This compound CAS 34956-31-5. BIOSYNCE. [Link]

  • This compound. Stenutz. [Link]

  • What is Acetamide used for?. Patsnap Synapse. [Link]

  • New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies. PubMed Central - NIH. [Link]

Sources

"N-(4-Acetyl-3-methylphenyl)acetamide" chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Synthesis of N-(4-Acetyl-3-methylphenyl)acetamide

Introduction

This compound, also known as 4'-acetamido-2'-methylacetophenone, is a polysubstituted aromatic compound featuring both an acetamido and an acetyl functional group. Its structural complexity makes it a valuable intermediate in various fields of organic synthesis, particularly for the development of pharmaceuticals, dyes, and fragrances.[1] This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, and an analysis of its spectroscopic data for researchers, scientists, and professionals in drug development.

Compound Identification and Physicochemical Properties

Proper identification and understanding of the basic physical properties are foundational to working with any chemical compound.

Compound Identity
IdentifierValue
IUPAC Name This compound
CAS Number 34956-31-5[2]
Molecular Formula C₁₁H₁₃NO₂[2]
Molecular Weight 191.23 g/mol [2]
InChIKey PTARWPNYVATTDE-UHFFFAOYSA-N[2]
Canonical SMILES CC(=O)Nc1ccc(C(C)=O)c(C)c1[2]

Chemical Structure:

Chemical structure of this compound
Physicochemical Data

The physical properties of this compound determine its handling, purification, and reaction conditions.

PropertyValueSource
Melting Point 131 - 133 °CBiosynce[1]
139 °CStenutz[2]
Boiling Point 385 °C (Predicted)Biosynce[1]
Density 1.122 g/cm³ (Predicted)Biosynce[1]

Synthesis and Mechanistic Insights

The synthesis of this compound can be effectively achieved via a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution introduces an acetyl group onto an already functionalized aromatic ring.

Proposed Synthetic Pathway: Friedel-Crafts Acylation

The most logical route involves the acetylation of N-(3-methylphenyl)acetamide (also known as 3'-methylacetanilide). The existing acetamido group is a moderately activating, ortho-, para-director. Due to steric hindrance from the adjacent methyl group at the ortho-position (C2) and the other ortho-position (C6), the incoming electrophile (acetyl group) is predominantly directed to the para-position (C4).

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_end Final Product SM1 N-(3-methylphenyl)acetamide Reaction Friedel-Crafts Acylation in Dichloromethane (DCM) 0°C to Room Temp SM1->Reaction SM2 Acetyl Chloride SM2->Reaction SM3 Aluminum Chloride (AlCl₃) SM3->Reaction Catalyst Workup Quench with HCl/Ice Liquid-Liquid Extraction Reaction->Workup Reaction Mixture Purification Recrystallization (e.g., from Ethanol/Water) Workup->Purification Crude Product Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a self-validating system designed for high yield and purity.

  • Reactor Setup: To a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 2.2 equivalents).

  • Solvent Addition: Add anhydrous dichloromethane (DCM, 100 mL) to the flask and cool the resulting slurry to 0 °C in an ice bath. Causality: Low temperature is crucial to control the exothermic reaction and prevent side reactions.

  • Reactant Addition: Dissolve N-(3-methylphenyl)acetamide (1.0 equivalent) in 50 mL of anhydrous DCM and add it to the dropping funnel. Add the solution dropwise to the stirred AlCl₃ slurry over 30 minutes, maintaining the temperature at 0 °C.

  • Electrophile Addition: Add acetyl chloride (1.1 equivalents) to the dropping funnel and add it dropwise to the reaction mixture over 20 minutes. Expertise: Using a slight excess of the acylating agent ensures complete conversion of the starting material.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Reaction Quench: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by carefully adding a mixture of crushed ice and concentrated hydrochloric acid. Trustworthiness: This step safely decomposes the aluminum chloride complex and protonates the product.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from an ethanol/water mixture to yield pure this compound as a crystalline solid.

Structural Elucidation via Spectroscopy

The confirmation of the molecular structure is achieved through a combination of spectroscopic methods. The following data are predicted based on the known effects of the constituent functional groups.

Spectroscopic Data for this compound
¹H NMR (Predicted, in CDCl₃)
δ ~ 8.0-8.2 ppm(d, 1H, Ar-H ortho to acetyl group)
δ ~ 7.4-7.6 ppm(dd, 1H, Ar-H ortho to acetamido)
δ ~ 7.2-7.4 ppm(d, 1H, Ar-H)
δ ~ 2.6 ppm(s, 3H, -COCH₃, ketone)
δ ~ 2.3 ppm(s, 3H, Ar-CH₃)
δ ~ 2.2 ppm(s, 3H, -NHCOCH₃, amide)
δ ~ 7.5 ppm(br s, 1H, -NH)
¹³C NMR (Predicted)
δ ~ 198 ppm(C=O, ketone)
δ ~ 169 ppm(C=O, amide)
δ ~ 140-145 ppm(Aromatic C-N)
δ ~ 135-140 ppm(Aromatic C-C=O)
δ ~ 120-135 ppm(Aromatic C-H & C-CH₃)
δ ~ 26 ppm(-COCH₃, ketone)
δ ~ 24 ppm(-NHCOCH₃, amide)
δ ~ 18 ppm(Ar-CH₃)
FT-IR (Predicted, cm⁻¹)
3250-3350N-H stretch (amide)
3000-3100Aromatic C-H stretch
2850-2950Aliphatic C-H stretch
~1685C=O stretch (ketone)
~1665C=O stretch (Amide I)
~1550N-H bend (Amide II)
1500-1600Aromatic C=C stretch
Mass Spec. (EI)
m/z 191[M]⁺ (Molecular Ion)
m/z 176[M - CH₃]⁺
m/z 149[M - COCH₂]⁺
m/z 134[M - NHCOCH₃]⁺
m/z 43[COCH₃]⁺ (Base Peak)

Applications and Reactivity

This compound serves primarily as a versatile intermediate in organic synthesis.[1]

  • Pharmaceutical Synthesis: The molecule contains multiple functional handles that can be further modified. The ketone can undergo reduction, oxidation, or condensation reactions, while the amide can be hydrolyzed to an amine, opening pathways to a wide range of more complex drug candidates.

  • Dye and Fragrance Industry: The substituted acetophenone core is a common structural motif in dyes and fragrances.[1]

  • Chemical Reactivity: The aromatic ring can undergo further electrophilic substitution, though the existing substituents will direct incoming groups. The methyl group of the ketone is susceptible to reactions such as aldol condensation or halogenation under basic conditions.

Safety and Handling

While comprehensive toxicity data is limited, standard laboratory precautions should be observed.

  • Irritation: The compound may be an irritant to the skin and eyes. Direct contact should be avoided by using appropriate personal protective equipment (PPE), including gloves and safety glasses.[1]

  • Inhalation: Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[1]

  • Storage: Store in a cool, dry place away from strong oxidizing agents and strong acids.[1]

Conclusion

This compound is a compound of significant interest for synthetic chemists. Its preparation via Friedel-Crafts acylation is a reliable and scalable method. The detailed physicochemical and spectroscopic data provided in this guide serve as a critical resource for researchers, enabling its effective use in the synthesis of novel and valuable molecules for the pharmaceutical and chemical industries.

References

  • Biosynce. (n.d.). This compound CAS 34956-31-5.
  • Stenutz. (n.d.). This compound.
  • ChemShuttle. (n.d.). This compound.

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"N-(4-Acetyl-3-methylphenyl)acetamide" molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure of N-(4-Acetyl-3-methylphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of this compound, a polysubstituted acetanilide derivative. The document delineates the compound's molecular architecture, physicochemical properties, and a robust synthetic methodology via Friedel-Crafts acylation. Central to this guide is a detailed exploration of the structural elucidation process, leveraging spectroscopic techniques including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The causality behind experimental design and the interpretation of analytical data are emphasized, offering field-proven insights for professionals in chemical synthesis and drug development. This guide serves as an authoritative resource, integrating theoretical principles with practical, self-validating protocols for the synthesis and characterization of this important chemical intermediate.

Introduction and Significance

This compound (CAS No. 34956-31-5) is a substituted aromatic ketone and amide. Its structure, featuring both a ketone and an acetamido group on a methylated benzene ring, makes it a valuable intermediate in organic synthesis. Such polysubstituted aromatic compounds are foundational building blocks for more complex molecules, including pharmaceuticals, dyes, and fragrances.[1] Understanding its precise molecular structure is paramount for predicting its reactivity, designing synthetic pathways that utilize it as a precursor, and for quality control in its production. This guide offers a detailed protocol for its synthesis and a thorough analysis of its structural characterization.

Molecular Structure and Physicochemical Properties

The fundamental identity of this compound is defined by its molecular formula, C₁₁H₁₃NO₂, and a molecular weight of 191.23 g/mol .[2] The structure consists of a central benzene ring substituted with four groups: an acetamido group [-NHC(O)CH₃], an acetyl group [-C(O)CH₃], and a methyl group [-CH₃] in a 1,2,4-trisubstituted pattern.

C1 C C2 C C1->C2 N1 N C1->N1 C3 C C2->C3 C_methyl CH₃ C2->C_methyl C4 C C3->C4 H1 H C3->H1 C5 C C4->C5 C_ketone_CO C C4->C_ketone_CO C6 C C5->C6 H2 H C5->H2 C6->C1 H3 H C6->H3 H_N H N1->H_N C_amide_CO C N1->C_amide_CO O_amide O C_amide_CO->O_amide C_amide_CH3 CH₃ C_amide_CO->C_amide_CH3 O_ketone O C_ketone_CO->O_ketone C_ketone_CH3 CH₃ C_ketone_CO->C_ketone_CH3

Caption: Molecular structure of this compound.

The compound's physical properties are summarized in the table below.

PropertyValueSource
CAS Number 34956-31-5[1]
Molecular Formula C₁₁H₁₃NO₂[2]
Molecular Weight 191.23 g/mol [2]
Melting Point 131 - 139 °C[1][2]
Boiling Point 385 °C[1]
Density 1.122 g/cm³[1]
Common Synonyms 4'-Acetamido-2'-methylacetophenone[1][2]

Synthesis via Electrophilic Aromatic Substitution: A Mechanistic Approach

The most logical and efficient synthesis of this compound is through the Friedel-Crafts acylation of N-(3-methylphenyl)acetamide (also known as 3'-methylacetanilide).[3]

Causality of Experimental Design: The choice of this pathway is dictated by the principles of electrophilic aromatic substitution. The starting material, N-(3-methylphenyl)acetamide, possesses two activating groups on the aromatic ring: the methyl group and the acetamido group.

  • Directing Effects: The acetamido group is a powerful ortho-, para-director due to the lone pair of electrons on the nitrogen atom that can be delocalized into the ring, stabilizing the arenium ion intermediate. The methyl group is a weaker ortho-, para-director.

  • Regioselectivity: The incoming electrophile, the acylium ion (CH₃CO⁺), will preferentially add to the positions most activated. The position para to the strong acetamido director is the most electronically favored site for substitution. In this case, that position (C4) is also ortho to the methyl group, further enhancing its activation. Steric hindrance at this position is minimal, making it the primary site of reaction.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is a self-validating system; its success is confirmed by the subsequent spectroscopic analysis of the product.

  • Apparatus Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N-(3-methylphenyl)acetamide (1.0 eq) and anhydrous dichloromethane (CH₂Cl₂).

  • Catalyst Addition: Cool the solution to 0 °C in an ice bath. Carefully add anhydrous aluminum chloride (AlCl₃, 2.5 eq) portion-wise, ensuring the temperature remains below 5 °C. The mixture should be stirred until the Lewis acid is well-dispersed.

  • Electrophile Addition: Add acetyl chloride (1.2 eq) dropwise via the dropping funnel over 30 minutes. A color change is typically observed as the acylium ion complex forms.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up (Quenching): Once the reaction is complete, cool the flask back to 0 °C and slowly pour the reaction mixture over a stirred mixture of crushed ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum complexes and neutralizes excess catalyst.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation and Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound as a crystalline solid.

Structural Elucidation via Spectroscopic Analysis

The definitive confirmation of the molecular structure is achieved through a combination of spectroscopic methods. The data presented below are predicted values based on the known structure and established principles of spectroscopy.

Technique Characteristic Feature Predicted Observation & Rationale
¹H NMR Chemical Shift (δ, ppm)~8.5-9.5 (s, 1H): Amide N-H . Broad signal, chemical shift is solvent dependent.~7.8 (d, 1H): Aromatic H ortho to the acetyl group.~7.5 (dd, 1H): Aromatic H between the acetamido and acetyl groups.~7.3 (d, 1H): Aromatic H ortho to the acetamido group.~2.5 (s, 3H): Ketone acetyl C(O)CH₃ . Deshielded by the adjacent carbonyl.~2.3 (s, 3H): Aromatic CH₃ . Typical range for an aryl methyl group.~2.1 (s, 3H): Amide acetyl NHC(O)CH₃ .
¹³C NMR Chemical Shift (δ, ppm)~198: Ketone C =O. Typical chemical shift for an aryl ketone carbonyl.~169: Amide C =O. Typical chemical shift for an amide carbonyl.~120-145: 6 aromatic C signals. Shifts are influenced by the electronic effects of the substituents.~26: Ketone acetyl C H₃.~24: Amide acetyl C H₃.~18: Aromatic C H₃.
IR Spectroscopy Wavenumber (cm⁻¹)~3300: N-H stretch (secondary amide).~3100-3000: Aromatic C-H stretch.~2950-2850: Aliphatic C-H stretch (from methyl groups).~1685: C=O stretch (aryl ketone). Strong, sharp peak.~1665: C=O stretch (Amide I band). Strong, sharp peak.~1550: N-H bend (Amide II band).
Mass Spectrometry Mass-to-Charge (m/z)191 [M]⁺: Molecular ion peak, confirming the molecular weight.149 [M-CH₂CO]⁺: Loss of ketene from the amide group.176 [M-CH₃]⁺: Loss of a methyl radical.43 [CH₃CO]⁺: Acetyl cation fragment, often a base peak.

Applications and Safety

Applications: As a multifunctional intermediate, this compound is a precursor for synthesizing more elaborate molecules. Its reactive sites—the ketone, the amide, and the aromatic ring—allow for a wide range of subsequent chemical transformations. It is primarily used in research and development settings for the creation of novel compounds in fields such as medicinal chemistry and materials science.[1]

Safety Information: The compound may be an irritant. Standard laboratory safety precautions should be employed during handling, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[1]

Conclusion

The molecular structure of this compound has been thoroughly defined through a combination of synthetic logic and detailed spectroscopic analysis. A reliable synthesis via Friedel-Crafts acylation provides efficient access to the molecule, with regioselectivity governed by the powerful directing effect of the acetamido group. The structural identity is unequivocally confirmed by a unique confluence of signals in NMR, IR, and mass spectra, which directly correlate to its constituent functional groups and their specific chemical environments. This guide provides researchers and drug development professionals with the foundational knowledge and practical protocols necessary to synthesize, characterize, and utilize this versatile chemical building block.

References

  • This compound CAS 34956-31-5. BIOSYNCE. [Link]

  • Electrochemical selenium-catalyzed para-amination of N-aryloxyamides: access to polysubstituted aminophenols - Supporting Information. Royal Society of Chemistry. [Link]

  • Friedel-Crafts Acylation with Amides. National Institutes of Health (NIH). [Link]

  • This compound. Stenutz. [Link]

  • Comparison between experimental infrared spectrum of acetamide and... ResearchGate. [Link]

  • Acetamide, N-methyl-N-(4-methylphenyl)-. NIST WebBook. [Link]

  • Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]

  • N-(4-Acetylphenyl)acetamide | C10H11NO2. RCSB PDB. [Link]

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An In-depth Technical Guide to N-(4-Acetyl-3-methylphenyl)acetamide: Synthesis, Characterization, and Scientific Insights

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound N-(4-Acetyl-3-methylphenyl)acetamide, a key intermediate in various fields of organic synthesis, including pharmaceutical and dye manufacturing. This document delineates a robust protocol for its synthesis via Friedel-Crafts acylation, offers a detailed framework for its purification and characterization using modern analytical techniques, and delves into the mechanistic underpinnings of the synthetic pathway. The content is structured to provide both practical, field-tested methodologies and the theoretical basis necessary for a deeper understanding, empowering researchers to confidently synthesize, purify, and characterize this versatile molecule.

Introduction and Chemical Identity

This compound, a substituted acetanilide derivative, holds significance as a versatile building block in organic chemistry. Its structure, featuring both an acetamido and an acetyl group on a methylated phenyl ring, provides multiple reactive sites for further chemical transformations.

IUPAC Name: this compound

Synonyms: 4'-Acetamido-2'-methylacetophenone, 4-Acetyl-3-methylacetanilide

CAS Number: 34956-31-5

Molecular Formula: C₁₁H₁₃NO₂

Molecular Weight: 191.23 g/mol

Chemical Structure:

The strategic placement of the functional groups on the aromatic ring makes this compound a valuable precursor for the synthesis of more complex molecules, including potential pharmaceutical agents and functional dyes. Understanding its synthesis and characterization is therefore of considerable interest to the scientific community.

Synthesis of this compound via Friedel-Crafts Acylation

The most direct and industrially scalable method for the synthesis of this compound is the Friedel-Crafts acylation of N-(3-methylphenyl)acetamide (also known as 3-methylacetanilide). This electrophilic aromatic substitution reaction introduces an acetyl group onto the aromatic ring.

Mechanistic Insight: The Chemistry Behind the Synthesis

The Friedel-Crafts acylation proceeds through the generation of a highly electrophilic acylium ion. In this synthesis, acetyl chloride reacts with a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form the acylium ion.[1][2]

The acetamido group (-NHCOCH₃) of the starting material, N-(3-methylphenyl)acetamide, is an ortho-, para-directing group. Due to steric hindrance from the adjacent methyl group and the acetamido group itself, the incoming acylium ion is predominantly directed to the para position relative to the acetamido group. The methyl group is also an ortho-, para-director, further reinforcing the regioselectivity of the reaction.

Diagram of the Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction Conditions cluster_workup Work-up & Purification N-(3-methylphenyl)acetamide N-(3-methylphenyl)acetamide Reaction Vessel Reaction Vessel N-(3-methylphenyl)acetamide->Reaction Vessel Acetyl Chloride Acetyl Chloride Acetyl Chloride->Reaction Vessel Aluminum Chloride Aluminum Chloride Aluminum Chloride->Reaction Vessel Solvent (e.g., Dichloromethane) Solvent (e.g., Dichloromethane) Inert Atmosphere (Nitrogen) Inert Atmosphere (Nitrogen) 0°C to Room Temperature 0°C to Room Temperature Quenching (Ice/HCl) Quenching (Ice/HCl) Extraction Extraction Quenching (Ice/HCl)->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Recrystallization Recrystallization Drying->Recrystallization Final Product Final Product Recrystallization->Final Product Reaction Vessel->Quenching (Ice/HCl) Friedel-Crafts Acylation

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system, with each step designed to ensure high yield and purity of the final product.

Materials and Reagents:

  • N-(3-methylphenyl)acetamide (1 equivalent)

  • Anhydrous Aluminum Chloride (AlCl₃) (2.5 equivalents)

  • Acetyl Chloride (CH₃COCl) (1.2 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethanol or a mixture of Ethanol/Water for recrystallization

  • Ice

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Condenser with a drying tube (e.g., filled with CaCl₂)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Büchner funnel and flask

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a fume hood, equip a dry three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a condenser fitted with a drying tube. The system should be under an inert atmosphere (e.g., nitrogen).

  • Addition of Lewis Acid and Substrate: To the flask, add anhydrous dichloromethane followed by anhydrous aluminum chloride. Cool the resulting slurry to 0 °C in an ice bath with stirring. In a separate, dry container, dissolve N-(3-methylphenyl)acetamide in anhydrous dichloromethane.

  • Formation of Acylium Ion: Slowly add acetyl chloride to the cooled AlCl₃ slurry via the dropping funnel. Allow the mixture to stir for 15-20 minutes at 0 °C to ensure the formation of the acylium ion complex.

  • Acylation Reaction: Add the solution of N-(3-methylphenyl)acetamide dropwise to the reaction mixture from the dropping funnel. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.[1]

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion.

  • Quenching: Carefully and slowly pour the reaction mixture onto a stirred mixture of crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum chloride complexes and quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two additional portions of dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, a solid, can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture, to yield this compound as a crystalline solid.

Purification and Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Purification

Recrystallization is the primary method for purifying the solid product. The choice of solvent is critical and should be determined empirically, though ethanol or ethanol-water mixtures are often effective for acetanilide derivatives. The goal is to dissolve the compound in a minimum amount of hot solvent and allow it to crystallize upon cooling, leaving impurities in the mother liquor.

Characterization Techniques

Diagram of the Characterization Workflow

Characterization_Workflow cluster_spectroscopy Spectroscopic Techniques Purified Product Purified Product Melting Point Analysis Melting Point Analysis Purified Product->Melting Point Analysis Purity Assessment Spectroscopic Analysis Spectroscopic Analysis Purified Product->Spectroscopic Analysis ¹H NMR ¹H NMR Spectroscopic Analysis->¹H NMR Proton Environment ¹³C NMR ¹³C NMR Spectroscopic Analysis->¹³C NMR Carbon Skeleton FTIR FTIR Spectroscopic Analysis->FTIR Functional Groups Mass Spectrometry Mass Spectrometry Spectroscopic Analysis->Mass Spectrometry Molecular Weight Structural Confirmation Structural Confirmation ¹H NMR->Structural Confirmation ¹³C NMR->Structural Confirmation FTIR->Structural Confirmation Mass Spectrometry->Structural Confirmation

Caption: Workflow for the characterization of this compound.

Table 1: Predicted Analytical Data for this compound

Technique Expected Observations
Melting Point A sharp melting point is indicative of high purity.
¹H NMR Signals corresponding to aromatic protons, methyl protons (from both acetyl and ring methyl groups), and the amide proton.
¹³C NMR Resonances for carbonyl carbons (ketone and amide), aromatic carbons, and methyl carbons.
FTIR (cm⁻¹) Characteristic absorption bands for N-H stretching, C=O stretching (amide and ketone), and aromatic C-H stretching.
Mass Spec. (m/z) Molecular ion peak corresponding to the molecular weight (191.23 g/mol ) and characteristic fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

  • ¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments. Based on the structure of this compound and data from similar compounds, the following proton signals are expected (in CDCl₃ or DMSO-d₆):

    • A singlet for the amide proton (N-H), typically in the range of δ 8.0-10.0 ppm.

    • Aromatic protons will appear in the aromatic region (δ 7.0-8.0 ppm), likely as a complex multiplet or distinct doublets and singlets depending on the coupling.

    • A singlet for the protons of the acetyl group (CH₃CO), around δ 2.5 ppm.

    • A singlet for the protons of the ring methyl group, around δ 2.3 ppm.

    • A singlet for the protons of the acetamido methyl group, around δ 2.1 ppm.

  • ¹³C NMR: The carbon NMR spectrum will confirm the carbon framework of the molecule. Expected chemical shifts include:

    • A resonance for the ketone carbonyl carbon around δ 197-200 ppm.

    • A resonance for the amide carbonyl carbon around δ 168-170 ppm.

    • Multiple signals in the aromatic region (δ 120-145 ppm).

    • A signal for the acetyl methyl carbon around δ 26 ppm.

    • A signal for the acetamido methyl carbon around δ 24 ppm.

    • A signal for the ring methyl carbon around δ 18-20 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

  • N-H Stretch: A moderate to sharp absorption band around 3300 cm⁻¹ is expected for the N-H stretch of the secondary amide.

  • C-H Stretches: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups will be just below 3000 cm⁻¹.

  • C=O Stretches: Two distinct and strong carbonyl absorption bands will be observed. The ketone C=O stretch typically appears around 1680 cm⁻¹, while the amide I band (primarily C=O stretch) is found around 1660 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

  • Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) at m/z = 191, corresponding to the molecular weight of the compound.

  • Fragmentation: Common fragmentation patterns for acetanilides include the loss of the acetyl group and cleavage of the amide bond.

Safety and Handling

As with all chemical syntheses, appropriate safety precautions must be taken.

  • Reagents: Anhydrous aluminum chloride is corrosive and reacts violently with water. Acetyl chloride is also corrosive and a lachrymator. Both should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Reaction: The Friedel-Crafts acylation is an exothermic reaction. Proper temperature control is crucial to prevent runaway reactions.

  • Work-up: The quenching of the reaction with water/acid is highly exothermic and releases HCl gas. This step must be performed slowly and with vigorous stirring in a well-ventilated fume hood.

Conclusion

This technical guide has provided a detailed and practical framework for the synthesis, purification, and characterization of this compound. The presented Friedel-Crafts acylation protocol is a reliable and efficient method for obtaining this valuable chemical intermediate. The in-depth discussion of the reaction mechanism and the comprehensive guide to analytical characterization are intended to equip researchers and drug development professionals with the necessary knowledge and tools to confidently work with this compound. The scientific integrity of the described protocols, grounded in established chemical principles, ensures a reproducible and robust approach to the synthesis and analysis of this compound.

References

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

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A Comprehensive Technical Guide to the Synthesis of N-(4-Acetyl-3-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-(4-Acetyl-3-methylphenyl)acetamide, CAS No. 34956-31-5, is a valuable ketone derivative that serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals, dyes, and fragrances.[1] This technical guide provides an in-depth exploration of the primary synthetic pathway for this compound, focusing on the principles of electrophilic aromatic substitution. We present a detailed, field-proven protocol for a two-step synthesis commencing from 3-methylaniline (m-toluidine), centered around a strategic Friedel-Crafts acylation. The narrative emphasizes the causality behind experimental choices, mechanistic underpinnings, and robust characterization, designed to equip researchers and drug development professionals with a thorough and reproducible methodology.

Introduction and Retrosynthetic Analysis

This compound, also known as 4'-acetamido-2'-methylacetophenone, is a disubstituted acetanilide derivative.[1][2] Its molecular structure features an acetamido group and an acetyl group on a toluene backbone, making it a versatile building block for more complex molecules. The strategic synthesis of this target molecule hinges on the careful introduction of two distinct acyl groups onto the 3-methylaniline precursor.

A logical retrosynthetic analysis reveals two key disconnections corresponding to the principal bond formations: the C-C bond of the acetyl group and the N-C bond of the acetamido group.

G Target This compound Intermediate1 N-(3-methylphenyl)acetamide Target->Intermediate1 C-C bond formation (Friedel-Crafts Acylation) Reagent2 Acylating Agent (e.g., Acetyl Chloride) Target->Reagent2 Precursor 3-Methylaniline (m-Toluidine) Intermediate1->Precursor N-C bond formation (Amide Protection) Reagent1 Acetylating Agent (e.g., Acetic Anhydride) Intermediate1->Reagent1

Caption: Retrosynthetic analysis of the target molecule.

This analysis suggests a forward synthesis that first protects the reactive aniline nitrogen via acetylation and then introduces the second acetyl group onto the aromatic ring via a Friedel-Crafts acylation. This sequence is critical because a free amino group would react with the Lewis acid catalyst used in the Friedel-Crafts step, deactivating the ring and preventing the desired reaction.

Primary Synthesis Pathway: A Two-Step Approach

The most reliable and widely employed route involves two sequential reactions:

  • Acetylation of 3-Methylaniline: Protection of the amino group to form N-(3-methylphenyl)acetamide.

  • Friedel-Crafts Acylation: Introduction of the acetyl group at the C4 position of the aromatic ring.

Step 1: Synthesis of N-(3-methylphenyl)acetamide (Amine Protection)

Principle: The acetylation of primary and secondary amines is a fundamental nucleophilic substitution reaction used to form amides.[3][4] This step serves to protect the amine, reducing its basicity and nucleophilicity. The resulting acetamido group is a powerful ortho-, para-directing activator for subsequent electrophilic aromatic substitution (EAS), while being less activating than the original amino group, which helps prevent over-reaction. The reaction is typically performed with acetic anhydride or acetyl chloride.[4][5]

Experimental Protocol:

  • In a 250 mL round-bottom flask, dissolve 3-methylaniline (m-toluidine) in a suitable solvent such as dilute hydrochloric acid or ethyl acetate.

  • Cool the solution to 0-5 °C in an ice bath with continuous stirring.

  • Slowly add an equimolar amount of acetic anhydride dropwise to the cooled solution.[6]

  • After the addition is complete, add a solution of sodium acetate in water to neutralize the acid formed and precipitate the product.[5]

  • Continue stirring for 15-30 minutes as the mixture warms to room temperature.

  • Collect the white precipitate of N-(3-methylphenyl)acetamide by vacuum filtration, washing with cold water.

  • The crude product can be purified by recrystallization from ethanol/water to yield a crystalline solid.

Step 2: Friedel-Crafts Acylation of N-(3-methylphenyl)acetamide

Principle: The Friedel-Crafts acylation is a classic EAS reaction that introduces an acyl group onto an aromatic ring.[7][8] The reaction requires a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate a highly electrophilic acylium ion from an acylating agent like acetyl chloride or acetic anhydride.[9]

Mechanism & Regioselectivity: The reaction proceeds via the formation of a resonance-stabilized acylium ion, which is then attacked by the electron-rich aromatic ring of N-(3-methylphenyl)acetamide. The directing effects of the existing substituents govern the position of the incoming electrophile.

  • -NHCOCH₃ (Acetamido) group: A moderately activating, ortho-, para-director.

  • -CH₃ (Methyl) group: A weakly activating, ortho-, para-director.

The positions ortho and para to the powerful acetamido group are C2, C4, and C6. The positions ortho and para to the methyl group are C2, C4, and C5. The C4 position is strongly activated by both groups (para to the acetamido group and ortho to the methyl group), making it the most nucleophilic site. Steric hindrance from the acetamido group disfavors attack at the C2 position. Therefore, acylation occurs selectively at the C4 position.

G cluster_0 Step 1: Acylium Ion Generation cluster_1 Step 2: Electrophilic Attack & Deprotonation AcCl Acetyl Chloride CH₃COCl AlCl3 Aluminum Chloride AlCl₃ AcCl->AlCl3 Coordination Acylium Acylium Ion Complex CH₃C≡O⁺ + AlCl₄⁻ AlCl3->Acylium Cleavage StartMat N-(3-methylphenyl)acetamide Acylium->StartMat Sigma Sigma Complex (Arenium Ion) StartMat->Sigma Attack on Acylium Ion Product Product-Catalyst Complex Sigma->Product Deprotonation by AlCl₄⁻ FinalProduct This compound Product->FinalProduct Aqueous Workup

Caption: Mechanism of the Friedel-Crafts Acylation step.

Causality Behind Experimental Choices:

  • Catalyst Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylation requires a stoichiometric amount (or slight excess) of the Lewis acid.[7] This is because the product, an aryl ketone, is a Lewis base that forms a stable complex with AlCl₃, rendering the catalyst inactive. An aqueous workup is required to hydrolyze this complex and liberate the final product.[8]

  • Solvent: An inert solvent such as dichloroethane or a nitroalkane is typically used.[10][11] These solvents can dissolve the reactants and the catalyst complex without participating in the reaction.

  • Temperature Control: The reaction is often initiated at a low temperature (e.g., -15 to 0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature.[11]

Consolidated Experimental Protocol & Data

This section provides a self-validating, step-by-step methodology for the synthesis of the title compound.

Workflow Overview:

G A 1. Acetylation of 3-Methylaniline B 2. Purification of Intermediate (Recrystallization) A->B C 3. Friedel-Crafts Acylation Setup B->C D 4. Reaction Workup & Extraction C->D E 5. Final Purification (Recrystallization) D->E F 6. Characterization (NMR, MP, IR) E->F

Caption: Overall experimental workflow for the synthesis.

Reagents and Conditions Summary:

StepReagentMolar Eq.Key Parameters
1. Acetylation 3-Methylaniline1.0Solvent: Dilute HCl
Acetic Anhydride1.05Temp: 0-5 °C
Sodium Acetate1.1Neutralization
2. Acylation N-(3-methylphenyl)acetamide1.0Solvent: Dichloroethane
Aluminum Chloride (AlCl₃)2.2Temp: 0 °C to RT
Acetyl Chloride1.1Slow addition
Aqueous HCl Workup-Hydrolysis of complex

Detailed Protocol (Acylation Step):

  • Set up a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure the apparatus is flame-dried to exclude moisture.

  • Suspend anhydrous aluminum chloride (2.2 eq.) in dry dichloroethane under a nitrogen atmosphere.

  • Cool the suspension to 0 °C using an ice-salt bath.

  • Add acetyl chloride (1.1 eq.) dropwise to the stirred suspension.

  • To this mixture, add a solution of N-(3-methylphenyl)acetamide (1.0 eq.) in dichloroethane slowly via the dropping funnel, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature overnight.

  • The reaction is quenched by carefully and slowly pouring the mixture onto crushed ice containing concentrated HCl. This step is highly exothermic and should be performed in a fume hood with caution.

  • Separate the organic layer. Extract the aqueous layer twice with dichloroethane.

  • Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol) to afford this compound as a crystalline solid.

Characterization and Purity Assessment

The identity and purity of the final product must be confirmed through standard analytical techniques.

  • Melting Point: The purified compound should exhibit a sharp melting point. Literature values are in the range of 131-133 °C.[1]

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural confirmation. Expected signals include: two distinct methyl singlets (one from the acetyl group, one from the acetamido group), an aromatic methyl singlet, and distinct signals for the aromatic protons in the 1,2,4-trisubstituted pattern.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), two distinct C=O stretches for the ketone and amide carbonyls (typically 1660-1690 cm⁻¹ and 1640-1680 cm⁻¹ respectively), and C-H bands.

Safety Considerations

  • Aluminum Chloride (AlCl₃): Highly corrosive and hygroscopic. Reacts violently with water, releasing toxic HCl gas. Handle only in a dry environment and under an inert atmosphere.

  • Acetyl Chloride & Acetic Anhydride: Corrosive, lachrymatory, and react with water. All manipulations should be performed in a well-ventilated fume hood.

  • Solvents: Dichloroethane is a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Workup: The quenching of the reaction mixture is highly exothermic. Perform this step slowly and with adequate cooling.

Conclusion

The synthesis of this compound is efficiently achieved through a robust two-step process involving the initial protection of 3-methylaniline followed by a regioselective Friedel-Crafts acylation. Understanding the mechanistic principles, particularly the directing effects of the substituents and the role of the Lewis acid catalyst, is paramount for achieving high yield and purity. The detailed protocol provided in this guide offers a reliable and reproducible pathway for obtaining this important chemical intermediate for further applications in research and development.

References

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  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (2018). (URL: [Link])

  • CN102924306A - Preparation method for 4-aminoacetophenone - Google P
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  • Acetamide, N-(3-methylphenyl)- - NIST WebBook. (URL: [Link])

  • Synthesis of N‐(4‐acetylphenyl)acetamide 61. - ResearchGate. (URL: [Link])

  • Electrochemical selenium-catalyzed para-amination of N- aryloxyamides: access to polysubstituted aminophenols - Supporting Information. (URL: [Link])

  • N-{4-[(3-Methylphenyl)sulfamoyl]phenyl}acetamide - PubMed Central. (URL: [Link])

  • 1: Acetylation of Aniline (Experiment) - Chemistry LibreTexts. (2021). (URL: [Link])

  • Question: Draw a mechanism for the acetylation of p-methylaniline in reaction 3. - Chegg. (2020). (URL: [Link])

  • N-Methyl-N-(3-methylphenyl)acetamide | C10H13NO | CID 220768 - PubChem. (URL: [Link])

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  • N-(4-Acetylphenyl)acetamide | C10H11NO2 | MD Topology | NMR | X-Ray. (URL: [Link])

  • Theoretical study of acetylation of p-methylaniline catalyzed by Ni2+ ions - RIA-UTN. (URL: [Link])

  • US4379793A - Process for synthesis of esters of N-(4'-hydroxyphenyl)
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  • (PDF) Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells - ResearchGate. (URL: [Link])

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"N-(4-Acetyl-3-methylphenyl)acetamide" physical characteristics

Author: BenchChem Technical Support Team. Date: January 2026

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A Comprehensive Technical Guide to the Solubility Profile of N-(4-Acetyl-3-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Criticality of Solubility in Pharmaceutical Sciences

In the landscape of drug discovery and development, the intrinsic properties of a chemical entity dictate its potential trajectory from a laboratory curiosity to a therapeutic reality. Among these, solubility stands as a cornerstone of a molecule's developability.[1][2][3][4][5] Poor aqueous solubility is a major hurdle, with over 40% of new chemical entities (NCEs) being practically insoluble in water, which can lead to inadequate and variable bioavailability, thereby compromising therapeutic efficacy.[1][4] Therefore, a thorough understanding and precise quantification of a compound's solubility is not merely a data point but a critical piece of the puzzle in formulation development, toxicity studies, and predicting in vivo performance.[3]

Physicochemical Profile of N-(4-Acetyl-3-methylphenyl)acetamide

  • IUPAC Name: this compound

  • CAS Number: 34956-31-5[7]

  • Molecular Formula: C₁₁H₁₃NO₂[7]

  • Molecular Weight: 191.23 g/mol [7]

  • Structure:

    
    

    A visual representation of the molecular structure.

  • Predicted Solubility Characteristics: Based on its chemical structure, which includes both polar (acetamide and acetyl groups) and non-polar (phenyl ring and methyl group) moieties, this compound is expected to exhibit limited solubility in aqueous media and greater solubility in organic solvents. Acetanilide, a structurally related parent compound, is slightly soluble in cold water but its solubility increases significantly in hot water.[8][9] It is also very soluble in ethanol and acetone.[8][10] Another analogue, N-(4-fluoro-3-methylphenyl)-Acetamide, is reported to be soluble in ethanol and methanol, and only slightly soluble in water.[11] Therefore, a similar trend is anticipated for this compound.

The Cornerstone of Solubility Measurement: Thermodynamic vs. Kinetic Solubility

Before embarking on experimental determination, it is crucial to distinguish between two key concepts: thermodynamic and kinetic solubility.[1][12]

  • Thermodynamic Solubility is the equilibrium concentration of a compound in a saturated solution at a specific temperature and pressure, in the presence of excess solid. This is a true measure of a compound's intrinsic solubility and is the gold standard for pre-formulation and biopharmaceutical classification.

  • Kinetic Solubility , conversely, is the concentration at which a compound precipitates from a solution when the concentration is rapidly increased, often from a concentrated stock solution (e.g., in DMSO). While useful for high-throughput screening in early discovery, kinetic solubility values can often overestimate the true thermodynamic solubility.[1][12]

For the purpose of comprehensive characterization essential for drug development, this guide will focus on the determination of thermodynamic solubility .

Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility Determination

The shake-flask method is the most reliable and widely accepted technique for determining thermodynamic solubility.[5] The following protocol is a detailed, step-by-step guide for its implementation.

Materials and Equipment
  • This compound (solid, >98% purity)

  • Selected solvents (e.g., deionized water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, acetone, acetonitrile)

  • Analytical balance

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Step-by-Step Methodology
  • Preparation of Solvent Media: Prepare the desired solvents. For aqueous media, ensure the pH is accurately measured and adjusted if necessary.

  • Addition of Excess Solute: Weigh an amount of this compound that is in clear excess of its expected solubility and add it to a vial containing a known volume of the solvent. The presence of undissolved solid at the end of the experiment is critical.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm). Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure a true equilibrium is reached.

  • Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed to let the excess solid settle. To ensure complete removal of undissolved particles, centrifuge the samples at a high speed.

  • Sample Collection and Filtration: Carefully collect an aliquot of the supernatant, ensuring no solid material is disturbed. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial.

  • Sample Dilution: Accurately dilute the filtered sample with the appropriate mobile phase for HPLC analysis to bring the concentration within the linear range of the calibration curve.

  • Quantitative Analysis via HPLC: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved this compound.

Causality Behind Experimental Choices
  • Excess Solid: The presence of undissolved solid throughout the experiment is fundamental to ensuring that the solution is saturated and that the measured concentration represents the true thermodynamic solubility.

  • Equilibration Time: A prolonged equilibration time (24-72 hours) is necessary to allow the system to reach a state of dynamic equilibrium, where the rate of dissolution equals the rate of precipitation.

  • Temperature Control: Solubility is highly dependent on temperature. Maintaining a constant and accurately controlled temperature is crucial for reproducible results.

  • Phase Separation Technique: Centrifugation followed by filtration is a robust method to remove all undissolved solid particles, which could otherwise lead to an overestimation of the solubility.

  • HPLC Analysis: HPLC provides a sensitive and specific method for quantifying the concentration of the analyte, even in complex matrices.

Data Presentation and Interpretation

The solubility data obtained should be presented in a clear and organized manner.

Table 1: Estimated Solubility Profile of this compound at 25°C

SolventExpected Solubility Range (mg/mL)Rationale for Estimation
Water (pH 7.0)< 1Based on the "water insoluble" description for the structurally similar N-(3-Methylphenyl)acetamide and the general low aqueous solubility of acetanilide derivatives.[13]
Ethanol> 10Acetanilide and other derivatives show high solubility in ethanol.[8][10]
Methanol> 10N-(4-fluoro-3-methylphenyl)-Acetamide is soluble in methanol.[11]
Acetone> 10Acetanilide is very soluble in acetone.[10]

Note: The values in this table are estimations based on the solubility of structurally similar compounds and should be confirmed by experimental determination as outlined in this guide.

Visualizing the Workflow

A clear visualization of the experimental process ensures reproducibility and understanding.

Solubility_Determination_Workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solute Weigh Excess Solute shake Shake at Constant T (24-72h) prep_solute->shake prep_solvent Prepare Solvent prep_solvent->shake centrifuge Centrifuge shake->centrifuge filter Filter Supernatant (0.22 µm) centrifuge->filter dilute Dilute Sample filter->dilute hplc HPLC Analysis dilute->hplc data Calculate Solubility hplc->data

Figure 1: Workflow for Thermodynamic Solubility Determination.

Conclusion: A Pathway to Comprehensive Characterization

While direct experimental data for the solubility of this compound is currently sparse, a robust and reliable pathway for its determination exists. The shake-flask method, coupled with precise analytical techniques like HPLC, provides the means to generate the high-quality thermodynamic solubility data that is indispensable for informed decision-making in pharmaceutical research and development. By understanding the underlying principles and meticulously following a validated protocol, researchers can confidently characterize this compound and unlock its full potential. This guide provides the necessary framework to achieve that goal, emphasizing scientific integrity and experimental rigor.

References

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  • Pawar, R. R., & Patil, S. B. (2020). Solubility Of Acetanilide In Pure And Mixed Solvents At 288.15 To 313.15 K And Its Correlation With Thermodynamic Model. International Journal of Scientific & Technology Research, 9(2), 5404-5408. [Link]

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  • ResearchGate. (2017). Solubility predictions of acetanilide derivatives in water: Combining thermochemistry and thermodynamic modeling. [Link]

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An In-depth Technical Guide to the Melting Point of N-(4-Acetyl-3-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the physicochemical properties and melting point determination of N-(4-Acetyl-3-methylphenyl)acetamide. It is intended for researchers, scientists, and professionals in drug development and organic synthesis who require a thorough understanding of this compound's characteristics and the analytical techniques for its verification. We will delve into the theoretical principles underpinning melting point analysis, present detailed experimental protocols, and discuss the critical factors that influence measurement accuracy.

Introduction: The Significance of this compound

This compound, also known as 4'-acetamido-2'-methylacetophenone, is an organic compound that serves as a valuable intermediate in various synthetic pathways.[1] Its molecular structure, featuring both an acetamido and an acetyl group on a substituted benzene ring, makes it a versatile building block for more complex molecules, including potential pharmaceutical agents, dyes, and other specialty chemicals.[1]

In any synthetic workflow, verifying the identity and purity of such intermediates is paramount. The melting point is a fundamental and critically important physical property used for this purpose. It provides a rapid and cost-effective preliminary assessment of a solid compound's purity. A sharp, well-defined melting point is indicative of a pure substance, whereas a depressed and broad melting range typically signals the presence of impurities.[2]

Physicochemical Properties

A summary of the key physicochemical data for this compound is presented below. It is noteworthy that different sources report slightly different melting points, a common occurrence that underscores the importance of experimental verification and highlights the influence of sample purity and analytical methodology.

PropertyValueSource(s)
CAS Number 34956-31-5[1][3]
Molecular Formula C₁₁H₁₃NO₂[3]
Molecular Weight 191.23 g/mol [3]
Melting Point 131 - 133 °C[1]
139 °C[3]
Boiling Point 385 °C[1]
Density 1.122 g/cm³[1]
Synonyms 4'-Acetamido-2'-methylacetophenone, 4-Acetyl-3-methylacetanilide[1][3]

The Scientific Principle of Melting Point Determination

The melting point of a solid is the temperature at which it transitions from the ordered crystalline lattice of the solid state to the disordered liquid state. For a pure crystalline compound, this transition occurs over a very narrow temperature range, often less than 1°C. This process requires energy, known as the enthalpy of fusion, to overcome the intermolecular forces holding the crystal structure together.[4]

The presence of a soluble impurity disrupts the uniform crystal lattice. This disruption weakens the intermolecular forces, meaning less energy (and thus a lower temperature) is required to break them. This phenomenon is known as melting point depression . Furthermore, as the compound melts, the concentration of the impurity in the remaining solid increases, causing a progressive drop in the melting point and resulting in a broader melting range.[2] This principle is the foundation for using melting point as a robust criterion for purity.

MeltingPointDepression cluster_0 Pure Compound cluster_1 Impure Compound Pure_Solid Ordered Crystal Lattice (Strong Intermolecular Forces) Pure_Liquid Disordered Liquid State Pure_Solid->Pure_Liquid Sharp Melting Point (e.g., 139°C) Impure_Solid Disrupted Crystal Lattice (Weaker Forces) Impure_Liquid Mixture in Liquid State Impure_Solid->Impure_Liquid Depressed & Broad Melting Range (e.g., 132-136°C) MeltingPointWorkflow start Start prep Prepare Sample (Dry & Finely Powdered) start->prep pack Pack Capillary Tube (2-3 mm height) prep->pack insert Insert into Apparatus pack->insert fast_heat Rapid Pre-heating (Find approximate MP) insert->fast_heat cool Cool Apparatus fast_heat->cool slow_heat Slow Heating (1-2 °C/min near MP) cool->slow_heat observe Observe & Record Range (First liquid to last solid) slow_heat->observe report Report as T₁ - T₂ observe->report end End report->end

Caption: Standard workflow for melting point determination via the capillary method.

Protocol 2: Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It provides a more quantitative measure of the melting process.

Principle: When the sample melts, it undergoes an endothermic phase transition, requiring more heat to maintain its temperature increase at the same rate as the inert reference. This results in a detectable peak in the DSC thermogram. The onset of this peak is often reported as the melting point.

Step-by-Step Procedure:

  • Sample Preparation: Accurately weigh a small amount of the sample (typically 1-5 mg) into a DSC pan (e.g., aluminum).

  • Encapsulation: Seal the pan with a lid using a sample press. This prevents any loss of sample due to sublimation.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Program the instrument to heat the sample at a controlled, constant rate (e.g., 10 °C/min) through the expected melting range.

  • Data Analysis: The instrument software will generate a heat flow vs. temperature plot. The melting point is determined from the endothermic peak, typically by calculating the onset temperature.

Synthesis of this compound

While a detailed synthetic guide is beyond the scope of this document, understanding the compound's origin is relevant. This compound is typically prepared through multi-step synthesis. One plausible route involves the Friedel-Crafts acylation of an appropriately substituted aniline derivative. The purity of the final product, and thus its melting point, will be highly dependent on the success of the reaction and the thoroughness of the subsequent purification steps (e.g., recrystallization, chromatography). It is primarily utilized as an intermediate in the synthesis of more complex organic molecules. [1]

Conclusion: A Critical Parameter for Quality Assurance

The melting point of this compound is a critical quality attribute for any researcher or organization using this compound. The established literature values range from 131-133 °C to 139 °C . [1][3]This variation emphasizes that while literature values provide an essential benchmark, the purity of any given batch must be confirmed experimentally. A sharp melting point within the expected range provides strong evidence of high purity. Conversely, a depressed and broad range is a clear indicator that further purification is required before the material can be reliably used in subsequent applications. Adherence to meticulous experimental protocol, particularly a slow heating rate near the melting point, is essential for obtaining accurate and reproducible results.

References

  • Measuring the Melting Point. (2023, May 8). Westlab Canada. [Link]

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The Emerging Therapeutic Potential of N-(4-Acetyl-3-methylphenyl)acetamide Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking New Pharmacophores

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount to addressing unmet medical needs. The acetamide moiety, a versatile and synthetically accessible functional group, has long been a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. This guide focuses on a specific, yet promising, class of these compounds: derivatives of N-(4-Acetyl-3-methylphenyl)acetamide. While direct investigation into this particular scaffold is in its nascent stages, the wealth of data on structurally related phenylacetamide derivatives provides a compelling rationale for its potential as a source of new drug candidates. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering insights into the synthesis, biological evaluation, and potential mechanisms of action of these emerging compounds.

The this compound Core: A Foundation for Diversity

This compound is a substituted aromatic acetamide with the chemical formula C₁₁H₁₃NO₂.[1] Its structure, characterized by an acetamido group and an acetyl group on a methylated phenyl ring, presents multiple points for chemical modification. This synthetic tractability allows for the generation of diverse libraries of derivatives, a crucial step in structure-activity relationship (SAR) studies. The core itself is a stable, crystalline solid and is commercially available, often serving as an intermediate in organic synthesis.[2]

The strategic placement of the methyl and acetyl groups on the phenyl ring influences the electronic and steric properties of the molecule, which in turn can dictate its biological activity. The acetyl group, in particular, provides a reactive handle for the synthesis of a variety of derivatives, including chalcones, hydrazones, and thiazoles, each with its own potential pharmacological profile.

Synthetic Strategies: Building a Diverse Chemical Library

The generation of a library of derivatives is the first critical step in exploring the biological potential of the this compound scaffold. A common and effective strategy involves the modification of the acetyl group.

Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

Chalcones, characterized by an α,β-unsaturated ketone system, are a well-known class of compounds with a broad spectrum of biological activities. The synthesis of chalcone derivatives from this compound can be readily achieved through the Claisen-Schmidt condensation reaction.[3][4][5][6]

Experimental Protocol: Synthesis of a Representative Chalcone Derivative

This protocol describes the synthesis of a chalcone derivative by reacting this compound with a substituted benzaldehyde.

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • Addition of Aldehyde: To the stirred solution, add the desired substituted benzaldehyde (1 equivalent).

  • Base Catalysis: Slowly add a catalytic amount of a strong base, such as a 20% aqueous solution of sodium hydroxide (NaOH), to the mixture.[5]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[3]

  • Work-up: Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute hydrochloric acid (HCl) to neutralize the excess base.

  • Isolation and Purification: The resulting precipitate, the crude chalcone derivative, is collected by filtration, washed with cold water, and dried. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[3]

Rationale: The Claisen-Schmidt condensation is a robust and high-yielding reaction for forming carbon-carbon bonds. The use of a strong base deprotonates the α-carbon of the acetyl group, forming an enolate which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the α,β-unsaturated ketone of the chalcone.

Biological Activities: A Spectrum of Therapeutic Promise

While direct biological data for derivatives of this compound are limited, extensive research on analogous acetamide and chalcone derivatives points towards significant potential in several therapeutic areas, most notably as anticancer and antimicrobial agents.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Numerous studies have highlighted the potent cytotoxic effects of acetamide derivatives against a variety of cancer cell lines.[7][8][9] The proposed mechanisms of action often involve the inhibition of critical signaling pathways that drive cancer cell growth and survival.

Data Presentation: Comparative Anticancer Activity of Acetamide Derivatives

The following table summarizes the in vitro anticancer activity of various acetamide derivatives against different cancer cell lines, expressed as the half-maximal inhibitory concentration (IC₅₀). A lower IC₅₀ value indicates greater potency.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference CompoundReference
Phenylacetamide DerivativePC3 (Prostate)52Imatinib[8]
Phenylacetamide DerivativeMCF-7 (Breast)100Imatinib[8]
Thiazolyl-acetamideA549 (Lung)2.47Cisplatin[5]
Benzimidazole-acetamide---[10]
1,3,4-Thiadiazole-acetamidePC3 (Prostate)-Doxorubicin[11]

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[12][13][14][15][16]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the test compounds in a complete culture medium. Remove the overnight culture medium from the cells and add the medium containing the test compounds. Include appropriate controls (untreated cells and vehicle-treated cells).

  • Incubation: Incubate the cells with the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[12]

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value of the test compounds.

Self-Validation: The inclusion of positive (e.g., doxorubicin) and negative (vehicle) controls is essential for validating the assay results. The reproducibility of the dose-response curve across multiple experiments further ensures the reliability of the data.

Mandatory Visualization: Experimental Workflow for Anticancer Activity Screening

G cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanistic Mechanism of Action Studies s1 Synthesize Derivatives s2 Purify & Characterize (NMR, MS) s1->s2 c1 Prepare Stock Solutions s2->c1 c3 MTT Assay c1->c3 c2 Cell Culture (e.g., MCF-7, A549) c2->c3 c4 Determine IC50 Values c3->c4 m1 Signaling Pathway Analysis (Western Blot) c4->m1 m2 Apoptosis Assays (e.g., Caspase Activity) m1->m2

Caption: A generalized workflow for the synthesis and biological evaluation of novel anticancer compounds.

Antimicrobial Activity: A New Front Against Drug Resistance

The emergence of multidrug-resistant pathogens presents a significant global health threat, necessitating the discovery of new antimicrobial agents. Acetamide derivatives have shown promise in this area, with various studies reporting their activity against a range of bacteria and fungi.[10][17][18][19][20]

Data Presentation: Comparative Antimicrobial Activity of Acetamide Derivatives

The following table presents the minimum inhibitory concentration (MIC) values for different acetamide derivatives against various microbial strains. The MIC is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Compound ClassMicrobial StrainMIC (µg/mL)Reference CompoundReference
Benzimidazole-acetamidePseudomonas aeruginosa125Streptomycin[10]
Benzimidazole-acetamideCandida krusei125Ketoconazole[10]
2-Mercaptobenzothiazole-acetamideEscherichia coliClose to LevofloxacinLevofloxacin[18]
2-Mercaptobenzothiazole-acetamideStaphylococcus aureusClose to LevofloxacinLevofloxacin[18]
Aminopyridine-acetamideE. coli>6.25Amoxicillin[17]

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard and quantitative technique for determining the MIC of an antimicrobial agent.[21][22][23][24][25]

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[24]

Trustworthiness: The use of standard microbial strains (e.g., ATCC strains) and adherence to established guidelines (e.g., CLSI) ensure the accuracy and reproducibility of the MIC determination.

Potential Mechanism of Action: Insights into Cellular Signaling

Understanding the mechanism of action is crucial for the rational design and optimization of drug candidates. Based on the observed anticancer activity of related compounds, it is plausible that derivatives of this compound could exert their effects by modulating key cellular signaling pathways involved in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) and Mitogen-Activated Protein Kinase (MAPK) pathways.[14][15][16][21][22][23][25]

The EGFR signaling pathway plays a critical role in regulating cell proliferation, survival, and migration.[14][15][16][25] Its aberrant activation is a hallmark of many cancers. Downstream of EGFR, the MAPK cascade further transduces these signals to the nucleus, leading to changes in gene expression that promote tumorigenesis.[21][23]

Mandatory Visualization: A Potential Signaling Pathway Targeted by Acetamide Derivatives

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Gene Gene Expression TF->Gene Proliferation Cell Proliferation, Survival, Angiogenesis Gene->Proliferation Ligand Growth Factor (e.g., EGF) Ligand->EGFR Derivative N-(4-Acetyl-3-methylphenyl) acetamide Derivative Derivative->EGFR Inhibition Derivative->RAF Inhibition

Caption: A hypothetical model of the EGFR-MAPK signaling pathway and potential points of inhibition by this compound derivatives.

Future Directions and Conclusion

The derivatives of this compound represent a promising, yet underexplored, area of medicinal chemistry. The synthetic accessibility of this scaffold, combined with the potent biological activities observed in structurally related compounds, provides a strong impetus for further investigation. Future research should focus on:

  • Library Synthesis: The generation and screening of a diverse library of derivatives to establish robust structure-activity relationships.

  • Target Identification: Elucidating the specific molecular targets of the most active compounds.

  • In Vivo Studies: Evaluating the efficacy and safety of lead compounds in preclinical animal models.

References

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The Strategic Role of N-(4-Acetyl-3-methylphenyl)acetamide in Modern Synthetic Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-(4-Acetyl-3-methylphenyl)acetamide, a polysubstituted aromatic compound, has emerged as a pivotal intermediate in the synthesis of high-value organic molecules, most notably in the pharmaceutical industry. Its unique structural arrangement, featuring an acetamido group and a methyl-substituted acetyl group on a benzene ring, provides a versatile platform for the construction of complex molecular architectures. This technical guide offers an in-depth exploration of the synthesis, characterization, and strategic application of this intermediate, with a particular focus on its role in the synthesis of blockbuster drugs. By elucidating the underlying chemical principles and providing detailed experimental insights, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to effectively leverage this compound in their synthetic endeavors.

Introduction: Unveiling the Synthetic Potential

In the landscape of organic synthesis, the strategic selection of intermediates is paramount to the efficiency and success of a multi-step synthesis. This compound (also known as 4'-acetamido-2'-methylacetophenone) has garnered significant attention due to its utility as a precursor to a variety of complex molecules.[1] Its importance lies in the ortho and para relationship of its functional groups, which allows for regioselective transformations, a critical aspect in the synthesis of pharmacologically active compounds. The acetamido group, a protected amine, and the acetyl group offer multiple handles for subsequent chemical modifications, making it a valuable building block in medicinal chemistry and materials science. This guide will delve into the primary synthetic route to this intermediate, its thorough characterization, and a prime example of its application in the synthesis of a life-saving therapeutic.

Synthesis of this compound: A Mechanistic and Practical Approach

The most common and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of N-(3-methylphenyl)acetamide (also known as m-acetotoluidide).[2][3] This electrophilic aromatic substitution reaction introduces an acetyl group onto the aromatic ring, directed by the activating and ortho-, para-directing acetamido group.

The Underlying Mechanism: A Tale of Electrophilic Aromatic Substitution

The Friedel-Crafts acylation proceeds through the generation of a highly electrophilic acylium ion.[4][5] In the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), acetyl chloride is activated to form the acylium ion (CH₃CO⁺). This potent electrophile is then attacked by the electron-rich aromatic ring of N-(3-methylphenyl)acetamide. The acetamido group, being an activating group, directs the incoming acylium ion primarily to the para position due to steric hindrance at the ortho positions. A subsequent deprotonation of the arenium ion intermediate restores the aromaticity of the ring, yielding the desired product.

Diagram 1: Reaction Mechanism of Friedel-Crafts Acylation

G cluster_0 Acylium Ion Formation cluster_1 Electrophilic Attack cluster_2 Deprotonation & Product Formation AC Acetyl Chloride CH₃COCl Acylium Acylium Ion CH₃CO⁺ AC->Acylium + AlCl₃ AlCl3 Aluminum Chloride AlCl₃ AlCl4 Tetrachloroaluminate AlCl₄⁻ Substrate N-(3-methylphenyl)acetamide Acylium->Substrate Arenium Arenium Ion Intermediate Substrate->Arenium + CH₃CO⁺ Product This compound Arenium->Product - H⁺ Arenium->Product HCl HCl Catalyst_Regen AlCl₃

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Protocol: A Step-by-Step Guide

This protocol is a synthesized procedure based on established Friedel-Crafts acylation methodologies.[6] Researchers should always perform a thorough risk assessment before conducting any chemical synthesis.

Materials and Reagents:

Reagent/MaterialChemical FormulaMolecular Weight ( g/mol )
N-(3-methylphenyl)acetamideC₉H₁₁NO149.19
Anhydrous Aluminum ChlorideAlCl₃133.34
Acetyl ChlorideCH₃COCl78.50
Dichloromethane (DCM), anhydrousCH₂Cl₂84.93
Hydrochloric Acid, concentratedHCl36.46
IceH₂O18.02
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01
Anhydrous Magnesium SulfateMgSO₄120.37

Procedure:

  • Reaction Setup: In a fume hood, equip a dry 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube.

  • Reagent Charging: To the flask, add N-(3-methylphenyl)acetamide (0.1 mol) and anhydrous dichloromethane (100 mL). Stir the mixture until the solid dissolves.

  • Catalyst Addition: Cool the flask in an ice-water bath to 0-5 °C. Carefully and portion-wise, add anhydrous aluminum chloride (0.22 mol) to the stirred solution. The addition is exothermic and should be done slowly to maintain the temperature.

  • Addition of Acetylating Agent: Add acetyl chloride (0.11 mol) to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL). This should be done slowly and with vigorous stirring in a well-ventilated fume hood.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing: Combine the organic layers and wash with water (100 mL), followed by saturated sodium bicarbonate solution (2 x 100 mL) to neutralize any remaining acid, and finally with brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield this compound as a solid.

Diagram 2: Experimental Workflow for Synthesis

G start Start setup Reaction Setup (Flask, Stirrer, Condenser) start->setup reagents Charge N-(3-methylphenyl)acetamide and DCM setup->reagents cool Cool to 0-5 °C reagents->cool add_alcl3 Add Anhydrous AlCl₃ cool->add_alcl3 add_acetyl_chloride Add Acetyl Chloride (dropwise) add_alcl3->add_acetyl_chloride react Stir at Room Temperature (2-3 hours) add_acetyl_chloride->react workup Quench with Ice/HCl react->workup extract Separate and Extract with DCM workup->extract wash Wash with H₂O, NaHCO₃, and Brine extract->wash dry Dry over MgSO₄ and Concentrate wash->dry purify Recrystallize dry->purify product This compound purify->product

Caption: Workflow for the synthesis of the target intermediate.

Characterization of this compound

Thorough characterization of the synthesized intermediate is crucial to confirm its identity and purity. The following are the expected analytical data for this compound.

Physicochemical Properties:

PropertyValue
CAS Number 34956-31-5
Molecular Formula C₁₁H₁₃NO₂
Molecular Weight 191.23 g/mol
Appearance Off-white to pale yellow solid
Melting Point 131-133 °C[1]
Boiling Point 385 °C[1]

Spectroscopic Data:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methyl protons of the acetyl and acetamido groups, and the N-H proton of the amide. The aromatic region will display a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information about the carbon framework of the molecule, with characteristic chemical shifts for the carbonyl carbons of the acetyl and acetamido groups, the aromatic carbons, and the methyl carbons.

  • IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the secondary amide, the C=O stretching of the ketone and the amide, and the C-N stretching of the amide.

Application in Drug Synthesis: The Case of Imatinib (Gleevec®)

This compound serves as a key precursor in some reported synthetic routes to Imatinib, a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and other cancers.[7][8] The synthesis of Imatinib is a multi-step process, and the utilization of this intermediate showcases its strategic importance.

The Synthetic Pathway to a Key Imatinib Intermediate

The journey from this compound to a crucial intermediate for Imatinib synthesis involves a series of chemical transformations. A plausible synthetic sequence is outlined below.

  • Nitration: The first step involves the nitration of this compound to introduce a nitro group onto the aromatic ring. The directing effects of the existing substituents will guide the nitro group to the 5-position.

  • Hydrolysis: The acetamido group is then hydrolyzed under acidic or basic conditions to reveal the free amine, yielding 5-amino-2-methyl-4-nitroacetophenone.

  • Reduction: The nitro group is subsequently reduced to an amino group, typically using a reducing agent such as tin(II) chloride or catalytic hydrogenation, to give 4,5-diamino-2-methylacetophenone.

This diamino compound is a critical building block that can then be further elaborated to construct the pyrimidine and pyridine rings characteristic of the Imatinib structure.

Diagram 3: Synthetic Pathway to an Imatinib Precursor

G Start This compound Nitration Nitration (HNO₃/H₂SO₄) Start->Nitration Nitro_Product N-(4-Acetyl-5-nitro-3-methylphenyl)acetamide Nitration->Nitro_Product Hydrolysis Hydrolysis (H⁺ or OH⁻) Nitro_Product->Hydrolysis Amino_Nitro_Product 5-Amino-2-methyl-4-nitroacetophenone Hydrolysis->Amino_Nitro_Product Reduction Reduction (e.g., SnCl₂/HCl) Amino_Nitro_Product->Reduction Diamino_Product 4,5-Diamino-2-methylacetophenone (Key Imatinib Precursor) Reduction->Diamino_Product

Caption: Plausible synthetic route to a key Imatinib precursor.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1] All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, flush immediately with copious amounts of water. Store the compound in a cool, dry place away from oxidizing agents.

Conclusion

This compound stands as a testament to the power of strategic intermediate design in modern organic synthesis. Its straightforward preparation via Friedel-Crafts acylation, coupled with its versatile functionality, makes it an invaluable tool for chemists in both academic and industrial settings. The application of this intermediate in the synthesis of complex pharmaceuticals like Imatinib underscores its significance in the development of life-saving medicines. This guide has provided a comprehensive overview of its synthesis, characterization, and application, aiming to empower researchers to harness its full synthetic potential.

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The Therapeutic Potential of N-(4-Acetyl-3-methylphenyl)acetamide Analogs: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile N-Arylacetamide Scaffold

The N-arylacetamide moiety is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents. Its prevalence in pharmaceuticals stems from its favorable physicochemical properties, metabolic stability, and its capacity to engage in various biological interactions. The parent compound of interest, N-(4-Acetyl-3-methylphenyl)acetamide, presents a unique substitution pattern on the phenyl ring, offering a foundation for the exploration of novel therapeutic agents. This technical guide will delve into the synthesis, potential therapeutic applications, and mechanistic insights of analogs derived from this core structure, providing a roadmap for researchers in drug discovery and development. While specific data on this compound is limited, the extensive research on its analogs provides a strong rationale for its investigation across multiple therapeutic areas.

Synthetic Strategies for N-Arylacetamide Analogs

The synthesis of N-arylacetamides can be approached through several established methodologies, offering flexibility in substrate scope and reaction conditions. The choice of a particular synthetic route is often dictated by the availability of starting materials, desired substitution patterns, and scalability.

General Synthesis Workflow

A common and versatile approach to synthesizing N-arylacetamide analogs involves the acylation of a substituted aniline with an acetylating agent. This fundamental reaction can be adapted and optimized based on the specific functionalities present in the target molecule.

Synthesis_Workflow Substituted_Aniline Substituted Aniline (e.g., 4-amino-2-methylacetophenone) Acetylation Acetylation Substituted_Aniline->Acetylation Acetylating Agent (e.g., Acetic Anhydride, Acetyl Chloride) Analog N-Arylacetamide Analog (e.g., this compound) Acetylation->Analog Purification Purification & Characterization Analog->Purification

Caption: General workflow for the synthesis of N-arylacetamide analogs.

Detailed Experimental Protocol: Synthesis of a Representative N-Arylacetamide Analog

This protocol describes a general method for the acylation of a substituted aniline, which can be adapted for the synthesis of this compound.

Materials:

  • Substituted aniline (e.g., 4-amino-2-methylacetophenone) (1.0 eq)

  • Acetic anhydride (1.2 eq) or Acetyl chloride (1.2 eq)

  • Pyridine (as catalyst, if needed)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Dissolution: Dissolve the substituted aniline (1.0 eq) in the chosen aprotic solvent (e.g., DCM) in a round-bottom flask equipped with a magnetic stirrer.

  • Acylation: Cool the solution in an ice bath. Slowly add the acetylating agent (acetic anhydride or acetyl chloride, 1.2 eq) dropwise to the stirred solution. If the reaction is slow, a catalytic amount of pyridine can be added.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution to neutralize any excess acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with the organic solvent (e.g., DCM). Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure N-arylacetamide analog.

  • Characterization: Characterize the purified compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Potential Therapeutic Applications of this compound Analogs

The diverse biological activities reported for N-arylacetamide derivatives suggest a broad therapeutic potential for analogs of this compound. The following sections explore these potential applications, drawing upon findings from structurally related compounds.

Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and cardiovascular disorders. Many N-arylacetamide analogs have demonstrated potent anti-inflammatory effects, primarily through the inhibition of key inflammatory mediators.

Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

A primary mechanism underlying the anti-inflammatory activity of many N-arylacetamides is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[1] COX enzymes are responsible for the synthesis of prostaglandins, which are potent inflammatory mediators.[2] Selective inhibition of COX-2 over COX-1 is a desirable attribute as it can reduce the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).[1]

COX_Inhibition Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation N_Arylacetamide N-Arylacetamide Analog N_Arylacetamide->COX_Enzymes Inhibition

Caption: Inhibition of prostaglandin synthesis by N-arylacetamide analogs.

Mechanism of Action: Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes.[3] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[4] Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus, where it activates the transcription of target genes.[4][5] Certain acetamide derivatives have been shown to inhibit NF-κB activation, thereby suppressing the inflammatory cascade.[6]

NFkB_Pathway cluster_Nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK_Complex IKK Complex Inflammatory_Stimuli->IKK_Complex Activation IkB IκB IKK_Complex->IkB Phosphorylation NFkB_IkB NF-κB/IκB (Inactive) IkB->NFkB_IkB NFkB NF-κB NFkB->NFkB_IkB NFkB_Active NF-κB (Active) NFkB_IkB->NFkB_Active IκB Degradation Nucleus Nucleus NFkB_Active->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression N_Arylacetamide N-Arylacetamide Analog N_Arylacetamide->IKK_Complex Inhibition

Caption: N-arylacetamide analogs can inhibit the NF-κB signaling pathway.

Anticancer Activity

The development of novel anticancer agents remains a critical area of research. Several N-arylacetamide derivatives have exhibited promising antiproliferative activity against various cancer cell lines.

Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell growth, proliferation, and survival.[7] Dysregulation of this pathway is a common feature in many cancers, leading to uncontrolled cell growth and resistance to apoptosis.[7][8] Inhibition of the PI3K/Akt pathway is a validated strategy for cancer therapy.[9] Some acetamide derivatives have been identified as inhibitors of this pathway, suggesting a potential mechanism for their anticancer effects.[6]

PI3K_Akt_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK Binding PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activation Cell_Survival Cell Survival, Growth, Proliferation Akt->Cell_Survival N_Arylacetamide N-Arylacetamide Analog N_Arylacetamide->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt signaling pathway by N-arylacetamide analogs.

Quantitative Data: Antiproliferative Activity of Thiazole-Containing Analogs

A study on 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, which are structurally related to this compound, demonstrated significant antiproliferative activity against A549 human lung adenocarcinoma cells.[10]

CompoundModificationIC₅₀ (µM) on A549 cells[10]
21 Oxime derivative5.42
22 Oxime derivative2.47
25 Carbohydrazide derivative8.05
26 Carbohydrazide derivative25.4
Cisplatin (Reference)11.71

These results highlight that specific structural modifications, such as the introduction of oxime and carbohydrazide moieties, can lead to potent anticancer activity, with some compounds exhibiting greater potency than the standard chemotherapeutic agent, cisplatin.[10]

Antioxidant Activity

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in a wide range of diseases. Acetamide derivatives have been investigated for their antioxidant properties.[11][12]

Mechanism of Action: Free Radical Scavenging

The antioxidant mechanism of many phenolic acetamides involves the donation of a hydrogen atom or an electron to neutralize free radicals.[13] The presence of a phenolic hydroxyl group is often crucial for this activity. The acetamide group can modulate the electronic properties of the phenyl ring, influencing the ease of hydrogen or electron donation.[13]

Antimicrobial Activity

The rise of antibiotic resistance necessitates the development of new antimicrobial agents. Various N-arylacetamide derivatives have shown promising activity against a range of bacterial and fungal pathogens.[14][15]

Mechanism of Action

The antimicrobial mechanism of acetamide derivatives is not fully elucidated but is thought to involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid or protein synthesis.[16] The lipophilicity and electronic properties of the molecule, influenced by the substituents on the aryl ring, play a significant role in their antimicrobial efficacy.

Future Perspectives and Conclusion

The diverse biological activities exhibited by N-arylacetamide analogs underscore the significant therapeutic potential of this chemical class. While specific research on this compound is nascent, the wealth of data on structurally related compounds provides a compelling rationale for its further investigation. Future research should focus on:

  • Focused Synthesis and Screening: A systematic synthesis and screening of a library of this compound analogs with diverse substitutions to establish clear structure-activity relationships (SAR) for various therapeutic targets.

  • Mechanism of Action Studies: In-depth mechanistic studies to elucidate the precise molecular targets and signaling pathways modulated by the most potent analogs.

  • In Vivo Efficacy and Safety Profiling: Preclinical evaluation of lead compounds in relevant animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

References

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Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Acetanilide Scaffold in Medicinal Chemistry

The acetanilide moiety, a simple yet versatile pharmacophore, has been a cornerstone in the development of numerous therapeutic agents.[1][2] Its presence in blockbuster drugs like paracetamol (acetaminophen) underscores its importance in medicinal chemistry.[3] The N-phenylacetamide backbone provides a robust platform for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide delves into the specifics of a particularly interesting derivative, N-(4-Acetyl-3-methylphenyl)acetamide, and its related structures. We will explore its synthesis, characterization, and the broader context of its potential biological activities, providing a comprehensive resource for researchers engaged in drug discovery and development. Acetanilide and its derivatives have a rich history in pharmacology, initially recognized for their analgesic and antipyretic properties.[4][5] Over time, the therapeutic landscape of acetanilides has expanded significantly, with research revealing their potential as antimicrobial, anti-inflammatory, anticonvulsant, and even anticancer agents.[4][5] This remarkable diversity in biological activity stems from the chemical tractability of the acetanilide core, which allows for the introduction of various substituents that can modulate the molecule's interaction with biological targets.

This technical guide will provide a detailed exploration of this compound, a compound that serves as a valuable intermediate in the synthesis of more complex molecules.[6] We will dissect its chemical architecture, propose a detailed synthetic route, and discuss the analytical techniques essential for its characterization. Furthermore, we will examine the structure-activity relationships (SAR) of related acetanilide derivatives to provide insights into how subtle structural modifications can lead to profound changes in biological function.

Chemical Properties and Structural Features of this compound

This compound, also known by its synonyms 4'-acetamido-2'-methylacetophenone and N-acetyl-4-acetyl-3-methylaniline, is a disubstituted acetanilide derivative.[6][7] Its chemical structure is characterized by an acetamido group and an acetyl group attached to a central benzene ring, with an additional methyl group ortho to the acetamido substituent.

PropertyValueSource
CAS Number 34956-31-5[6][7]
Molecular Formula C₁₁H₁₃NO₂[7]
Molecular Weight 191.23 g/mol [7]
Melting Point 131 - 133 °C[6]
Boiling Point 385 °C[6]
Density 1.122 g/cm³[6]

The presence of both a hydrogen bond donor (the amide N-H) and multiple hydrogen bond acceptors (the two carbonyl oxygens) suggests that this molecule can participate in various intermolecular interactions, influencing its solid-state packing and solubility. The methyl and acetyl substituents on the phenyl ring are expected to modulate the electronic and steric properties of the molecule, which in turn can affect its reactivity and biological activity.

Caption: Chemical structure of this compound.

Synthesis of this compound: A Proposed Experimental Protocol

The proposed synthetic route begins with the acetylation of 4-amino-2-methylacetophenone. This precursor contains the desired arrangement of the amino, methyl, and acetyl groups on the phenyl ring. The acetylation of the amino group is a straightforward and high-yielding reaction.

Synthesis_Workflow cluster_0 Step 1: Acetylation of Precursor cluster_1 Step 2: Purification Start 4-Amino-2-methylacetophenone Reaction1 Acetylation Reaction Start->Reaction1 Reagent1 Acetic Anhydride Reagent1->Reaction1 Solvent1 Glacial Acetic Acid Solvent1->Reaction1 Product This compound Reaction1->Product CrudeProduct Crude Product Product->CrudeProduct Work-up Purification Recrystallization CrudeProduct->Purification PureProduct Pure this compound Purification->PureProduct

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: A Self-Validating System

This proposed protocol is designed to be self-validating, with clear checkpoints for monitoring reaction progress and confirming product identity and purity.

Materials and Reagents:

  • 4-Amino-2-methylacetophenone

  • Acetic anhydride

  • Glacial acetic acid

  • Ethanol

  • Deionized water

  • Sodium bicarbonate (saturated solution)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Melting point apparatus

  • FTIR spectrometer

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-amino-2-methylacetophenone (1 equivalent) in glacial acetic acid (5-10 volumes).

  • Addition of Reagent: To the stirred solution, add acetic anhydride (1.2 equivalents) dropwise at room temperature. The use of acetic anhydride is generally preferred over acetyl chloride on a larger scale as it is less corrosive and the byproduct, acetic acid, is less hazardous than HCl.

  • Reaction Monitoring: Heat the reaction mixture to a gentle reflux (approximately 118 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The disappearance of the starting material spot and the appearance of a new, less polar product spot will indicate the completion of the reaction.

  • Work-up: After the reaction is complete (typically 1-2 hours), cool the mixture to room temperature and pour it slowly into a beaker containing ice-cold water (10 volumes). This will precipitate the crude product.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases. This step is crucial to remove any unreacted acetic anhydride and the acetic acid byproduct.

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration, wash it with cold deionized water, and air-dry it.

  • Purification by Recrystallization: Recrystallize the crude product from a suitable solvent system, such as an ethanol-water mixture.[12] Dissolve the crude solid in a minimum amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Final Product Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry them in a vacuum oven at a temperature below the melting point.

Characterization and Analytical Validation

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and physical methods should be employed.

Expected Spectroscopic Data:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the two acetyl methyl groups, the aromatic methyl group, and the amide proton. The aromatic protons should appear as a set of coupled multiplets in the aromatic region (around 7-8 ppm). The two acetyl methyl protons will likely appear as singlets at around 2.1-2.6 ppm, and the aromatic methyl protons as a singlet around 2.3-2.5 ppm. The amide proton will appear as a broad singlet, typically downfield (around 8-10 ppm), and its position can be concentration and solvent dependent.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information about all the carbon atoms in the molecule. Two distinct carbonyl carbon signals are expected in the downfield region (around 168-200 ppm). The aromatic carbons will appear in the range of 110-150 ppm, and the methyl carbons will be observed in the upfield region (around 20-30 ppm).

  • FTIR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the different functional groups. A strong C=O stretching vibration for the ketone is expected around 1680 cm⁻¹, and another for the amide carbonyl around 1660 cm⁻¹. The N-H stretching vibration of the amide should appear as a band in the region of 3300-3100 cm⁻¹. C-H stretching vibrations for the aromatic and methyl groups will be observed around 3100-2850 cm⁻¹.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of 191.23 g/mol .

Physical Characterization:

  • Melting Point: The melting point of the purified compound should be sharp and consistent with the literature value of 131-133 °C.[6] A broad melting range would indicate the presence of impurities.

Biological Activities and Structure-Activity Relationship (SAR) of Related Acetanilide Derivatives

While specific biological activity data for this compound is not extensively reported, the broader class of acetanilide derivatives exhibits a wide range of pharmacological effects.[4][5] Understanding the SAR of these related compounds can provide valuable insights into the potential therapeutic applications of our target molecule and guide the design of future analogs.

Acetanilide derivatives have been investigated for their:

  • Analgesic and Anti-inflammatory Activity: Many acetanilide derivatives, including the well-known paracetamol, exert their effects through the inhibition of cyclooxygenase (COX) enzymes.[3][13] The nature and position of substituents on the phenyl ring can significantly influence their COX inhibitory activity and selectivity.

  • Antimicrobial Activity: Various substituted acetanilides have demonstrated efficacy against a range of bacteria and fungi. The introduction of specific functional groups can enhance their antimicrobial potency.

  • Enzyme Inhibition: Acetanilide-based structures have been explored as inhibitors for various enzymes, including butyrylcholinesterase, which is a target in Alzheimer's disease research, and HIV-1 reverse transcriptase.[14]

SAR_Logic cluster_0 Core Structure cluster_1 Structural Modifications (R-groups) cluster_2 Biological Activity Core Acetanilide Scaffold R1 Substituent Nature (Electron-donating/withdrawing) Core->R1 influences R2 Substituent Position (ortho, meta, para) Core->R2 influences R3 Steric Hindrance Core->R3 influences Activity Pharmacological Effect (Analgesic, Antimicrobial, etc.) R1->Activity modulates R2->Activity modulates R3->Activity modulates

Caption: Logical relationship in the Structure-Activity Relationship of acetanilides.

Conclusion and Future Directions

This compound represents a valuable building block in the synthesis of novel chemical entities with potential therapeutic applications. This guide has provided a comprehensive overview of its chemical properties, a detailed proposed synthetic protocol, and a thorough discussion of the analytical methods required for its characterization. By understanding the synthesis and properties of this and related acetanilide derivatives, researchers are better equipped to design and develop new drug candidates with improved efficacy and safety profiles. The exploration of the biological activities of this compound and its close analogs is a promising area for future research, with the potential to uncover new leads in various therapeutic areas.

References

  • Singh, R., & Kaur, H. (2021). Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review. Bentham Science Publishers.
  • Acetanilide. (2024). In Wikipedia. Retrieved from [Link]

  • Singh, R., et al. (2019). Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review.
  • Acetanilide. (2024). In Britannica. Retrieved from [Link]

  • How is acetanilide produced?
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  • Selective acetylation of toluene to 4-methylacetophenone over zeolite c
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  • n1-(4-acetyl-3-hydroxyphenyl)acetamide(40547-58-8) 1 h nmr. ChemicalBook.
  • Synthesis, in vitro inhibitor screening, structure–activity relationship, and molecular dynamic simulation studies of novel thioquinoline derivatives as potent α-glucosidase inhibitors. PMC - PubMed Central.
  • Acetamide, N-methyl-N-(4-methylphenyl)-. the NIST WebBook.
  • Synthetic, infrared, 1H and13C NMR spectral studies on N-(2-/3-substituted phenyl)-4-substituted benzenesulphonamides, 4-X'C 6H4so2NH(2-/3-XC6H4), where X' = H, CH3, C2H5, F, Cl or Br, and X = CH3 or Cl.
  • Synthesis of p-Methylacetophenone. YouTube.

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The Discovery and Synthesis of Novel Acetanilide Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The acetanilide scaffold, a simple yet remarkably versatile chemical entity, has been a cornerstone of medicinal chemistry for over a century. Its journey began with the serendipitous discovery of the analgesic and antipyretic properties of acetanilide itself, which ultimately led to the development of modern mainstays like paracetamol (acetaminophen). Today, the N-phenylacetamide core structure is recognized as a "privileged scaffold," a molecular framework that is capable of binding to a wide range of biological targets, making it a fertile ground for the discovery of novel therapeutics. This guide provides an in-depth exploration of the modern workflow for discovering and synthesizing novel acetanilide derivatives, from conceptual synthetic strategies and mechanistic rationale to detailed experimental protocols and case studies in contemporary drug discovery.

The Acetanilide Scaffold: A Privileged Structure in Medicinal Chemistry

The enduring relevance of the acetanilide scaffold stems from its unique combination of synthetic accessibility and biological promiscuity. First introduced into medicine in 1886, acetanilide (then called Antifebrin) was one of the earliest synthetic analgesics. While its own use was curtailed by toxicity issues related to its metabolism to aniline, the exploration of its derivatives paved the way for safer and more effective drugs.

The core structure, a phenyl ring attached to an acetamido group (–NHCOCH₃), possesses key features for drug design:

  • Hydrogen Bonding Capabilities: The amide NH and carbonyl oxygen can act as hydrogen bond donors and acceptors, respectively, facilitating crucial interactions with protein targets.

  • Aromatic System: The phenyl ring can engage in π-π stacking and hydrophobic interactions within receptor binding pockets.

  • Synthetic Tractability: The structure is readily assembled and can be extensively decorated with diverse functional groups at multiple positions, allowing for fine-tuning of physicochemical and pharmacological properties.

This inherent versatility has enabled the development of acetanilide derivatives with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.

Modern Synthetic Strategies for Acetanilide Analogs

The synthesis of acetanilide derivatives is fundamentally based on the N-acylation of an aniline precursor. However, modern drug discovery demands a sophisticated and flexible approach to generate molecular diversity.

Core Synthesis: The Nucleophilic Acyl Substitution

The foundational reaction is the nucleophilic acyl substitution between an aniline and an acetylating agent, such as acetic anhydride or acetyl chloride.

Causality Behind Experimental Choices:

  • Acetylating Agent: Acetic anhydride is commonly used due to its moderate reactivity and the fact that the only byproduct is acetic acid, which is easily removed. Acetyl chloride is more reactive but generates hydrochloric acid, which must be neutralized by a base (e.g., potassium carbonate, pyridine) to prevent protonation of the starting aniline and drive the reaction to completion.

  • Catalysis: While the reaction can proceed without a catalyst, Lewis acids like zinc dust or magnesium sulfate can be used to increase the electrophilicity of the acetylating agent, accelerating the reaction, particularly with less reactive anilines. This is a key consideration in "green chemistry" approaches that aim to use less reactive (and less hazardous) reagents like glacial acetic acid.

N-Acylation_Mechanism Aniline Aniline (Nucleophile) Tetrahedral Tetrahedral Intermediate Aniline->Tetrahedral Nucleophilic Attack Acyl Acetyl Chloride (Electrophile) Product Acetanilide HCl HCl (byproduct) Tetrahedral->Product Collapse & Loss of Cl⁻ Base Base (e.g., K₂CO₃) Base->HCl Neutralization

Caption: Mechanism of N-acylation of aniline with acetyl chloride.

Green Chemistry Approaches

Conventional methods often involve hazardous reagents or generate significant waste. Modern protocols focus on sustainability.

  • Solvent-Free Synthesis: Reactions can be performed by simply mixing the aniline and acetic anhydride, sometimes with gentle heating, which dramatically reduces solvent waste.

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly shorten reaction times and improve yields, often under solvent-free conditions or in greener solvents like water.

  • Benign Catalysts: Using non-toxic, inexpensive catalysts like zinc dust or clay in combination with acetic acid avoids the need for acetic anhydride entirely.

Strategies for Molecular Diversification

To explore structure-activity relationships (SAR), medicinal chemists must synthesize a library of related compounds. This is achieved by modifying both the aniline ring and the N-acetyl group.

  • Aniline Ring Modification: Substituents are introduced onto the aromatic ring to modulate electronic properties, steric bulk, and lipophilicity. This is often done by starting with a pre-functionalized aniline.

  • N-acyl Group Modification: Replacing the acetyl group with other acyl chlorides or anhydrides (e.g., propionyl chloride, benzoyl chloride) allows for the exploration of different hydrophobic and hydrogen-bonding interactions in the target's binding site. For instance, reacting an aniline with chloroacetyl chloride produces a reactive handle that can be further elaborated, as seen in the synthesis of certain anticonvulsant agents.

The Drug Discovery Workflow: A Case Study on Acetanilide-Based Kinase Inhibitors

Kinases are a class of enzymes that play a central role in cellular signaling; their dysregulation is a hallmark of many cancers. The acetanilide scaffold has proven to be an effective starting point for the design of potent and selective kinase inhibitors.

Target Identification and Hit Generation

The discovery process often begins with a high-throughput screen (HTS) of a large compound library against a specific kinase, for example, Aurora B kinase, which is critical for cell division and a target in oncology. Hits from this screen often include simple, fragment-like molecules that possess the acetanilide core.

Lead Optimization and Structure-Activity Relationship (SAR)

Once a "hit" compound is identified, a medicinal chemistry campaign begins to improve its potency and selectivity. This is an iterative process of synthesis and biological testing. Let's consider a hypothetical SAR study based on a real-world example of 1-acetanilide-4-aminopyrazole-substituted quinazolines as Aurora B inhibitors.

Table 1: Hypothetical SAR for Acetanilide-Based Aurora B Kinase Inhibitors

Compound IDR¹ (Aniline Ring)R² (Acyl Group)Aurora B IC₅₀ (nM)Selectivity vs. Aurora A
1 (Hit) H-CH₃50010-fold
2a 2-F-CH₃15025-fold
2b 4-F-CH₃45012-fold
2c 2,6-diF-CH₃25>100-fold
3 2,6-diF-CH₂CH₃8050-fold
4 2,6-diF-CH₂-imidazole5>200-fold

Analysis of SAR (Expertise & Experience):

  • Aniline Ring Substitution: The initial hit (Compound 1) has modest potency. Adding a fluorine atom at the 2-position (Compound 2a) improves potency, likely by engaging in a favorable interaction with the protein or by altering the conformation of the phenyl ring. A fluorine at the 4-position (Compound 2b) is less effective. This highlights the importance of positional isomerism. Adding two fluorine atoms at the 2- and 6-positions (Compound 2c) provides a significant boost in both potency and selectivity, suggesting these positions are critical for optimal binding and for discriminating between the highly similar Aurora A and B kinases.

  • Acyl Group Modification: Extending the simple methyl group to an ethyl group (Compound 3) reduces potency, indicating a sterically constrained pocket. However, introducing a more complex group like an imidazole (Compound 4) dramatically increases potency. This suggests the imidazole may be picking up a new, potent hydrogen-bonding interaction within the active site, a common strategy in kinase inhibitor design.

Drug_Discovery_Workflow cluster_0 Discovery Phase cluster_1 Medicinal Chemistry cluster_2 Development Phase HTS High-Throughput Screening Hit_ID Hit Identification HTS->Hit_ID SAR SAR Studies (Synthesis & Testing) Hit_ID->SAR Lead_Opt Lead Optimization (ADME/Tox) SAR->Lead_Opt Preclinical Preclinical Studies Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: Iterative workflow for acetanilide drug discovery.

Kinase_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR/PDGFR) GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor Acetanilide-based Kinase Inhibitor Inhibitor->RTK Inhibition

Caption: Inhibition of a typical RTK signaling pathway by an acetanilide derivative.

Key Experimental Protocols

The following protocols are generalized representations of common laboratory procedures. A self-validating system requires that each step is executed with precision and the outcome is verified by appropriate analytical methods.

Protocol: Synthesis of N-(2,6-difluorophenyl)acetamide (Compound 2c Analog)

Materials:

  • 2,6-difluoroaniline (1.0 eq)

  • Acetic anhydride (1.1 eq)

  • Glacial acetic acid (as solvent)

  • Deionized water

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and filtration apparatus.

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,6-difluoroaniline (e.g., 1.29 g, 10 mmol).

  • Solvent & Reagent Addition: Add glacial acetic acid (10 mL) to dissolve the aniline. With stirring, slowly add acetic anhydride (1.04 mL, 1.12 g, 11 mmol).

    • Causality: Acetic acid serves as a solvent that is compatible with the reagents and easy to remove. The slight excess of acetic anhydride ensures the complete consumption of the limiting aniline starting material.

  • Reaction: Heat the mixture to a gentle reflux (~118 °C) for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline spot is no longer visible.

  • Workup & Isolation: Allow the reaction mixture to cool to room temperature. Pour the mixture slowly into a beaker containing 50 mL of ice-cold water while stirring vigorously. The product will precipitate as a white solid.

    • Causality: The product is insoluble in water, while the acetic acid solvent and excess acetic anhydride (which hydrolyzes to acetic acid) are soluble. This step effectively isolates and purifies the crude product.

  • Purification: Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water (2 x 15 mL). Dry the product in a vacuum oven. If further purification is needed, recrystallize from a suitable solvent like ethanol/water.

Structural Elucidation and Characterization

The identity and purity of a newly synthesized compound are non-negotiable and must be confirmed using a suite of analytical techniques.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the connectivity of atoms, ensuring the correct structure has been formed.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Confirms the presence of key functional groups, such as the amide C=O stretch (~1660 cm⁻¹) and N-H stretch (~3300 cm⁻¹).

Conclusion and Future Directions

The acetanilide scaffold continues to be a highly valuable starting point in drug discovery due to its proven biological relevance and synthetic versatility. Modern synthetic methods, including green chemistry and parallel synthesis, have enabled the rapid generation of large libraries for screening. As demonstrated in the kinase inhibitor case study, a systematic and iterative approach to SAR, grounded in a deep understanding of reaction mechanisms and target biology, is paramount to success.

Future research will likely focus on incorporating the acetanilide motif into novel drug modalities, such as Proteolysis Targeting Chimeras (PROTACs) or covalent inhibitors, further expanding the therapeutic potential of this enduring chemical scaffold.

References

  • Mostafa, E. M., Mansour, A. M., Salem, Y. A., Ayyad, R. R., Abdel-Aleim, Y., & Mahmoud, K. (2020). Design, Synthesis and Anticonvulsant Activity of Some New Acetanilide Derivatives Incorporating Phthalazine- 1,4 (2H, 3H) Dione Scaffolds. Medicinal Chemistry, 10. Available at: [Link]

  • Ismail, M. A. A., Ghramh, H. A., & Mohammed, M. E. A. (2019). Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review. ResearchGate. Available at: [Link]

  • Pawar, R. P. (2022). A Comparative Study of Conventional and Green Chemistry Methods for the Synthesis of Acetanilide Derivatives. International Journal for Innovative Research in Multidisciplinary Field, 11(6). Available at: [Link]

  • Maruyama, T., Onda, K., Hayakawa, M., Matsui, T., Takasu, T., & Ohta, M. (2009). Discovery of novel acetanilide derivatives as potent and selective beta3-adrenergic receptor agonists. *European

An In-depth Technical Guide to the Spectroscopic Data of N-(4-Acetyl-3-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the expected spectroscopic data for N-(4-Acetyl-3-methylphenyl)acetamide. In the absence of a complete set of publicly available, experimentally-derived spectra for this specific molecule, this document leverages established principles of spectroscopic interpretation and data from structurally analogous compounds to present a robust, predictive guide. This approach is designed to empower researchers, scientists, and drug development professionals in identifying and characterizing this compound.

Molecular Structure and Its Spectroscopic Implications

This compound (CAS No. 34956-31-5) is a disubstituted aromatic amide.[1][2][3] Its structure comprises a benzene ring substituted with an acetamido group and an acetyl group, with an additional methyl group adjacent to the acetyl substituent. This specific arrangement of functional groups gives rise to a unique and predictable spectroscopic signature. Understanding the electronic effects of these substituents is paramount to interpreting the spectral data. The acetamido group is an activating, ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring. Conversely, the acetyl group is a deactivating, meta-directing group due to the electron-withdrawing nature of the carbonyl. The interplay of these electronic effects, along with the steric influence of the methyl group, will be reflected in the chemical shifts and coupling patterns observed in NMR spectroscopy, the vibrational modes in IR spectroscopy, and the fragmentation patterns in mass spectrometry.

Predicted ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound in a common solvent like DMSO-d₆ would exhibit distinct signals for the aromatic protons, the amide proton, and the methyl protons.

Predicted ¹H NMR Data
ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted IntegrationRationale
Aromatic H (H-2)~ 7.8d1HLocated ortho to the electron-withdrawing acetyl group, leading to significant deshielding. Coupled to H-6 (meta coupling).
Aromatic H (H-5)~ 7.6d1HLocated para to the electron-withdrawing acetyl group and ortho to the electron-donating acetamido group. Coupled to H-6 (ortho coupling).
Aromatic H (H-6)~ 7.4dd1HLocated meta to the acetyl group and ortho to the acetamido group. Coupled to H-2 (meta coupling) and H-5 (ortho coupling).
Amide N-H~ 9.9s1HThe amide proton is typically observed as a broad singlet at a high chemical shift due to its acidic nature and potential for hydrogen bonding.
Acetyl CH₃~ 2.5s3HThe methyl protons of the acetyl group are deshielded by the adjacent carbonyl group.
Acetamido CH₃~ 2.1s3HThe methyl protons of the acetamido group are slightly less deshielded than the acetyl methyl protons.
Aromatic CH₃~ 2.2s3HThe methyl protons attached directly to the aromatic ring.
Causality Behind Predicted Chemical Shifts and Multiplicities

The predicted chemical shifts are based on the additive effects of the substituents on the benzene ring.[4] The acetyl group, being electron-withdrawing, will deshield the ortho and para protons, shifting their signals downfield. The acetamido group, being electron-donating, will shield the ortho and para protons, shifting their signals upfield. The observed chemical shifts are a net result of these opposing effects.

The splitting patterns (multiplicities) are predicted based on the spin-spin coupling between neighboring non-equivalent protons. Ortho coupling (³J) is typically in the range of 7-10 Hz, while meta coupling (⁴J) is smaller, around 2-3 Hz.[2]

Experimental Protocol for ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: Typically -2 to 12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Predicted ¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The predicted proton-decoupled ¹³C NMR spectrum of this compound will show distinct signals for each unique carbon atom.

Predicted ¹³C NMR Data
Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
Acetyl C=O~ 197The carbonyl carbon of a ketone typically appears at a high chemical shift.
Acetamido C=O~ 169The carbonyl carbon of an amide appears at a slightly lower chemical shift compared to a ketone.
Aromatic C-4~ 138The carbon atom bearing the acetyl group.
Aromatic C-1~ 137The carbon atom bearing the acetamido group.
Aromatic C-3~ 135The carbon atom bearing the methyl group.
Aromatic C-2~ 129Aromatic CH carbon.
Aromatic C-5~ 124Aromatic CH carbon.
Aromatic C-6~ 119Aromatic CH carbon.
Acetyl CH₃~ 26The methyl carbon of the acetyl group.
Acetamido CH₃~ 24The methyl carbon of the acetamido group.
Aromatic CH₃~ 18The methyl carbon attached to the aromatic ring.
Rationale for Predicted Chemical Shifts

The chemical shifts in ¹³C NMR are highly influenced by the electronegativity of attached atoms and the hybridization of the carbon.[5] Carbonyl carbons are significantly deshielded and appear at high chemical shifts. The aromatic carbons' chemical shifts are influenced by the electronic effects of the substituents. The carbons directly attached to the electron-withdrawing acetyl group and the electron-donating acetamido and methyl groups will show the most significant shifts from the typical benzene carbon chemical shift of ~128 ppm.

Experimental Protocol for ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be required for a better signal-to-noise ratio.

  • Instrument Setup: Use a 100 MHz or higher ¹³C frequency NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30').

    • Spectral Width: Typically 0 to 220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more scans, as the natural abundance of ¹³C is low.

  • Processing: Apply a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the solvent peak.

Predicted Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted Key IR Absorption Bands
Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
~ 3300MediumN-H stretchSecondary Amide
~ 3100-3000MediumC-H stretchAromatic
~ 2950-2850MediumC-H stretchAliphatic (Methyl)
~ 1685StrongC=O stretchAromatic Ketone
~ 1665StrongC=O stretch (Amide I)Secondary Amide
~ 1600, 1580, 1500Medium-WeakC=C stretchAromatic Ring
~ 1530MediumN-H bend (Amide II)Secondary Amide
~ 1370MediumC-H bendMethyl
Interpretation of Predicted IR Spectrum

The IR spectrum of this compound will be characterized by two strong carbonyl absorption bands.[6][7][8] The ketone carbonyl will likely appear at a lower wavenumber than a typical aliphatic ketone due to conjugation with the aromatic ring. The amide carbonyl (Amide I band) will also be prominent. The presence of a secondary amide is further confirmed by the N-H stretching vibration around 3300 cm⁻¹ and the N-H bending vibration (Amide II band) around 1530 cm⁻¹. The aromatic nature of the compound will be evident from the C-H stretching vibrations just above 3000 cm⁻¹ and the characteristic C=C stretching bands in the 1600-1500 cm⁻¹ region.[9]

Experimental Protocol for IR Spectroscopy

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

    • ATR: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition Parameters:

    • Spectral Range: Typically 4000 to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

  • Data Collection: Record a background spectrum of the empty sample compartment (or clean ATR crystal) first, then record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to elucidate its structure.

Predicted Fragmentation Pattern
  • Molecular Ion (M⁺): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound (C₁₁H₁₃NO₂), which is 191.23 g/mol . This peak should be reasonably abundant due to the stability of the aromatic ring.

  • Key Fragment Ions:

    • m/z 176: Loss of a methyl radical (•CH₃) from the acetyl group.

    • m/z 149: Loss of an acetyl radical (•COCH₃) from the acetyl group.

    • m/z 134: Loss of the acetamido group (•NHCOCH₃).

    • m/z 43: A prominent peak corresponding to the acetyl cation ([CH₃CO]⁺).

Rationale for Fragmentation

Upon electron ionization, the molecule will form a molecular ion (M⁺). This ion can then undergo fragmentation at various bonds.[10][11][12] Cleavage of the bonds adjacent to the carbonyl groups is a common fragmentation pathway for ketones and amides.[13] The formation of the acetyl cation (m/z 43) is a very characteristic fragmentation for compounds containing an acetyl group.

Experimental Protocol for Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

  • Ionization Method: Electron Ionization (EI) is a common method for generating fragment ions and is suitable for this compound.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

  • Data Acquisition: Scan a mass range that includes the expected molecular weight (e.g., m/z 40-300).

Interconnectivity of Spectroscopic Data

The power of spectroscopic analysis lies in the synergistic use of multiple techniques. The information from each spectrum should be consistent with the proposed structure.

Spectroscopic_Workflow cluster_NMR NMR Spectroscopy cluster_Vibrational Vibrational Spectroscopy cluster_MS Mass Spectrometry 1H_NMR ¹H NMR (Proton Environments) Proposed_Structure Proposed Structure This compound 1H_NMR->Proposed_Structure Confirms proton count, connectivity, and electronic environment 13C_NMR ¹³C NMR (Carbon Skeleton) 13C_NMR->Proposed_Structure Confirms carbon count and types IR_Spec IR Spectroscopy (Functional Groups) IR_Spec->Proposed_Structure Identifies key functional groups Mass_Spec Mass Spectrometry (Molecular Weight & Formula) Mass_Spec->Proposed_Structure Determines molecular weight and fragmentation pattern

Caption: Workflow for structural elucidation using complementary spectroscopic techniques.

Conclusion

This technical guide provides a detailed, predictive analysis of the ¹H NMR, ¹³C NMR, IR, and mass spectra of this compound. By understanding the fundamental principles of spectroscopy and applying them to the known structural features of this molecule, researchers can confidently identify and characterize it, even in the absence of a complete reference spectral database. The provided experimental protocols offer a standardized approach for acquiring high-quality data.

References

  • Electrochemical selenium-catalyzed para-amination of N- aryloxyamides: access to polysubstituted aminophenols - Supporting Information. (n.d.). The Royal Society of Chemistry.
  • Pearson. (2023, September 5). How might you use 13C NMR spectroscopy to differentiate between.... Retrieved from [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). Retrieved from [Link]

  • Stenutz. (n.d.). This compound. Retrieved from [Link]

  • Structure determination of substituted benzenes by proton magnetic resonance. Empirical treatment of substituent effects and their utility in predicting chemical shifts. (1968). Analytical Chemistry, 40(3), 467–478.
  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • IR Spectroscopy Tutorial: How to analyze IR spectra. (n.d.). Retrieved from [Link]

  • IR handout.pdf. (n.d.). Retrieved from [Link]

  • INTERPRETATION OF IR SPECTRA. (n.d.). Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

  • fragmentation patterns in the mass spectra of organic compounds. (n.d.). Chemguide. Retrieved from [Link]

  • Fragmentation and Interpretation of Spectra. (n.d.). Retrieved from [Link]

  • Fragmentation (mass spectrometry). (n.d.). Wikipedia. Retrieved from [Link]

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An In-depth Technical Guide to N-(4-Acetyl-3-methylphenyl)acetamide: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Acetyl-3-methylphenyl)acetamide, also known as 4'-acetamido-2'-methylacetophenone, is a substituted aromatic ketone with the chemical formula C₁₁H₁₃NO₂. This compound serves as a valuable intermediate in organic synthesis, particularly in the construction of more complex molecular architectures for the pharmaceutical and dye industries.[1][2] Its structure, featuring both an acetamido group and a methyl group on the phenyl ring, allows for diverse functionalization, making it a versatile building block in medicinal chemistry.[2] The acetamido group can influence the molecule's solubility and bioavailability, properties of significant interest in drug design.[2] This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound, offering insights for researchers in organic synthesis and drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 34956-31-5[1][3]
Molecular Formula C₁₁H₁₃NO₂[3]
Molecular Weight 191.23 g/mol [3]
Melting Point 131 - 133 °C[1]
Boiling Point 385 °C[1]
Density 1.122 g/cm³[1]
Appearance Off-white powder[2]

Synthesis of this compound

The most direct and logical synthetic route to this compound is the Friedel-Crafts acylation of N-(3-methylphenyl)acetamide. This electrophilic aromatic substitution introduces an acetyl group onto the aromatic ring. The acetamido group is an ortho-, para-director, and the methyl group is also an ortho-, para-director. The para-position to the activating acetamido group is the most sterically accessible and electronically favorable position for acylation, leading to the desired product.

Reaction Mechanism

The Friedel-Crafts acylation is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃), which activates the acylating agent (acetyl chloride or acetic anhydride) to form a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich aromatic ring of N-(3-methylphenyl)acetamide.

G cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution AcCl CH₃COCl Acylium [CH₃C≡O]⁺ AlCl₄⁻ AcCl->Acylium + AlCl₃ AlCl3 AlCl₃ Substrate N-(3-methylphenyl)acetamide Intermediate Sigma Complex Substrate->Intermediate + [CH₃C≡O]⁺ Product This compound Intermediate->Product - H⁺

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Protocol: Friedel-Crafts Acylation of N-(3-methylphenyl)acetamide

This protocol is based on established procedures for Friedel-Crafts acylation and is adapted for the synthesis of this compound.

Materials:

  • N-(3-methylphenyl)acetamide

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Acetyl Chloride (CH₃COCl)

  • Dichloromethane (CH₂Cl₂) (anhydrous)

  • Hydrochloric Acid (HCl) (concentrated)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.

  • Cooling: Cool the suspension to 0 °C in an ice bath.

  • Addition of Acetyl Chloride: Add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension via the dropping funnel.

  • Addition of Substrate: Dissolve N-(3-methylphenyl)acetamide (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the reaction mixture.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and continue stirring at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing: Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield this compound as a solid.

G A Reaction Setup: - N-(3-methylphenyl)acetamide - Anhydrous AlCl₃ - Acetyl Chloride - Anhydrous CH₂Cl₂ B Reaction at 0 °C to RT A->B C Work-up: - Quench with Ice/HCl B->C D Extraction with CH₂Cl₂ C->D E Washing: - H₂O - NaHCO₃ (aq) - Brine D->E F Drying and Solvent Removal E->F G Purification by Recrystallization F->G H This compound G->H

Caption: Experimental workflow for the synthesis of this compound.

Characterization of this compound

¹H NMR Spectroscopy (Predicted)

The predicted ¹H NMR spectrum in CDCl₃ would show distinct signals for the aromatic protons and the methyl groups.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.8d1HAr-H (ortho to acetyl)
~ 7.5dd1HAr-H (meta to acetyl, ortho to methyl)
~ 7.4br s1HNH
~ 7.2d1HAr-H (ortho to acetamido)
~ 2.6s3H-COCH₃ (acetyl)
~ 2.3s3HAr-CH₃
~ 2.2s3H-NHCOCH₃
¹³C NMR Spectroscopy (Predicted)

The predicted ¹³C NMR spectrum in CDCl₃ would display signals for all eleven carbon atoms in the molecule.

Chemical Shift (δ, ppm)Assignment
~ 198C=O (acetyl)
~ 168C=O (acetamido)
~ 142Ar-C (quaternary, attached to NHAc)
~ 138Ar-C (quaternary, attached to methyl)
~ 132Ar-C (quaternary, attached to acetyl)
~ 130Ar-CH
~ 128Ar-CH
~ 120Ar-CH
~ 29-COCH₃ (acetyl)
~ 24-NHCOCH₃
~ 18Ar-CH₃
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum would show characteristic absorption bands corresponding to the functional groups present in the molecule.

Wavenumber (cm⁻¹)Functional Group
~ 3300N-H stretch (amide)
~ 1680C=O stretch (ketone)
~ 1660C=O stretch (amide I band)
~ 1540N-H bend (amide II band)
~ 1600, 1480C=C stretch (aromatic)
~ 2950-2850C-H stretch (aliphatic)
Mass Spectrometry (MS) (Predicted)

The electron ionization mass spectrum (EI-MS) would be expected to show a molecular ion peak and characteristic fragmentation patterns.

m/zFragment
191[M]⁺
176[M - CH₃]⁺
149[M - CH₂CO]⁺
134[M - CH₂CO - CH₃]⁺
43[CH₃CO]⁺

Applications in Research and Drug Development

This compound is primarily utilized as an intermediate in the synthesis of more complex molecules.[1][2] Its bifunctional nature, possessing both a ketone and an amide, allows for a wide range of subsequent chemical transformations.

  • Pharmaceutical Synthesis: The acetamide moiety is a common feature in many pharmaceutical compounds, contributing to their biological activity and pharmacokinetic properties. The ketone group can be readily converted into other functional groups or used as a handle for building more complex heterocyclic structures, which are prevalent in drug molecules. Derivatives of acetamide have been investigated for a wide range of biological activities, including antimicrobial and enzyme inhibitory effects.

  • Dye and Pigment Industry: The chromophoric properties of the acetophenone core can be modified and extended through reactions at the ketone and aromatic ring, making it a potential precursor for the synthesis of novel dyes and pigments.[1]

Safety and Handling

While a comprehensive safety data sheet for this compound is not widely available, information on similar compounds suggests that it should be handled with care.

  • General Precautions: It may be irritating to the skin, eyes, and respiratory system.[1] It is advisable to handle this compound in a well-ventilated area, preferably a fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[1]

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the fields of medicinal chemistry and materials science. This guide has provided a detailed overview of its synthesis via Friedel-Crafts acylation, including a step-by-step experimental protocol and the underlying reaction mechanism. While experimentally determined spectroscopic data is not yet widely published, this guide offers predicted characterization data to aid researchers in identifying the compound. As research into novel pharmaceuticals and materials continues, the utility of versatile building blocks like this compound is likely to expand, making a thorough understanding of its chemistry essential for synthetic chemists.

References

  • BIOSYNCE. (n.d.). This compound CAS 34956-31-5. Retrieved from [Link]

  • Stenutz. (n.d.). This compound. Retrieved from [Link]

  • Supporting Information for "Electrochemical selenium-catalyzed para-amination of N-aryloxyamides: access to polysubstituted aminophenols". (n.d.). Royal Society of Chemistry.

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Methodological & Application

Application Note: Synthesis of N-(4-Acetyl-3-methylphenyl)acetamide via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(4-Acetyl-3-methylphenyl)acetamide is a valuable building block in organic synthesis, particularly as an intermediate for pharmaceuticals, dyes, and other fine chemicals.[1] Its structure, featuring a substituted acetophenone core, makes it a versatile precursor for more complex molecular architectures. This document provides a comprehensive, field-proven protocol for the synthesis of this compound. The chosen synthetic route is a classic Friedel-Crafts acylation of N-(3-methylphenyl)acetamide (3'-methylacetanilide). This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds with aromatic rings.[2]

The protocol herein emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and methods for product validation, ensuring a reproducible and reliable synthesis for researchers in both academic and industrial settings.

Reaction Scheme & Mechanism

The synthesis proceeds via the electrophilic aromatic substitution of 3'-methylacetanilide. The acetamido group (-NHCOCH₃) is a strongly activating, ortho, para-directing group, while the methyl group (-CH₃) is a weakly activating, ortho, para-director. The acylation occurs predominantly at the position para to the highly activating acetamido group, which is also sterically accessible.

Overall Reaction:

Mechanism of Friedel-Crafts Acylation:

The reaction is catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃), which activates the acylating agent (acetyl chloride, CH₃COCl) to generate a highly electrophilic acylium ion.[3] This ion is then attacked by the electron-rich aromatic ring of the substrate.[3]

  • Formation of the Acylium Ion: The Lewis acid catalyst, AlCl₃, coordinates with the chlorine atom of acetyl chloride, polarizing the C-Cl bond and leading to the formation of a resonance-stabilized acylium ion.[3]

  • Electrophilic Attack: The π-electrons of the 3'-methylacetanilide ring act as a nucleophile, attacking the electrophilic acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Rearomatization: A weak base (such as the AlCl₄⁻ complex) removes a proton from the carbon atom bearing the new acyl group, restoring the aromaticity of the ring and yielding the final product complexed with AlCl₃.[3]

  • Work-up: The final product is liberated from its complex with the catalyst by quenching the reaction with ice water and acid.[4]

A key advantage of Friedel-Crafts acylation is that the product, an aryl ketone, is less reactive than the starting material because the acyl group is deactivating. This prevents polysubstitution, which can be a significant side reaction in Friedel-Crafts alkylations.[2][5]

Materials and Equipment

All reagents should be of high purity and used as received unless otherwise noted. Anhydrous conditions are critical for the success of this reaction.[4]

Reagents & Materials Grade/Purity Supplier Notes
N-(3-methylphenyl)acetamide≥98%Sigma-AldrichStarting material.
Aluminum Chloride (AlCl₃)Anhydrous, ≥99%Sigma-AldrichLewis acid catalyst. Highly hygroscopic.[2][3]
Acetyl Chloride (CH₃COCl)≥99%Sigma-AldrichAcylating agent. Corrosive and moisture-sensitive.[3]
Dichloromethane (CH₂Cl₂)AnhydrousFisher ScientificReaction solvent.
Hydrochloric Acid (HCl)Concentrated (37%)VWRFor work-up.
Sodium Bicarbonate (NaHCO₃)Saturated SolutionVWRFor neutralization.
Magnesium Sulfate (MgSO₄)AnhydrousVWRDrying agent.
Ethanol (EtOH)Reagent GradeVWRFor recrystallization.
Deionized Water------For work-up.
Crushed Ice------For work-up.
Equipment Description
Round-bottom flask (250 mL)Three-necked, oven-dried.
Reflux condenserWith drying tube (CaCl₂ or Drierite).
Addition (dropping) funnelPressure-equalizing, 125 mL.
Magnetic stirrer and stir bar---
Ice/water bathFor temperature control.
Separatory funnel (500 mL)For extraction.
Rotary evaporatorFor solvent removal.
Büchner funnel and filter flaskFor vacuum filtration.
Standard laboratory glasswareBeakers, Erlenmeyer flasks, graduated cylinders.

Experimental Protocol

Safety First: This procedure involves corrosive and water-reactive chemicals.[3][6] All steps must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[2]

Part 1: Reaction Setup and Execution
  • Prepare the Catalyst Suspension: To a clean, dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser (fitted with a drying tube), and a dropping funnel, add anhydrous aluminum chloride (10.0 g, 75 mmol, 2.5 equiv). Immediately add 50 mL of anhydrous dichloromethane. Stir the suspension under a nitrogen or argon atmosphere.

    • Scientist's Note: It is crucial that all glassware is thoroughly dried to prevent the decomposition of AlCl₃, which reacts violently with water.[6] Using a slight excess of the catalyst ensures the reaction goes to completion, as AlCl₃ will complex with both the carbonyl of the reactant and the product.[5]

  • Cool the Mixture: Cool the stirred suspension to 0-5 °C using an ice/water bath.

  • Add Acetyl Chloride: In the dropping funnel, prepare a solution of acetyl chloride (2.6 mL, 36 mmol, 1.2 equiv) in 15 mL of anhydrous dichloromethane. Add this solution dropwise to the cold AlCl₃ suspension over 15-20 minutes.

    • Scientist's Note: This addition is exothermic.[3] Maintaining a low temperature and slow addition rate is critical to prevent uncontrolled reaction and potential side product formation.

  • Add the Substrate: After the acetyl chloride addition is complete, prepare a solution of N-(3-methylphenyl)acetamide (4.5 g, 30 mmol, 1.0 equiv) in 25 mL of anhydrous dichloromethane. Add this solution dropwise from the addition funnel to the reaction mixture over 30 minutes, ensuring the internal temperature remains below 10 °C.

  • Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

Part 2: Work-up and Product Isolation
  • Quench the Reaction: Carefully and slowly pour the reaction mixture into a 500 mL beaker containing approximately 100 g of crushed ice and 30 mL of concentrated HCl.[3] Perform this step in the fume hood, as HCl gas will be evolved.

    • Scientist's Note: This quenching step is highly exothermic and serves two purposes: it decomposes the aluminum chloride-ketone complex to liberate the product and hydrolyzes any remaining acetyl chloride.[4] The acid ensures that aluminum salts remain dissolved in the aqueous phase as soluble aluminum hydroxides.

  • Separate Layers: Stir the quenched mixture vigorously for 15 minutes. Transfer the mixture to a 500 mL separatory funnel. Collect the bottom organic (dichloromethane) layer.

  • Extract Aqueous Layer: Extract the aqueous layer twice more with 30 mL portions of dichloromethane to recover any dissolved product.[4]

  • Combine and Neutralize: Combine all organic layers. Wash the combined organic phase sequentially with:

    • 50 mL of deionized water.

    • 50 mL of saturated sodium bicarbonate solution (carefully, to neutralize residual acid; vent the separatory funnel frequently to release CO₂ pressure).[3]

    • 50 mL of brine (saturated NaCl solution).

  • Dry and Concentrate: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the dichloromethane solvent using a rotary evaporator to yield the crude solid product.[4]

Part 3: Purification and Characterization
  • Recrystallization: Purify the crude solid by recrystallization from hot ethanol or an ethanol/water mixture. Dissolve the crude product in a minimum amount of boiling ethanol, and if necessary, add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Isolate Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

  • Characterization: Determine the melting point of the dried crystals. The literature value is 131-133 °C.[1] Obtain ¹H NMR, ¹³C NMR, and IR spectra to confirm the structure and purity of the final product.

Workflow Visualization

Synthesis_Workflow cluster_prep Part 1: Reaction cluster_workup Part 2: Work-up cluster_purify Part 3: Purification & Analysis A Setup Dry Glassware (N2 Atmosphere) B Charge AlCl3 & CH2Cl2 A->B C Cool to 0-5 °C B->C D Dropwise Add Acetyl Chloride Solution C->D E Dropwise Add Substrate Solution D->E F Stir at RT (1-2h) Monitor by TLC E->F G Quench on Ice/HCl F->G H Separate Organic Layer G->H I Extract Aqueous Layer (2x CH2Cl2) H->I J Combine Organic Layers I->J K Wash with H2O, NaHCO3, Brine J->K L Dry (MgSO4) & Filter K->L M Concentrate via Rotary Evaporation L->M N Recrystallize Crude Solid (from Ethanol/Water) M->N O Vacuum Filter Crystals N->O P Dry in Vacuum Oven O->P Q Characterize Product (MP, NMR, IR) P->Q

Caption: Workflow for the synthesis of this compound.

Expected Product Characteristics

Characteristic Value
Appearance White to off-white crystalline solid
Molecular Formula C₁₁H₁₃NO₂
Molecular Weight 191.23 g/mol
Melting Point 131 - 133 °C[1]
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.85 (d, 1H), 7.60 (dd, 1H), 7.45 (s, 1H, br, NH), 7.25 (d, 1H), 2.60 (s, 3H, -COCH₃), 2.30 (s, 3H, Ar-CH₃), 2.20 (s, 3H, -NHCOCH₃).
IR (KBr, cm⁻¹) ~3300 (N-H stretch), ~1680 (Amide C=O stretch), ~1660 (Ketone C=O stretch), ~1600, 1530 (Aromatic C=C stretch).

Safety and Disposal

  • Aluminum Chloride (Anhydrous): Corrosive and reacts violently with water, releasing heat and toxic HCl gas.[6][7] Handle only in a dry environment and wear appropriate PPE.[6] Spills should be covered with dry sand; do not use water.[6]

  • Acetyl Chloride: Corrosive, a lachrymator, and reacts with water.[3][4] Must be handled in a fume hood.

  • Dichloromethane: A suspected carcinogen; avoid inhalation and skin contact.[2]

  • Waste Disposal: The aqueous waste from the work-up contains aluminum salts and is acidic. It must be neutralized before disposal according to local regulations.[8][9] Unused reagents and chlorinated organic waste must be disposed of in designated hazardous waste containers.[7][8][9]

References

  • 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.).
  • Experiment 1: Friedel-Crafts Acylation. (n.d.). University of Michigan.
  • Friedel–Crafts Acylation. (n.d.). Sigma-Aldrich.
  • Application Notes and Protocols for Friedel-Crafts Acylation using Valeryl Chloride. (n.d.). BenchChem.
  • Safe and responsible disposal of aluminum chloride? (2019, April 12). Chemistry Stack Exchange.
  • Safety Data Sheet: Aluminium chloride. (n.d.). Carl ROTH.
  • Aluminum Chloride (anhydrous). (n.d.). Princeton University Environmental Health and Safety.
  • Safety Data Sheet: Aluminium Chloride. (2022, September 6). Redox.
  • Material Safety Data Sheet: Aluminium chloride, anhydrous. (n.d.). U.S. Environmental Protection Agency.
  • Troubleshooting low yield in Friedel-Crafts acylation reactions. (n.d.). BenchChem.
  • This compound. (n.d.). ChemShuttle.
  • This compound CAS 34956-31-5. (n.d.). BIOSYNCE.
  • This compound. (n.d.). Stenutz.
  • Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal.

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Synthesis of N-(4-Acetyl-3-methylphenyl)acetamide: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed, step-by-step protocol for the synthesis of N-(4-Acetyl-3-methylphenyl)acetamide, a valuable intermediate in organic synthesis for various applications, including the development of dyes and pharmacologically active compounds.[1] The synthesis is achieved via a two-step process commencing with the acetylation of m-toluidine, followed by a regioselective Friedel-Crafts acylation. This guide explains the causality behind key experimental choices, outlines rigorous safety protocols, and provides methods for product purification and characterization, ensuring a reliable and reproducible outcome for researchers in organic chemistry and drug development.

Introduction and Reaction Overview

This compound (also known as 4'-acetamido-2'-methylacetophenone) is an aromatic ketone and acetanilide derivative.[1][2] Its synthesis is a practical illustration of fundamental organic reactions, specifically amide formation and electrophilic aromatic substitution.

The chosen synthetic route involves two primary transformations:

  • Amide Formation: Protection of the amine group of 3-methylaniline (m-toluidine) as an acetamide. This is crucial because the free amine group would otherwise react with the Lewis acid catalyst in the subsequent step, deactivating the ring towards acylation. The resulting N-(3-methylphenyl)acetamide serves as the substrate for the next reaction.

  • Friedel-Crafts Acylation: Introduction of an acetyl group onto the aromatic ring of N-(3-methylphenyl)acetamide.[3] The acetamido group is a moderately activating, ortho-, para-director. Due to steric hindrance from the adjacent methyl group, the incoming electrophile (the acylium ion) is predominantly directed to the para-position, yielding the desired product with high regioselectivity.

The overall reaction scheme is depicted below:

Scheme 1: Overall Synthesis of this compound

Step 1: N-(3-methylphenyl)acetamide Synthesis

Step 2: Friedel-Crafts Acylation

Reagent and Product Properties

A summary of the physical and chemical properties of key substances involved in this synthesis is provided below for quick reference.

Compound NameFormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)CAS Number
3-Methylaniline (m-toluidine)C₇H₉N107.15-30203.4108-44-1
Acetic AnhydrideC₄H₆O₃102.09-73.1139.8108-24-7
N-(3-methylphenyl)acetamideC₉H₁₁NO149.1965-68303.8537-92-8
Aluminum Chloride (Anhydrous)AlCl₃133.34192.6180 (subl.)7446-70-0
Acetyl ChlorideC₂H₃ClO78.50-1125275-36-5
DichloromethaneCH₂Cl₂84.93-96.739.675-09-2
This compound C₁₁H₁₃NO₂ 191.23 131 - 133 [1]385 [1]34956-31-5 [1]

Detailed Synthesis Protocol

This protocol is divided into two main experimental stages, followed by purification and characterization.

Workflow Overview

The following diagram illustrates the sequential workflow from starting materials to the final, characterized product.

Synthesis_Workflow cluster_0 Step 1: Amide Synthesis cluster_1 Step 2: Friedel-Crafts Acylation cluster_2 Purification & Analysis A m-Toluidine + Acetic Anhydride B Reaction at 100°C A->B Heat C Quench & Precipitate B->C Add to H₂O D Filter & Dry (N-(3-methylphenyl)acetamide) C->D E Suspend Amide in DCM D->E Intermediate F Add AlCl₃ E->F G Add Acetyl Chloride (Dropwise at 0°C) F->G Cool H Reflux Reaction G->H Heat I Quench with HCl/Ice H->I Cool J Extract, Wash, & Dry I->J K Evaporate Solvent (Crude Product) J->K L Recrystallization (e.g., Ethanol/Water) K->L Purify M Characterization (MP, NMR, IR, MS) L->M N Final Product: This compound M->N Verify Purity

Caption: Experimental workflow for the synthesis of this compound.

Step 1: Synthesis of N-(3-methylphenyl)acetamide

Rationale: This step protects the amine functionality as an amide, which is less basic and serves as an ortho-, para-directing group for the subsequent acylation. Acetic anhydride is a safe and efficient acetylating agent for this purpose.

Materials:

  • 3-Methylaniline (m-toluidine): 10.7 g (0.1 mol)

  • Acetic Anhydride: 11.2 g (11.0 mL, 0.11 mol)

  • Deionized Water

Procedure:

  • In a 100 mL round-bottom flask equipped with a reflux condenser, add 10.7 g of 3-methylaniline.

  • Carefully add 11.0 mL of acetic anhydride to the flask. The reaction is exothermic.

  • Heat the mixture gently in a water bath or using a heating mantle to approximately 100°C for 30 minutes to ensure the reaction goes to completion.

  • Allow the reaction mixture to cool slightly until it is still liquid but not excessively hot.

  • Pour the warm mixture slowly and with stirring into a 250 mL beaker containing 150 mL of cold deionized water. This hydrolyzes excess acetic anhydride and precipitates the product.

  • Stir the resulting suspension for 10-15 minutes to fully precipitate the solid.

  • Collect the white solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with two portions of cold deionized water (2 x 50 mL).

  • Dry the product, N-(3-methylphenyl)acetamide, in a desiccator or a vacuum oven at 50°C. The expected yield is typically >90%.

Step 2: Friedel-Crafts Acylation

Rationale: This is a classic electrophilic aromatic substitution.[3] Anhydrous aluminum chloride, a strong Lewis acid, is used to generate the highly reactive acylium ion (CH₃CO⁺) from acetyl chloride.[3] Dichloromethane is used as an inert solvent. The reaction must be conducted under anhydrous conditions as water reacts violently with both AlCl₃ and acetyl chloride.[4][5]

Materials:

  • N-(3-methylphenyl)acetamide (from Step 1): 7.45 g (0.05 mol)

  • Anhydrous Aluminum Chloride (AlCl₃): 14.7 g (0.11 mol)

  • Acetyl Chloride: 4.3 g (3.9 mL, 0.055 mol)

  • Anhydrous Dichloromethane (DCM): 100 mL

  • Concentrated Hydrochloric Acid (HCl)

  • Ice

Procedure:

  • Setup: Assemble a 250 mL three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (e.g., a drying tube with CaCl₂ followed by a bubbler leading to a base solution) to handle the evolving HCl gas. Ensure all glassware is thoroughly dried.

  • Reagent Addition: In the flask, suspend 7.45 g of N-(3-methylphenyl)acetamide in 60 mL of anhydrous dichloromethane.

  • Cool the flask in an ice-water bath. While stirring, carefully and portion-wise add 14.7 g of anhydrous aluminum chloride. The addition is exothermic and will generate some HCl gas.

  • Acylation: Once the addition of AlCl₃ is complete and the slurry has cooled, add a solution of 3.9 mL of acetyl chloride in 40 mL of anhydrous dichloromethane to the dropping funnel. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux (approx. 40°C for DCM) for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture back down in an ice bath. In a separate large beaker (1 L), prepare a mixture of 200 g of crushed ice and 50 mL of concentrated HCl.

  • Quenching: Very slowly and carefully, pour the reaction mixture onto the ice/HCl mixture with vigorous stirring. This is a highly exothermic process that hydrolyzes the aluminum complexes and quenches the reaction. Perform this step in a fume hood.

  • Extraction: Transfer the quenched mixture to a separatory funnel. The product will be in the organic (DCM) layer. Separate the layers. Extract the aqueous layer with two additional portions of DCM (2 x 50 mL).

  • Washing: Combine the organic extracts and wash successively with 100 mL of deionized water, 100 mL of 5% sodium bicarbonate solution (careful, CO₂ evolution), and finally 100 mL of brine.

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude solid product.

Purification and Characterization

Purification: The crude this compound can be purified by recrystallization. A mixed solvent system, such as ethanol and water, is often effective.

  • Dissolve the crude solid in a minimum amount of hot ethanol.

  • Add hot water dropwise until the solution becomes slightly turbid.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry thoroughly.

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

  • Melting Point: Compare the experimental value to the literature value (131-133°C).[1] A sharp melting range indicates high purity.

  • ¹H NMR Spectroscopy: The spectrum should show characteristic peaks for the aromatic protons, the two methyl groups (one on the ring, one on the acetyl group), and the amide N-H proton.

  • Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the N-H stretch, amide C=O stretch, and ketone C=O stretch.

  • Mass Spectrometry (MS): Confirm the molecular weight of the compound (191.23 g/mol ).[2]

Safety and Handling Precautions

This synthesis involves hazardous materials and requires strict adherence to safety protocols.

  • General: All operations should be performed in a certified chemical fume hood.[5][6] Personal Protective Equipment (PPE), including safety goggles, a face shield, a flame-resistant lab coat, and appropriate chemical-resistant gloves (e.g., butyl rubber for acetyl chloride), must be worn at all times.[4][6][7] An emergency eyewash station and safety shower must be readily accessible.[5][6]

  • Acetyl Chloride: Highly flammable, corrosive, and reacts violently with water to produce HCl gas.[4][6][8] It is extremely destructive to tissues of the mucous membranes and upper respiratory tract.[6] Handle under an inert atmosphere and keep away from ignition sources.[6][8]

  • Aluminum Chloride (Anhydrous): Corrosive and reacts violently with water, releasing heat and HCl gas.[5][7] Avoid dust formation and inhalation.[7]

  • Dichloromethane: A volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact.

  • Quenching: The work-up procedure involving pouring the reaction mixture onto ice/acid is highly exothermic and releases large volumes of HCl gas. This must be done slowly, with efficient stirring, and in a well-ventilated fume hood.

References

  • BIOSYNCE. (n.d.). This compound CAS 34956-31-5. Retrieved from [Link]

  • Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetyl chloride. Retrieved from [Link]

  • Lab Alley. (2025, July 2). SAFETY DATA SHEET - Aluminum chloride. Retrieved from [Link]

  • Stenutz, R. (n.d.). This compound. Retrieved from [Link]

  • Singh, U. P., et al. (2012). Friedel-Crafts Acylation with Amides. Molecules, 17(5), 5897-5906. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Acetamide, N-(4-methylphenyl)- (CAS 103-89-9). Retrieved from [Link]

  • NIST. (n.d.). Acetamide, N-(4-methylphenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Khan, K. M., et al. (2015). N-{4-[(3-Methylphenyl)sulfamoyl]phenyl}acetamide. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 10), o823. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Bayat, M., & Gheidari, D. (2022). Green Lewis Acid Catalysis in Organic Reactions. ResearchGate. Retrieved from [Link]

  • Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53. Retrieved from [Link]

  • NIST. (n.d.). Acetamide, N-(3-methylphenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Doceri. (2014, April 20). Synthesis of Acetamide from Acetic Anhydride (RXN Mechanism) [Video]. YouTube. Retrieved from [Link]

  • Ishihara, K., et al. (2020). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Molecules, 25(18), 4153. Retrieved from [Link]

  • Yilmaz, F., et al. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N‑(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. Crystal Growth & Design, 22(4), 2531-2542. Retrieved from [Link]

  • Esteve, J. S. (1983). U.S. Patent No. 4,379,793. Washington, DC: U.S. Patent and Trademark Office.

Sources

Application Notes and Protocols for the Purification of N-(4-Acetyl-3-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides detailed application notes and validated protocols for the purification of N-(4-Acetyl-3-methylphenyl)acetamide, a key intermediate in various organic syntheses. The methodologies outlined herein are designed for researchers, scientists, and professionals in drug development, ensuring the attainment of high-purity material suitable for downstream applications. This document emphasizes the scientific principles behind the purification techniques, offering a robust framework for experimental design and execution.

Introduction: The Imperative of Purity for this compound

This compound, with the chemical formula C₁₁H₁₃NO₂, is a substituted acetanilide derivative.[1][2] Its utility as a building block in the synthesis of pharmaceuticals and other fine chemicals necessitates a high degree of purity.[3] Common impurities, often arising from the synthetic route—typically a Friedel-Crafts acylation of N-(3-methylphenyl)acetamide—can include unreacted starting materials, regioisomers, and poly-acylated byproducts. The presence of these impurities can significantly impact the yield, stereoselectivity, and safety profile of subsequent reactions and final products.

This guide details two primary, orthogonal purification techniques: recrystallization and flash column chromatography. Furthermore, it provides protocols for thin-layer chromatography (TLC) for in-process monitoring and high-performance liquid chromatography (HPLC) for final purity assessment, ensuring a holistic approach to achieving and verifying the desired purity of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 34956-31-5[2]
Molecular Formula C₁₁H₁₃NO₂[2]
Molecular Weight 191.23 g/mol [2]
Melting Point 131-133 °C[3]
Appearance Solid
Boiling Point 385 °C[3]

Recrystallization: A Classical and Efficient Purification Technique

Recrystallization is a powerful and economical method for purifying solid organic compounds. The principle lies in the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point, while impurities will either be highly soluble at all temperatures or insoluble even at elevated temperatures.

Solvent Selection: The Cornerstone of Successful Recrystallization

The selection of an appropriate solvent is paramount. For acetanilide derivatives, polar protic solvents or mixtures thereof often yield excellent results.[4][5] Based on the polarity of this compound, ethanol, methanol, and ethanol/water mixtures are promising candidates.

Protocol 2.1.1: Solvent Screening for Recrystallization

  • Place approximately 10-20 mg of the crude this compound into several small test tubes.

  • To each test tube, add a different solvent (e.g., ethanol, methanol, isopropanol, ethyl acetate, and water) dropwise at room temperature, vortexing after each addition, until the solid just dissolves. Note the approximate solubility at room temperature.

  • For solvents in which the compound is sparingly soluble at room temperature, heat the test tube in a water bath to the boiling point of the solvent. Observe if the compound fully dissolves.

  • Allow the hot, saturated solutions to cool slowly to room temperature, and then place them in an ice bath for 15-20 minutes.

  • Observe the formation of crystals. The solvent that yields a significant amount of crystalline solid with a noticeable improvement in color (if applicable) is a good candidate.

  • If a single solvent is not ideal, test binary solvent systems (e.g., ethanol-water). Dissolve the compound in the "good" solvent at its boiling point and add the "poor" solvent dropwise until turbidity persists. Then, add a few drops of the "good" solvent to redissolve the solid and allow the solution to cool.

Detailed Recrystallization Protocol

Protocol 2.2.1: Purification of this compound by Recrystallization

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the chosen hot solvent (e.g., 95% ethanol). Use a hot plate with magnetic stirring to facilitate dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Induce Further Crystallization: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of the purified product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point (e.g., 50-60 °C) until a constant weight is achieved.

Recrystallization_Workflow A Crude Product B Dissolve in Minimal Hot Solvent A->B C Hot Filtration (Optional) B->C D Slow Cooling & Crystallization B->D No Insoluble Impurities C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Drying F->G H Pure Product G->H

Caption: Workflow for the purification of this compound by recrystallization.

Flash Column Chromatography: High-Resolution Purification

Flash column chromatography is a technique that utilizes a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture) to separate components of a mixture based on their differential adsorption to the stationary phase.[6] It is particularly useful for separating compounds with similar polarities.

Thin-Layer Chromatography (TLC) for Method Development

Before performing column chromatography, it is essential to develop a suitable solvent system using TLC. The ideal solvent system should provide a good separation between the target compound and its impurities, with the target compound having an Rf value between 0.2 and 0.4.

Protocol 3.1.1: TLC Analysis

  • Prepare a developing chamber with the chosen eluent (e.g., a mixture of hexanes and ethyl acetate).

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a silica gel TLC plate.

  • Place the TLC plate in the developing chamber and allow the solvent front to ascend to near the top of the plate.

  • Remove the plate and visualize the spots under UV light (254 nm) and/or by staining (e.g., with potassium permanganate or phosphomolybdic acid stain).[6]

  • Calculate the Rf value for each spot (Rf = distance traveled by the spot / distance traveled by the solvent front).

  • Adjust the solvent system polarity to achieve the desired separation and Rf value for the target compound. An increase in the proportion of the more polar solvent (e.g., ethyl acetate) will decrease the Rf values.

Flash Column Chromatography Protocol

Protocol 3.2.1: Purification by Flash Column Chromatography

  • Column Packing: Secure a glass chromatography column vertically. Pack the column with silica gel (230-400 mesh) as a slurry in the initial, least polar eluent.[7] The amount of silica gel should be 50-100 times the weight of the crude material for effective separation.[6]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent. Alternatively, for dry loading, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution: Carefully add the eluent to the top of the column and apply pressure (using compressed air or nitrogen) to achieve a steady flow rate.

  • Fraction Collection: Collect fractions in test tubes or vials.

  • Analysis of Fractions: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Column_Chromatography_Workflow A Crude Product B TLC for Solvent System Optimization A->B C Pack Column with Silica Gel B->C D Load Sample C->D E Elute with Solvent System D->E F Collect Fractions E->F G TLC Analysis of Fractions F->G H Combine Pure Fractions G->H I Solvent Evaporation H->I J Pure Product I->J

Sources

Characterization of N-(4-Acetyl-3-methylphenyl)acetamide: A Comprehensive Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(4-Acetyl-3-methylphenyl)acetamide is a chemical intermediate that plays a significant role in the synthesis of various organic compounds, including pharmaceuticals, dyes, and fragrances.[1] Its purity and structural integrity are paramount to ensure the quality, safety, and efficacy of the final products. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methods for the thorough characterization of this compound.

The methodologies detailed herein are grounded in established principles of analytical chemistry and are designed to provide a multi-faceted approach to the structural elucidation and purity assessment of this compound. This guide emphasizes not only the procedural steps but also the underlying scientific rationale for each technique, ensuring a robust and reliable characterization process.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for the development and execution of appropriate analytical methods.

PropertyValueSource
CAS Number 34956-31-5[1]
Molecular Formula C₁₁H₁₃NO₂
Molecular Weight 191.23 g/mol
Melting Point 131 - 133 °C[1]
Boiling Point 385 °C[1]
Density 1.122 g/cm³[1]

Analytical Methodologies: A Multi-Technique Approach

A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive characterization of this compound. This orthogonal approach ensures a high degree of confidence in the identity, purity, and structure of the analyte.

Caption: Overall analytical workflow for the characterization of this compound.

High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a cornerstone technique for assessing the purity of pharmaceutical intermediates. Its high resolving power allows for the separation of the main compound from its impurities.

Principle

HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase. For a moderately polar compound like this compound, a reversed-phase (RP) HPLC method is most suitable. In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a more polar solvent mixture. The analyte is detected by its absorbance of UV light at a specific wavelength. Analytes suitable for UV detection typically contain unsaturated bonds or aromatic groups.[2]

Experimental Protocol

HPLC_Workflow A Standard & Sample Preparation B HPLC System Configuration A->B C Chromatographic Separation B->C D UV Detection C->D E Data Analysis (Purity Calculation) D->E

Caption: Step-by-step workflow for HPLC-UV analysis.

a) Reagents and Materials

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphoric acid or Formic acid (for mobile phase modification, if necessary)

b) Instrumentation

  • HPLC system with a UV detector (e.g., Agilent 1260 Infinity II or equivalent)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

c) Chromatographic Conditions

ParameterRecommended ConditionRationale
Mobile Phase Acetonitrile:Water (Gradient or Isocratic)A common and effective mobile phase for reversed-phase chromatography of moderately polar compounds.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good separation efficiency and reasonable run times.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume to avoid column overloading.
Detection Wavelength To be determined by UV scan (likely ~254 nm)The wavelength of maximum absorbance (λmax) provides the best sensitivity. Aromatic compounds typically have strong absorbance around 254 nm.

d) Sample Preparation

  • Standard Solution: Accurately weigh about 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol to obtain a 1 mg/mL stock solution. Further dilute with the mobile phase to a working concentration (e.g., 0.1 mg/mL).

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

e) Data Analysis

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Structural Confirmation and Impurity Profiling

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of HPLC with the high sensitivity and selectivity of mass spectrometry. It is invaluable for confirming the molecular weight of the target compound and for identifying and quantifying trace-level impurities.

Principle

After separation by HPLC, the analyte is introduced into the mass spectrometer, where it is ionized. The mass-to-charge ratio (m/z) of the resulting ions is then measured. In tandem mass spectrometry (MS/MS), a specific ion (the precursor ion) is selected and fragmented, and the m/z ratios of the fragment ions (product ions) are measured. This provides structural information about the molecule.

Experimental Protocol

a) Instrumentation

  • LC-MS/MS system (e.g., Agilent 1290 Infinity II LC coupled to an Agilent 6470A triple quadrupole LC/MS)[3]

  • Reversed-phase C18 or PFP column

b) LC Conditions

The LC conditions can be similar to the HPLC-UV method, but the mobile phase should be compatible with mass spectrometry (e.g., using formic acid instead of non-volatile buffers like phosphoric acid).

c) MS/MS Conditions

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveESI is a soft ionization technique suitable for polar molecules. The amide and acetyl groups can be readily protonated.
Precursor Ion (Q1) [M+H]⁺ = 192.23 m/zThe protonated molecular ion of this compound.
Product Ions (Q3) To be determined experimentallyFragmentation of the precursor ion will yield characteristic product ions that can be used for structural confirmation.
Collision Energy To be optimizedThe energy required to induce fragmentation of the precursor ion.

d) Data Interpretation

  • Molecular Weight Confirmation: The presence of a prominent peak at m/z 192.23 in the full scan mass spectrum confirms the molecular weight of the compound.

  • Structural Elucidation: The fragmentation pattern in the MS/MS spectrum provides structural information. For this compound, characteristic fragments would be expected from the cleavage of the amide bond and the loss of the acetyl groups.

  • Impurity Profiling: LC-MS/MS can detect and help identify impurities at very low levels, even if they co-elute with the main peak in the HPLC-UV chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Unambiguous Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. It provides detailed information about the chemical environment of individual atoms.

Principle

NMR spectroscopy is based on the absorption of electromagnetic radiation by atomic nuclei in a strong magnetic field. The chemical shift (δ) of a nucleus is dependent on its local electronic environment, providing information about the functional groups and their connectivity.

¹H NMR Spectroscopy
  • Expected Chemical Shifts (Predicted):

    • Aromatic Protons (Ar-H): ~7.0-8.0 ppm. The substitution pattern on the aromatic ring will lead to distinct splitting patterns (e.g., doublets, singlets).

    • Amide Proton (N-H): ~8.0-9.5 ppm (broad singlet).

    • Acetyl Methyl Protons (-COCH₃): ~2.5 ppm (singlet).

    • Aromatic Methyl Protons (Ar-CH₃): ~2.3 ppm (singlet).

    • Acetamido Methyl Protons (-NHCOCH₃): ~2.1 ppm (singlet).

¹³C NMR Spectroscopy
  • Expected Chemical Shifts (Predicted):

    • Carbonyl Carbons (C=O): ~168-172 ppm.

    • Aromatic Carbons (Ar-C): ~120-145 ppm.

    • Methyl Carbons (-CH₃): ~20-30 ppm.

Experimental Protocol

a) Sample Preparation

  • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to an NMR tube.

b) Data Acquisition

  • Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Additional experiments like COSY, HSQC, and HMBC can be performed to confirm the assignments.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Principle

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which causes the bonds within the molecules to vibrate at specific frequencies. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

Characteristic Absorption Bands
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-H (Amide) Stretch~3300-3250
C-H (Aromatic) Stretch~3100-3000
C-H (Aliphatic) Stretch~3000-2850
C=O (Amide I) Stretch~1670-1630
N-H (Amide II) Bend~1570-1515
C=C (Aromatic) Stretch~1600 & ~1475
C-N Stretch~1340-1250
Experimental Protocol

a) Sample Preparation

  • Solid Sample (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

  • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

b) Data Acquisition

  • Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

Conclusion

The analytical methods outlined in this application note provide a robust framework for the comprehensive characterization of this compound. The combination of chromatographic and spectroscopic techniques ensures the reliable determination of the compound's identity, purity, and structure. Adherence to these protocols will enable researchers and scientists to maintain high standards of quality control in their research and development activities.

References

  • Waters Corporation. (n.d.). Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro. Retrieved from [Link]

  • Waters Corporation. (n.d.). Analysis of Chloroacetanilide and Acetamide Herbicide Degradates in Drinking Water by UPLC-MS/MS. Retrieved from [Link]

  • National Institutes of Health. (2021). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Acetanilide on Newcrom R1 HPLC column. Retrieved from [Link]

  • Agilent Technologies. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Retrieved from [Link]

  • BIOSYNCE. (n.d.). This compound CAS 34956-31-5. Retrieved from [Link]

  • European Journal of Drug Metabolism and Pharmacokinetics. (1989). A novel isocratic HPLC method to separate and quantify acetanilide and its hydroxy aromatic derivatives: 2-, 3- and 4-hydroxyacetanilide (paracetamol or acetaminophen). Retrieved from [Link]

  • Agilent Technologies. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental FTIR and theoretical Investigation of the molecular structure and vibrational spectra of acetanilide using DFT and dispersion correction to DFT. Retrieved from [Link]

  • PubMed. (2012). [Raman, FTIR Spectra and Normal Mode Analysis of Acetanilide]. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • LCGC International. (2015). Important Aspects of UV Detection for HPLC. Retrieved from [Link]

  • PubMed. (2008). HPLC-UV method development and validation for the determination of low level formaldehyde in a drug substance. Retrieved from [Link]

Sources

Application Note: Mass Spectrometry of N-(4-Acetyl-3-methylphenyl)acetamide for Research and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(4-Acetyl-3-methylphenyl)acetamide, a substituted acetanilide derivative, represents a class of organic molecules with significant potential as intermediates in the synthesis of pharmaceuticals, dyes, and other fine chemicals.[1] Accurate and reliable analytical methods are paramount for its characterization, purity assessment, and for monitoring its presence in various matrices during drug development and manufacturing processes. Mass spectrometry (MS) stands out as a powerful analytical technique for this purpose, offering high sensitivity, selectivity, and structural elucidation capabilities. This application note provides a comprehensive guide to the mass spectrometric analysis of this compound, detailing optimized protocols, expected fragmentation patterns, and data interpretation for researchers, scientists, and drug development professionals.

Chemical Properties and Structure

A thorough understanding of the analyte's physicochemical properties is crucial for developing an effective MS method.

PropertyValueSource
Chemical Formula C₁₁H₁₃NO₂[2]
Molecular Weight 191.23 g/mol [2]
CAS Number 34956-31-5[1][2]
Melting Point 131 - 139 °C[1][2]
Structure

Mass Spectrometry: Principles and Approach

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound, as it typically produces intact protonated or deprotonated molecules with minimal in-source fragmentation.[3][4] This allows for the accurate determination of the molecular weight. Tandem mass spectrometry (MS/MS) is then employed to induce fragmentation of the precursor ion, generating a characteristic fragmentation pattern that serves as a structural fingerprint of the molecule.

Predicted Ionization and Fragmentation

The structure of this compound contains several sites amenable to ionization. In positive ion mode ESI, protonation is expected to occur at the nitrogen or oxygen atoms of the amide group, or the oxygen of the acetyl group. In negative ion mode, deprotonation of the amide proton is possible.[5][6][7]

The fragmentation of the protonated molecule [M+H]⁺ is predicted to follow established pathways for aromatic amides and ketones.[8][9][10] Key bond cleavages are anticipated to occur alpha to the carbonyl groups and at the amide bond.

Experimental Protocols

Sample Preparation

Robust and reproducible sample preparation is the foundation of accurate MS analysis.

Objective: To prepare this compound for analysis by liquid chromatography-mass spectrometry (LC-MS).

Materials:

  • This compound standard

  • LC-MS grade acetonitrile (ACN)

  • LC-MS grade water

  • LC-MS grade formic acid (FA)

  • Volumetric flasks

  • Pipettes

  • Autosampler vials

Procedure:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of ACN in a volumetric flask.

  • Working Standard (10 µg/mL): Dilute the stock solution 1:100 with a 50:50 (v/v) mixture of ACN and water containing 0.1% FA.

  • Sample for Analysis (100 ng/mL): Further dilute the working standard 1:100 with the same solvent mixture to achieve a final concentration suitable for injection.

  • Transfer: Transfer the final solution to an autosampler vial for LC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

Objective: To separate this compound from potential impurities and introduce it into the mass spectrometer.

LC ParameterConditionRationale
Column C18, 2.1 x 50 mm, 1.8 µmProvides good retention and peak shape for moderately polar compounds.
Mobile Phase A Water with 0.1% Formic AcidAcidified mobile phase promotes protonation for positive ion mode ESI.
Mobile Phase B Acetonitrile with 0.1% Formic AcidOrganic solvent for elution.
Gradient 10-90% B over 5 minutesA standard gradient to ensure elution of the analyte of interest.
Flow Rate 0.3 mL/minCompatible with standard ESI sources.
Injection Volume 5 µLA typical injection volume for modern LC-MS systems.
Column Temperature 40 °CImproves peak shape and reproducibility.
MS ParameterConditionRationale
Ionization Mode Positive Electrospray Ionization (ESI+)Expected to provide a strong signal for the protonated molecule.
Capillary Voltage 3.5 kVOptimizes the electrospray process.
Source Temperature 120 °CAids in desolvation of the analyte.
Desolvation Gas Flow 600 L/hrFacilitates the evaporation of solvent from the ESI droplets.
Full Scan m/z Range 50 - 500To detect the precursor ion and potential low-mass fragments.
MS/MS Fragmentation Collision-Induced Dissociation (CID)A common method for generating fragment ions.
Collision Energy 10-30 eV (ramped)A range of energies to produce a rich fragmentation spectrum.

Data Analysis and Interpretation

Expected Mass Spectrum

In the full scan MS spectrum, the most prominent ion is expected to be the protonated molecule [M+H]⁺ at an m/z of 192.25.

Predicted Fragmentation Pathway

The MS/MS spectrum of the precursor ion at m/z 192.25 is predicted to yield several characteristic fragment ions. The proposed fragmentation pathway is illustrated below.

fragmentation_pathway M_H [M+H]⁺ m/z 192.25 frag1 m/z 150.20 [M+H - C₂H₂O]⁺ M_H->frag1 - 42.05 Da frag2 m/z 135.18 [M+H - C₂H₃NO]⁺ M_H->frag2 - 57.07 Da frag3 m/z 107.15 [C₇H₇O]⁺ frag2->frag3 - 28.03 Da

Caption: Predicted fragmentation pathway of protonated this compound.

Interpretation of Key Fragments:

  • m/z 150.20: This fragment likely arises from the loss of a ketene molecule (CH₂=C=O) from the acetamido group, a common fragmentation pathway for N-acetylated compounds.[11]

  • m/z 135.18: This ion could be formed by the cleavage of the amide bond, resulting in the loss of the entire acetamido group.

  • m/z 107.15: Subsequent loss of carbon monoxide from the fragment at m/z 135.18 would yield this ion.

Experimental Workflow

The overall workflow for the mass spectrometric analysis of this compound is summarized in the following diagram.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation stock Prepare Stock Solution working Prepare Working Standard stock->working sample Prepare Sample for Analysis working->sample lc_sep LC Separation sample->lc_sep ms_scan Full Scan MS lc_sep->ms_scan msms Tandem MS (MS/MS) ms_scan->msms identify_precursor Identify Precursor Ion msms->identify_precursor analyze_fragments Analyze Fragment Ions identify_precursor->analyze_fragments confirm_structure Confirm Structure analyze_fragments->confirm_structure

Caption: Workflow for the LC-MS/MS analysis of this compound.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the mass spectrometric analysis of this compound. The described LC-MS/MS method, coupled with the predicted fragmentation patterns, offers a robust framework for the identification, characterization, and quantification of this compound in various research and development settings. The insights into the causality behind experimental choices aim to empower scientists to adapt and troubleshoot this method for their specific applications.

References

  • This compound CAS 34956-31-5 - BIOSYNCE. (n.d.).
  • Observation of amide anions in solution by electrospray ionization mass spectrometry. (2000). Journal of the American Society for Mass Spectrometry, 11(12), 1061–1064.
  • This compound. (n.d.). Stenutz.
  • Observation of amide anions in solution by electrospray ionization mass spectrometry. (n.d.).
  • Observation of amide anions in solution by electrospray ionization mass spectrometry. (2000). PubMed.
  • Fragmentation Patterns. (n.d.).
  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. (2019). Semantic Scholar.
  • Electrospray ionization. (n.d.). Wikipedia.
  • mass spectra - fragmentation patterns. (n.d.). Chemguide.
  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts.
  • Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines. (n.d.). PMC - NIH.

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Application Notes and Protocols for the Crystallographic Analysis of N-(4-Acetyl-3-methylphenyl)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and structural biologists on the crystallographic analysis of N-(4-Acetyl-3-methylphenyl)acetamide and its derivatives. These compounds are of significant interest in drug discovery due to their diverse pharmacological activities.[1][2][3] Understanding their three-dimensional structure at an atomic level is paramount for elucidating structure-activity relationships (SAR) and facilitating rational drug design. This guide presents detailed, field-proven protocols for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of this class of molecules. While a public crystal structure for this compound is not available at the time of this writing, this guide will utilize data from closely related, structurally characterized N-phenylacetamide derivatives to illustrate the crystallographic workflow and data analysis, providing a robust framework for the study of this important chemical series.

Introduction: The Pharmacological Significance of N-Phenylacetamide Scaffolds

The N-phenylacetamide core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. Acetanilide, the parent compound, was one of the first synthetic analgesics and antipyretics, introduced into medicine in the late 19th century.[4][5] Although its use was later curtailed due to toxicity, its discovery spurred the development of safer and more effective derivatives.[5] Today, N-phenylacetamide derivatives exhibit a broad spectrum of biological activities, including:

  • Analgesic and Anti-inflammatory: Many derivatives continue to be explored for their pain-relieving and anti-inflammatory properties.[1][2][3]

  • Anticonvulsant: Certain substituted N-phenylacetamides have shown promise in the management of seizures.[1][2][3]

  • Anticancer: The scaffold has been incorporated into molecules demonstrating cytotoxic effects against various cancer cell lines.[1][2][3]

  • Antimicrobial: Derivatives have been synthesized that display activity against a range of bacterial and fungal pathogens.[1][2][3]

The specific substitution pattern on the phenyl ring and the acetamide group dictates the pharmacological profile of these molecules. The title compound, this compound, possesses functional groups that make it an intriguing candidate for further investigation and a valuable intermediate in the synthesis of more complex drug candidates.[6] Crystallographic analysis provides the definitive three-dimensional structure, offering insights into intermolecular interactions, conformational preferences, and the overall shape of the molecule, all of which are critical for understanding its biological function.[7]

Synthesis and Purification of this compound Derivatives

The synthesis of this compound and its analogues typically involves the acylation of a corresponding substituted aniline. The following protocol is a general and robust method for this transformation.

Synthesis Protocol: Acetylation of 4-Amino-2-methylacetophenone

This protocol describes the synthesis of this compound from 4-amino-2-methylacetophenone.

Materials:

  • 4-Amino-2-methylacetophenone

  • Acetic anhydride

  • Glacial acetic acid

  • Deionized water

  • Ethanol

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.0 g of 4-amino-2-methylacetophenone in 10 mL of glacial acetic acid.

  • Gently warm the mixture while stirring until all the solid has dissolved.

  • Slowly add 1.2 equivalents of acetic anhydride to the solution.

  • Attach a reflux condenser and heat the reaction mixture to a gentle reflux for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly pour the cooled reaction mixture into 100 mL of ice-cold deionized water with stirring.

  • A precipitate will form. Continue stirring for 15-20 minutes to ensure complete precipitation.

  • Collect the crude product by vacuum filtration, washing the solid with cold deionized water.

  • The crude this compound can be purified by recrystallization.

Crystallization: The Art of Growing Single Crystals

Obtaining high-quality single crystals is often the most challenging step in a crystallographic study. The following section details protocols and considerations for the crystallization of N-phenylacetamide derivatives.

Solvent Selection

The choice of solvent is critical for successful crystallization. An ideal solvent will dissolve the compound when hot but have low solubility when cold.[8][9] For acetanilide and its derivatives, water and ethanol are often good starting points.[8][10] A mixed solvent system, such as ethanol/water, can also be highly effective.[10][11]

Screening for a Suitable Solvent:

  • Place a small amount of the compound (10-20 mg) in a test tube.

  • Add a few drops of the solvent and observe the solubility at room temperature.

  • If the compound is insoluble, gently heat the test tube and observe if it dissolves.

  • If the compound dissolves upon heating, allow the solution to cool slowly to room temperature and then in an ice bath.

  • Observe for the formation of well-defined crystals.

Crystallization Protocol: Slow Evaporation

Slow evaporation is a simple and often effective method for growing single crystals.

Procedure:

  • Dissolve the purified compound in a suitable solvent or solvent mixture to create a nearly saturated solution at room temperature.

  • Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any dust or particulate matter that could act as unwanted nucleation sites.

  • Cover the vial with a cap that has a small hole or with parafilm punctured with a needle. This allows for slow evaporation of the solvent.

  • Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.

  • Monitor the vial for the growth of single crystals.

Crystallization Protocol: Slow Cooling

This method is based on the principle of decreasing solubility with decreasing temperature.[12]

Procedure:

  • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature (e.g., near the boiling point of the solvent).

  • Ensure all the solid has dissolved. If necessary, add a minimal amount of additional hot solvent.

  • Allow the solution to cool slowly and undisturbed to room temperature. A Dewar flask filled with warm water can be used to slow the cooling process.

  • Once at room temperature, the flask can be transferred to a refrigerator and then a freezer to further promote crystallization.

Single-Crystal X-ray Diffraction Analysis

Once suitable single crystals are obtained, the next step is to determine their three-dimensional structure using X-ray diffraction.[13]

The Crystallographic Workflow

The overall workflow for a small molecule crystal structure determination can be summarized as follows:[14]

workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement cluster_validation Validation & Analysis Synthesis Synthesis Purification Purification Synthesis->Purification Crystal_Growth Crystal_Growth Purification->Crystal_Growth Crystal_Selection Crystal_Selection Crystal_Growth->Crystal_Selection Mounting Mounting Crystal_Selection->Mounting Data_Collection Data_Collection Mounting->Data_Collection Data_Reduction Data_Reduction Data_Collection->Data_Reduction Space_Group_Det Space_Group_Det Data_Reduction->Space_Group_Det Indexing Structure_Solution Structure_Solution Space_Group_Det->Structure_Solution Direct/Patterson Methods Structure_Refinement Structure_Refinement Structure_Solution->Structure_Refinement Least-Squares Validation Validation Structure_Refinement->Validation CIF Check Structure_Refinement->Validation Structural_Analysis Structural_Analysis Validation->Structural_Analysis Geometric Analysis

Caption: A typical workflow for small molecule X-ray crystallography.

Data Collection

A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is cooled to a low temperature (typically 100-120 K) to minimize thermal motion of the atoms. The diffractometer rotates the crystal while irradiating it with X-rays, and the diffraction pattern is recorded on a detector.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The initial positions of the atoms in the crystal lattice are then determined using methods such as direct methods or Patterson methods. This initial structural model is then refined against the experimental data using a least-squares minimization procedure. This iterative process adjusts the atomic positions, displacement parameters, and other model parameters to improve the agreement between the calculated and observed diffraction intensities.

Commonly Used Software:

A variety of software packages are available for structure solution and refinement. Some of the most widely used include:

  • SHELX: A suite of programs for the solution and refinement of crystal structures.

  • Olex2: A graphical user interface that integrates various structure solution and refinement programs.

Illustrative Crystallographic Data

As a public crystal structure for this compound is not available, the following table presents representative crystallographic data for a closely related compound, N-(p-tolyl)acetamide, to illustrate the type of information obtained from a single-crystal X-ray diffraction study.

ParameterN-(p-tolyl)acetamide
Chemical FormulaC₉H₁₁NO
Formula Weight149.19
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)11.6779(9)
b (Å)9.4902(7)
c (Å)7.4186(6)
β (°)106.515(5)
Volume (ų)788.05(11)
Z4
Calculated Density (g/cm³)1.258
Absorption Coeff. (mm⁻¹)0.084
F(000)320
R-factor (final)~4-6% (typical for a well-refined structure)

Data is illustrative and based on typical values for similar structures.

Structural Analysis and Interpretation

The refined crystal structure provides a wealth of information about the molecule's geometry and intermolecular interactions.

Molecular Conformation

The analysis of bond lengths, bond angles, and torsion angles reveals the precise three-dimensional shape of the molecule. For N-phenylacetamide derivatives, a key feature is the relative orientation of the phenyl ring and the acetamide group. The planarity or non-planarity of the molecule can have significant implications for its biological activity.

Intermolecular Interactions

In the solid state, molecules are held together by a network of intermolecular interactions. For N-phenylacetamide derivatives, hydrogen bonding between the amide N-H group and the carbonyl oxygen of a neighboring molecule is a common and important interaction. Other interactions, such as π-π stacking of the phenyl rings and C-H···O interactions, also play a role in the crystal packing. Understanding these interactions is crucial for predicting the physical properties of the solid form and for understanding how the molecule might interact with a biological target.

interactions cluster_molecule1 Molecule A cluster_molecule2 Molecule B a1 N-H b2 C=O a1->b2 Hydrogen Bond a2 C=O a3 Phenyl Ring b3 Phenyl Ring a3->b3 π-π Stacking b1 N-H

Caption: Common intermolecular interactions in N-phenylacetamide derivatives.

Conclusion

The crystallographic analysis of this compound and its derivatives is an essential component of their development as potential therapeutic agents. This guide has provided a comprehensive overview of the necessary protocols, from synthesis and crystallization to the final stages of structure solution and analysis. By following these established methodologies, researchers can obtain high-quality structural data that will be invaluable for understanding the chemical and biological properties of this important class of molecules and for guiding the design of new and improved drug candidates.

References

  • Singh, G. et al. (2019). Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review. Bentham Science Publishers.
  • ResearchGate. (n.d.). Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review.
  • SciSpace. (n.d.).
  • American Chemical Society. (2025).
  • Studylib. (n.d.).
  • Wikipedia. (n.d.). Acetanilide. Wikipedia.
  • Chemistry Stack Exchange. (2021). Best solvent for recrystallization of acetanilide? Chemistry Stack Exchange.
  • ResearchGate. (2025). Small Molecule X-Ray Crystallography, Theory and Workflow.
  • ECHEMI. (n.d.).
  • CDN. (n.d.).
  • Springer Nature. (n.d.). X-ray Diffraction Protocols and Methods.
  • ACS Publications. (2022).
  • Unknown Source. (n.d.). 1. Mixed Solvent Recrystallization of Acetanilide 2. Mixed Solvent Recrystallization of Dibenzylacetone 3.
  • Rigaku. (n.d.). What Is Small Molecule Crystal Structure Analysis? Rigaku.
  • Semantic Scholar. (n.d.). X-ray Crystallography of Small Molecules: Theory and Workflow. Semantic Scholar.
  • BLDpharm. (n.d.). N-(4-Acetyl-3,5-dimethylphenyl)acetamide. BLDpharm.
  • ChemShuttle. (n.d.). This compound. ChemShuttle.
  • Stenutz. (n.d.). This compound. Stenutz.
  • NIST. (n.d.). 4-Acetamidoacetophenone. NIST WebBook.
  • BIOSYNCE. (n.d.). This compound CAS 34956-31-5. BIOSYNCE.
  • ResearchGate. (n.d.). Synthesis of N‐(4‐acetylphenyl)acetamide 61.
  • PubMed Central. (n.d.). N–{4–[(3–methylphenyl)sulfamoyl]phenyl}acetamide. PubMed Central.
  • Apollo Scientific. (n.d.). 4'-Acetamido-2'-methylacetophenone. Apollo Scientific.
  • Ivy Fine Chemicals. (n.d.). This compound [CAS 34956-31-5]. Ivy Fine Chemicals.
  • ChemicalBook. (n.d.). 4-ACETAMIDO-2-METHYLACETOPHENONE CAS#: 34956-31-5. ChemicalBook.
  • Sigma-Aldrich. (n.d.). 4'-Acetamido-2'-methylacetophenone 97%. Sigma-Aldrich.
  • US EPA. (n.d.). Acetamide, N-(4-hydroxy-3-methylphenyl)-. Substance Details - SRS | US EPA.
  • NIST. (n.d.). Acetamide, N-(3-methylphenyl)-. NIST WebBook.
  • Wikipedia. (n.d.). 4-Methylacetophenone. Wikipedia.

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Experimental applications of "N-(4-Acetyl-3-methylphenyl)acetamide" in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the experimental applications of N-(4-Acetyl-3-methylphenyl)acetamide in the field of medicinal chemistry.

Introduction: Unveiling the Potential of this compound

This compound, with CAS Number 34956-31-5, is an organic compound that belongs to the acetamide class of molecules. While not extensively studied for its direct biological effects, its true value in medicinal chemistry lies in its role as a versatile synthetic intermediate.[1] The acetamide scaffold is a cornerstone in the development of a wide array of therapeutic agents, with derivatives exhibiting a broad spectrum of biological activities, including analgesic, anti-inflammatory, antioxidant, and antimicrobial properties.[2][3][4][5]

This guide provides detailed application notes and protocols for leveraging this compound as a starting material for the synthesis of potentially bioactive compounds. The protocols are designed to be self-validating, with explanations for key experimental choices, reflecting a synthesis of technical accuracy and field-proven insights.

Application I: Synthesis of Chalcone Derivatives with Potential Antileishmanial Activity

Scientific Rationale:

The acetyl group on the phenyl ring of this compound serves as a key functional handle for carbon-carbon bond formation. One of the most powerful reactions involving an acetyl group is the Claisen-Schmidt condensation, which is used to synthesize chalcones. Chalcone derivatives of acetamide, such as N-(4-((E)-3-Arylacryloyl)phenyl)acetamide, have demonstrated promising antileishmanial activity.[6] The following protocol outlines the synthesis of a chalcone derivative from this compound.

Experimental Protocol: Claisen-Schmidt Condensation

  • Reaction Setup: To a solution of this compound (1 equivalent) in ethanol, add an equimolar amount of a substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde).

  • Catalyst Addition: Slowly add an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide, dropwise to the reaction mixture while stirring at room temperature. The base acts as a catalyst to deprotonate the α-carbon of the acetyl group, initiating the condensation.

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Once the reaction is complete, pour the reaction mixture into ice-cold water and acidify with dilute HCl to neutralize the excess base. The resulting precipitate, the chalcone derivative, is then collected by filtration, washed with water, and dried.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone derivative.

Workflow for Chalcone Synthesis

A This compound C Claisen-Schmidt Condensation (Base Catalyst, Ethanol) A->C B Substituted Aromatic Aldehyde B->C D Chalcone Derivative C->D E Purification (Recrystallization) D->E

Caption: Synthetic workflow for chalcone derivatives.

Data Presentation: Potential Chalcone Derivatives and Their Biological Relevance

Starting AldehydeResulting Chalcone DerivativePotential Biological Activity
BenzaldehydeN-(4-(3-phenylacryloyl)-3-methylphenyl)acetamideAntileishmanial, Anticancer
4-ChlorobenzaldehydeN-(4-(3-(4-chlorophenyl)acryloyl)-3-methylphenyl)acetamideAntimicrobial, Anti-inflammatory
4-MethoxybenzaldehydeN-(4-(3-(4-methoxyphenyl)acryloyl)-3-methylphenyl)acetamideAntioxidant, Cytotoxic

Application II: Synthesis of Heterocyclic Acetamides as Potential COX-2 Inhibitors

Scientific Rationale:

The incorporation of heterocyclic rings into the acetamide structure has led to the discovery of potent and selective inhibitors of enzymes like cyclooxygenase-2 (COX-2), a key target in inflammation and pain management.[2][3] The acetyl group of this compound can be used as a precursor to construct various heterocyclic systems, such as pyrazoles.

Experimental Protocol: Synthesis of Pyrazole-Containing Acetamides

Step 1: Synthesis of a 1,3-Diketone Intermediate

  • To a solution of this compound (1 equivalent) in a suitable solvent like toluene, add a base such as sodium ethoxide.

  • Add an ester (e.g., ethyl benzoate) and heat the mixture to reflux for several hours.

  • After cooling, the reaction is quenched with a dilute acid, and the 1,3-diketone intermediate is extracted with an organic solvent.

Step 2: Cyclization to form the Pyrazole Ring

  • Dissolve the 1,3-diketone intermediate from Step 1 in ethanol.

  • Add a hydrazine derivative (e.g., hydrazine hydrate or phenylhydrazine) to the solution.

  • Reflux the mixture for 4-6 hours.

  • Upon cooling, the pyrazole product will precipitate out of the solution and can be collected by filtration.

  • Further purification can be achieved by recrystallization.

Workflow for Pyrazole Synthesis

A This compound C 1,3-Diketone Intermediate A->C Step 1 B Ester + Base B->C E Cyclization C->E Step 2 D Hydrazine Derivative D->E F Pyrazole-Containing Acetamide E->F

Caption: Multi-step synthesis of pyrazole-containing acetamides.

Application III: Synthesis of N-Aryl Acetamide Analogs for Analgesic Activity

Scientific Rationale:

Novel derivatives of N-substituted phenyl acetamides have been synthesized and evaluated for their analgesic activity.[7] this compound can be hydrolyzed to its corresponding aniline, which can then be acylated with various substituted acyl chlorides to produce a library of N-aryl acetamide analogs for structure-activity relationship (SAR) studies.

Experimental Protocol: Hydrolysis and Re-acylation

Step 1: Hydrolysis of the Acetamide

  • Reflux this compound in an aqueous solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) for several hours.

  • After cooling, neutralize the reaction mixture to precipitate the aniline product.

  • Collect the aniline by filtration and dry thoroughly.

Step 2: Re-acylation with Substituted Acyl Chlorides

  • Dissolve the aniline from Step 1 in a suitable solvent such as dichloromethane or THF.

  • Add a base, like triethylamine or pyridine, to act as an acid scavenger.

  • Slowly add the desired acyl chloride (e.g., phenoxyacetyl chloride) to the mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Wash the reaction mixture with water and brine, dry the organic layer, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization.

Workflow for SAR Studies

A This compound B Hydrolysis (Acid or Base) A->B C Corresponding Aniline B->C E Re-acylation C->E D Various Acyl Chlorides D->E F Library of N-Aryl Acetamide Analogs E->F

Caption: General workflow for generating an analog library for SAR studies.

References

  • N-(4-((E)-3-Arylacryloyl)phenyl)acetamide Derivatives and their Antileishmanial Activity. ResearchGate. [Link]

  • This compound CAS 34956-31-5. BIOSYNCE. [Link]

  • This compound. Stenutz. [Link]

  • New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice. [Link]

  • Synthesis of N‐(4‐acetylphenyl)acetamide 61. ResearchGate. [Link]

  • Process for synthesis of esters of N-(4'-hydroxyphenyl)acetamide with derivatives of 5-benzoil-1-methyl pyrrole-2-acetic acids.
  • Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. National Institutes of Health. [Link]

  • Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues. Neliti. [Link]

  • A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. PubMed Central. [Link]

  • Synthesis of Novel N- (substituted phenyl)-N- (substituted) acetamide Derivatives as a potent Analgesic agent. Research Journal of Pharmacy and Technology. [Link]

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Application Notes & Protocols: Leveraging N-(4-Acetyl-3-methylphenyl)acetamide as a Versatile Scaffold for the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-(4-Acetyl-3-methylphenyl)acetamide is a readily accessible aromatic compound featuring key functional groups that render it a highly versatile starting material for medicinal chemistry and drug discovery. The presence of a reactive acetyl group, a nucleophilic acetamido moiety, and an activated aromatic ring provides multiple avenues for chemical modification. This document provides detailed application notes and protocols for the synthesis of potential bioactive molecules, focusing on the strategic use of this scaffold to construct complex heterocyclic systems. The protocols herein are designed for researchers, scientists, and drug development professionals, with a focus on explaining the underlying chemical principles and providing robust, self-validating experimental methodologies.

Introduction: Strategic Value of the Scaffold

The this compound scaffold (Figure 1) is of significant interest due to the orthogonal reactivity of its functional groups. The methyl ketone (acetyl group) is a classical handle for a wide range of C-C bond-forming reactions and cyclizations, while the acetamido group can be hydrolyzed to a primary amine, a key precursor for many heterocyclic syntheses. The substitution pattern on the phenyl ring—a methyl group ortho to the acetyl group and meta to the acetamido group—influences the regioselectivity of further electrophilic aromatic substitutions and directs cyclization reactions.

This guide explores two primary synthetic strategies leveraging this scaffold:

  • Strategy A: Synthesis of quinoline derivatives via Friedländer Annulation, a cornerstone reaction for generating a privileged scaffold in medicinal chemistry known for its broad range of biological activities, including anticancer and antimicrobial properties.

  • Strategy B: Multi-step synthesis of a substituted quinazolinone, another critical heterocyclic core found in numerous FDA-approved drugs and clinical candidates, recognized for its diverse pharmacological effects.

Synthetic Strategy A: Synthesis of Quinoline Derivatives via Friedländer Annulation

The Friedländer synthesis is a condensation reaction between an ortho-aminoaryl aldehyde or ketone and a compound containing a reactive methylene group (e.g., another ketone). By first hydrolyzing the acetamido group of our starting material to reveal the ortho-aminoacetophenone, we can directly access the quinoline core.

Workflow for Quinoline Synthesis

The overall workflow involves a two-step process: deprotection of the amine followed by a base-catalyzed cyclocondensation.

G cluster_0 Step 1: Amine Deprotection cluster_1 Step 2: Friedländer Annulation A This compound B N-(4-acetyl-3-methylphenyl)amine (2-Amino-5-acetotoluene) A->B  HCl, Reflux   D Substituted Quinoline Derivative B->D  KOH, Ethanol, Reflux   C Active Methylene Compound (e.g., Ethyl acetoacetate) C->D

Caption: Workflow for the synthesis of quinoline derivatives.

Detailed Experimental Protocols

Protocol 2.2.1: Synthesis of 1-(4-Amino-2-methylphenyl)ethanone (Amine Deprotection)

This protocol describes the acid-catalyzed hydrolysis of the amide bond to yield the free amine, a critical precursor for the subsequent cyclization.

  • Rationale: Concentrated hydrochloric acid is used to protonate the amide carbonyl, rendering it more susceptible to nucleophilic attack by water. The reaction is driven to completion by heating under reflux. The product is isolated by basification, which deprotonates the anilinium salt, causing the free amine to precipitate.

Materials:

  • This compound (1.0 eq)

  • Concentrated Hydrochloric Acid (HCl, 37%)

  • Sodium Hydroxide (NaOH) solution (10 M)

  • Ethyl acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deionized water

Procedure:

  • Suspend this compound (e.g., 10.0 g) in a mixture of concentrated HCl (30 mL) and water (20 mL) in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to reflux (approx. 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Cool the reaction mixture to room temperature, then further cool in an ice bath to 0-5 °C.

  • Slowly add 10 M NaOH solution dropwise with vigorous stirring to neutralize the acid and basify the solution to pH > 10. The product will precipitate as a solid.

  • Collect the solid by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral.

  • Dry the solid under vacuum. For higher purity, the crude product can be recrystallized from an ethanol/water mixture.

Protocol 2.2.2: Synthesis of Ethyl 2,7-dimethyl-4-phenylquinoline-3-carboxylate (Friedländer Annulation)

This protocol details the base-catalyzed condensation of the synthesized amino-ketone with an active methylene compound.

  • Rationale: Potassium hydroxide acts as a base to deprotonate the active methylene group of ethyl acetoacetate, generating a nucleophilic enolate. This enolate then attacks the carbonyl carbon of the ortho-aminoacetophenone. The subsequent intramolecular cyclization and dehydration (aromatization) are driven by heat to form the stable quinoline ring system.

Materials:

  • 1-(4-Amino-2-methylphenyl)ethanone (1.0 eq, from Protocol 2.2.1)

  • Ethyl acetoacetate (1.1 eq)

  • Potassium Hydroxide (KOH) (0.2 eq)

  • Ethanol (anhydrous)

Procedure:

  • In a round-bottom flask, dissolve 1-(4-Amino-2-methylphenyl)ethanone (e.g., 5.0 g) and ethyl acetoacetate in anhydrous ethanol (50 mL).

  • Add powdered KOH to the solution.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 8-12 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature. The product may crystallize out of solution.

  • If precipitation occurs, collect the crystals by filtration. If not, reduce the solvent volume under reduced pressure and pour the residue into cold water to induce precipitation.

  • Filter the solid product, wash with cold ethanol, and dry under vacuum.

Data Summary
ParameterProtocol 2.2.1Protocol 2.2.2
Reaction Type Amide HydrolysisFriedländer Annulation
Key Reagents Conc. HClKOH, Ethyl acetoacetate
Solvent WaterEthanol
Temperature Reflux (~110 °C)Reflux (~78 °C)
Typical Yield 85-95%70-85%
Product Analysis ¹H NMR, ¹³C NMR, MS¹H NMR, ¹³C NMR, MS, IR

Synthetic Strategy B: Synthesis of Substituted Quinazolinones

This strategy showcases the versatility of the scaffold by targeting quinazolinones, a different class of bioactive heterocycles. This multi-step synthesis involves oxidation of the methyl group, reduction of the nitro group (introduced via nitration), and subsequent cyclization.

Workflow for Quinazolinone Synthesis

This pathway highlights the sequential modification of different functional groups on the starting scaffold.

G A This compound B Step 1: Nitration (HNO₃/H₂SO₄) A->B C N-(4-Acetyl-3-methyl-5-nitrophenyl)acetamide B->C D Step 2: Oxidation (KMnO₄) C->D E 4-Acetamido-2-methyl-6-nitrobenzoic acid D->E F Step 3: Amide Formation (Amine, Coupling Agent) E->F G Intermediate Amide F->G H Step 4: Reductive Cyclization (e.g., Fe/AcOH) G->H I Substituted Quinazolinone H->I

Caption: Multi-step workflow for the synthesis of quinazolinone derivatives.

Detailed Experimental Protocols (Illustrative Steps)

Protocol 3.2.1: Regioselective Nitration (Step 1)

  • Rationale: The acetamido group is a strong ortho-, para-director, and an activating group. The methyl group is also ortho-, para-directing. The position ortho to the acetamido group and meta to the acetyl group is sterically accessible and electronically activated, making it the most likely site for electrophilic nitration under controlled conditions. Using a nitrating mixture of nitric acid and sulfuric acid at low temperatures minimizes side reactions.

Materials:

  • This compound (1.0 eq)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Ice

Procedure:

  • In a flask cooled in an ice-salt bath to 0 °C, slowly add this compound to concentrated H₂SO₄ with stirring.

  • Prepare the nitrating mixture by slowly adding fuming HNO₃ to concentrated H₂SO₄ in a separate flask, also cooled to 0 °C.

  • Add the nitrating mixture dropwise to the solution of the starting material, ensuring the temperature does not rise above 5 °C.

  • Stir the reaction at 0-5 °C for 2-3 hours.

  • Pour the reaction mixture slowly onto crushed ice with stirring. The nitrated product will precipitate.

  • Filter the solid, wash with copious amounts of cold water, and dry.

Protocol 3.2.2: Reductive Cyclization (Illustrative Final Step)

  • Rationale: This step achieves two transformations in one pot. First, the nitro group is reduced to an amine using a reducing agent like iron in acetic acid. Second, the newly formed aniline nitrogen attacks the adjacent amide carbonyl, leading to an intramolecular cyclization. The acidic medium facilitates both the reduction and the subsequent dehydration to form the quinazolinone ring.

Materials:

  • The intermediate amide from the preceding step (1.0 eq)

  • Iron powder (Fe) (excess)

  • Glacial Acetic Acid (AcOH)

Procedure:

  • Suspend the nitro-amide intermediate and iron powder in glacial acetic acid.

  • Heat the mixture to 80-90 °C with vigorous stirring for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture and dilute with water.

  • Filter the mixture through a pad of Celite to remove iron salts.

  • Neutralize the filtrate with a base (e.g., sodium bicarbonate solution) to precipitate the crude quinazolinone.

  • Collect the product by filtration, wash with water, and purify by recrystallization or column chromatography.

Conclusion and Future Directions

This compound serves as an exemplary starting scaffold for the efficient construction of diverse and medicinally relevant heterocyclic cores. The protocols detailed in these notes provide a foundation for synthesizing libraries of quinoline and quinazolinone derivatives. The resulting compounds can be subjected to a variety of biological screening assays to identify novel therapeutic agents. Further derivatization of the synthesized cores—for instance, through modification of the quinoline carboxylate or by introducing various substituents onto the quinazolinone ring—offers a clear path for structure-activity relationship (SAR) studies, a critical component of modern drug discovery.

References

  • Title: The Friedländer Annulation Source: Organic Chemistry Portal URL: [Link]

  • Title: Electrophilic Aromatic Substitution Source: LibreTexts Chemistry URL: [Link]

  • Title: Quinazolinone and its Derivatives: A Review on Pharmacological Potentials Source: International Journal of Pharmaceutical Sciences and Research URL: [Link]

Application Notes & Protocols: N-(4-Acetyl-3-methylphenyl)acetamide as a Keystone Reagent in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of N-(4-Acetyl-3-methylphenyl)acetamide

In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. Heterocycles form the structural core of a vast number of pharmaceuticals, agrochemicals, and functional materials.[1][2] The strategic selection of starting materials is paramount to achieving efficient, high-yield synthetic routes. This compound (CAS No. 34956-31-5) emerges as a particularly valuable precursor. Its molecular architecture, featuring a reactive acetyl group ortho to a methyl substituent and a para-acetamido group, provides a unique combination of nucleophilic and electrophilic sites. This arrangement allows for a diverse range of chemical transformations, making it an ideal scaffold for constructing various biologically significant heterocyclic rings, including pyrazoles, isoxazoles, and pyrimidines.

This guide provides an in-depth exploration of the utility of this compound in heterocyclic synthesis. We will move beyond simple procedural lists to explain the underlying mechanistic principles, provide validated, step-by-step protocols, and present data in a clear, actionable format for researchers and scientists in the field.

Synthesis of Pyrazole Derivatives: Accessing Privileged Scaffolds

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This scaffold is considered "privileged" in medicinal chemistry due to its presence in numerous FDA-approved drugs, including the anti-inflammatory celecoxib and the anticoagulant apixaban.[2][3] Pyrazole derivatives exhibit a wide spectrum of biological activities, such as anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[4][5]

The most common pathway to pyrazoles from this compound involves a two-step sequence: an initial Claisen-Schmidt condensation to form a chalcone intermediate, followed by a cyclocondensation reaction with a hydrazine derivative.

Reaction Mechanism and Workflow

The synthesis begins with the base-catalyzed condensation of the acetyl group of this compound with an aromatic aldehyde. This forms an α,β-unsaturated ketone, commonly known as a chalcone. The chalcone then serves as a 1,3-dielectrophilic synthon. Subsequent reaction with hydrazine hydrate proceeds via nucleophilic attack of the hydrazine at the β-carbon, followed by an intramolecular cyclization and dehydration to yield the stable, aromatic pyrazole ring.

G cluster_0 Step 1: Chalcone Formation cluster_1 Step 2: Pyrazole Cyclization A This compound + Ar-CHO B Enolate Formation (Base Catalyst, e.g., NaOH) A->B EtOH, rt C Chalcone Intermediate (α,β-Unsaturated Ketone) B->C Aldol Condensation D Chalcone Intermediate F Michael Addition & Cyclization D->F Glacial Acetic Acid, Reflux E Hydrazine Hydrate (NH2NH2·H2O) E->F G Final Pyrazole Derivative F->G Dehydration

Figure 1: General workflow for the synthesis of pyrazole derivatives.

Detailed Experimental Protocol: Synthesis of N-(3-Methyl-4-(3-(4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl)acetamide

This protocol details a representative synthesis using 4-nitrobenzaldehyde as the coupling partner.

PART A: Synthesis of (E)-N-(4-(3-(4-nitrophenyl)acryloyl)-3-methylphenyl)acetamide (Chalcone Intermediate)

  • Reagent Preparation: In a 250 mL round-bottom flask, dissolve this compound (1.91 g, 10 mmol) and 4-nitrobenzaldehyde (1.51 g, 10 mmol) in 50 mL of absolute ethanol.

  • Catalyst Addition: While stirring vigorously at room temperature, add a 10% aqueous solution of sodium hydroxide (NaOH) dropwise until the solution becomes turbid and a yellow precipitate begins to form (approx. 5-10 mL).

    • Scientist's Note: The base acts as a catalyst to deprotonate the α-carbon of the acetyl group, generating the reactive enolate necessary for the Claisen-Schmidt condensation.[6]

  • Reaction: Continue stirring at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate:hexane (3:7).

  • Work-up and Isolation: Once the starting material is consumed, pour the reaction mixture into 200 mL of ice-cold water. Acidify the mixture to pH ~5-6 with dilute hydrochloric acid (HCl).

  • Purification: Filter the resulting yellow precipitate, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol. Dry the solid product under vacuum. The chalcone is typically of sufficient purity for the next step.

PART B: Synthesis of the Pyrazole Derivative

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve the chalcone intermediate from Part A (3.24 g, 10 mmol) in 30 mL of glacial acetic acid.

  • Cyclization: Add hydrazine hydrate (NH₂NH₂·H₂O, 1.0 mL, ~20 mmol) to the solution.

    • Scientist's Note: Glacial acetic acid serves as both the solvent and an acid catalyst to promote the cyclization and subsequent dehydration steps.[7] An excess of hydrazine ensures the reaction goes to completion.

  • Reflux: Heat the reaction mixture to reflux (approx. 118°C) and maintain for 8-10 hours. Monitor the reaction by TLC.

  • Isolation: After cooling to room temperature, pour the reaction mixture onto crushed ice. A solid precipitate will form.

  • Purification: Filter the solid, wash extensively with water, and then recrystallize from ethanol or an ethanol/DMF mixture to afford the pure pyrazole derivative.

Data Summary
StepProductTypical YieldAppearance
Part AChalcone Intermediate85-92%Yellow Solid
Part BPyrazole Derivative75-85%Pale Yellow/Off-white Crystals

Synthesis of Isoxazole Derivatives: A Bioisosteric Approach

Isoxazoles, five-membered heterocycles with adjacent nitrogen and oxygen atoms, are important pharmacophores in drug design.[8] They are often used as bioisosteres for other functional groups to enhance biological activity or improve pharmacokinetic properties. The synthesis of isoxazoles from this compound typically proceeds through the same chalcone intermediate used for pyrazole synthesis, followed by cyclization with hydroxylamine.

Reaction Mechanism

The reaction mirrors the pyrazole synthesis, but utilizes hydroxylamine hydrochloride (NH₂OH·HCl) in the presence of a base. The hydroxylamine undergoes a conjugate addition to the α,β-unsaturated ketone system of the chalcone. This is followed by intramolecular cyclization and dehydration to furnish the isoxazole ring.

G A Chalcone Intermediate (from Part 2.2 A) C Cyclocondensation (Base, e.g., KOH or NaOAc) A->C Ethanol, Reflux B Hydroxylamine Hydrochloride (NH2OH·HCl) B->C D Final Isoxazole Derivative C->D Dehydration

Figure 2: Synthesis of isoxazoles from a chalcone intermediate.

Detailed Experimental Protocol: Synthesis of N-(4-(5-(4-chlorophenyl)-3-(4-acetamido-2-methylphenyl)isoxazol-2-yl)phenyl)acetamide

This protocol uses a chalcone derived from 4-chlorobenzaldehyde.

  • Chalcone Synthesis: First, synthesize the chalcone intermediate, (E)-N-(4-(3-(4-chlorophenyl)acryloyl)-3-methylphenyl)acetamide, following the procedure in Part 2.2 A, but substituting 4-nitrobenzaldehyde with 4-chlorobenzaldehyde.

  • Reaction Setup: In a 100 mL round-bottom flask, suspend the chalcone intermediate (3.13 g, 10 mmol) and hydroxylamine hydrochloride (1.04 g, 15 mmol) in 40 mL of absolute ethanol.

  • Base Addition: Add potassium hydroxide (KOH, 0.84 g, 15 mmol) dissolved in a minimal amount of water to the suspension.

    • Scientist's Note: The base is crucial for neutralizing the HCl salt of hydroxylamine and for catalyzing the cyclization reaction. Sodium acetate can also be used as a milder base.[9][10]

  • Reflux: Heat the mixture to reflux for 6-8 hours. The reaction can be monitored by TLC (ethyl acetate:hexane, 1:1).

  • Isolation and Purification: After cooling, pour the reaction mixture into ice-cold water. Filter the precipitate that forms, wash it with water, and dry it. Recrystallize the crude product from glacial acetic acid or ethanol to obtain the pure isoxazole derivative.

Data Summary
ProductTypical YieldAppearance
Isoxazole Derivative70-80%White to off-white solid

Synthesis of Pyrimidine Derivatives: Building Blocks of Life and Medicine

Pyrimidine rings are fundamental components of nucleic acids (cytosine, thymine, uracil) and are prevalent in a wide range of therapeutic agents, including anticancer and antibacterial drugs.[11] One established route to dihydropyrimidines involves the Biginelli reaction or similar multi-component condensations. A more direct approach from our chalcone intermediate involves reaction with urea or thiourea.

Reaction Mechanism

The acid-catalyzed reaction of the chalcone intermediate with urea involves the nucleophilic attack of a urea nitrogen onto the carbonyl carbon of the chalcone, followed by attack of the second nitrogen onto the β-carbon. This sequence, followed by cyclization and dehydration, yields the dihydropyrimidinone ring system.

G cluster_0 Reactants A Chalcone Intermediate C Acid-Catalyzed Condensation (e.g., HCl in EtOH) A->C B Urea or Thiourea B->C D Intramolecular Cyclization C->D Reflux E Dihydropyrimidinone Derivative D->E Dehydration

Figure 3: Pathway to dihydropyrimidinone derivatives.

Detailed Experimental Protocol: Synthesis of a Dihydropyrimidinone Derivative
  • Reaction Setup: To a solution of the chalcone intermediate (e.g., from 4-nitrobenzaldehyde, 3.24 g, 10 mmol) in 40 mL of ethanol, add urea (0.9 g, 15 mmol).

  • Catalyst Addition: Add 1 mL of concentrated hydrochloric acid (HCl) dropwise while stirring.

    • Scientist's Note: The strong acid protonates the carbonyl oxygen of the chalcone, increasing its electrophilicity and facilitating the initial nucleophilic attack by urea.

  • Reflux: Heat the mixture under reflux for 12-16 hours. Monitor the reaction by TLC.

  • Isolation: Cool the reaction mixture to room temperature and neutralize it carefully with a saturated sodium bicarbonate solution.

  • Purification: The product will precipitate out of the solution. Filter the solid, wash with cold water, and recrystallize from ethanol to yield the pure dihydropyrimidinone derivative.

Data Summary
ProductTypical YieldAppearance
Dihydropyrimidinone Derivative65-75%Crystalline Solid

References

  • Smolecule. Acetamide, N-(3-(4-methylphenyl)-1-(4-phenyl-2-thiazolyl)-1H-pyrazol-5-yl)-.
  • ResearchGate. Pyrazole derivatives with diverse therapeutic activities.
  • ChemShuttle. This compound.
  • National Institutes of Health (NIH). N-{4-[(4-Methylphenyl)sulfamoyl]phenyl}acetamide - PubMed Central.
  • TSI Journals. Organic CHEMISTRY.
  • OUCI. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review.
  • National Institutes of Health (NIH). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity.
  • SpringerLink. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • National Institutes of Health (NIH). Current status of pyrazole and its biological activities - PMC.
  • Vilnius University Press. Synthesis of novel N-(4-acetylphenyl)imidazole and dihydropyrimidine derivatives.
  • PubMed. [Synthesis and biological evaluation of novel diphenyl methane sulfinyl and diphenylthio-acetamide derivatives].
  • National Institutes of Health (NIH). 3-Acetyl-5-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide.
  • MDPI. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines.
  • MDPI. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties.
  • ResearchGate. (PDF) N-(4-((E)-3-Arylacryloyl)phenyl)acetamide Derivatives and their Antileishmanial Activity.
  • ResearchGate. Synthesis of N‐(4‐acetylphenyl)acetamide 61..
  • Organic Chemistry Portal. Isoxazole synthesis.
  • Asian Journal of Chemistry. Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives.
  • Google Patents. US4155904A - Process for the preparation of 1,4-benzo-diazepines and 1,4-benzodiazepinones.
  • National Institutes of Health (NIH). N-{4-[(3-Methylphenyl)sulfamoyl]phenyl}acetamide - PubMed Central.
  • ScienceDirect. A review of isoxazole biological activity and present synthetic techniques.
  • Molbase. Synthesis of N-[3-(Diethylamino)Propyl]-4-Phenyl-1H-Pyrazole-1-Acetamide.
  • Molbase. Synthesis of N-[3-(diethylamino)propyl]-3,4-diphenyl-α-methyl-1H-pyrazole-1-acetamide.
  • Amanote Research. (PDF) Synthesis, Characterization and Biological Evaluation.
  • Indian Journal of Pharmaceutical Education and Research. Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity.
  • ResearchGate. (PDF) ISOXAZOLE – A POTENT PHARMACOPHORE.
  • National Institutes of Health (NIH). An Update on the Synthesis of Pyrrolo[7][12]benzodiazepines - PMC. Available from:

  • MDPI. Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph.
  • Semantic Scholar. Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide.
  • National Institutes of Health (NIH). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PubMed Central.
  • Scribd. Advances in Isoxazole Synthesis | PDF | Alkene | Chemical Reactions.

Sources

Laboratory-Scale Production of N-(4-Acetyl-3-methylphenyl)acetamide: A Detailed Protocol and Mechanistic Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Senior Application Scientist

Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis, purification, and characterization of N-(4-Acetyl-3-methylphenyl)acetamide (CAS No: 34956-31-5). This compound serves as a valuable intermediate in various organic synthesis applications, including the development of pharmaceuticals, dyes, and fragrances.[1] The protocol herein details a robust method utilizing the Friedel-Crafts acylation of N-(3-methylphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanism, procedural causality, and critical safety considerations. All quantitative data is summarized in tables, and key workflows are illustrated with diagrams to ensure clarity and reproducibility.

Introduction and Scientific Background

This compound, also known as 4'-acetamido-2'-methylacetophenone, is a polysubstituted aromatic ketone.[1][2] Its structure, featuring both an acetamido and an acetyl group on a toluene backbone, makes it a versatile building block in medicinal chemistry and materials science. The synthesis described is a classic example of an electrophilic aromatic substitution, specifically the Friedel-Crafts acylation, a foundational reaction discovered in 1877.

The strategic choice of N-(3-methylphenyl)acetamide as the starting material is crucial. The acetamido group (-NHCOCH₃) is a powerful ortho-, para-directing activator, while the methyl group (-CH₃) is a weaker ortho-, para-directing activator. The acylation occurs at the 4-position (para to the acetamido group), which is the most electronically enriched and sterically accessible site. This regioselectivity is a key principle underpinning the success of this synthesis.

Reaction Mechanism: Friedel-Crafts Acylation

The core of this synthesis is the acylation of the aromatic ring. The reaction proceeds via the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring of the substrate.

Step 1: Generation of the Acylium Ion Acetyl chloride reacts with the Lewis acid catalyst, aluminum chloride (AlCl₃), to form an acylium ion. This ion is resonance-stabilized, rendering it an effective electrophile.[3]

Step 2: Electrophilic Attack The π-electron system of the N-(3-methylphenyl)acetamide ring acts as a nucleophile, attacking the electrophilic acylium ion. This step temporarily breaks the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

Step 3: Restoration of Aromaticity A weak base (such as the AlCl₄⁻ complex) removes a proton from the carbon atom bearing the new acyl group. This action restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final acylated product.[3] An important feature of Friedel-Crafts acylation is that the product, an aryl ketone, is less reactive than the starting material, which prevents undesirable polyacylation reactions.[4][5]

Reaction_Mechanism Figure 1: Mechanism of Friedel-Crafts Acylation AcCl Acetyl Chloride (CH₃COCl) Acylium Acylium Ion [CH₃C≡O]⁺ ↔ CH₃C⁺=O AcCl->Acylium + AlCl₃ AlCl3 Aluminum Chloride (AlCl₃) Substrate N-(3-methylphenyl)acetamide Sigma Sigma Complex (Arenium Ion) Substrate->Sigma Electrophilic Attack Product This compound Acylium->Sigma Electrophilic Attack Sigma->Product - H⁺ (to AlCl₄⁻) AlCl4 [AlCl₄]⁻ AlCl4->AlCl3 Regeneration HCl HCl AlCl4->HCl + H⁺

Caption: Figure 1: Simplified mechanism of Friedel-Crafts Acylation.

Health and Safety Precautions

This procedure involves hazardous materials that require strict adherence to safety protocols. All operations must be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

  • Personal Protective Equipment (PPE): Safety goggles with side shields, a face shield, a flame-resistant lab coat, and butyl rubber gloves are mandatory.[6][7] Ensure full-length pants and closed-toed shoes are worn.

  • Engineering Controls: A certified chemical fume hood is essential.[8] An emergency eyewash station and safety shower must be readily accessible.[8]

Reagent-Specific Hazards:

Reagent Hazards Handling Precautions
Acetyl Chloride Highly flammable, reacts violently with water, corrosive, causes severe skin burns and eye damage, harmful if inhaled.[7][9] Handle under an inert gas (e.g., nitrogen).[6] Use spark-proof tools and ground all equipment.[8][9] Avoid contact with water or moist air.[6][8]
Aluminum Chloride Causes severe skin and eye burns, reacts with moisture in the air to produce HCl gas, harmful if swallowed or inhaled.[10] Handle in a dry environment (glove box or under inert atmosphere is ideal).[10] Open containers with care and vent periodically.[10]

| Dichloromethane | Suspected carcinogen, skin and eye irritant, harmful if inhaled. | Use only in a well-ventilated fume hood. Avoid skin contact and inhalation. |

In case of accidental exposure, consult the Safety Data Sheet (SDS) for each chemical immediately and seek medical attention.[10]

Detailed Experimental Protocol

This protocol outlines the synthesis of this compound from N-(3-methylphenyl)acetamide.

Materials and Reagents
ReagentFormulaM.W.AmountMolesEquiv.
N-(3-methylphenyl)acetamideC₉H₁₁NO149.1910.0 g67.0 mmol1.0
Aluminum Chloride (anhydrous)AlCl₃133.3422.3 g167.5 mmol2.5
Acetyl ChlorideC₂H₃ClO78.506.4 mL90.5 mmol1.35
Dichloromethane (DCM, anhydrous)CH₂Cl₂84.93150 mL--
Crushed IceH₂O18.02~300 g--
Concentrated HClHCl36.46~50 mL--
5% Sodium Bicarbonate SolutionNaHCO₃84.01As needed--
Brine (Saturated NaCl)NaCl58.44~50 mL--
Anhydrous Magnesium SulfateMgSO₄120.37~10 g--
Step-by-Step Synthesis Procedure
  • Reaction Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to protect the reaction from atmospheric moisture.

  • Reagent Addition: In the fume hood, charge the flask with N-(3-methylphenyl)acetamide (10.0 g) and anhydrous dichloromethane (100 mL). Begin stirring to dissolve the solid.

  • Catalyst Addition: Cool the flask in an ice-water bath to 0-5 °C. Carefully and portion-wise, add anhydrous aluminum chloride (22.3 g) to the stirred solution. Causality Note: This step is exothermic and generates HCl gas; slow addition is critical to control the temperature and pressure. The solution will become thick and colored. A stoichiometric excess of AlCl₃ is required as it complexes with both the starting material's and the product's carbonyl groups.[4]

  • Acylation: Dilute acetyl chloride (6.4 mL) with anhydrous dichloromethane (50 mL) in the dropping funnel. Add this solution dropwise to the reaction mixture over 30-45 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up (Quenching): Cool the reaction mixture back to 0 °C in an ice bath. Very slowly and carefully, pour the reaction mixture into a 1 L beaker containing ~300 g of crushed ice and 50 mL of concentrated HCl. Safety Note: This quenching process is highly exothermic and will release significant amounts of HCl gas. Perform this step slowly in the back of the fume hood.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane (2 x 50 mL).

  • Washing: Combine all organic extracts. Wash sequentially with 5% sodium bicarbonate solution (2 x 50 mL) until gas evolution ceases, then with brine (1 x 50 mL). Causality Note: The bicarbonate wash neutralizes any remaining acid.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.

Workflow Figure 2: Experimental Workflow for Synthesis A 1. Dissolve Substrate in DCM B 2. Cool to 0-5 °C A->B C 3. Add AlCl₃ (portion-wise) B->C D 4. Add Acetyl Chloride solution (dropwise, <10 °C) C->D E 5. Stir at Room Temp (2-3 hours) D->E F 6. Quench on Ice/HCl E->F G 7. Extract with DCM F->G H 8. Wash (NaHCO₃, Brine) G->H I 9. Dry (MgSO₄) & Concentrate H->I J 10. Purify by Recrystallization I->J

Caption: Figure 2: Step-by-step experimental workflow diagram.

Purification Protocol: Recrystallization

The crude product is purified by recrystallization to remove unreacted starting materials and side products.

  • Transfer the crude solid product to an Erlenmeyer flask.

  • Add a minimum amount of hot 95% ethanol to dissolve the solid completely. Use a hot plate with stirring.

  • Once dissolved, remove the flask from the heat. Slowly add deionized water dropwise until the solution becomes faintly cloudy (the cloud point).

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the flask to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of cold ethanol/water (1:1) solution.

  • Dry the crystals in a vacuum oven at 50-60 °C to a constant weight.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

PropertyExpected Value
Appearance White to off-white solid
Molecular Formula C₁₁H₁₃NO₂
Molecular Weight 191.23 g/mol [2]
Melting Point 131 - 133 °C[1]
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~8.2 (s, 1H, NH), ~7.8 (d, 1H, Ar-H), ~7.4 (dd, 1H, Ar-H), ~7.2 (d, 1H, Ar-H), ~2.6 (s, 3H, COCH₃), ~2.3 (s, 3H, Ar-CH₃), ~2.2 (s, 3H, NHCOCH₃).
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): ~200 (C=O, ketone), ~169 (C=O, amide), ~140-120 (aromatic carbons), ~30 (COCH₃), ~25 (NHCOCH₃), ~18 (Ar-CH₃).
IR (KBr, cm⁻¹) ~3300 (N-H stretch), ~1680 (C=O ketone stretch), ~1660 (C=O amide I stretch), ~1540 (N-H bend, amide II).
MS (ESI+) m/z: 192.10 [M+H]⁺, 214.08 [M+Na]⁺.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction; moisture contamination deactivating the catalyst.Ensure anhydrous conditions are strictly maintained. Increase reaction time or slightly warm the reaction mixture after addition.
Oily Product Impurities present; incomplete removal of solvent.Ensure thorough washing during work-up. Purify via column chromatography if recrystallization fails. Dry thoroughly under high vacuum.
Multiple Products (TLC) Side reactions (e.g., ortho-acylation).Maintain low temperature during reagent addition to improve regioselectivity.

References

  • Western Carolina University. Standard Operating Procedure for the use of Acetyl chloride. [Online]. Available: [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Acetyl chloride. (2019-01-15). [Online]. Available: [Link]

  • BIOSYNCE. This compound CAS 34956-31-5. [Online]. Available: [Link]

  • Stenutz. This compound. [Online]. Available: [Link]

  • ResearchGate. Synthesis of N‐(4‐acetylphenyl)acetamide 61. (2022). [Online]. Available: [Link]

  • Google Patents. US4379793A - Process for synthesis of esters of N-(4'-hydroxyphenyl)acetamide.... [Online].
  • Professor Dave Explains. Friedel-Crafts Acylation. (2018-11-13). YouTube. [Online]. Available: [Link]

  • Patsnap Synapse. What is the mechanism of Acetamide?. (2024-07-17). [Online]. Available: [Link]

  • University of California, Santa Cruz. 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. [Online]. Available: [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Online]. Available: [Link]

  • Chad's Prep. 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. (2021-03-04). YouTube. [Online]. Available: [Link]

Sources

Application Notes and Protocols for In Vitro Evaluation of N-(4-Acetyl-3-methylphenyl)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A Strategic Approach to a Novel Chemical Series

The exploration of novel chemical entities is the cornerstone of drug discovery. The N-(4-Acetyl-3-methylphenyl)acetamide scaffold represents a promising, yet underexplored, chemical space. While direct literature on this specific parent compound is sparse, the broader class of N-arylacetamides has been a fertile ground for identifying compounds with significant therapeutic potential, including analgesic, anti-inflammatory, anti-cancer, and enzyme inhibitory activities.[1][2][3][4][5]

This guide is structured to provide researchers, scientists, and drug development professionals with a robust framework for the initial in vitro characterization of novel this compound derivatives. We will move beyond simple procedural lists to delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system. Our approach is grounded in established methodologies for analogous compounds, providing a scientifically rigorous starting point for your investigations.

Section 1: Foundational Assays - Cytotoxicity and Preliminary Screening

Before embarking on specific functional assays, it is imperative to establish the cytotoxicity profile of the synthesized derivatives. This foundational data informs the concentration ranges for subsequent experiments and identifies compounds with potential as cytotoxic agents, for example, in oncology applications.

Cell Viability Assessment via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell viability.[3] It relies on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells, primarily by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.

Rationale: This assay provides a quantitative measure of how the test compounds affect cell proliferation and survival. It is a crucial first step to distinguish between a specific biological effect and general toxicity.

Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Plate cells (e.g., human cancer cell lines like MCF-7 or HepG2, or normal cell lines like HEK293) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of each this compound derivative in dimethyl sulfoxide (DMSO). Serially dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in the wells is non-toxic to the cells (typically ≤ 0.5%).

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the desired exposure time.

  • MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Data Presentation: Cytotoxicity of this compound Derivatives

Compound IDDerivative SubstitutionCell LineIncubation Time (h)IC₅₀ (µM)
Example-01 R = HMCF-748> 100
Example-02 R = 4-ClMCF-74825.4
Example-03 R = 4-OCH₃MCF-74887.2
Example-01 R = HHepG24895.1
Example-02 R = 4-ClHepG24832.8
Example-03 R = 4-OCH₃HepG248> 100

This is an example table; actual data should be populated from experimental results.

Section 2: Investigating Anti-inflammatory Potential

Inflammation is a complex biological response, and many N-arylacetamide derivatives have shown promise as anti-inflammatory agents.[3][4] The following assays provide a multi-faceted approach to screening for anti-inflammatory activity in vitro.

Inhibition of Protein Denaturation Assay

Protein denaturation is a well-documented cause of inflammation in conditions like rheumatoid arthritis. This assay assesses the ability of a compound to prevent heat-induced denaturation of a protein, typically bovine serum albumin (BSA).

Rationale: The ability to prevent protein denaturation suggests that the compound may have a stabilizing effect on protein structures, which can be beneficial in inflammatory conditions.

Protocol: BSA Denaturation Inhibition Assay

  • Reaction Mixture: Prepare a reaction mixture containing 0.5 mL of 1% w/v BSA solution and 0.45 mL of phosphate-buffered saline (PBS, pH 6.4).

  • Compound Addition: Add 0.05 mL of the test compound solution (in a suitable solvent like DMSO or ethanol) at various concentrations (e.g., 10, 50, 100, 250 µg/mL).

  • Control: Prepare a control group with 0.05 mL of the solvent instead of the test compound.

  • Incubation: Incubate all samples at 37°C for 20 minutes.

  • Denaturation: Induce denaturation by heating the samples at 72°C for 5 minutes.

  • Cooling: Cool the samples to room temperature.

  • Turbidity Measurement: Measure the turbidity of the samples by reading the absorbance at 660 nm.

  • Data Analysis: Calculate the percentage of inhibition of protein denaturation using the formula:

    • % Inhibition = ((Absorbance of control - Absorbance of test sample) / Absorbance of control) x 100

    • Use a standard anti-inflammatory drug like diclofenac sodium as a positive control.

Nitric Oxide (NO) Scavenging and Production Inhibition Assay

Nitric oxide is a key inflammatory mediator. This assay can be adapted to measure either the direct scavenging of NO or the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages.

Rationale: Compounds that can either scavenge NO or inhibit its production in immune cells have the potential to modulate the inflammatory response.

Protocol: Inhibition of NO Production in LPS-Stimulated RAW 264.7 Macrophages

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various non-toxic concentrations of the test compounds for 1 hour.

  • Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce NO production. Include a control group with LPS only and an untreated group.

  • Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant. Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

  • Incubation and Measurement: Incubate for 10 minutes at room temperature in the dark. Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of inhibition of NO production relative to the LPS-only control.

Experimental Workflow for Anti-inflammatory Screening

G cluster_0 Initial Screening cluster_1 In Vitro Anti-inflammatory Assays cluster_2 Data Analysis & Lead Identification Compound Library Compound Library Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Compound Library->Cytotoxicity Assay (MTT) Determine Non-toxic Conc. Determine Non-toxic Conc. Cytotoxicity Assay (MTT)->Determine Non-toxic Conc. Protein Denaturation Assay Protein Denaturation Assay Determine Non-toxic Conc.->Protein Denaturation Assay NO Production Inhibition Assay NO Production Inhibition Assay Determine Non-toxic Conc.->NO Production Inhibition Assay COX/LOX Inhibition Assay COX/LOX Inhibition Assay Determine Non-toxic Conc.->COX/LOX Inhibition Assay Calculate IC50 / % Inhibition Calculate IC50 / % Inhibition Protein Denaturation Assay->Calculate IC50 / % Inhibition NO Production Inhibition Assay->Calculate IC50 / % Inhibition COX/LOX Inhibition Assay->Calculate IC50 / % Inhibition Identify Lead Compounds Identify Lead Compounds Calculate IC50 / % Inhibition->Identify Lead Compounds

Caption: Workflow for screening anti-inflammatory activity.

Section 3: Enzyme Inhibition Assays

Many drugs exert their effects by inhibiting specific enzymes. The N-arylacetamide scaffold has been found in inhibitors of various enzymes, including urease and α-glucosidase.[2][6][7]

General Principles of Enzyme Inhibition Assays

The goal is to determine the concentration of the inhibitor required to reduce the enzyme's activity by half (IC₅₀). This is typically done by measuring the rate of the enzymatic reaction in the presence of varying concentrations of the inhibitor.

Rationale: Identifying specific enzyme targets for your compounds is a significant step in elucidating their mechanism of action.

Protocol: General Enzyme Inhibition Assay

  • Reagents: Prepare a buffer solution appropriate for the enzyme, the enzyme stock solution, the substrate stock solution, and the inhibitor stock solutions (your this compound derivatives).

  • Assay Setup: In a 96-well plate, add the buffer, the enzyme, and varying concentrations of the inhibitor. Include a control with no inhibitor.

  • Pre-incubation: Pre-incubate the enzyme and inhibitor for a specific time to allow for binding.

  • Reaction Initiation: Initiate the reaction by adding the substrate.

  • Reaction Monitoring: Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.

Example Application: α-Glucosidase Inhibition Assay

α-Glucosidase inhibitors are used in the management of type 2 diabetes. N-arylacetamide derivatives have been reported to inhibit this enzyme.[6][7]

  • Enzyme and Substrate: Use α-glucosidase from Saccharomyces cerevisiae and p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.

  • Reaction: The enzyme hydrolyzes pNPG to p-nitrophenol, which is a yellow-colored product that can be measured at 405 nm.

  • Procedure:

    • Add 50 µL of phosphate buffer (pH 6.8), 10 µL of the test compound solution, and 20 µL of the α-glucosidase solution (0.5 U/mL) to a 96-well plate.

    • Pre-incubate at 37°C for 15 minutes.

    • Add 20 µL of pNPG solution (5 mM) to start the reaction.

    • Incubate at 37°C for 20 minutes.

    • Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃.

    • Measure the absorbance at 405 nm.

    • Acarbose can be used as a positive control.

Enzyme Inhibition Kinetics Visualization

G E Enzyme ES Enzyme-Substrate Complex E->ES + S EI Enzyme-Inhibitor Complex E->EI + I S Substrate I Inhibitor ES->E P Product ES->P + E EI->E

Caption: Competitive enzyme inhibition model.

Section 4: Concluding Remarks and Future Directions

This guide provides a foundational suite of in vitro assays to begin the characterization of novel this compound derivatives. The data generated from these experiments will be instrumental in identifying promising lead compounds and elucidating their mechanisms of action. Based on these initial findings, further studies could include more specific assays such as kinase profiling, receptor binding assays, or investigation of effects on specific signaling pathways (e.g., NF-κB, MAPK). The versatility of the N-arylacetamide scaffold suggests that a broad screening approach is warranted to uncover the full therapeutic potential of this chemical series.

References

  • Synthesis and Pharmacological Evaluation of N-(Alkyl or Aryl)-2- (4-oxo-1, 2, 3-benzotriazin-3(4H)-yl) acetamide derivatives. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Dalkara, S., et al. (1994). Synthesis of some N-arylazole acetamide derivatives and their anticonvulsant and antimicrobial activities. Arzneimittelforschung, 44(8), 915-919. Retrieved from [Link]

  • Mortada, S., et al. (2022). Synthesis, design, in silico, in vitro and in vivo (streptozotocin-induced diabetes in mice) biological evaluation of novels N-arylacetamide derivatives. Journal of the Indian Chemical Society, 99(10), 100701. Retrieved from [Link]

  • Khan, I., et al. (2023). N-Arylacetamide derivatives of methyl 1,2-benzothiazine-3-carboxylate as potential drug candidates for urease inhibition. RSC Advances, 13(16), 10697-10708. Retrieved from [Link]

  • Shah, S. A. A., et al. (2022). Identification of Cyclic Sulfonamides with an N-Arylacetamide Group as α-Glucosidase and α-Amylase Inhibitors: Biological Evaluation and Molecular Modeling. Molecules, 27(2), 522. Retrieved from [Link]

  • St. John, S. E., et al. (2021). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. ACS Infectious Diseases, 7(10), 2906-2920. Retrieved from [Link]

  • De Martino, L., et al. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 15(3), 2028-2037. Retrieved from [Link]

  • Narayana, B., et al. (2012). Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues. Journal of Applied Pharmaceutical Science, 2(3), 192-196. Retrieved from [Link]

  • Velez, W., et al. (2013). N-(4-((E)-3-Arylacryloyl)phenyl)acetamide Derivatives and their Antileishmanial Activity. Journal of the Brazilian Chemical Society, 24(10), 1685-1690. Retrieved from [Link]

  • Ahmad, M., et al. (2023). New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetic Mechanism, Molecular Docking, and MD Simulation Studies. Molecules, 28(14), 5389. Retrieved from [Link]

  • Gökçe, M., et al. (2011). Synthesis and analgesic activity of some acetamide derivatives. Marmara Pharmaceutical Journal, 15(2), 51-57. Retrieved from [Link]

  • De Martino, L., et al. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 15(3), 2028-2037. Retrieved from [Link]

  • Tavallaei, M., et al. (2025). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences, 31(2). Retrieved from [Link]

  • Li, Y., et al. (2015). [Synthesis, biological activity and molecular docking research of N-{[(4-oxo-thiochroman-3-yl)phenyl]-methyl}acetamide derivatives as α-glucosidase inhibitors]. Zhongguo Zhong Yao Za Zhi, 40(13), 2587-2592. Retrieved from [Link]

  • Cirilli, R., et al. (2016). Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. Journal of Medicinal Chemistry, 59(18), 8276-8292. Retrieved from [Link]

Sources

Handling and storage procedures for "N-(4-Acetyl-3-methylphenyl)acetamide"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(4-Acetyl-3-methylphenyl)acetamide, a key intermediate in organic synthesis, demands meticulous handling and storage to ensure laboratory safety, experimental integrity, and material stability. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals, detailing the essential procedures for the safe and effective management of this compound. Grounded in established safety protocols and material-specific data, this document outlines the chemical and physical properties, potential hazards, appropriate personal protective equipment (PPE), and step-by-step protocols for routine handling, storage, and emergency response.

Compound Identification and Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its safe handling.

PropertyValueReference
CAS Number 34956-31-5[1][2][3][4][5]
Molecular Formula C₁₁H₁₃NO₂[2][4]
Molecular Weight 191.23 g/mol [2]
Melting Point 131 - 133 °C[3]
Boiling Point 385 °C[3]
Density 1.122 g/cm³[3]
Appearance White Solid

Hazard Identification and Safety Precautions

While specific toxicity data for this compound is limited, it is known to be an irritant.[3] General precautions for handling solid organic compounds of this nature should be strictly followed.

Potential Hazards:

  • Eye Irritation: Direct contact with the eyes may cause irritation.

  • Skin Irritation: May cause skin irritation upon contact.[3]

  • Respiratory Tract Irritation: Inhalation of dust may irritate the respiratory system.

Core Safety Directives:

  • Engineering Controls: Always handle this compound in a well-ventilated area.[3] A fume hood is recommended, especially when generating dust or working with larger quantities.

  • Personal Protective Equipment (PPE): The following PPE is mandatory when handling this compound:

    • Eye Protection: Chemical safety goggles or a face shield.

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

    • Body Protection: A laboratory coat must be worn.

  • Hygiene Practices: Avoid touching your face and eyes while working with the compound.[6] Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[7] Do not eat, drink, or smoke in the laboratory.[6][8]

Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical to maintaining the purity and stability of this compound and ensuring a safe laboratory environment.

Receiving and Initial Inspection

Receiving_Protocol cluster_receiving Receiving Protocol start Receive Shipment inspect_outer Inspect Outer Packaging for Damage start->inspect_outer inspect_inner Inspect Inner Container and Seal inspect_outer->inspect_inner verify_label Verify Label Information (CAS, Name) inspect_inner->verify_label log_inventory Log into Inventory System verify_label->log_inventory store Transfer to Designated Storage log_inventory->store end_node Receiving Complete store->end_node

Caption: Workflow for receiving and inspecting this compound.

Protocol:

  • Inspect Outer Packaging: Upon receipt, visually inspect the outer packaging for any signs of damage (e.g., punctures, stains).

  • Inspect Inner Container: Carefully open the outer packaging in a designated receiving area and inspect the primary container and its seal for any breaches.

  • Verify Label: Cross-reference the information on the manufacturer's label with the purchase order and internal records to confirm the identity of the compound (CAS Number: 34956-31-5).

  • Inventory Logging: Record the date of receipt, quantity, and assigned storage location in the laboratory's chemical inventory system.

  • Transfer to Storage: Immediately transfer the container to the designated, appropriate storage location.

Weighing and Dispensing

Weighing_Protocol cluster_weighing Weighing and Dispensing Protocol start Don Appropriate PPE setup Set up Weighing Area in Fume Hood start->setup tare Tare Weighing Vessel setup->tare dispense Carefully Dispense Solid tare->dispense weigh Record Weight dispense->weigh seal Seal Primary and Secondary Containers weigh->seal cleanup Clean Balance and Surrounding Area seal->cleanup end_node Dispensing Complete cleanup->end_node

Caption: Step-by-step procedure for weighing this compound.

Protocol:

  • Personal Protective Equipment: Before handling, ensure you are wearing the appropriate PPE as outlined in Section 2.

  • Designated Area: Conduct all weighing and dispensing activities within a fume hood or a designated area with adequate ventilation to minimize inhalation of airborne dust.

  • Dispensing Technique: Use a clean spatula or scoop to transfer the solid from the primary container to a tared weighing vessel.[7] Avoid generating dust.

  • Container Sealing: After dispensing, securely seal the primary container.

  • Cleaning: Immediately clean the balance and the surrounding work area of any spilled material.

Storage Conditions

Proper storage is essential to prevent degradation and ensure the long-term stability of this compound.

Recommended Storage:

  • Location: Store in a cool, dry, and well-ventilated area.[3]

  • Container: Keep the container tightly closed to prevent moisture absorption and contamination.

  • Incompatibilities: Store away from strong oxidizing agents and strong acids.[3]

Emergency Procedures

In the event of an emergency, prompt and appropriate action is crucial.

First-Aid Measures
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Accidental Release Measures
  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Wearing appropriate PPE, carefully sweep or vacuum the spilled solid material. Avoid generating dust.

  • Collection: Place the collected material into a sealed, labeled container for proper disposal.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., water), followed by soap and water.

Waste Disposal

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Consult with your institution's environmental health and safety (EHS) department for specific guidance.

References

  • Angene Chemical. Safety Data Sheet: this compound.
  • Aceschem. CAS 34956-31-5 | this compound.
  • BIOSYNCE. This compound CAS 34956-31-5.
  • ChemShuttle. This compound.
  • Stenutz. This compound.
  • Westfield State College.
  • Organic Chemistry I Lab. Safety Guidelines.
  • TigerWeb.
  • Utah Tech University.
  • California State University, Bakersfield.

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Application Notes and Protocols for the Safe Handling of N-(4-Acetyl-3-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(4-Acetyl-3-methylphenyl)acetamide, with a CAS Number of 34956-31-5, is an aromatic acetamide derivative utilized as an intermediate in various organic syntheses, including the development of pharmaceuticals, dyes, and fragrances.[1] Its molecular structure, featuring both an acetamido and an acetyl group on a substituted benzene ring, imparts specific chemical reactivity that, while valuable, necessitates a thorough understanding of its safety profile. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of this compound, ensuring a secure laboratory environment. The protocols outlined herein are grounded in established safety principles and data synthesized from authoritative sources.

Hazard Identification and Risk Assessment

A critical first step before handling any chemical is a thorough assessment of its potential hazards. While comprehensive toxicological data for this compound is not extensively documented, information from supplier Safety Data Sheets (SDS) and data for structurally related compounds allow for a robust risk assessment.

Summary of Known Hazards

Based on available data, this compound is classified with the following hazards:

  • Skin Irritation (Category 2): Causes skin irritation upon direct contact.[2]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[2]

  • Respiratory Irritation (Category 3): May cause respiratory irritation if inhaled as a dust or aerosol.[2]

It is crucial to note that while some acetamide derivatives are suspected carcinogens, there is no specific carcinogenicity classification for this compound at this time.[3][4][5] However, given the general toxicological profiles of aromatic amines and acetamides, a cautious approach is warranted.

Physical and Chemical Properties

Understanding the physical properties of a substance is fundamental to its safe handling.

PropertyValueSource
Molecular Formula C₁₁H₁₃NO₂[6]
Molecular Weight 191.23 g/mol [6]
Appearance Solid[7]
Melting Point 131 - 139 °C[1][6]
Boiling Point 385 °C[1]
Density 1.122 g/cm³[1]

The compound's solid nature at room temperature means that the primary route of exposure during handling is through the inhalation of dust or direct skin and eye contact.

Risk Assessment Workflow

A systematic risk assessment should be performed before any new experimental protocol involving this compound is initiated. This process involves identifying hazards, evaluating risks, and implementing control measures.

RiskAssessmentWorkflow Figure 1. Risk Assessment Workflow for this compound cluster_assessment Assessment Phase cluster_control Control & Review Phase Start Identify Experimental Protocol HazardID Hazard Identification (Review SDS and Literature) Start->HazardID ExposureEval Evaluate Exposure Potential (Inhalation, Dermal, Ingestion) HazardID->ExposureEval RiskCharacterization Characterize Risk (Likelihood & Severity) ExposureEval->RiskCharacterization ControlMeasures Implement Control Measures (Engineering, Administrative, PPE) RiskCharacterization->ControlMeasures ProtocolImpl Implement Protocol ControlMeasures->ProtocolImpl MonitorReview Monitor and Review (Assess Effectiveness of Controls) ProtocolImpl->MonitorReview MonitorReview->ProtocolImpl Revise if Necessary End Procedure Complete MonitorReview->End If Effective

Caption: Risk assessment workflow for handling this compound.

Engineering and Administrative Controls

The hierarchy of controls prioritizes engineering and administrative measures to minimize exposure risk.

  • Engineering Controls: All work with this compound should be conducted in a well-ventilated area.[1] A certified chemical fume hood is mandatory for any procedure that may generate dust, such as weighing or transferring the solid, or when working with solutions of the compound.[8] Facilities must be equipped with an eyewash station and a safety shower in close proximity to the work area.[2]

  • Administrative Controls: Access to areas where this compound is handled should be restricted to authorized and trained personnel. Clear labeling of all containers with the chemical name and associated hazards is essential.[9] Do not eat, drink, or smoke in the laboratory.[10] Always wash hands thoroughly after handling the chemical, even if gloves were worn.[11][12]

Personal Protective Equipment (PPE)

The use of appropriate PPE is the final line of defense against chemical exposure.

  • Eye and Face Protection: Chemical safety goggles are mandatory.[8] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[13]

  • Skin Protection: A lab coat that fastens in the front should be worn at all times.[8] Chemical-resistant gloves (e.g., nitrile) are required.[8] It is critical to inspect gloves for any signs of degradation or puncture before use and to change them immediately if contamination is suspected.[10]

  • Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or during spill cleanup, a NIOSH-approved respirator with an appropriate particulate filter should be used.

Safe Handling and Experimental Protocols

Adherence to a strict protocol is paramount for the safe handling of this compound.

General Handling Protocol
  • Preparation: Before starting any work, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition. Review the Safety Data Sheet (SDS) for this compound.[9]

  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to minimize the risk of inhaling dust. Use a spatula for transferring the solid and avoid generating dust clouds.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing. If the solvent is volatile, ensure this is also done within the fume hood.

  • Heating: If heating is required, use a well-controlled heating source such as a heating mantle or an oil bath. Avoid open flames.

  • Post-Handling: After completing the experimental work, decontaminate the work area with an appropriate solvent and cleaning materials.[13] Remove and dispose of contaminated gloves properly. Wash hands and any exposed skin thoroughly with soap and water.[12]

Storage and Disposal

Proper storage and disposal are crucial for maintaining a safe laboratory environment.

  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][2] Keep it away from incompatible materials such as strong oxidizing agents and strong acids.[1]

  • Disposal: Dispose of waste this compound and any contaminated materials in accordance with local, state, and federal regulations.[11] Do not dispose of this chemical down the drain.

Emergency Procedures

Being prepared for emergencies is a critical component of laboratory safety.

  • In Case of Skin Contact: Immediately flush the affected area with plenty of soap and water for at least 15 minutes.[11] Remove contaminated clothing. If skin irritation occurs, seek medical attention.[2]

  • In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11] Seek immediate medical attention.

  • In Case of Inhalation: Remove the individual to fresh air.[11] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek medical attention if you feel unwell.[2]

  • In Case of Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

  • Spill Response: In the event of a small spill, and if it is safe to do so, contain the spill and clean it up using appropriate absorbent materials. For larger spills, evacuate the area and contact the institution's emergency response team. Ensure adequate ventilation during cleanup and wear appropriate PPE.

Conclusion

While this compound is a valuable chemical intermediate, it presents hazards that require careful management. By implementing the engineering controls, administrative procedures, and personal protective measures outlined in these application notes, researchers can handle this compound with a high degree of safety. A proactive approach to safety, grounded in a thorough understanding of the chemical's properties and potential hazards, is the cornerstone of a secure and productive research environment.

References

  • Biosynce. (n.d.). This compound CAS 34956-31-5. Retrieved from [Link]

  • Stenutz, R. (n.d.). This compound. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Acetamide, N-(4-methylphenyl)- (CAS 103-89-9). Retrieved from [Link]

  • Princeton University. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link]

  • Solubility of Things. (n.d.). Safety and Handling of Organic Compounds in the Lab. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. Retrieved from [Link]

  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

  • LPS.org. (n.d.). Safety Data Sheet (SDS) Acetamide. Retrieved from [Link]

  • Penta chemicals. (2023, March 30). Acetamide - SAFETY DATA SHEET. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: N-(4-Ethoxyphenyl)acetamide. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Acetamide – Knowledge and References. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme. (2015, February 13). Acetamide, N-[4-[(2-hydroxy-5-methylphenyl)azo]phenyl]-: Human health tier II assessment. Retrieved from [Link]

  • PubMed Central. (2020, June 30). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. Retrieved from [Link]

  • Chemsrc. (2025, August 25). Acetamide,N-(4-hydroxy-3-methylphenyl) | CAS#:16375-90-9. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Reaction Mechanism and Synthesis of N-(4-Acetyl-3-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides a detailed exploration of the synthesis of N-(4-Acetyl-3-methylphenyl)acetamide, a valuable intermediate in pharmaceutical and organic synthesis.[1] The core of this guide is a meticulous examination of the Friedel-Crafts acylation reaction, the primary method for the preparation of this compound. We will dissect the reaction mechanism, paying close attention to the principles of electrophilic aromatic substitution and the directing effects of substituents on the aromatic ring that govern the regioselectivity of the product. This document furnishes detailed, step-by-step experimental protocols for the synthesis and purification of this compound. Furthermore, it provides a thorough characterization of the final product, including key physical and spectroscopic data. Visual aids, including a mechanistic diagram and an experimental workflow, are included to enhance understanding and practical application. This guide is intended for researchers, scientists, and professionals in the field of drug development and synthetic chemistry.

Introduction: Significance of this compound

This compound, also known as 4'-acetamido-2'-methylacetophenone, is a substituted aromatic ketone. Its molecular structure, featuring both an acetamido and an acetyl group on a methyl-substituted benzene ring, makes it a versatile building block in the synthesis of more complex molecules.[1] These structural motifs are often found in pharmacologically active compounds, making this compound a key intermediate in the development of novel therapeutic agents, particularly in the realm of analgesics and anti-inflammatory drugs.[1] A profound understanding of its synthesis and reactivity is therefore crucial for chemists engaged in medicinal chemistry and process development.

The Reaction Mechanism: A Deep Dive into Friedel-Crafts Acylation

The synthesis of this compound is a classic example of a Friedel-Crafts acylation reaction. This reaction, first discovered by Charles Friedel and James Mason Crafts in 1877, is a cornerstone of organic chemistry for the formation of carbon-carbon bonds with aromatic systems.[2] The reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[2]

The overall transformation for the synthesis of this compound can be represented as follows:

Reaction_Overview start N-(3-methylphenyl)acetamide product This compound start->product Acylation acetyl_chloride Acetyl Chloride (CH₃COCl) alcl3 AlCl₃ (Lewis Acid)

Caption: Overall reaction for the synthesis of this compound.

The reaction proceeds via an electrophilic aromatic substitution mechanism, which can be broken down into the following key steps:

Step 1: Generation of the Acylium Ion

The first step involves the reaction between the acylating agent, typically acetyl chloride (CH₃COCl), and the Lewis acid catalyst, aluminum chloride (AlCl₃). The aluminum chloride coordinates to the chlorine atom of the acetyl chloride, making it a better leaving group. This facilitates the cleavage of the C-Cl bond to form a highly reactive and resonance-stabilized electrophile known as the acylium ion.

Step 2: Electrophilic Attack on the Aromatic Ring

The electron-rich aromatic ring of the starting material, N-(3-methylphenyl)acetamide, acts as a nucleophile and attacks the electrophilic acylium ion. This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate, often referred to as an arenium ion or a sigma complex.

Step 3: Deprotonation and Restoration of Aromaticity

In the final step, a weak base, such as the AlCl₄⁻ anion formed in the first step, removes a proton from the carbon atom bearing the newly attached acyl group. This step restores the aromaticity of the ring and yields the final product, this compound, along with the regeneration of the Lewis acid catalyst and the formation of HCl.

The detailed mechanism is illustrated in the following diagram:

Friedel_Crafts_Acylation_Mechanism Mechanism of Friedel-Crafts Acylation cluster_step1 Step 1: Acylium Ion Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation Acetyl_Chloride CH₃COCl Acylium_Ion_Complex [CH₃C(=O)---Cl---AlCl₃] Acetyl_Chloride->Acylium_Ion_Complex + AlCl₃ AlCl3 AlCl₃ Acylium_Ion CH₃C≡O⁺ (Acylium Ion) Acylium_Ion_Complex->Acylium_Ion AlCl4- AlCl₄⁻ N_m_tolylacetamide N-(3-methylphenyl)acetamide Arenium_Ion Arenium Ion (Sigma Complex) N_m_tolylacetamide->Arenium_Ion + Acylium Ion Arenium_Ion_Deprotonation Arenium Ion Product This compound Arenium_Ion_Deprotonation->Product + AlCl₄⁻ HCl HCl AlCl3_Regen AlCl₃

Caption: The step-by-step mechanism of Friedel-Crafts acylation.

Regioselectivity: The Directing Effects of Substituents

A critical aspect of the synthesis of this compound is the regioselectivity of the acylation reaction. The position of the incoming acetyl group is determined by the directing effects of the substituents already present on the aromatic ring of the starting material, N-(3-methylphenyl)acetamide.

The two substituents are:

  • Acetamido group (-NHCOCH₃): This is an activating group and an ortho, para-director. The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring through resonance, increasing the electron density at the ortho and para positions and making them more susceptible to electrophilic attack.

  • Methyl group (-CH₃): This is also an activating group and an ortho, para-director. It donates electron density to the ring through a positive inductive effect (+I).

Given that both groups direct to the ortho and para positions relative to themselves, we must consider their combined influence. The acetamido group is a stronger activating group than the methyl group. The positions ortho and para to the powerful acetamido director are C2, C4, and C6. The methyl group at C3 further influences the electron density. The C4 position is para to the acetamido group and ortho to the methyl group, making it highly activated. The C6 position is ortho to the acetamido group. Steric hindrance from the adjacent methyl group at C3 may slightly disfavor substitution at the C2 position. Therefore, the major product formed is the one where the acetyl group is introduced at the C4 position, leading to the formation of this compound.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the laboratory synthesis of this compound.

Materials and Reagents
Reagent/MaterialChemical FormulaMolecular Weight ( g/mol )
N-(3-methylphenyl)acetamideC₉H₁₁NO149.19
Acetyl chlorideCH₃COCl78.50
Anhydrous Aluminum ChlorideAlCl₃133.34
Dichloromethane (DCM)CH₂Cl₂84.93
Hydrochloric Acid (conc.)HCl36.46
Sodium BicarbonateNaHCO₃84.01
Anhydrous Magnesium SulfateMgSO₄120.37
EthanolC₂H₅OH46.07
Deionized WaterH₂O18.02
Synthesis Procedure

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Anhydrous aluminum chloride is corrosive and reacts violently with water. Acetyl chloride is also corrosive and a lachrymator. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

  • Reaction Setup:

    • To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a calcium chloride drying tube, and a dropping funnel, add anhydrous aluminum chloride (1.2 equivalents).

    • Add anhydrous dichloromethane (DCM) to the flask to create a slurry.

    • Cool the flask to 0 °C in an ice-water bath.

  • Addition of Reagents:

    • In a separate beaker, dissolve N-(3-methylphenyl)acetamide (1.0 equivalent) in anhydrous DCM.

    • Add acetyl chloride (1.1 equivalents) to the dropping funnel.

    • Slowly add the acetyl chloride to the stirred slurry of aluminum chloride in DCM over a period of 15-20 minutes, maintaining the temperature at 0 °C.

    • After the addition of acetyl chloride is complete, add the solution of N-(3-methylphenyl)acetamide from the beaker to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, ensuring the temperature does not rise above 5 °C.

  • Reaction:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction mixture at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This should be done slowly and with vigorous stirring in a fume hood to control the exothermic reaction and the evolution of HCl gas.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with DCM (2 x 50 mL).

    • Combine the organic layers and wash sequentially with deionized water, a saturated solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter the drying agent and remove the solvent from the filtrate using a rotary evaporator to obtain the crude product.

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield this compound as a crystalline solid.

Experimental Workflow

The following diagram outlines the key stages of the synthesis and purification process.

Experimental_Workflow Experimental Workflow for Synthesis A Reaction Setup (Anhydrous Conditions) B Reagent Addition (0 °C) A->B 1. Add AlCl₃, DCM C Reaction (Room Temperature) B->C 2. Add Acetyl Chloride & Substrate D Quenching (Ice/HCl) C->D 3. Monitor by TLC E Extraction & Washing D->E 4. Hydrolyze Complex F Drying & Solvent Removal E->F 5. Isolate Organic Phase G Purification (Recrystallization) F->G 6. Obtain Crude Product H Characterization G->H 7. Obtain Pure Product

Caption: A streamlined workflow for the synthesis of this compound.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.

Physical Properties
PropertyValue
CAS Number 34956-31-5
Molecular Formula C₁₁H₁₃NO₂
Molecular Weight 191.23 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point 131-133 °C
Spectroscopic Data

The following are the expected spectroscopic data for this compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons will appear as multiplets or doublets in the downfield region (typically δ 7.0-8.0 ppm). The methyl protons of the acetyl and acetamido groups will appear as singlets in the upfield region (typically δ 2.0-2.6 ppm), as will the methyl group attached to the aromatic ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule. The carbonyl carbons of the acetyl and acetamido groups will appear in the highly deshielded region (typically δ 168-200 ppm). The aromatic carbons will appear in the region of δ 110-150 ppm, and the methyl carbons will be found in the upfield region (typically δ 15-30 ppm).

  • IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include a strong C=O stretching vibration for the ketone group (around 1680 cm⁻¹), another C=O stretching for the amide group (around 1660 cm⁻¹), an N-H stretching vibration for the amide (around 3300 cm⁻¹), and C-H stretching vibrations for the aromatic and methyl groups.

  • MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 191, corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and reaction mechanism of this compound. The Friedel-Crafts acylation of N-(3-methylphenyl)acetamide offers a reliable and efficient route to this important synthetic intermediate. A thorough understanding of the reaction mechanism, particularly the directing effects of the substituents, is essential for predicting and controlling the outcome of the reaction. The detailed experimental protocols and characterization data provided herein serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug discovery, facilitating the practical application of this chemical transformation.

References

  • Chem-Impex. (n.d.). 4'-Acetamido-2'-methylacetophenone. Retrieved January 10, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of N-(4-Acetyl-3-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of N-(4-Acetyl-3-methylphenyl)acetamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific chemical transformation. The primary and most efficient route to this compound is the N-acetylation of 4-amino-2-methylacetophenone. This document moves beyond simple protocols to explain the causality behind experimental choices, offering robust troubleshooting solutions and addressing frequently asked questions to enhance yield, purity, and reproducibility.

Optimized Experimental Protocol: N-Acetylation of 4-Amino-2-methylacetophenone

This protocol details a reliable method for the synthesis of this compound using acetic anhydride.

Materials:

  • 4-Amino-2-methylacetophenone

  • Acetic Anhydride

  • Glacial Acetic Acid

  • Ethanol

  • Activated Carbon (optional)

  • Deionized Water

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and filtration apparatus

Procedure:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-amino-2-methylacetophenone (10.0 g, 61.3 mmol).

  • Dissolution: Add 30 mL of glacial acetic acid to the flask. Stir the mixture until the aniline derivative is fully dissolved.

  • Acylation: Slowly add acetic anhydride (7.0 mL, 73.5 mmol, 1.2 eq) to the solution while stirring. The addition is mildly exothermic.

  • Reaction: Gently heat the reaction mixture to 80-90°C using a heating mantle. Maintain this temperature and continue stirring for 1 hour. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Precipitation: After completion, allow the mixture to cool to room temperature, then pour it slowly into 200 mL of ice-cold water with vigorous stirring. A solid precipitate will form.

  • Isolation: Collect the crude product by vacuum filtration. Wash the solid cake thoroughly with cold water (3 x 50 mL) to remove acetic acid and other water-soluble impurities.

  • Purification (Recrystallization):

    • Transfer the crude solid to a beaker and add a minimal amount of hot ethanol to dissolve it completely.

    • If the solution is colored, add a small amount of activated carbon, heat briefly, and perform a hot filtration to remove the carbon.[1]

    • Allow the clear filtrate to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. The expected product is a crystalline solid.

Visual Summaries of Key Processes
Reaction Mechanism: N-Acetylation

The synthesis proceeds via a nucleophilic acyl substitution where the lone pair of the amino group on 4-amino-2-methylacetophenone attacks one of the carbonyl carbons of acetic anhydride.

workflow Figure 2: Step-by-Step Experimental Workflow A 1. Dissolve Starting Material (4-amino-2-methylacetophenone) in Glacial Acetic Acid B 2. Add Acylating Agent (Acetic Anhydride) A->B C 3. Heat Reaction Mixture (80-90°C, 1 hr) B->C D 4. Monitor by TLC C->D E 5. Quench in Ice Water D->E Reaction Complete F 6. Isolate Crude Product (Vacuum Filtration) E->F G 7. Purify by Recrystallization (Hot Ethanol) F->G H 8. Collect & Dry Final Product G->H

Caption: A visual guide to the synthesis and purification process.

Data Summary Tables

Table 1: Physical Properties of Key Compounds

Compound Molar Mass ( g/mol ) Melting Point (°C) Appearance CAS Number
4-Amino-2-methylacetophenone 149.19 100-103 Yellow/Brown Solid 38177-98-9 []

| this compound | 191.23 | 131-139 | Crystalline Solid | 34956-31-5 [3][4]|

Table 2: Comparison of Common Acylation Conditions

Parameter Option A: Acetic Anhydride Option B: Acetyl Chloride Rationale & Causality
Reactivity Moderate High Acetyl chloride is a more potent electrophile, making it more effective for sterically hindered or less nucleophilic anilines. [5]
Byproduct Acetic Acid Hydrochloric Acid (HCl) HCl is a strong acid that can protonate unreacted aniline, potentially complicating the reaction. A base is often required to neutralize it.
Handling Relatively safe, less moisture-sensitive. Highly moisture-sensitive, corrosive, and releases HCl gas. Requires fume hood and careful handling. Acetic anhydride is generally preferred for its ease of use when the substrate is sufficiently reactive.

| Typical Yield | Good to Excellent | Excellent | Both can provide high yields, but acetyl chloride may push sluggish reactions to completion more effectively. |

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is very low, or I recovered mostly starting material. What went wrong?

Answer: This common issue typically points to an incomplete reaction. The causes can be systematically diagnosed:

  • Insufficient Reactivity: While 4-amino-2-methylacetophenone is generally reactive, the ortho-methyl group introduces some steric hindrance, which can slow the reaction compared to unsubstituted aniline. [5]If using acetic anhydride at room temperature isn't working, heating the reaction as described in the protocol is the first step. If the yield is still low, switching to the more reactive acetyl chloride may be necessary. [5]* Reaction Time/Temperature: Ensure the reaction was heated for a sufficient duration. Use TLC to confirm the disappearance of the starting material before proceeding with the work-up.

  • Reagent Quality: Acetic anhydride can hydrolyze to acetic acid over time if not stored properly. Use a fresh bottle or a recently opened one to ensure its potency.

  • Poor Solubility: The starting material must be fully dissolved in the glacial acetic acid to ensure a homogeneous reaction. If it remains a suspension, the reaction will be slow and incomplete. [5] Q2: The final product is a dark oil or a discolored solid with a low/broad melting point. How can I fix this?

Answer: A discolored or impure product indicates the presence of contaminants. The most likely culprits are:

  • Oxidation Byproducts: Anilines are susceptible to air oxidation, which produces highly colored impurities, often leading to dark brown or tar-like substances. [1]This is exacerbated by acidic conditions and heat.

    • Solution: Perform a recrystallization from ethanol. For heavily discolored products, add a small amount of activated carbon to the hot solution to adsorb the colored impurities, followed by a hot filtration. [1]Using high-purity, colorless starting material can also prevent this. [1]* Unreacted Starting Material: The starting aniline is a base and an impurity.

    • Solution: Ensure the crude product is washed thoroughly with water during filtration to remove the acidic solvent. If the starting material persists after recrystallization, an acidic wash (e.g., with dilute HCl) during the initial work-up can help. The basic aniline will be protonated and move to the aqueous phase, while the neutral amide product remains in the organic phase (if performing a liquid-liquid extraction) or as a solid. [1] Q3: My reaction is complete according to TLC, but I lose a significant amount of product during recrystallization. How can I improve recovery?

Answer: Significant product loss during purification often stems from the recrystallization technique.

  • Excessive Solvent: The most common error is using too much hot solvent to dissolve the crude product. The goal is to create a saturated solution. Add the hot solvent in small portions until the solid just dissolves.

  • Cooling Too Quickly: Rapid cooling can trap impurities and lead to the formation of small, less-pure crystals. Allow the solution to cool slowly to room temperature before moving it to an ice bath.

  • Product Solubility: this compound has some solubility in cold ethanol. Minimize the amount of cold solvent used to wash the final crystals on the filter funnel to prevent unnecessary loss.

Troubleshooting Decision Tree

troubleshooting_tree Figure 3: Troubleshooting Decision Pathway start Problem Observed low_yield Low / No Yield start->low_yield impure_product Impure Product (Discolored, Oily, Low MP) start->impure_product check_tlc Check TLC: Starting Material (SM) Present? low_yield->check_tlc color Is product dark/discolored? impure_product->color increase_time_temp Action: Increase reaction time and/or temperature. check_tlc->increase_time_temp Yes check_reagent Check Reagent Quality (Anhydride Hydrolysis?) check_tlc->check_reagent No use_chloride Action: Switch to more reactive acetyl chloride. increase_time_temp->use_chloride Still low yield recrystallize_carbon Cause: Oxidation Action: Recrystallize with activated carbon. color->recrystallize_carbon Yes low_mp Is melting point low and broad? color->low_mp No recrystallize_pure Cause: Trapped Solvent/SM Action: Recrystallize carefully (slow cooling, min. solvent). low_mp->recrystallize_pure Yes

Caption: A logical flow to diagnose and solve common synthesis issues.

Frequently Asked Questions (FAQs)

Q1: Is a Friedel-Crafts acylation of N-(3-methylphenyl)acetamide a viable alternative route?

Answer: While theoretically plausible, a Friedel-Crafts acylation on an acetanilide substrate is highly challenging and not recommended as a primary route. The nitrogen atom of the amide group acts as a Lewis base and will complex with the Lewis acid catalyst (e.g., AlCl₃). [6][7]This complexation deactivates the aromatic ring towards electrophilic substitution, severely hindering or completely preventing the desired reaction. [8]The direct N-acetylation of 4-amino-2-methylacetophenone is a far more reliable and higher-yielding strategy.

Q2: How critical is the purity of the starting 4-amino-2-methylacetophenone?

Answer: Very critical. As mentioned in the troubleshooting section, impurities in the starting aniline, particularly oxidation products, are often carried through the reaction and can complicate purification, leading to lower yields and a discolored final product. [1]Using a starting material that is a pale, crystalline solid is highly recommended for best results.

Q3: Can I use a base like pyridine in this reaction?

Answer: Yes, adding a base like pyridine is a common modification for N-acetylation, especially when using acetyl chloride. Its role is to neutralize the HCl byproduct generated from acetyl chloride or to act as a nucleophilic catalyst with acetic anhydride. For this specific substrate with acetic anhydride, it is generally not necessary and using glacial acetic acid as the solvent is sufficient. However, if you are struggling with low yields, using pyridine as a solvent or co-solvent can sometimes improve the reaction rate.

Q4: What are the key safety precautions I should take?

Answer: Standard laboratory safety protocols should always be followed. Specific hazards for this synthesis include:

  • Corrosive Reagents: Acetic anhydride and glacial acetic acid are corrosive. Always handle them in a fume hood while wearing gloves, safety glasses, and a lab coat. [3]* Exothermic Reaction: The initial addition of acetic anhydride can be mildly exothermic. Add it slowly to maintain control of the reaction temperature.

  • Handling Solids: Avoid inhaling the powdered starting material and product.

References

  • BenchChem. (2025).
  • BIOSYNCE. (n.d.). This compound CAS 34956-31-5.
  • BenchChem. (2025).
  • Stenutz, R. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.).
  • LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • Sciencemadness.org. (2021).
  • Chemistry Stack Exchange. (2017).
  • BOC Sciences. (n.d.). 4-Amino-2-methylacetophenone.

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Technical Support Center: Synthesis of N-(4-Acetyl-3-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The synthesis of N-(4-Acetyl-3-methylphenyl)acetamide is a critical process in the development of various pharmaceutical and chemical intermediates. This multi-step synthesis, typically involving N-acetylation followed by a Friedel-Crafts acylation, is powerful but susceptible to several side reactions that can impact yield, purity, and scalability. This guide provides in-depth troubleshooting and practical advice for researchers, scientists, and process development professionals to anticipate, identify, and mitigate these common challenges. Our focus is on the causality behind experimental choices to ensure robust and reproducible outcomes.

Section 1: The Synthetic Pathway at a Glance

The most common laboratory-scale synthesis of this compound proceeds in two key stages starting from m-toluidine (3-methylaniline).

  • N-Acetylation: The amino group of m-toluidine is protected as an acetamide. This is crucial because the free amino group would otherwise react with the Lewis acid catalyst in the subsequent step, deactivating the aromatic ring towards electrophilic substitution.[1]

  • Friedel-Crafts Acylation: An acetyl group is introduced onto the aromatic ring of the intermediate, N-(3-methylphenyl)acetamide, using an acylating agent and a Lewis acid catalyst to yield the final product.

The overall workflow is illustrated below.

Synthesis_Workflow cluster_step1 Step 1: N-Acetylation cluster_step2 Step 2: Friedel-Crafts Acylation A m-Toluidine (3-Methylaniline) B N-(3-Methylphenyl)acetamide (Intermediate) A->B Acetic Anhydride or Acetyl Chloride C This compound (Target Product) B->C Acetyl Chloride / AlCl3

Caption: High-level overview of the two-step synthesis.

Section 2: Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a practical question-and-answer format.

Problem: My TLC plate shows multiple product spots after the Friedel-Crafts acylation step.

Q: I've completed the Friedel-Crafts reaction, but my TLC analysis shows two or more spots with similar Rf values to the expected product. What are these impurities?

A: The most common side products in this reaction are regioisomers. This occurs because both the acetamido (-NHCOCH₃) and methyl (-CH₃) groups on the intermediate, N-(3-methylphenyl)acetamide, direct the incoming electrophile (the acylium ion) to specific positions on the aromatic ring.

  • Causality: The acetamido group is a powerful ortho, para-director due to the lone pair of electrons on the nitrogen atom, which can donate electron density to the ring through resonance.[2][3] The methyl group is a weaker ortho, para-director. The positions on the ring are activated to different extents, leading to a mixture of products.

    • Desired Product (4-acetyl): Acylation at the C4 position is para to the strong directing acetamido group and ortho to the methyl group. This position is electronically favored and sterically accessible, making it the major product.

    • Primary Side Product (6-acetyl): Acylation at the C6 position is ortho to the acetamido group. This is electronically favorable but can be subject to some steric hindrance from the adjacent acetamido group, usually resulting in it being a minor product.

    • Other Isomers: Acylation at other positions is generally disfavored due to poor electronic stabilization of the reaction intermediate.

Isomer_Formation cluster_main Friedel-Crafts Acylation of N-(3-methylphenyl)acetamide cluster_products Products Start N-(3-methylphenyl)acetamide Major This compound (Desired Para Product) Start->Major Major Pathway (Para-acylation) Minor N-(6-Acetyl-3-methylphenyl)acetamide (Ortho Side Product) Start->Minor Minor Pathway (Ortho-acylation)

Caption: Formation of the desired product and its main regioisomer.

Problem: The overall yield is very low, and a lot of starting material remains.

Q: After the work-up, my yield is poor, and I've recovered a significant amount of unreacted N-(3-methylphenyl)acetamide. What went wrong?

A: This issue typically points to catalyst deactivation or suboptimal reaction conditions. The Friedel-Crafts acylation is highly sensitive to moisture and the stoichiometry of the Lewis acid catalyst.

  • Causality & Solutions:

    • Moisture Contamination: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), reacts violently with water. Even trace amounts of moisture in the solvent, glassware, or starting materials will hydrolyze and deactivate the catalyst, halting the reaction.

      • Troubleshooting: Ensure all glassware is oven-dried immediately before use. Use anhydrous solvents from a freshly opened bottle or a solvent purification system. Handle AlCl₃ quickly in a dry environment (e.g., glove box or under a nitrogen blanket).

    • Insufficient Catalyst: In Friedel-Crafts acylations, the AlCl₃ not only acts as a catalyst but also complexes with the carbonyl oxygen of the newly formed ketone product.[4] This complexation deactivates the product towards further acylation but also means that slightly more than one equivalent of the catalyst is required for the reaction to go to completion.

      • Troubleshooting: Use at least 1.1 to 1.2 equivalents of AlCl₃ relative to the acylating agent. A stoichiometric amount is often insufficient.

    • Lewis Acid Complexation with Amide: The Lewis acid can also complex with the amide group of the starting material. This deactivates the ring, making the reaction sluggish. Using a larger excess of the Lewis acid (e.g., 2.5-3.0 equivalents) can sometimes overcome this, but may also lead to other side reactions.

    • Low Reaction Temperature: While lower temperatures can improve selectivity, they also decrease the reaction rate. If the reaction is run too cold or for too short a time, it may not reach completion.

      • Troubleshooting: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider allowing it to warm to room temperature or gently heating it as per established protocols.

Section 3: Frequently Asked Questions (FAQs)

Q1: How can I maximize the formation of the desired 4-acetyl isomer over the 6-acetyl side product?

A1: Optimizing regioselectivity involves controlling the reaction conditions to favor the thermodynamically and sterically preferred product. Lowering the reaction temperature often increases selectivity. Running the reaction at 0°C to 5°C can slow the rate of acylation at the more sterically hindered ortho position (C6) relative to the para position (C4). Additionally, the choice of solvent can play a role; less polar solvents can sometimes enhance selectivity.

Q2: Can I use acetic anhydride instead of acetyl chloride for the Friedel-Crafts step?

A2: Yes, acetic anhydride can be used, but it is generally less reactive than acetyl chloride in Friedel-Crafts acylations.[5] To achieve a comparable reaction rate, you may need more forcing conditions, such as higher temperatures or a longer reaction time, which could potentially decrease selectivity and lead to more side products. Acetyl chloride is often preferred for its higher reactivity under milder conditions.

Q3: My final product is a brownish, oily solid that is difficult to crystallize. How can I purify it?

A3: An oily or discolored product often indicates the presence of impurities, particularly the regioisomers discussed earlier, which can inhibit crystallization.

  • Primary Method (Recrystallization): First, try recrystallization from a solvent system like ethanol/water or isopropanol. Sometimes, adding a seed crystal of pure product can induce crystallization.

  • Secondary Method (Column Chromatography): If recrystallization fails, flash column chromatography is the most effective method for separating isomers. Since the isomers have very similar polarities, a shallow solvent gradient is recommended. A typical system would be silica gel with a mobile phase of ethyl acetate and hexanes, starting with a low polarity (e.g., 10-20% ethyl acetate) and gradually increasing the concentration.

Q4: Are there any "greener" or safer alternatives to using aluminum chloride?

A4: Yes, research into greener alternatives is an active field. While AlCl₃ is traditional, other catalysts can be used. Zeolites and other solid acid catalysts are being explored to facilitate easier separation and recycling. Some Brønsted superacids have also been shown to catalyze Friedel-Crafts acylations, potentially avoiding the large amounts of corrosive waste generated by quenching AlCl₃.[6] However, for laboratory-scale synthesis, AlCl₃ remains common due to its low cost and high reactivity.

Section 4: Recommended Experimental Protocol

This protocol outlines a standard procedure with critical control points highlighted to minimize side reactions.

Step 1: Synthesis of N-(3-methylphenyl)acetamide

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve m-toluidine (10.0 g, 93.3 mmol) in 50 mL of dichloromethane (DCM). Cool the flask in an ice bath to 0°C.

  • Acetylation: Slowly add acetic anhydride (10.5 mL, 112 mmol, 1.2 equiv.) to the stirred solution dropwise over 15 minutes, ensuring the temperature remains below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Monitor the reaction by TLC until the m-toluidine spot disappears.

  • Work-up: Quench the reaction by slowly adding 50 mL of cold water. Separate the organic layer. Wash the organic layer sequentially with 50 mL of 1M HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield N-(3-methylphenyl)acetamide, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Setup: Equip a 500 mL three-neck flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. CRITICAL: All glassware must be thoroughly oven-dried.

  • Initial Mixture: Add N-(3-methylphenyl)acetamide (10.0 g, 67.0 mmol) and 150 mL of anhydrous 1,2-dichloroethane to the flask. Cool the mixture to 0°C in an ice bath.

  • Catalyst Addition: Under a nitrogen atmosphere, carefully and portion-wise add anhydrous aluminum chloride (20.1 g, 150.8 mmol, 2.25 equiv.) to the stirred suspension. Note: This is an exothermic process.

  • Acylation: Once the catalyst is added, slowly add acetyl chloride (6.2 mL, 87.1 mmol, 1.3 equiv.) via the dropping funnel over 30 minutes, maintaining the temperature at 0-5°C.

  • Reaction: Stir the reaction mixture at 0-5°C for 2 hours, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor by TLC.

  • Quenching: CRITICAL: Cool the reaction flask back to 0°C and very slowly and carefully quench the reaction by pouring the mixture onto 200 g of crushed ice containing 20 mL of concentrated HCl. Stir until all the dark solid dissolves.

  • Extraction & Isolation: Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of DCM. Combine the organic layers, wash with water and brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from an ethanol/water mixture or by flash column chromatography as described in the FAQs.

Section 5: Data Summary Table

Compound/Impurity Origin Expected TLC Rf (vs. Product) Key Analytical Notes
This compound Target Product N/ADesired product.
N-(3-methylphenyl)acetamide Incomplete Step 2Higher RfStarting material for the Friedel-Crafts step.
N-(6-Acetyl-3-methylphenyl)acetamide Side Reaction (Isomer)Very similar, slightly higher/lowerMain regioisomeric impurity. Difficult to separate by recrystallization.
m-Toluidine Incomplete Step 1Varies (often streaks)Should be removed during the Step 1 work-up.
Poly-acylated products Side ReactionLower RfLess common, but possible under harsh conditions.

References

  • Brainly Community. (2023). Explain why the acetamido group is an ortho, para-directing group. Available at: [Link]

  • Dutta, R. (2018). Directional nature of the acetamido group in electrophilic substitution reaction. Chemistry Stack Exchange. Available at: [Link]

  • Klump, K. E., et al. (2010). Friedel-Crafts Acylation with Amides. National Institutes of Health. Available at: [Link]

  • NIST. Acetamide, N-(3-methylphenyl)-. NIST Chemistry WebBook. Available at: [Link]

  • The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism. YouTube. Available at: [Link]

  • ResearchGate. (2010). Friedel-Crafts Acylation with Amides | Request PDF. Available at: [Link]

  • ResearchGate. (2022). Synthesis of N‐(4‐acetylphenyl)acetamide 61. Available at: [Link]

  • Varala, R., et al. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. National Institutes of Health. Available at: [Link]

  • Chemtube3d. (2025). Typical Electron-Withdrawing Groups Are ortho, meta-Directors Rather than meta-Directors in Electrophilic Aromatic Substitution. PubMed Central. Available at: [Link]

  • LibreTexts Chemistry. (2022). Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Electrochemical selenium-catalyzed para-amination of N- aryloxyamides: access to polysubstituted aminophenols - Supporting Information. Available at: [Link]

  • Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at: [Link]

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. Available at: [Link]

  • PubChem. N-Methyl-N-(3-methylphenyl)acetamide. Available at: [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. Available at: [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2022). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Available at: [Link]

  • Journal of Chemical, Biological and Physical Sciences. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Available at: [Link]

  • Ashenhurst, J. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]

  • Chemistry Central Journal. (2012). A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the. Available at: [Link]

  • ResearchGate. (2010). ChemInform Abstract: Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]

  • Faryal, et al. (2012). N-{4-[(3-Methylphenyl)sulfamoyl]phenyl}acetamide. National Institutes of Health. Available at: [Link]

  • NIST. Acetamide, N-(4-methylphenyl)-. NIST Chemistry WebBook. Available at: [Link]

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Technical Support Center: Optimizing N-(4-Acetyl-3-methylphenyl)acetamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: The Office of the Senior Application Scientist

Welcome to the technical support resource for the synthesis of N-(4-Acetyl-3-methylphenyl)acetamide. This guide is designed for researchers, chemists, and drug development professionals to provide clear, actionable solutions to common experimental challenges. Here, we move beyond simple procedural lists to explore the chemical principles behind each step, empowering you to diagnose and resolve issues like low reaction yield effectively.

Section 1: Reaction Overview and Mechanism

The preparation of this compound is a classic example of N-acetylation, a type of nucleophilic acyl substitution. The reaction involves treating the primary amine, 3-amino-4-methylacetophenone, with an acetylating agent such as acetic anhydride or acetyl chloride.

The reaction proceeds via the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the acetylating agent. This forms a tetrahedral intermediate, which then collapses, expelling a leaving group (acetate or chloride) to yield the final amide product. Protecting the amino group in this way is a common strategy in multi-step syntheses to reduce its high reactivity and prevent unwanted side reactions in subsequent steps.[1]

reaction_mechanism reactant_amine 3-Amino-4-methylacetophenone (Nucleophile) intermediate Tetrahedral Intermediate reactant_amine->intermediate 1. Nucleophilic Attack reactant_anhydride Acetic Anhydride (Electrophile) reactant_anhydride->intermediate product_amide This compound (Product) intermediate->product_amide 2. Collapse & Leaving Group Expulsion product_acid Acetic Acid (Byproduct) intermediate->product_acid

Caption: General mechanism for N-acetylation using acetic anhydride.

Section 2: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

Q1: My reaction yield is significantly lower than expected. What are the most common causes? A1: Low yield in this acetylation is a frequent issue that typically stems from one of four areas:

  • Incomplete Reaction: The reaction may not have proceeded to completion due to factors like insufficient reaction time, low temperature, or deactivated reagents.[2]

  • Reagent Purity & Stoichiometry: The purity of the starting amine and the acetylating agent is critical. Moisture can rapidly degrade acetyl chloride and acetic anhydride.[3] Additionally, using acetyl chloride without a base can halt the reaction.

  • Product Loss During Workup: The amide product may have slight solubility in aqueous solutions. Excessive washing or inefficient extraction can lead to significant losses.[3]

  • Product Loss During Purification: The most common loss point is during recrystallization. Using an inappropriate solvent, using too much solvent, or cooling the solution too rapidly can keep a large fraction of your product dissolved in the mother liquor.[2]

Q2: How can I determine if my reaction has gone to completion? A2: The most effective method for monitoring reaction progress is Thin Layer Chromatography (TLC). On a single TLC plate, spot your starting amine, a co-spot (starting amine and reaction mixture), and the reaction mixture. Develop the plate in an appropriate solvent system (e.g., 30-50% ethyl acetate in hexanes). The reaction is complete when the spot corresponding to the starting amine (3-amino-4-methylacetophenone) is no longer visible in the reaction mixture lane.

Q3: I used acetyl chloride without a base and my yield was poor. Why? A3: This is a classic issue. The reaction of acetyl chloride with the amine produces one equivalent of hydrochloric acid (HCl).[4] Amines are basic and will react with the generated HCl to form an ammonium salt (R-NH3+Cl-). This protonated amine is no longer nucleophilic and cannot react with any remaining acetyl chloride, effectively stopping the reaction after a maximum theoretical yield of 50% (and often much less in practice). A base, such as pyridine or triethylamine, is required to scavenge the HCl as it is formed.[3]

Q4: My product "oiled out" during recrystallization instead of forming crystals. What should I do? A4: "Oiling out" occurs when the product separates from the solution as a liquid phase rather than a solid crystal lattice. This often happens if the solution is supersaturated or if the melting point of the impure product is below the boiling point of the solvent.

  • Solution: Add more hot solvent until the oil completely redissolves. Then, allow the solution to cool very slowly, without disturbance. You can also try scratching the inside of the flask with a glass rod at the liquid-air interface to provide a surface for nucleation. If the problem persists, it indicates significant impurities, and purification by column chromatography may be necessary before attempting recrystallization again.[2]

Section 3: In-Depth Troubleshooting Guide

This table provides a systematic approach to diagnosing and solving common problems encountered during the synthesis.

Observed Problem Potential Cause Recommended Solution & Explanation
Low to No Product Formation (Verified by TLC/NMR of crude)1. Inactive Acetylating Agent: Acetic anhydride and acetyl chloride are highly sensitive to moisture and will hydrolyze to acetic acid.Use a freshly opened bottle or distill the reagent immediately before use. Ensure all glassware is thoroughly dried.
2. Incomplete Reaction: Insufficient reaction time or temperature.Allow the reaction to stir for a longer period, monitoring hourly with TLC. Gentle heating (40-50°C) can increase the reaction rate, but should be used with caution to avoid side products.
3. Impure Starting Amine: The 3-amino-4-methylacetophenone may contain non-reactive isomers or other impurities from its synthesis.Verify the purity of the starting material via melting point or NMR spectroscopy. If impure, purify by recrystallization or column chromatography before use.
Multiple Spots on TLC of Crude Product 1. Incomplete Reaction: Both starting material and product are present.Extend the reaction time or consider gentle heating as described above.
2. Side Product Formation: Conditions may be too harsh, or impurities in the starting material are reacting.Ensure the temperature is controlled. If using a base like pyridine, ensure it is added correctly to prevent it from acting as a competing nucleophile. Purify the starting amine.
Product is a Dark Oil or Discolored Solid 1. Decomposition: Overheating or extended reaction times can sometimes lead to the formation of colored impurities.Avoid excessive heating. If the color persists after initial purification, a charcoal treatment during recrystallization can help remove colored impurities.
Significant Product Loss During Aqueous Workup 1. Product Solubility: The amide product has some water solubility.Minimize the volume of aqueous washes. Use saturated sodium chloride solution (brine) for the final wash, as it can decrease the solubility of organic compounds in the aqueous layer. Back-extract all aqueous layers with a fresh portion of the organic solvent to recover dissolved product.
Difficulty Filtering the Final Product 1. Very Fine Precipitate: The product may have crashed out of solution too quickly, forming very fine particles that clog the filter paper.During recrystallization, allow the solution to cool slowly to room temperature, then place it in an ice bath. Allowing the crystallized product to sit in the mother liquor for a longer period (e.g., 30 minutes) can promote the growth of larger crystals.

Section 4: Optimized Experimental Protocols

Safety Note: These procedures should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol A: Acetylation with Acetic Anhydride

This method is often preferred for its less volatile reagent and milder byproduct.

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-amino-4-methylacetophenone (5.0 g, 33.5 mmol) in 30 mL of glacial acetic acid.

  • Reagent Addition: While stirring, add acetic anhydride (3.8 mL, 40.2 mmol, 1.2 equivalents) dropwise to the solution.

  • Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction's progress by TLC until the starting amine is consumed.

  • Workup: Pour the reaction mixture slowly into 150 mL of ice-cold water while stirring vigorously. The product will precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water (3 x 30 mL) to remove acetic acid.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture. Dissolve the solid in a minimum amount of hot ethanol and add hot water dropwise until the solution becomes faintly cloudy. Allow it to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Filter, wash with a small amount of cold ethanol/water, and dry the purified product.

Protocol B: Acetylation with Acetyl Chloride and Pyridine

This method is highly effective but requires careful handling of the corrosive and moisture-sensitive acetyl chloride.[4][5]

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a drying tube, dissolve 3-amino-4-methylacetophenone (5.0 g, 33.5 mmol) in 40 mL of anhydrous dichloromethane (DCM).

  • Base Addition: Add pyridine (3.0 mL, 37.2 mmol, 1.1 equivalents) to the solution and cool the flask in an ice bath.

  • Reagent Addition: While stirring in the ice bath, add acetyl chloride (2.6 mL, 36.9 mmol, 1.1 equivalents) dropwise over 10 minutes. A precipitate (pyridinium hydrochloride) will form.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Monitor by TLC.

  • Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 25 mL) to remove pyridine, then with saturated sodium bicarbonate solution (2 x 25 mL) to neutralize any remaining acid, and finally with brine (1 x 25 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent using a rotary evaporator.

  • Purification: Recrystallize the resulting crude solid from an appropriate solvent, such as an ethanol/water or ethyl acetate/hexanes mixture.

Section 5: Troubleshooting Logic Flowchart

This flowchart provides a visual decision-making tool to systematically diagnose the cause of low yield.

troubleshooting_flowchart start Start: Low Yield of This compound check_crude Analyze Crude Reaction Mixture by TLC/NMR start->check_crude is_complete Is Starting Material Fully Consumed? check_crude->is_complete incomplete Problem: Incomplete Reaction is_complete->incomplete No complete Problem: Loss During Workup or Purification is_complete->complete Yes cause_reagents Cause: Inactive Reagents? incomplete->cause_reagents sol_reagents Solution: Use fresh/distilled acetylating agent. Ensure base was used with AcCl. cause_reagents->sol_reagents Yes cause_conditions Cause: Insufficient Time/Temp? cause_reagents->cause_conditions No sol_conditions Solution: Increase reaction time and/or apply gentle heat. Continue monitoring by TLC. cause_conditions->sol_conditions Yes check_workup Review Workup Procedure complete->check_workup excess_wash Were excessive aqueous washes performed? check_workup->excess_wash sol_workup Solution: Minimize washes, use brine, and back-extract aqueous layers with solvent. excess_wash->sol_workup Yes check_purification Review Recrystallization excess_wash->check_purification No oiled_out Did product 'oil out' or was mother liquor large? check_purification->oiled_out sol_purification Solution: Re-dissolve in more hot solvent, cool slowly. Recover product from mother liquor. oiled_out->sol_purification Yes

Caption: A step-by-step flowchart for troubleshooting low product yield.

Section 6: Expected Product Characteristics

PropertyValueSource
Chemical Name This compoundN/A
CAS Number 34956-31-5
Molecular Formula C₁₁H₁₃NO₂[6]
Molecular Weight 191.23 g/mol [6]
Appearance White to off-white solidGeneral Observation
Melting Point 131 - 133 °C[7]

References

  • This compound CAS 34956-31-5. BIOSYNCE. [Link]

  • Anilines: Reactions, Reaction Mechanisms and FAQs. Allen. [Link]

  • This compound. Stenutz. [Link]

  • Synthesis of N‐(4‐acetylphenyl)acetamide 61. ResearchGate. [Link]

  • Selective acetylation of toluene to 4-methylacetophenone over zeolite catalysts. Springer. [Link]

  • Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons. Pearson. [Link]

  • Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica. [Link]

  • Process for synthesis of esters of N-(4'-hydroxyphenyl)acetamide with derivatives of 5-benzoil-1-methyl pyrrole-2-acetic acids.
  • Electrochemical selenium-catalyzed para-amination of N- aryloxyamides: access to polysubstituted aminophenols - Supporting Information. Royal Society of Chemistry. [Link]

  • 1: Acetylation of Aniline (Experiment). Chemistry LibreTexts. [Link]

  • Amines. NCERT. [Link]

Sources

Technical Support Center: N-(4-Acetyl-3-methylphenyl)acetamide Purification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address common and complex challenges encountered during the purification of N-(4-Acetyl-3-methylphenyl)acetamide (CAS: 34956-31-5). The purity of this intermediate is critical for the successful downstream synthesis of pharmaceuticals, dyes, and other fine chemicals.[1] This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format, moving beyond simple protocols to explain the underlying chemical principles that govern success.

Part 1: Frequently Asked Questions & Troubleshooting

Q1: What are the most likely impurities in my crude this compound sample from a Friedel-Crafts acylation reaction?

A1: The impurity profile of your crude product is intrinsically linked to its synthesis. The most common route to this compound is the Friedel-Crafts acylation of N-(3-methylphenyl)acetamide.[2][3][4] Understanding this reaction allows us to predict the most probable contaminants.

  • Unreacted Starting Material: The most common impurity is residual N-(3-methylphenyl)acetamide. Its physical properties are similar enough to the product to make separation non-trivial if present in large amounts.

  • Isomeric Byproducts: The acetamido and methyl groups are both ortho, para-directing. While the target 4-position is sterically and electronically favored, acylation can also occur at the 6-position (ortho to both groups), leading to the formation of N-(2-Acetyl-5-methylphenyl)acetamide. This is often the most challenging impurity to remove.

  • Polysubstitution Products: While the acyl group deactivates the aromatic ring to further substitution, forcing conditions (high temperature, long reaction times) can lead to di-acylation.[5][6] This is typically a minor impurity.

  • Hydrolysis Products: Incomplete workup or exposure to moisture can cause hydrolysis of the amide linkage in either the starting material or the product, yielding 4-amino-2-methylacetophenone.

  • Residual Catalyst and Reagents: Traces of the Lewis acid catalyst (e.g., AlCl₃) and the acylating agent (e.g., acetic anhydride or acetyl chloride) or their hydrolysis products (e.g., acetic acid) may persist after workup.

Q2: I performed a recrystallization, but my yield is extremely low. What are the common causes and how can I fix this?

A2: Low yield is a frequent and frustrating issue in recrystallization. The primary cause is almost always related to solvent selection and volume.[7][8]

  • Causality: The goal of recrystallization is to find a solvent that dissolves the compound well at high temperatures but poorly at low temperatures. If your compound has significant solubility even at low temperatures (e.g., in an ice bath), a large portion of it will remain in the mother liquor, leading to poor recovery.[9]

  • Troubleshooting Steps:

    • Re-evaluate Your Solvent: You may be using a solvent that is too effective. For instance, if your compound dissolves readily in ethanol at room temperature, it is not a suitable primary recrystallization solvent. You may need a less polar solvent or a binary solvent system.

    • Minimize Solvent Volume: A common error is using an excessive volume of solvent. Use only the minimum amount of hot solvent required to fully dissolve the crude solid. Adding solvent dropwise to the boiling mixture is a critical technique.

    • Recover a Second Crop: Do not discard the mother liquor. Concentrate it by boiling off a portion of the solvent (e.g., reduce volume by 50%) and cool again to obtain a second crop of crystals. Be aware this second crop may have lower purity than the first.

    • Check for Premature Crystallization: If you used a filtration step to remove insoluble impurities while the solution was hot, ensure your glassware (funnel, receiving flask) was pre-heated. Otherwise, the product may have crystallized prematurely on the cold surfaces and been discarded.

Q3: My compound "oils out" during cooling instead of forming crystals. What does this mean and what should I do?

A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid crystalline lattice. This is problematic because the oil traps impurities, defeating the purpose of recrystallization.

  • Causality: This typically happens under two conditions:

    • The boiling point of the recrystallization solvent is higher than the melting point of the solute. The melting point of this compound is 131-133 °C.[1] Using a very high-boiling solvent could be a cause.

    • The solution is cooled too rapidly, or the concentration of the solute is too high, leading to supersaturation that is relieved by forming a liquid phase.

  • Troubleshooting Protocol:

    • Reheat the Solution: Add a small amount of additional solvent to the oiled-out mixture and heat until the oil redissolves completely, forming a clear solution.

    • Slow Down the Cooling: This is the most critical step. Allow the flask to cool to room temperature on a benchtop, insulated with a cork ring and covered with a watch glass. Do not disturb it. Slow cooling is essential for the formation of a pure, ordered crystal lattice.[9]

    • Induce Crystallization: If no crystals form after reaching room temperature, try scratching the inside of the flask just below the solvent line with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.

    • Use a Seed Crystal: If you have a small amount of pure product, add a single tiny crystal to the cooled, supersaturated solution to initiate crystallization.

    • Modify the Solvent System: If the problem persists, the polarity difference between your compound and the solvent may be too large. Add a small amount of a "co-solvent" in which your compound is more soluble to the hot solution to reduce the rate of precipitation upon cooling.

Part 2: Experimental Protocols & Workflows

Workflow: Systematic Purification Strategy

This diagram outlines the decision-making process for purifying crude this compound.

Purification_Workflow cluster_start Initial Assessment cluster_decision Decision Point cluster_pathways Purification Pathways cluster_end Final Analysis start Crude Product tlc Run TLC Analysis (e.g., 3:1 Hexane:EtOAc) start->tlc mp Measure Melting Point start->mp decision Assess Purity: - Multiple spots on TLC? - Broad/low MP? tlc->decision mp->decision recryst Primary Method: Recrystallization decision->recryst Minor impurities or baseline spot chrom Advanced Method: Flash Chromatography decision->chrom Close-running spots (e.g., isomers) final_product Purified Product recryst->final_product chrom->final_product confirm_purity Confirm Purity: - Sharp MP - Single TLC Spot - NMR Spectroscopy final_product->confirm_purity

Caption: A decision workflow for selecting the appropriate purification method.

Protocol 1: Optimal Recrystallization of this compound

This protocol details a robust method using a binary solvent system, which often provides superior purification compared to a single solvent.[10]

  • Solvent Selection: A mixture of ethanol and water is highly effective. The compound is soluble in hot ethanol and insoluble in water.

  • Dissolution: Place the crude solid (e.g., 5.0 g) in an Erlenmeyer flask. Add the minimum volume of hot ethanol (near boiling) dropwise while stirring until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are visible, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly and persistently cloudy (the cloud point). This indicates the solution is saturated.

  • Clarification: Add 1-2 drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Cooling & Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature on a cork ring. Do not disturb the flask. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol/water (e.g., 1:2 ratio) to remove any adhering mother liquor.

  • Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved. The expected melting point of the pure compound is 131-133 °C.[1]

Protocol 2: Flash Column Chromatography for Isomer Separation

Use this method when recrystallization fails to remove close-running impurities like the 6-acetyl isomer.

  • TLC Analysis: Develop a solvent system that gives good separation between your product and the impurity on a TLC plate. A good target Rf (retention factor) for the product is ~0.3. A common starting point is a mixture of Hexane and Ethyl Acetate.

  • Column Packing: Pack a glass column with silica gel using the "slurry method" with your chosen eluent (e.g., 4:1 Hexane:Ethyl Acetate). Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (like dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Add the eluent to the column and apply positive pressure (using a pump or bulb) to achieve a steady flow rate.

  • Fraction Collection: Collect the eluate in a series of test tubes or flasks. Monitor the separation by spotting fractions onto a TLC plate and visualizing under UV light.

  • Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified this compound.

TLC_to_Column tlc TLC Plate Solvent Front (High Polarity) Impurity Spot (Higher Rf) Product Spot (Target Rf ~0.3) Baseline (Low Polarity) column Flash Column Eluent (Mobile Phase) Impurity Elutes First Product Elutes Second Silica Gel (Stationary Phase) tlc:f2->column:f2 Travels Faster tlc:f3->column:f3 Travels Slower caption Compounds with higher Rf on TLC elute faster from a silica column.

Caption: Relationship between TLC separation and column chromatography elution order.

Part 3: Data & Characterization

Table 1: Solvent Selection Guide for Recrystallization

This table provides a starting point for solvent screening. The ideal solvent will show high solubility when hot and low solubility when cold.

SolventBoiling Point (°C)Polarity IndexComments & Suitability
Water 10010.2Poor solvent alone; excellent as an anti-solvent with ethanol or acetone.
Ethanol 784.3Good primary solvent, often used in a binary system with water for optimal results.[11]
Methanol 655.1Similar to ethanol, but its lower boiling point can be advantageous.[12]
Isopropanol 823.9Good alternative to ethanol; may offer different solubility characteristics.
Ethyl Acetate 774.4May be too strong a solvent, but can be paired with a non-polar co-solvent like hexane.[11]
Toluene 1112.4May be suitable, but care must be taken to avoid oiling out due to its proximity to the compound's MP.
Hexane 690.1Likely too non-polar to be a primary solvent; useful as an anti-solvent.
Expected ¹H NMR Characterization

Confirming the structure and purity of the final product via ¹H NMR is essential. The spectrum should be clean, with sharp signals and correct integration values.

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm):

    • ~7.9 (d, 1H): Aromatic proton ortho to the acetyl group.

    • ~7.6 (s, 1H): Aromatic proton between the two substituents.

    • ~7.3 (d, 1H): Aromatic proton ortho to the methyl group.

    • ~7.5 (br s, 1H): Amide N-H proton.

    • ~2.6 (s, 3H): Acetyl (-COCH₃) methyl protons.

    • ~2.3 (s, 3H): Aromatic methyl (-CH₃) protons.

    • ~2.2 (s, 3H): Acetamido (-NHCOCH₃) methyl protons.

Presence of significant peaks outside of these regions or incorrect integration ratios indicates the presence of impurities.

References

  • Benchchem. (2025).
  • ChemShuttle. This compound.
  • John, J., et al. (n.d.). N-{4-[(3-Methylphenyl)sulfamoyl]phenyl}acetamide. PubMed Central. [Link]

  • Scribd. (n.d.). Acetanilide Synthesis & Purification. [Link]

  • JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]

  • Benchchem. (2025).
  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]

  • BIOSYNCE. This compound CAS 34956-31-5. [Link]

  • Stenutz. This compound. [Link]

  • Supporting Information. Electrochemical selenium-catalyzed para-amination of N-aryloxyamides: access to polysubstituted aminophenols. [Link]

  • ResearchGate. (2022). Synthesis of N‐(4‐acetylphenyl)acetamide 61. [Link]

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • Benchchem. (2025). Technical Support Center: Overcoming Purification Difficulties with Keto Acid Compounds.
  • Google Patents. (1983). Process for synthesis of esters of N-(4'-hydroxyphenyl)acetamide with derivatives of 5-benzoil-1-methyl pyrrole-2-acetic acids.
  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • PubChem. N-(3-Methylphenyl)acetamide. [Link]

  • University of Rochester, Department of Chemistry. Purification: How To - Tips and Tricks: Recrystallization. [Link]

  • Scribd. (n.d.). Purifying Acetanilide via Recrystallization. [Link]

  • S3waas. (2024). 2025 Syllabus for JEE Main Paper 1 (BE/B.Tech.). [Link]

  • Cerritos College. Purification of Impure Acetanilide. [Link]

  • Scribd. (2021). Purification of Acetanilide by Recrystallization. [Link]

  • RCSB PDB. N-(4-Acetylphenyl)acetamide. [Link]

  • Journal of Chemical, Biological and Physical Sciences. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. [Link]

  • NIST WebBook. Acetamide, N-(3-methylphenyl)-. [Link]

  • SpectraBase. N-[4-(Hydroxymethyl)phenyl]acetamide. [Link]

  • Chemistry LibreTexts. (2023). Friedel-Crafts Acylation. [Link]

  • Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. [Link]

  • Cheméo. Chemical Properties of Acetamide, N-(4-methylphenyl)- (CAS 103-89-9). [Link]

  • ScienceDirect. (2015). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. [Link]

  • MDPI. (2023). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. [Link]

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"N-(4-Acetyl-3-methylphenyl)acetamide" synthesis reaction condition adjustments

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of N-(4-Acetyl-3-methylphenyl)acetamide

Welcome to the technical support hub for the synthesis of this compound (CAS 34956-31-5), a key intermediate in various organic synthesis applications.[1][2] This guide is structured to provide researchers, chemists, and process development professionals with practical, in-depth solutions to common challenges encountered during its synthesis. Here, we combine established chemical principles with field-proven insights to help you optimize your reaction conditions, improve yields, and ensure product purity.

The primary synthetic route involves a Friedel-Crafts acylation of an appropriate N-acetyl-m-toluidine precursor. While straightforward in principle, this electrophilic aromatic substitution reaction is sensitive to a variety of factors that can impact its success. This guide provides a structured approach to troubleshooting these issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route to this compound?

A: The most robust method is the Friedel-Crafts acylation of N-acetyl-m-toluidine (also known as 3'-methylacetanilide).[3] This two-step conceptual approach involves first protecting the amine of m-toluidine via acetylation and then introducing the second acetyl group onto the aromatic ring. Direct acylation of m-toluidine is generally avoided as the free amino group, a strong Lewis base, will complex with the Lewis acid catalyst (e.g., AlCl₃), deactivating both the catalyst and the aromatic ring.[4][5]

Q2: Why is regioselectivity a critical issue in this synthesis?

A: Regioselectivity is paramount because the starting material, N-acetyl-m-toluidine, has two activating groups on the aromatic ring: the methyl group (-CH₃) and the acetamido group (-NHCOCH₃). Both are ortho, para-directors. The desired product is the result of acylation at the C4 position (para to the acetamido group and ortho to the methyl group). However, acylation can also occur at other positions, primarily the C6 position (ortho to both groups), leading to isomeric impurities that can be difficult to separate. The bulky nature of the acetamido group often sterically hinders the adjacent ortho positions, favoring substitution at the less hindered C4 position.[5][6]

Q3: What are the essential safety precautions for a Friedel-Crafts acylation?

A: Friedel-Crafts reactions require stringent safety measures.

  • Anhydrous Conditions: Lewis acids like aluminum chloride (AlCl₃) react violently with water. All glassware must be oven- or flame-dried, and anhydrous solvents must be used. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[7]

  • Corrosive Reagents: Acylating agents like acetyl chloride and the catalyst AlCl₃ are corrosive and moisture-sensitive. They should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Exothermic Reaction & Quenching: The reaction is often exothermic.[8] Proper temperature control using an ice bath is crucial during reagent addition. The quenching step, typically done by slowly adding the reaction mixture to ice water, can be highly exothermic and release HCl gas. This must be performed cautiously in a well-ventilated fume hood.

Troubleshooting Guide: Common Experimental Issues

Problem Area 1: Low or No Product Yield

Q: My reaction has resulted in a very low yield or has failed completely. What are the most likely causes?

A: Low yields in Friedel-Crafts acylation are common and can typically be traced to a few key factors.

  • Inactive Catalyst: The Lewis acid catalyst, AlCl₃, is extremely hygroscopic. Any moisture in the solvent, reagents, or glassware will hydrolyze and deactivate it.[7]

    • Solution: Ensure all glassware is rigorously dried. Use freshly opened, high-purity anhydrous AlCl₃ and anhydrous solvents. It is good practice to distill solvents like dichloromethane (CH₂Cl₂) from a drying agent such as calcium hydride before use.

  • Insufficient Catalyst Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid. This is because the ketone product forms a stable complex with AlCl₃, effectively sequestering the catalyst.[4][9]

    • Solution: Use a molar excess of AlCl₃ relative to the acylating agent (typically 1.1 to 2.0 equivalents). This ensures enough active catalyst is available to drive the reaction to completion.

  • Suboptimal Temperature: Reaction temperature is a critical parameter. If the temperature is too low, the activation energy barrier may not be overcome. If it is too high, it can promote side reactions and decomposition.[7]

    • Solution: Start the reaction at 0 °C for the addition of reagents to control the initial exotherm. Then, allow the reaction to warm to room temperature or gently heat it (e.g., 40-50 °C) while monitoring progress by Thin Layer Chromatography (TLC).

Problem Area 2: Product Impurity & Side Reactions

Q: My final product is contaminated with significant impurities, particularly an isomer I can't easily remove. How can I improve purity?

A: The primary impurity is often the undesired regioisomer. Controlling the reaction conditions is key to maximizing the formation of the desired C4-acylated product.

  • Cause: Lack of Regiocontrol: The formation of the C6-acylated isomer is a common side reaction.

    • Solution 1 (Temperature Control): Lowering the reaction temperature often enhances selectivity. Running the reaction at 0 °C or even lower temperatures can favor the thermodynamically more stable para-substituted product over the ortho isomer.[6]

    • Solution 2 (Solvent Choice): The polarity of the solvent can influence the distribution of isomers. Less polar solvents like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) are common. Experimenting with different solvents may alter the isomer ratio.

  • Cause: Di-acylation: Although the first acyl group deactivates the ring, making a second acylation less favorable, it can still occur under harsh conditions.[7][10]

    • Solution: Avoid using a large excess of the acylating agent and catalyst. Monitor the reaction closely by TLC and stop it once the starting material is consumed.

The relationship between reaction conditions and potential outcomes can be visualized in the following troubleshooting workflow:

G start Low Yield or Impure Product check_catalyst Verify Catalyst Activity & Stoichiometry start->check_catalyst check_conditions Assess Reaction Conditions (Temp, Time) start->check_conditions check_purity Analyze Purity (TLC/NMR) start->check_purity catalyst_inactive Inactive Catalyst (Moisture) check_catalyst->catalyst_inactive Sputtering/Low Exotherm catalyst_insufficient Insufficient Catalyst (<1.1 eq) check_catalyst->catalyst_insufficient Incomplete Conversion temp_issue Suboptimal Temperature check_conditions->temp_issue isomer_issue Isomeric Impurities Present check_purity->isomer_issue solution_anhydrous Solution: Use Anhydrous Reagents/Solvent catalyst_inactive->solution_anhydrous solution_stoich Solution: Increase AlCl₃ to 1.2-1.5 eq. catalyst_insufficient->solution_stoich solution_temp Solution: Optimize Temperature Profile (e.g., 0°C to RT) temp_issue->solution_temp solution_regio Solution: Lower Temp, Test Solvents isomer_issue->solution_regio G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Product Formation AcCl Acetyl Chloride Complex AcCl-AlCl₃ Complex AcCl->Complex + AlCl₃ AlCl3 AlCl₃ Acylium Acylium Ion [CH₃C≡O]⁺ Complex->Acylium Substrate N-acetyl-m-toluidine Sigma Sigma Complex (Carbocation Intermediate) Substrate->Sigma + Acylium Ion Deprotonation Deprotonation by [AlCl₄]⁻ Sigma->Deprotonation Product_Complex Product-AlCl₃ Complex Deprotonation->Product_Complex Final_Product Final Product Product_Complex->Final_Product Aqueous Work-up

Sources

Acetanilide Synthesis Technical Support Center: A Guide to Preventing Byproduct Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Acetanilide Synthesis. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize the synthesis of N-phenylacetamide (acetanilide) by minimizing the formation of common byproducts. As experienced scientists know, achieving a high yield of a pure product is not merely about following a procedure; it is about understanding the underlying mechanisms and making informed decisions to control the reaction's outcome. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols grounded in established chemical principles.

Section 1: Troubleshooting Guide - Diagnosing and Solving Common Synthesis Issues

This section is structured in a question-and-answer format to directly address the specific experimental issues that can arise during the acetylation of aniline.

Issue 1: The final product is colored (yellow, brown, or pinkish tint), not white.

Question: I've completed the synthesis and recrystallization, but my acetanilide crystals are not the expected pure white. What causes this discoloration, and how can I prevent or remove it?

Answer:

The appearance of color in your final product is almost always due to the presence of oxidation byproducts. Aniline, the starting material, is highly susceptible to oxidation by atmospheric oxygen, a process that can be catalyzed by trace metal impurities.[1] This oxidation leads to the formation of highly colored, conjugated impurities, which can range from yellow to dark brown.[1][2]

Causality and Mechanistic Insight:

The lone pair of electrons on aniline's amino group makes the aromatic ring highly electron-rich and easily oxidized.[3] The oxidation process can form species like nitrobenzene, benzoquinones, and polymeric aniline structures (polyaniline), all of which are intensely colored.[1][4] Even if you start with colorless aniline, it can oxidize during the reaction if exposed to air for prolonged periods, especially at elevated temperatures.

Troubleshooting & Prevention Protocol:

  • Use Fresh, Pure Aniline: Aniline that has been stored for a long time may already contain colored oxidation impurities.[2] If your aniline has a noticeable yellow or brown tint, it is advisable to distill it under reduced pressure before use.

  • Minimize Air Exposure: While a completely inert atmosphere is not typically necessary for this synthesis, you can minimize air oxidation by not leaving the reaction vessel open to the air for extended periods, especially when heated.

  • Control Reaction Temperature: High temperatures can accelerate the rate of oxidation. The acetylation reaction is exothermic; therefore, controlled addition of acetic anhydride is crucial to prevent the temperature from rising excessively.

Remediation Protocol: Decolorization During Recrystallization

If your crude product is already colored, these impurities can often be removed during the purification step.

  • Dissolve the Crude Product: Dissolve the impure acetanilide in a minimum amount of hot solvent (water is commonly used) to prepare a saturated solution.[5]

  • Add Activated Charcoal: To the hot solution, add a small amount (typically 1-2% by weight) of activated charcoal (also known as decolorizing carbon).[6][7] Caution: Add the charcoal cautiously to the hot solution to avoid violent boiling or foaming.[8]

  • Hot Filtration: Keep the solution boiling for a few minutes to allow the charcoal to adsorb the colored impurities.[7] Then, perform a hot gravity filtration using fluted filter paper to remove the charcoal.[9] The filtrate should be significantly less colored or colorless.

  • Crystallization: Allow the hot, decolorized filtrate to cool slowly to room temperature, followed by cooling in an ice bath to induce the crystallization of pure, white acetanilide.[5]

Issue 2: The yield is low, and I suspect a second byproduct is present.

Question: My yield of acetanilide is significantly lower than expected. TLC analysis of the crude product shows a second spot, which is not the starting material. What is this byproduct, and how can I avoid its formation?

Answer:

A common byproduct in this synthesis, especially when using excess acetic anhydride or elevated temperatures, is N,N-diacetylaniline (also known as N-acetyl-N-phenylacetamide or diacetanilide).[10] This occurs when the initially formed acetanilide undergoes a second acetylation.

Causality and Mechanistic Insight:

The formation of acetanilide versus diacetanilide is a classic example of kinetic versus thermodynamic control.[11][12]

  • Kinetic Product (Acetanilide): The first acetylation of aniline is very rapid. The lone pair on the aniline's nitrogen is highly available, making it a strong nucleophile that readily attacks the acetic anhydride. This pathway has a low activation energy.

  • Thermodynamic Product (Diacetanilide): Once acetanilide is formed, the lone pair on the nitrogen is delocalized by resonance with the adjacent carbonyl group. This significantly reduces its nucleophilicity compared to aniline. However, if the reaction is subjected to higher temperatures or prolonged reaction times, the less nucleophilic acetanilide can still attack another molecule of acetic anhydride.[13] This second acetylation has a higher activation energy but leads to the more thermodynamically stable diacetylated product under forcing conditions.

dot

G cluster_main Reaction Pathways cluster_conditions Reaction Conditions Aniline Aniline (Strong Nucleophile) Acetanilide Acetanilide (Monoacetylated) (Weak Nucleophile) Aniline->Acetanilide Fast (Low Temp) Kinetic Control Diacetanilide Diacetanilide (Diacetylated) (Thermodynamic Product) Acetanilide->Diacetanilide Slow (High Temp) Thermodynamic Control AceticAnhydride1 Acetic Anhydride AceticAnhydride2 Acetic Anhydride LowTemp Low Temperature (e.g., 0-25°C) LowTemp->Acetanilide Favors HighTemp High Temperature / Heat (e.g., Reflux) HighTemp->Diacetanilide Favors

Caption: Kinetic vs. Thermodynamic control in aniline acetylation.

Troubleshooting & Prevention Protocol:

  • Control Stoichiometry: Use a slight excess (e.g., 1.1 to 1.2 equivalents) of acetic anhydride, but avoid a large excess which can drive the formation of diacetanilide.

  • Maintain Low Temperature: This is the most critical factor. The reaction should be performed at or below room temperature. Cooling the aniline solution in an ice bath before and during the slow, dropwise addition of acetic anhydride is highly effective at preventing diacetylation.[13] Avoid heating or refluxing the reaction mixture.

  • Limit Reaction Time: Once the product has precipitated, do not leave it in the reaction mixture for an extended period, especially if not cooled, as this can favor the slower formation of the thermodynamic product.

Remediation: Purification

Separating acetanilide from diacetanilide can be achieved by careful recrystallization, leveraging their different solubilities. While both are soluble in ethanol, their solubilities in mixed solvent systems like ethanol-water will differ. Acetanilide is moderately soluble in hot water, while diacetanilide is less so. Experimenting with mixed solvent systems (e.g., ethanol/water) for recrystallization can effectively separate the two.[14][15]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the role of glacial acetic acid in the synthesis? Is it just a solvent?

A: Glacial acetic acid serves multiple important functions. While it does act as an excellent solvent to create a homogeneous solution of aniline and acetic anhydride, it is not merely passive.[16][17] It also acts as a mild acid catalyst and a reagent. Its acidic nature can protonate the carbonyl of acetic anhydride, making it more electrophilic and susceptible to attack by aniline.[11] Furthermore, it is a "gentle" acidic medium that helps prevent unwanted side reactions that might occur with stronger acids.[18]

Q2: My reaction mixture contains water. Will this hydrolyze the acetic anhydride and ruin the reaction?

A: Yes, acetic anhydride does react with water (hydrolysis) to form two equivalents of acetic acid.[16][19] This is a competing and undesirable side reaction. However, the acetylation of aniline is typically much faster than the hydrolysis of acetic anhydride, especially at lower temperatures.[3] Aniline is a stronger nucleophile than water. By running the reaction in a concentrated solution and at a controlled, low temperature, you can ensure that the desired acetylation reaction predominates significantly over the hydrolysis of the anhydride.

Q3: Why is sodium acetate sometimes added to the reaction mixture?

A: In some procedures, particularly those that start by dissolving aniline in hydrochloric acid to form aniline hydrochloride, sodium acetate is added as a buffer.[20][21] The initial addition of a strong acid protonates the aniline, making it non-nucleophilic. The sodium acetate, a salt of a weak acid, acts as a base to deprotonate the anilinium ion, regenerating the free, nucleophilic aniline in situ. This controlled release of the nucleophile allows for a smooth reaction with the acetic anhydride.

dot

G cluster_workflow Role of Sodium Acetate Aniline_HCl Anilinium Chloride (Non-nucleophilic) Free_Aniline Free Aniline (Nucleophilic) Aniline_HCl->Free_Aniline Deprotonation NaOAc Sodium Acetate (Base) Acetanilide Acetanilide (Product) Free_Aniline->Acetanilide Acetylation Ac2O Acetic Anhydride

Caption: Workflow showing sodium acetate regenerating the nucleophile.

Section 3: Data & Protocols

Table 1: Physical Properties of Reactants and Products

This table provides key data for the compounds involved in the synthesis, which is essential for purification and characterization.

CompoundFormulaMol. Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility
AnilineC₆H₅NH₂93.13-6184Slightly soluble in water; soluble in ethanol, ether.
Acetic Anhydride(CH₃CO)₂O102.09-73140Reacts with water; soluble in acetic acid, chloroform.
Acetanilide C₈H₉NO 135.17 113-115 304 Slightly soluble in cold water (0.53g/100mL at 0°C), soluble in hot water (5.5g/100mL at 100°C), soluble in ethanol. [5][22]
DiacetanilideC₁₀H₁₁NO₂177.1937-39142 (at 12 mmHg)Sparingly soluble in water; soluble in organic solvents.
Protocol: Optimized Synthesis of Acetanilide with Minimal Byproducts

This protocol is designed to favor kinetic control and minimize both oxidation and diacetylation.

Materials:

  • Aniline (freshly distilled if colored)

  • Acetic Anhydride

  • Glacial Acetic Acid

  • Deionized Water

  • Ice

Procedure:

  • Preparation: In a 100 mL Erlenmeyer flask, combine 4.5 mL of aniline with 5 mL of glacial acetic acid. Swirl to ensure complete mixing.

  • Cooling: Place the flask in an ice-water bath and allow the solution to cool to approximately 5-10°C.

  • Reagent Addition: While swirling the flask in the ice bath, add 5.2 mL of acetic anhydride dropwise using a Pasteur pipette. The rate of addition should be slow enough to maintain the temperature below 20°C.

  • Reaction: After the addition is complete, remove the flask from the ice bath and allow it to stand at room temperature for 10-15 minutes to ensure the reaction goes to completion.

  • Precipitation: Pour the reaction mixture into a beaker containing 100 mL of ice-cold water. Stir the mixture vigorously with a glass rod to break up any large clumps and induce the precipitation of the crude acetanilide.

  • Isolation: Collect the white, solid product by vacuum filtration using a Büchner funnel. Wash the crystals on the filter paper with two portions of 20 mL of cold deionized water to remove any remaining acetic acid and other water-soluble impurities.

  • Drying: Press the crystals as dry as possible on the filter paper. Then, transfer the crude product to a watch glass and allow it to air-dry completely. A preliminary yield and melting point can be taken at this stage.

  • Purification (if necessary): If the melting point is broad or below the literature value (113-115°C), or if the product is colored, recrystallize from hot water as described in the troubleshooting section.

References

  • Checking the Kinetics of Acetic Acid Production by Measuring the Conductivity. (n.d.). Semantic Scholar.
  • Experiment 1: Synthesis of Acetamides from Aniline and Substituted Anilines. (2011). University of Missouri-St. Louis.
  • The Role of Glacial Acetic Acid in Synthesizing Acetanilide. (2024). Medium.
  • The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implic
  • Zhang, D., et al. (2022). Identification of Kinetics and Autocatalytic Behavior in Acetic Anhydride Hydrolysis Reaction via Reaction Calorimetry. Organic Process Research & Development.
  • What is the role of glacial acetic acid during the acetyl
  • Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. (n.d.).
  • Exp 1 - Recrystalliz
  • Preparation and Recrystalliz
  • Exp 1 - Recrystallization of Acetanilide. (n.d.). Peralta Colleges.
  • Preparation of acetanilide. (n.d.). Syracuse University.
  • Preparation and Recrystallization of Acetanilide Essay. (2024). Aithor.
  • How does the appearance of the impure solid acetanilide change in recrystalliz
  • Purification by Recrystalliz
  • Acetanilide Purification by Recrystalliz
  • Recrystallization of Impure Acetanilide and Melting Point Determination. (n.d.). University of Wisconsin-River Falls.
  • Preventing oxidation of the aniline group during complex
  • What happens to acetic anhydride after reacting with aniline?. (2018). Quora.
  • Propose a mechanism for the reaction of aniline with acetic anhydride to give acetanilide. (n.d.). Pearson.
  • Acetyl
  • acetyl
  • Predicting the excess solubility of acetanilide, acetaminophen, phenacetin, benzocaine, and caffeine in binary water/ethanol mixtures via molecular simulation. (n.d.).
  • Polarity of Acetanilide. (2024). ChemicalBook.
  • An In-depth Technical Guide to the Reactivity of N-acetyl-N-phenylacetamide. (2025). BenchChem.
  • Acetanilide. (n.d.). ChemBK.
  • Kinetic Control Versus Thermodynamic Control Of A Reaction. (n.d.). Jack Westin.
  • [FREE] Acetanilide is (soluble/insoluble)
  • Solubility Of Acetanilide In Pure And Mixed Solvents At 288.15 To 313.15 K And Its Correlation With Thermodynamic Model. (2020). International Journal of Scientific & Technology Research.
  • Kinetic vs. Thermodynamic Control in Organic Reactions. (n.d.).
  • 14.3: Kinetic vs. Thermodynamic Control of Reactions. (2024). Chemistry LibreTexts.
  • 33: Kinetic control vs. thermodynamic control. (2020). YouTube.
  • Thermodynamic and kinetic reaction control. (n.d.). Wikipedia.
  • 1: Acetylation of Aniline (Experiment). (2021). Chemistry LibreTexts.
  • Polymerization of aniline by copper-catalyzed air oxid
  • Oxidation of Aniline using Different Reaction Pathways. (n.d.).
  • Process for preparing acetanilide. (n.d.).
  • A Convenient Laboratory Preparation of Acetanilide. (n.d.).
  • Synthesis of Acetanilide Synthesis of Acetanilide. (n.d.). Scribd.
  • Synthesis of Acetanilide. (n.d.). University of Basrah.
  • An eco-friendly and simple route to synthesis of acetanilide from aniline. (2022). International Journal of Trend in Scientific Research and Development.

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"N-(4-Acetyl-3-methylphenyl)acetamide" stability and degradation issues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N-(4-Acetyl-3-methylphenyl)acetamide (Ac-M-PA). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound's stability and degradation. Here, we provide in-depth, field-proven insights into potential experimental challenges, offering troubleshooting guides and frequently asked questions to ensure the integrity and success of your research.

I. Compound Stability Profile

This compound is an aromatic amide, and its stability is primarily influenced by the reactivity of the amide linkage and the substituents on the phenyl ring. The core vulnerabilities of Ac-M-PA are hydrolysis, photolysis, and oxidation. Understanding these pathways is critical for accurate experimentation, formulation development, and defining appropriate storage conditions. A supplier recommends storing the compound in a dry, cool place, avoiding contact with strong acids and oxidizing agents[1].

Key Degradation Pathways
  • Hydrolytic Degradation: The amide bond is susceptible to cleavage under both acidic and basic conditions, yielding 4-amino-2-methylacetophenone and acetic acid. The rate of this hydrolysis is influenced by pH and temperature. Alkaline hydrolysis of N-phenylacetamides is often initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the amide group[2][3].

  • Photodegradation: Exposure to ultraviolet (UV) light can induce degradation. Aromatic amides may undergo a photo-Fries rearrangement, where the acetyl group migrates from the nitrogen to the aromatic ring, forming amino ketone isomers. Another potential pathway is the homolytic cleavage of the amide C-N bond[4].

  • Oxidative Degradation: The presence of oxidizing agents, such as hydrogen peroxide (H₂O₂), can lead to the formation of various degradation products. Potential sites for oxidation on Ac-M-PA include the aromatic ring, which can be hydroxylated, and the benzylic methyl group, which could be oxidized to a carboxylic acid[5][6].

The following diagram illustrates the primary degradation pathways for this compound.

G cluster_main This compound cluster_hydrolysis Hydrolysis (Acid/Base) cluster_photo Photodegradation (UV Light) cluster_oxidation Oxidation (e.g., H₂O₂) Ac-M-PA This compound Hydrolysis_Product_1 4-Amino-2-methylacetophenone Ac-M-PA->Hydrolysis_Product_1 H⁺ / OH⁻ Hydrolysis_Product_2 Acetic Acid Ac-M-PA->Hydrolysis_Product_2 H⁺ / OH⁻ Photo_Product_1 Photo-Fries Rearrangement Products (Amino Ketone Isomers) Ac-M-PA->Photo_Product_1 hν (UV) Photo_Product_2 C-N Cleavage Products Ac-M-PA->Photo_Product_2 hν (UV) Oxidation_Product_1 Hydroxylated Ring Products Ac-M-PA->Oxidation_Product_1 [O] Oxidation_Product_2 Benzylic Oxidation Products Ac-M-PA->Oxidation_Product_2 [O]

Caption: Predicted degradation pathways of this compound.

II. Troubleshooting Guide

This section addresses common issues encountered during the analysis and handling of this compound.

Problem 1: Inconsistent peak areas or retention times in HPLC analysis.

  • Potential Cause A: Compound Degradation in Solution. Ac-M-PA can degrade in certain solvents or at inappropriate pH values, especially over time.

    • Solution: Prepare samples fresh in a neutral, aprotic solvent like acetonitrile or methanol immediately before analysis. If aqueous buffers are required, ensure the pH is near neutral and analyze samples promptly. Consider using a thermostatted autosampler set to a low temperature (e.g., 4°C) to minimize degradation in the vial[7].

  • Potential Cause B: Mobile Phase Issues. Changes in mobile phase composition, pH, or inadequate degassing can lead to chromatographic variability[8].

    • Solution: Always prepare fresh mobile phase daily and ensure all components are fully dissolved and mixed. Degas the mobile phase thoroughly using sonication or vacuum filtration. If using a gradient, ensure the pump's proportioning valves are functioning correctly[9].

  • Potential Cause C: Column Temperature Fluctuations. Even minor changes in ambient temperature can affect retention times, especially for aromatic compounds.

    • Solution: Use a thermostatted column compartment to maintain a consistent temperature (e.g., 30°C) throughout the analytical run[8][10].

Problem 2: Appearance of unexpected peaks in the chromatogram of a pure standard.

  • Potential Cause A: On-column Degradation. The stationary phase or mobile phase additives could be catalyzing the degradation of the analyte.

    • Solution: Evaluate the pH of your mobile phase; highly acidic or basic conditions can promote hydrolysis. Ensure the column is not contaminated with residual acids, bases, or metals from previous analyses.

  • Potential Cause B: Photodegradation from Lab Lighting. If samples are left exposed to ambient or strong laboratory light, photolytic degradation can occur.

    • Solution: Use amber vials or vials shielded from light for sample preparation and storage. Minimize the exposure of the stock solutions and samples to direct light.

  • Potential Cause C: Oxidative Degradation. Dissolved oxygen in the mobile phase or the presence of peroxide impurities in solvents (like THF or dioxane) can cause oxidation.

    • Solution: Use high-purity, HPLC-grade solvents. Degassing the mobile phase can help reduce dissolved oxygen. If oxidation is highly suspected, sparging the mobile phase with an inert gas like helium can be beneficial.

The following flowchart provides a systematic approach to troubleshooting common HPLC issues.

G start HPLC Issue Encountered (e.g., Drifting Retention Time, Extra Peaks) check_sample Is the sample freshly prepared in a neutral, aprotic solvent? start->check_sample prepare_fresh Action: Prepare fresh sample immediately before injection. Use amber vials. check_sample->prepare_fresh No check_mobile_phase Is the mobile phase fresh, degassed, and correctly prepared? check_sample->check_mobile_phase Yes prepare_fresh->check_mobile_phase prepare_mp Action: Prepare fresh mobile phase. Ensure proper mixing and degassing. check_mobile_phase->prepare_mp No check_temp Is a thermostatted column compartment in use? check_mobile_phase->check_temp Yes prepare_mp->check_temp use_oven Action: Use a column oven to maintain constant temperature. check_temp->use_oven No check_system Action: Check system for leaks, pump issues, or detector malfunction. check_temp->check_system Yes use_oven->check_system end_resolve Issue Likely Resolved check_system->end_resolve

Caption: Troubleshooting workflow for common HPLC analysis problems.

III. Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound? A1: For long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and dark place, such as a desiccator at 2-8°C. This minimizes exposure to moisture, light, and heat, which are key drivers of degradation[1].

Q2: How quickly does this compound degrade in acidic or basic solutions? A2: The degradation rate is highly dependent on pH and temperature. Amide hydrolysis is generally faster under strong basic conditions compared to acidic conditions. For quantitative experiments, it is crucial to determine the stability in your specific analytical or formulation buffer by running a time-course experiment (e.g., analyzing the sample at 0, 2, 4, 8, and 24 hours after preparation).

Q3: Can I use solvents like THF or Dioxane to prepare my samples? A3: While Ac-M-PA is soluble in these solvents, be aware that older bottles of ethers like THF and dioxane can form peroxide impurities, which are potent oxidizing agents. This can lead to oxidative degradation of your compound. If you must use these solvents, ensure they are fresh and peroxide-free. Acetonitrile and methanol are generally safer choices for routine analysis.

Q4: My goal is to study the degradation of this compound. What are the standard "forced degradation" conditions I should use? A4: Forced degradation (or stress testing) is essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method[3][5]. According to ICH guidelines (Q1A), typical conditions include[2][11]:

  • Acid Hydrolysis: 0.1 M HCl at 60-80°C for several hours.

  • Base Hydrolysis: 0.1 M NaOH at room temperature or slightly elevated temperature (e.g., 40-60°C) for a shorter duration.

  • Oxidation: 3-30% H₂O₂ at room temperature for up to 24 hours.

  • Thermal Degradation: Dry heat at a temperature above the accelerated stability testing conditions (e.g., 80-100°C) for several days.

  • Photostability: Exposure to a combination of UV and visible light as described in ICH Q1B guidelines.

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API)[2].

IV. Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the steps to intentionally degrade this compound to identify its degradation products.

Objective: To generate degradation products for the development and validation of a stability-indicating analytical method.

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂) (30%)

  • Class A volumetric flasks and pipettes

  • pH meter

  • Heating block or water bath

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Accurately weigh and dissolve this compound in acetonitrile (or a suitable solvent) to prepare a stock solution of 1 mg/mL.

  • Stress Conditions Setup: For each condition, transfer an aliquot of the stock solution into a separate flask and dilute with the stressor solution. Aim for a final concentration of approximately 0.1 mg/mL.

    • Acid Hydrolysis: Dilute with 0.1 M HCl. Heat at 80°C.

    • Base Hydrolysis: Dilute with 0.1 M NaOH. Keep at 60°C.

    • Oxidation: Dilute with 3% H₂O₂. Keep at room temperature.

    • Thermal: Dilute the stock solution with pure solvent (e.g., 50:50 acetonitrile:water). Heat the solution at 80°C. Also, place the solid powder in an oven at 80°C.

    • Photolytic: Expose the solution (in a quartz cuvette or appropriate transparent container) and solid powder to light conditions as specified in ICH Q1B.

  • Sampling: Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours). The goal is to achieve 5-20% degradation. For the base hydrolysis, time points may need to be much shorter.

  • Sample Quenching:

    • For acid and base samples, neutralize with an equimolar amount of base or acid, respectively, before dilution for HPLC analysis.

    • For other samples, cool to room temperature if heated.

  • Analysis: Dilute the stressed samples to a suitable concentration with the mobile phase and analyze using a validated HPLC method. Compare the chromatograms to an unstressed control sample.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for a robust HPLC method capable of separating this compound from its potential degradation products. Method validation according to ICH Q2(R1) is required for use in a regulated environment.

ParameterRecommended Conditions
HPLC System Quaternary Pump with Autosampler and UV/Vis Detector
Column C18 Reversed-Phase, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution See Table 2 below
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm (or lambda max of the compound)
Injection Volume 10 µL
Sample Diluent Acetonitrile:Water (50:50, v/v)

Table 2: Illustrative Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.09010
15.01090
18.01090
18.19010
22.09010

V. References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • Alsante, K. M., et al. (2011). Forced Degradation Studies: Regulatory Considerations and Implementation. BioPharm International.

  • European Medicines Agency. (2003). ICH Topic Q1A (R2) Stability Testing of New Drug Substances and Products. [Link]

  • Carlson, D. J., Gan, L. H., & Wiles, D. M. (1975). The photolyses of fully aromatic amides. Canadian Journal of Chemistry, 53(15), 2337-2345. [Link]

  • ResolveMass Laboratories Inc. (2025). Forced Degradation Testing in Pharma. [Link]

  • Sharkey, W. H., & Mochel, W. E. (1959). Mechanism of the Photoöxidation of Amides. Journal of the American Chemical Society, 81(12), 3000-3005. [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. [Link]

  • Shukla, S., & Mishra, A. (2018). The Kinetic and Thermal Degradation Studies of N-(4-Acetyl-phenyl)-acetimidic Acid Pyridine-3-yl ester Metal(II) Complexes. Inorganic Chemistry Research, 2(1), 152-161. [Link]

  • HPLC Troubleshooting. (n.d.). HPLC Troubleshooting Guide. [Link]

  • Mastelf. (2025). Troubleshooting Common HPLC Problems: Solutions for Better Results. [Link]

  • YOTUBE. (2023). 5 Common HPLC Troubleshooting Mistakes and What to Do Instead. [Link]

  • Stenutz. (n.d.). This compound. [Link]

  • BIOSYNCE. (n.d.). This compound CAS 34956-31-5. [Link]

  • International Journal of Trend in Scientific Research and Development. (2021). Stability Indicating HPLC Method Development –A Review. [Link]

  • NIST. (n.d.). Acetamide, N-(3-methylphenyl)-. [Link]

  • NIST. (n.d.). Acetamide, N-(4-methylphenyl)-. [Link]

  • SIELC Technologies. (2018). Separation of Acetamide, N-[3-(ethylamino)-4-methylphenyl]- on Newcrom R1 HPLC column. [Link]

  • SIELC Technologies. (2018). Separation of Acetamide, N-acetyl-N-methyl- on Newcrom R1 HPLC column. [Link]

  • Qutob, M., et al. (2022). A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density functional theory calculation. RSC advances, 12(29), 18685-18705. [Link]

  • Feng, Y., et al. (2018). H2O2/periodate (IO4−): a novel advanced oxidation technology for the degradation of refractory organic pollutants. Environmental Science: Water Research & Technology, 4(11), 1863-1870. [Link]

  • Li, Y., et al. (2023). Kinetics of Different Substituted Phenolic Compounds’ Aqueous OH Oxidation in Atmosphere. Atmosphere, 14(11), 1636. [Link]

  • PubMed. (1998). Degradation kinetics and isomerization of cefdinir, a new oral cephalosporin, in aqueous solution. 2. Hydrolytic degradation pathway and mechanism for beta-lactam ring opened lactones. [Link]

  • Storti, G., et al. (2012). Kinetics of the hydrolytic degradation of poly(lactic acid). Polymer Degradation and Stability, 97(10), 1957-1965. [Link]

  • ResearchGate. (2017). Studies of the Thermal Degradation of Acetaminophen Using a Conventional HPLC Approach and Electrospray Ionization-Mass Spectrometry. [Link]

Sources

Technical Support Center: Recrystallization of N-(4-Acetyl-3-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N-(4-Acetyl-3-methylphenyl)acetamide via recrystallization. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the crystallization of this compound. Here, we provide in-depth, evidence-based troubleshooting advice and detailed protocols to ensure you achieve the highest purity and yield in your experiments.

Understanding the Molecule: this compound

This compound, also known as 4'-acetamido-2'-methylacetophenone, is a substituted acetanilide. Its structural features, including the acetamido and acetyl groups, influence its polarity and solubility, which are critical factors in developing a successful recrystallization protocol.

Chemical Structure:

Key Physical Properties:

PropertyValueReference
CAS Number 34956-31-5[1]
Molecular Formula C₁₁H₁₃NO₂[1]
Molecular Weight 191.23 g/mol [1]
Melting Point 139 °C[1]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common problems encountered during the recrystallization of this compound in a question-and-answer format.

Q1: My compound "oils out" instead of forming crystals. What's happening and how can I fix it?

A1: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is often due to the compound's melting point being lower than the boiling point of the solvent, or the solution being supersaturated and cooling too rapidly.

Causality: The high concentration of the solute in the hot solvent can lead to it coming out of solution at a temperature above its melting point, forming an oil. This is particularly common with moderately polar compounds like N-arylacetamides.

Troubleshooting Protocol:

  • Re-dissolve the Oil: Gently reheat the solution until the oil completely redissolves.

  • Add More Solvent: To decrease the saturation, add a small amount of additional hot solvent.

  • Slow Cooling: Allow the solution to cool to room temperature very slowly. You can insulate the flask to prolong the cooling period.

  • Induce Crystallization: Once at room temperature, you can try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.

  • Consider a Different Solvent: If oiling persists, your solvent may not be suitable. Choose a solvent with a lower boiling point or consider a mixed solvent system.

Q2: I'm getting a very low yield of recrystallized product. What are the likely causes and how can I improve my recovery?

A2: Low yield is a common issue in recrystallization and can stem from several factors, including using too much solvent, premature crystallization, or incomplete precipitation.

Causality: A significant portion of your compound may remain dissolved in the mother liquor if an excessive amount of solvent is used. Conversely, if the solution cools too quickly during a hot filtration step, the product can crystallize prematurely and be lost.

Troubleshooting Workflow:

G start Low Yield Observed check_mother_liquor Check Mother Liquor for Product start->check_mother_liquor too_much_solvent Too Much Solvent Used check_mother_liquor->too_much_solvent Significant residue on evaporation check_filtration Premature Crystallization During Hot Filtration? check_mother_liquor->check_filtration Minimal residue reduce_volume Reduce Solvent Volume (Rotovap) & Recool too_much_solvent->reduce_volume end Improved Yield reduce_volume->end preheat_funnel Pre-heat Funnel & Filter Paper check_filtration->preheat_funnel Yes check_cooling Incomplete Crystallization? check_filtration->check_cooling No preheat_funnel->end cool_longer Cool for a Longer Period / Use Ice Bath check_cooling->cool_longer Yes cool_longer->end

Low Yield Troubleshooting.

Q3: No crystals are forming, even after the solution has cooled to room temperature. What should I do?

A3: The absence of crystal formation is usually due to supersaturation, where the compound remains dissolved even though the solution is cooled.

Causality: Crystal formation requires nucleation sites to begin. In a very clean solution, these sites may be absent, leading to a stable supersaturated state.

Methods to Induce Crystallization:

  • Scratching: Gently scratch the inner surface of the flask with a glass stirring rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites.

  • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This provides a template for further crystal growth.

  • Ice Bath: Cool the solution in an ice-water bath to further decrease the solubility of the compound. Combine this with scratching for better results.

  • Reduce Solvent: If the above methods fail, it's possible too much solvent was used. Evaporate some of the solvent and allow the solution to cool again.[2]

Experimental Protocols

Solvent Selection for Recrystallization

The ideal solvent for recrystallization is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below.[3] Based on the recrystallization of a structurally similar compound, N-{4-[(3-Methylphenyl)sulfamoyl]phenyl}acetamide, methanol is a promising solvent.[4] For other substituted acetanilides, mixtures of ethanol and water have also been shown to be effective.[5]

Recommended Solvents to Screen:

  • Primary Recommendation: Methanol

  • Secondary Recommendations: Ethanol, Isopropanol, Acetone

  • Potential for Mixed Solvents: Ethanol/Water, Acetone/Heptane

Protocol for Solvent Screening:

  • Place approximately 50 mg of crude this compound into a small test tube.

  • Add the test solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves or a total of 1 mL has been added.

  • If the solid is insoluble at room temperature, gently heat the test tube in a warm water bath.

  • If the solid dissolves upon heating, allow the solution to cool slowly to room temperature, and then in an ice bath.

  • A suitable solvent will dissolve the compound when hot and yield a good quantity of crystals upon cooling.

General Recrystallization Protocol for this compound

This protocol is a general guideline. The exact solvent volumes will depend on the purity of your starting material.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (e.g., methanol) and heat the mixture to a gentle boil while stirring to dissolve the solid.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the mother liquor.

  • Drying: Dry the purified crystals, for example, in a desiccator under vacuum.

Recrystallization Workflow Diagram:

G start Crude this compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (Optional) dissolve->hot_filtration cool_slowly Cool Slowly to Room Temperature hot_filtration->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Ice-Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end Pure Product dry->end

General Recrystallization Workflow.

References

  • Bunnelle, W. H., Meyer, L. A., & Glaser, R. E. (n.d.). Recrystallization of Impure Acetanilide and Melting Point Determination. Department of Chemistry, University of Missouri-St. Louis. Retrieved from [Link]

  • Cerritos College. (n.d.). Purification of Impure Acetanilide. Retrieved from [Link]

  • CHEM 8L UCSC, Binder E1-1. (n.d.). Experiment 1: Recrystallization of Acetanilide. Retrieved from [Link]

  • Faryal, S., et al. (2012). N-{4-[(3-Methylphenyl)sulfamoyl]phenyl}acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(1), o183. [Link]

  • IPL.org. (n.d.). Recrystallization Of Acetanilide Essay. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Acetamide. Retrieved from [Link]

  • Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53. [Link]

  • Stenutz, R. (n.d.). This compound. The NIST Chemistry WebBook. Retrieved from [Link]

  • University of California, Riverside. (n.d.). 1. Mixed Solvent Recrystallization of Acetanilide 2. Mixed Solvent Recrystallization of Dibenzylacetone 3. Recrystallization of an Unknown. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of N-(4-Acetyl-3-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of N-(4-Acetyl-3-methylphenyl)acetamide (CAS 34956-31-5).[1][2] This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of this important organic intermediate. The guidance herein is designed to be practical, drawing from established chemical principles and field-proven insights to help you navigate common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two most common and logical synthetic strategies for preparing this compound are the Friedel-Crafts acylation of N-(3-methylphenyl)acetamide and the Fries rearrangement of an appropriate aryl acetate precursor.

  • Route A: Friedel-Crafts Acylation: This is a classic electrophilic aromatic substitution reaction.[3][4] It involves treating N-(3-methylphenyl)acetamide with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[5][6] The acetamido and methyl groups on the starting material direct the incoming acetyl group primarily to the para position, yielding the desired product.

  • Route B: Fries Rearrangement: This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis or Brønsted acid.[7][8] In this context, one would start with 3-methylphenyl acetate, which would first need to be synthesized from m-cresol. The Fries rearrangement would then introduce an acetyl group onto the aromatic ring. Subsequent N-acetylation of the resulting aminophenol would be required to arrive at the final product. A biocatalytic version of the Fries rearrangement has also been explored.[9]

Q2: Which synthetic route is generally preferred and why?

A2: For laboratory-scale synthesis, the Friedel-Crafts acylation (Route A) is often the more direct and preferred method. The starting material, N-(3-methylphenyl)acetamide, is commercially available or can be easily prepared from m-toluidine. The reaction is typically a one-pot synthesis and can provide good yields of the desired product.

The Fries rearrangement (Route B) , while a powerful reaction, involves a multi-step sequence for this specific target molecule, which can lead to a lower overall yield. However, it can be a viable alternative if the starting materials for the Friedel-Crafts route are unavailable or if regioselectivity issues arise.

Q3: What are the key safety precautions to consider during these syntheses?

A3: Both synthetic routes involve hazardous materials and require strict adherence to safety protocols.

  • Lewis Acids (e.g., AlCl₃): Aluminum chloride is highly corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Acylating Agents (e.g., Acetyl Chloride): Acetyl chloride is corrosive, lachrymatory, and reacts with moisture. It should also be handled in a fume hood.

  • Solvents: Many organic solvents used are flammable and may be toxic. Ensure adequate ventilation and avoid ignition sources.

  • General Handling: The product, this compound, may be an irritant.[1] Avoid direct contact with skin and eyes.

Troubleshooting Guides

Troubleshooting Friedel-Crafts Acylation

This section addresses common issues encountered during the Friedel-Crafts acylation of N-(3-methylphenyl)acetamide.

Issue Probable Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Lewis Acid Catalyst: AlCl₃ can be deactivated by moisture. 2. Insufficient Reaction Temperature or Time: The reaction may not have reached completion. 3. Poor Quality Starting Materials: Impurities in N-(3-methylphenyl)acetamide or the acetylating agent can inhibit the reaction.1. Use freshly opened, anhydrous AlCl₃. Ensure all glassware is thoroughly dried. 2. Monitor the reaction by Thin Layer Chromatography (TLC). If starting material persists, consider gentle heating or extending the reaction time. 3. Purify the starting materials before use. N-(3-methylphenyl)acetamide can be recrystallized. Acetyl chloride can be distilled.
Formation of Multiple Products (Observed on TLC) 1. Over-acylation: Although less common in acylation due to deactivation of the product, it can occur under harsh conditions.[6][10] 2. Isomer Formation: While the para-product is favored, some ortho-acylation may occur.1. Use a stoichiometric amount of the Lewis acid. Avoid excessive heating. 2. Optimize reaction temperature. Lower temperatures often favor the para-isomer. Purification by column chromatography may be necessary to separate isomers.
Dark, Tarry Reaction Mixture 1. Side Reactions/Polymerization: This can be caused by excessive heat or highly reactive impurities. 2. Decomposition: The starting material or product may be unstable under the reaction conditions.1. Maintain a controlled reaction temperature. Add the Lewis acid portion-wise to manage the exotherm. 2. Ensure the reaction is not heated for an unnecessarily long time.
Difficult Product Isolation/Purification 1. Product is an Oil: High levels of impurities can depress the melting point.[11] 2. Incomplete Quenching: Residual Lewis acid can complicate extraction.1. Attempt purification by column chromatography before recrystallization. 2. Quench the reaction mixture thoroughly by slowly adding it to ice-water with stirring. Ensure the aqueous layer is acidic before extraction.
Troubleshooting Fries Rearrangement

This section provides guidance for potential issues when using a Fries rearrangement approach.

Issue Probable Cause(s) Recommended Solution(s)
Low Yield of Rearranged Product 1. Sub-optimal Catalyst-to-Substrate Ratio: Stoichiometric or excess Lewis acid is often required.[7] 2. Incorrect Reaction Temperature: Temperature can influence the ortho/para product ratio.[7] 3. Decomposition of Starting Material or Product. 1. Experiment with increasing the molar equivalents of the Lewis acid catalyst. 2. Conduct small-scale trials at different temperatures to determine the optimal conditions for the desired isomer. 3. Monitor the reaction closely by TLC and avoid prolonged reaction times at high temperatures.
Predominance of the undesired isomer 1. Thermodynamic vs. Kinetic Control: The ortho and para isomers can be favored under different temperature conditions.1. Generally, lower temperatures favor the para-isomer (kinetic product), while higher temperatures can favor the ortho-isomer (thermodynamic product). Adjust the reaction temperature accordingly.
Formation of Phenol (from ester hydrolysis) 1. Presence of Water: Moisture in the reaction can lead to hydrolysis of the starting ester.1. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Complex Product Mixture 1. Intermolecular Acylation: The acylium ion can acylate another molecule of the starting ester.1. Consider running the reaction at a higher dilution to favor the intramolecular rearrangement.

Experimental Protocols

Detailed Protocol: Friedel-Crafts Acylation of N-(3-methylphenyl)acetamide

This protocol is a representative procedure and may require optimization.

Materials:

  • N-(3-methylphenyl)acetamide

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend N-(3-methylphenyl)acetamide (1.0 eq) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Carefully add anhydrous AlCl₃ (2.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • Add acetyl chloride (1.2 eq) dropwise from the dropping funnel over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully pour the mixture into a beaker of crushed ice and 1 M HCl with vigorous stirring.

  • Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers and wash with 1 M HCl, water, saturated sodium bicarbonate solution, and finally brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel.

Visualizing the Synthetic Pathways
Friedel-Crafts Acylation Workflow

Friedel_Crafts_Workflow cluster_prep Reaction Setup cluster_reaction Acylation cluster_workup Workup & Purification start Suspend N-(3-methylphenyl)acetamide in anhydrous DCM cool Cool to 0 °C start->cool add_alcl3 Add AlCl₃ cool->add_alcl3 add_acetyl_chloride Add Acetyl Chloride add_alcl3->add_acetyl_chloride react Stir at RT (2-4h) add_acetyl_chloride->react monitor Monitor by TLC react->monitor quench Quench with Ice/HCl monitor->quench extract Extract with DCM quench->extract wash Wash Organic Layer extract->wash dry Dry & Concentrate wash->dry purify Recrystallize/Chromatography dry->purify end_product This compound purify->end_product

Caption: Workflow for Friedel-Crafts Acylation.

Reaction Mechanism: Friedel-Crafts Acylation

Friedel_Crafts_Mechanism reagents Acetyl Chloride + AlCl₃ acylium Acylium Ion [CH₃CO]⁺ (Electrophile) reagents->acylium Formation of Electrophile sigma_complex Sigma Complex (Carbocation Intermediate) starting_material N-(3-methylphenyl)acetamide (Aromatic Ring) starting_material->sigma_complex Nucleophilic Attack deprotonation Deprotonation sigma_complex->deprotonation Loss of H⁺ product_complex Product-AlCl₃ Complex deprotonation->product_complex Restores Aromaticity hydrolysis Hydrolysis (Workup) product_complex->hydrolysis final_product This compound hydrolysis->final_product

Caption: Mechanism of Friedel-Crafts Acylation.

References

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • NROChemistry. Friedel-Crafts Reactions. [Link]

  • Organic Chemistry Portal. Fries Rearrangement. [Link]

  • BIOSYNCE. This compound CAS 34956-31-5. [Link]

  • Stenutz. This compound. [Link]

  • PubMed Central. N-{4-[(3-Methylphenyl)sulfamoyl]phenyl}acetamide. [Link]

  • ResearchGate. Synthesis of N‐(4‐acetylphenyl)acetamide 61. [Link]

  • Google Patents. US4379793A - Process for synthesis of esters of N-(4'-hydroxyphenyl)acetamide with derivatives of 5-benzoil-1-methyl pyrrole-2-acetic acids.
  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • PMC. Biocatalytic Friedel–Crafts Acylation and Fries Reaction. [Link]

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Managing exothermic reactions in "N-(4-Acetyl-3-methylphenyl)acetamide" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of N-(4-Acetyl-3-methylphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the management of exothermic reactions during this synthesis. Our goal is to equip you with the knowledge to perform this reaction safely and efficiently, ensuring high yield and purity of your target molecule.

Introduction: The Exothermic Nature of Acylation

The synthesis of this compound from 4-amino-2-methylacetophenone and an acylating agent, typically acetic anhydride, is a classic example of a nucleophilic acyl substitution reaction. The amino group of the substituted aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetic anhydride. This acylation of anilines is an exothermic process, releasing a significant amount of heat.[1] Failure to properly manage this exotherm can lead to a rapid increase in reaction temperature, posing a significant safety risk and negatively impacting product yield and purity.

This guide will address common challenges and questions related to controlling the exothermic nature of this reaction.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction temperature increasing so rapidly, even with external cooling?

A1: A rapid temperature increase that is difficult to control with a standard cooling bath is a sign of a potential thermal runaway. This occurs when the rate of heat generation from the exothermic reaction exceeds the rate of heat removal. Several factors can contribute to this:

  • Rate of Reagent Addition: Adding the acetic anhydride too quickly is the most common cause. A large initial charge of the acylating agent leads to a rapid, uncontrolled reaction rate.

  • Inadequate Cooling: The cooling capacity of your setup (e.g., ice bath, cryocooler) may be insufficient for the scale of your reaction.

  • Poor Heat Transfer: Inefficient stirring can lead to localized "hot spots" within the reaction mixture, where the temperature is significantly higher than at the probe. This can accelerate the reaction rate in those areas, leading to a cascade effect.

  • Concentration of Reactants: Higher concentrations of reactants will lead to a faster reaction rate and greater heat generation per unit volume.

Immediate Actions in Case of a Temperature Spike:

  • Stop Reagent Addition: Immediately cease the addition of acetic anhydride.

  • Enhance Cooling: If possible, augment your cooling system. For an ice-water bath, carefully add a dry ice/acetone slurry to the external bath.

  • Dilute the Reaction: If the reaction is still in its early stages and it is safe to do so, adding a pre-chilled, inert solvent can help to absorb some of the excess heat.

Q2: I am observing the formation of a dark brown, tar-like substance in my reaction. What is causing this and how can I prevent it?

A2: The formation of dark, polymeric, or tarry materials is often a result of side reactions that become significant at elevated temperatures.[2] In the context of aniline acylation, these can include:

  • Oxidation: The aniline starting material, 4-amino-2-methylacetophenone, can be susceptible to oxidation, especially at higher temperatures and in the presence of air. This is a common issue with anilines, which are known to darken upon exposure to air and heat.[2]

  • Polysubstitution and Side Reactions: Uncontrolled temperature can lead to less selective reactions and the formation of undesired byproducts.

Troubleshooting and Prevention:

  • Strict Temperature Control: Maintain the recommended reaction temperature throughout the addition of the acylating agent.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere, such as nitrogen or argon, can help to minimize oxidation of the starting material.[2]

  • Purify Starting Materials: Ensure your 4-amino-2-methylacetophenone is of high purity. Impurities can sometimes catalyze side reactions.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound Incomplete reaction due to insufficient reaction time or temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, consider a slight increase in temperature or extending the reaction time.
Loss of product during workup and purification.Optimize the recrystallization solvent system to maximize product recovery. Ensure complete precipitation before filtration.
Competing side reactions due to excessive temperature.Implement the temperature control strategies outlined in this guide, such as slow, controlled addition of acetic anhydride and efficient cooling.
Product is Contaminated with Starting Material Incomplete reaction.As above, monitor the reaction by TLC until the starting material is consumed.
Insufficient amount of acylating agent.Use a slight excess of the acylating agent (e.g., 1.1 to 1.2 equivalents) to ensure complete conversion of the starting aniline.
Formation of an Oily Product Instead of a Crystalline Solid Presence of impurities that inhibit crystallization.Purify the crude product using column chromatography before attempting recrystallization.
Incorrect workup procedure.Ensure the pH is properly adjusted during the workup to precipitate the product and remove any acidic or basic impurities.

Experimental Protocols

Protocol 1: Controlled Acylation of 4-amino-2-methylacetophenone

This protocol emphasizes the controlled addition of acetic anhydride to manage the exothermic reaction.

Materials:

  • 4-amino-2-methylacetophenone

  • Acetic anhydride

  • Glacial acetic acid (as solvent)

  • Ice

  • Water

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 4-amino-2-methylacetophenone in glacial acetic acid.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with stirring.

  • Controlled Addition: Add acetic anhydride dropwise to the cooled solution via the dropping funnel over a period of 30-60 minutes. Crucially, monitor the internal temperature of the reaction and ensure it does not exceed 10-15 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup: Pour the reaction mixture into a beaker of ice water with stirring. The product, this compound, should precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.

Protocol 2: Monitoring the Reaction by Thin Layer Chromatography (TLC)

Materials:

  • TLC plates (silica gel)

  • Developing chamber

  • Mobile phase (e.g., a mixture of ethyl acetate and hexane)

  • UV lamp

Procedure:

  • Spotting: Before starting the reaction, spot a dilute solution of the starting material (4-amino-2-methylacetophenone) on a TLC plate. Once the reaction has commenced, periodically take a small aliquot of the reaction mixture, dilute it, and spot it on the same plate.

  • Development: Place the TLC plate in a developing chamber containing the mobile phase. Allow the solvent front to travel up the plate.

  • Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp.

  • Analysis: The starting material and product should have different Rf values. The reaction is complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane.

Visualizations

Reaction Mechanism and Exotherm

Reaction_Mechanism Figure 1: Reaction Mechanism and Heat Generation cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products 4-amino-2-methylacetophenone 4-amino-2-methylacetophenone Tetrahedral Intermediate Tetrahedral Intermediate 4-amino-2-methylacetophenone->Tetrahedral Intermediate Nucleophilic Attack Acetic Anhydride Acetic Anhydride Acetic Anhydride->Tetrahedral Intermediate This compound This compound Tetrahedral Intermediate->this compound Collapse Acetic Acid Acetic Acid Tetrahedral Intermediate->Acetic Acid Heat Heat Tetrahedral Intermediate->Heat

Caption: Nucleophilic attack of the amine on acetic anhydride proceeds through a tetrahedral intermediate, leading to the formation of the amide product and generating heat.

Troubleshooting Workflow for Exothermic Reactions

Troubleshooting_Workflow Figure 2: Troubleshooting Decision Tree for Exotherm Control Start Start Monitor Temperature Monitor Temperature Start->Monitor Temperature Temperature Stable? Temperature Stable? Monitor Temperature->Temperature Stable? Continue Addition Continue Addition Temperature Stable?->Continue Addition Yes Stop Addition Stop Addition Temperature Stable?->Stop Addition No Continue Addition->Monitor Temperature Reaction Complete Reaction Complete Continue Addition->Reaction Complete Enhance Cooling Enhance Cooling Stop Addition->Enhance Cooling Dilute Reaction Dilute Reaction Enhance Cooling->Dilute Reaction

Caption: A decision tree for managing the reaction temperature during the addition of the acylating agent.

References

  • BenchChem Technical Support Team. (2025, December). Technical Support Center: Halogenation of Substituted Anilines. BenchChem.
  • Bayat, M., & Gheidari, D. (2022). Green Lewis Acid Catalysis in Organic Reactions. ResearchGate. Available at: [Link]

  • Ahmad, S., et al. (2012). N-{4-[(3-Methylphenyl)sulfamoyl]phenyl}acetamide. PubMed Central. Available at: [Link]

  • Pearson Education. (n.d.). Acylation of Aniline Explained. Pearson+. Available at: [Link]

  • Gyani, V. (2018, May 1). Is the Friedel-Crafts acylation of aniline difficult?. Quora. Available at: [Link]

  • Rangappa, K. S., et al. (2012). Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues. Journal of Chemical and Pharmaceutical Research, 4(1), 488-493.
  • Stenutz, R. (n.d.). This compound. Stenutz. Available at: [Link]

  • Momin, Y. H., et al. (2025). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity.
  • U.S. Patent No. 4,379,793. (1983). Google Patents.
  • Supporting Information for Electrochemical selenium-catalyzed para-amination of N- aryloxyamides: access to polysubstituted aminophenols. (n.d.). Guilin Medical University.
  • Pearson Education. (n.d.). Acylation of Aniline. Pearson+. Available at: [Link]

  • LibreTexts. (2021, August 16). Acetylation of Aniline (Experiment). Chemistry LibreTexts. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of Acetamide, N-(4-methylphenyl)- (CAS 103-89-9). Cheméo. Available at: [Link]

  • Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53.
  • NIST. (n.d.). Acetamide, N-(3-methylphenyl)-. NIST Chemistry WebBook. Available at: [Link]

  • Chinese Patent No. CN104892448A. (2015). Google Patents.
  • BIOSYNCE. (n.d.). This compound CAS 34956-31-5. BIOSYNCE. Available at: [Link]

  • Arora, R. (2011). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry, 23(3), 1041.
  • ChemEssen. (n.d.). n-(4-Bromo-3-methylphenyl)acetamide Properties vs Pressure. ChemEssen. Available at: [Link]

  • NIST. (n.d.). Acetamide, N-(4-methylphenyl)-. NIST Chemistry WebBook. Available at: [Link]

  • NIST. (n.d.). Acetamide, N-(4-methylphenyl)-. NIST Chemistry WebBook. Available at: [Link]

  • MDPI. (2024, November 27). Analysis of the Thermal Runaway Mitigation Performances of Dielectric Fluids During Overcharge Abuse Tests of Lithium-Ion Cells. MDPI. Available at: [Link]

  • MDPI. (n.d.). Safety Methods for Mitigating Thermal Runaway of Lithium-Ion Batteries—A Review. MDPI. Available at: [Link]

  • Wright, C., et al. (2025). Evaluating inhalation risks and toxicological impacts of lithium-ion battery thermal runaway emissions.

Sources

Technical Support Center: Catalyst Selection for N-(4-Acetyl-3-methylphenyl)acetamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of N-(4-Acetyl-3-methylphenyl)acetamide (CAS 34956-31-5).[1][2] This document provides researchers, chemists, and drug development professionals with in-depth, field-proven insights into catalyst selection, reaction optimization, and troubleshooting for this specific synthesis. The primary route to this molecule involves an electrophilic aromatic substitution, typically a Fries rearrangement of an anilide, a reaction highly dependent on precise catalyst choice and reaction conditions.

Frequently Asked Questions: Catalyst Selection & Reaction Principles

Q1: What is the primary synthetic route for this compound, and why is catalyst selection so critical?

The most common and effective method for synthesizing this compound is the Fries rearrangement of the corresponding anilide precursor, N-(3-methylphenyl)acetamide.[3] This reaction involves the intramolecular migration of an acyl group from the nitrogen atom to the aromatic ring, catalyzed by a Lewis acid.[4]

Catalyst selection is paramount because the Lewis acid performs a critical function: it coordinates with the amide's carbonyl oxygen, facilitating the generation of a highly reactive acylium ion electrophile.[3][5] This electrophile then attacks the activated aromatic ring. The strength and type of catalyst directly influence reaction rate, efficiency, and, most importantly, the regioselectivity of the acylation (i.e., the ratio of the desired para-substituted product to the ortho-substituted isomer).

Q2: Aluminum Chloride (AlCl₃) is frequently cited. Why is it the workhorse catalyst, and what are its major drawbacks?

Anhydrous aluminum chloride (AlCl₃) is the most widely used catalyst for Fries rearrangements and Friedel-Crafts acylations due to its power as a strong Lewis acid.[6][7] It excels at generating the necessary acylium ion, often leading to high conversion rates.

However, its high reactivity comes with significant challenges:

  • Stoichiometric Requirement: The product ketone is a Lewis base and forms a stable complex with AlCl₃.[7][8] This deactivates the catalyst, meaning that stoichiometric or even excess amounts of AlCl₃ are required, which complicates purification and increases waste.

  • Extreme Moisture Sensitivity: Anhydrous AlCl₃ reacts violently with water, liberating corrosive hydrogen chloride (HCl) gas and deactivating the catalyst.[9][10] This necessitates strictly anhydrous conditions, including flame-dried glassware and dry solvents.[11]

  • Harsh Conditions & Safety: The reaction often requires elevated temperatures, and the catalyst itself is corrosive and hazardous to handle.[9][12][13] The quenching process is highly exothermic and must be performed with extreme care.[14]

  • Potential for Low Selectivity: While powerful, AlCl₃ can sometimes lead to the formation of unwanted side products or tar if the reaction temperature is not carefully controlled.[14]

Q3: What are the viable alternatives to AlCl₃, and in what scenarios should they be considered?

Several alternative catalysts can be employed, particularly when milder conditions, higher selectivity, or improved environmental profiles are desired. The choice depends on the substrate's reactivity and the specific experimental goals.

Catalyst TypeExamplesRecommended ForAdvantagesDisadvantages
Strong Lewis Acids Aluminum Chloride (AlCl₃)General-purpose, robust reactions.High reactivity, well-established.[3]Requires stoichiometric amounts, harsh conditions, moisture-sensitive.[7][9]
Milder Lewis Acids TiCl₄, SnCl₄, ZnCl₂, FeCl₃Substrates sensitive to harsh conditions; improving regioselectivity.Milder conditions, potentially higher selectivity.[10][15]Often slower reaction rates, may still be moisture-sensitive.
Brønsted Acids Methanesulfonic acid (MSA), Polyphosphoric acid (PPA), HFAvoiding metal-based catalysts; specific applications.Can be effective and easier to handle than AlCl₃.[15][16]Corrosive, may require high temperatures, limited scope.[15]
"Green" Catalysts Zeolites, Heteropoly acids (e.g., H₃PW₁₂O₄₀)Environmentally conscious synthesis; process chemistry.Reusable, reduced waste, milder conditions.[14][17]Can be deactivated, may have lower activity than traditional catalysts.[15]

Consider using a milder Lewis acid like Zinc Chloride (ZnCl₂) or a Brønsted acid like methanesulfonic acid if your starting material is prone to degradation under the harsh conditions associated with AlCl₃.

Q4: How do reaction parameters like temperature and solvent affect product selectivity in the Fries rearrangement?

Temperature and solvent polarity are the two most powerful levers for controlling the regioselectivity (ortho vs. para substitution) of the Fries rearrangement.[4][5] For the synthesis of this compound, the target is the para-acylated product.

  • Temperature: Low reaction temperatures (typically < 60°C) favor the formation of the para product .[3][4] This is considered the kinetically controlled product. At high temperatures (> 160°C), the ortho product is often favored, as the ortho-isomer can form a more stable bidentate complex with the aluminum catalyst, representing the thermodynamically controlled pathway.[4][18]

  • Solvent: The use of polar solvents tends to increase the yield of the para product .[5] Conversely, non-polar solvents favor the formation of the ortho product .[4] This is because in non-polar solvents, the reaction may proceed through a more tightly associated ion pair (intramolecular mechanism), favoring migration to the nearby ortho position.[3]

Therefore, to maximize the yield of the desired this compound, the reaction should be conducted at low temperatures in a moderately polar, inert solvent .

Visual Guides: Mechanisms and Workflows

Reaction Mechanism

The diagram below illustrates the widely accepted intermolecular mechanism for the Lewis acid-catalyzed Fries rearrangement of an anilide.

Fries_Rearrangement cluster_start Step 1: Catalyst Complexation cluster_ion Step 2: Acylium Ion Formation cluster_attack Step 3: Electrophilic Attack cluster_product Step 4: Rearomatization & Workup Anilide Anilide Precursor Complex Anilide-AlCl₃ Complex Anilide->Complex Coordination AlCl3 AlCl₃ (Lewis Acid) AlCl3->Complex Acylium Acylium Ion (Electrophile) Complex->Acylium C-N Cleavage Sigma Sigma Complex (Arenium Ion) Acylium->Sigma Attack on Ring Product_Complex Product-AlCl₃ Complex Sigma->Product_Complex Deprotonation Final_Product This compound Product_Complex->Final_Product Acidic Workup

Caption: Mechanism of the Fries Rearrangement of an anilide.

Catalyst Selection Workflow

This decision tree provides a logical path for selecting the appropriate catalyst for your synthesis.

Catalyst_Selection Start Start: Synthesize This compound Check_Sensitivity Is the substrate sensitive to degradation? Start->Check_Sensitivity Use_AlCl3 Use AlCl₃ (Standard Protocol) Check_Sensitivity->Use_AlCl3 No Use_Milder Consider Milder Lewis Acids (e.g., ZnCl₂, TiCl₄) Check_Sensitivity->Use_Milder Yes Check_Green Are 'Green Chemistry' principles a priority? Check_Green->Use_AlCl3 No, prioritize reaction rate Use_Green Consider Solid Acids (e.g., Zeolites, Heteropoly acids) Check_Green->Use_Green Yes Use_AlCl3->Check_Green Use_Milder->Check_Green

Caption: Decision tree for catalyst selection.

Troubleshooting Guide

Problem 1: Low or No Product Conversion
  • Q: My TLC/LC-MS shows only starting material. What are the most common reasons for reaction failure?

    • A1: Moisture Contamination. This is the most frequent cause of failure. Lewis acids like AlCl₃ are aggressively deactivated by water.[10] Solution: Ensure all glassware is rigorously flame-dried or oven-dried immediately before use. Use anhydrous grade solvents and ensure reagents are dry. Run the reaction under an inert atmosphere (Nitrogen or Argon).[11]

    • A2: Inactive Catalyst. The AlCl₃ may be old or have been improperly stored. Solution: Use a freshly opened bottle of anhydrous AlCl₃ or purify the existing supply if necessary.

    • A3: Insufficient Catalyst. As the product forms a complex with the catalyst, a molar equivalent or slight excess is required.[7] Solution: Verify your calculations and ensure at least a 1:1 molar ratio of AlCl₃ to the anilide substrate.

    • A4: Low Reaction Temperature. While low temperature favors the desired para product, a temperature that is too low may prevent the reaction from initiating. Solution: Allow the reaction to stir at 0-5 °C first, then let it slowly warm to room temperature, monitoring by TLC for product formation.

Problem 2: Formation of Multiple Isomers
  • Q: I have a product mixture that is difficult to separate. How do I improve regioselectivity for the desired 4-acetyl isomer?

    • A1: High Temperature. As discussed, higher temperatures favor the formation of the ortho-acyl isomer.[3][4] Solution: Maintain a low reaction temperature. Conduct the reaction in an ice bath (0-5 °C) and allow it to warm slowly, ensuring it does not overheat.

    • A2: Incorrect Solvent Choice. Non-polar solvents promote ortho-acylation.[4][5] Solution: Use a moderately polar, aprotic solvent that is inert to the reaction conditions, such as 1,2-dichloroethane or nitrobenzene. Avoid highly non-polar solvents like carbon disulfide if para selectivity is the goal.

Problem 3: Tar Formation / Dark Reaction Mixture
  • Q: My reaction turned into a dark, viscous tar. What causes this and can my product be salvaged?

    • A1: Reaction Temperature is Too High. Overheating can cause decomposition of the starting material and product, leading to polymerization and tar formation.[14] Solution: Carefully control the temperature using an ice bath, especially during the addition of the catalyst.

    • A2: Impure Reagents. Impurities in the starting anilide or solvent can lead to side reactions. Solution: Ensure the purity of all reagents before starting the reaction. Recrystallize the starting material if necessary. Salvaging the product from tar is extremely difficult and often results in very low yields. It is usually more efficient to restart the reaction with stricter controls.

Problem 4: Difficult Product Isolation / Emulsion During Workup
  • Q: During the aqueous quench, I formed a thick emulsion or a solid precipitate that is hard to filter and extract. How can I achieve a clean phase separation?

    • A1: Incomplete Hydrolysis of the Aluminum Complex. The AlCl₃-ketone complex must be fully broken down to liberate the product.[14]

    • A2: Formation of Insoluble Aluminum Hydroxides. Quenching with water alone can be highly exothermic and form gelatinous aluminum hydroxide precipitates.

    • Solution: The standard and most effective procedure is to quench the reaction by slowly and carefully pouring the reaction mixture onto a stirred slurry of crushed ice and concentrated hydrochloric acid .[14] The acid ensures that aluminum salts remain dissolved in the aqueous layer as soluble species, preventing the formation of insoluble hydroxides and facilitating a clean separation of the organic and aqueous layers.

Experimental Protocols

Protocol 1: Synthesis of this compound via Fries Rearrangement

This protocol is a representative laboratory procedure. All steps involving anhydrous AlCl₃ must be performed in a fume hood with appropriate personal protective equipment (PPE).

Materials:

  • N-(3-methylphenyl)acetamide (1.0 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

  • 1,2-Dichloroethane (anhydrous)

  • Crushed Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a drying tube (or set up under a nitrogen atmosphere).

  • Reagent Addition: Allow the flask to cool to room temperature. To the flask, add N-(3-methylphenyl)acetamide and anhydrous 1,2-dichloroethane.

  • Cooling: Cool the resulting solution in an ice-water bath to 0 °C.

  • Catalyst Addition: While stirring vigorously, add anhydrous AlCl₃ to the cooled solution in small portions over 15-20 minutes. The addition is exothermic; maintain the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature. Stir for 2-4 hours, monitoring the reaction's progress by TLC.

  • Workup (Quenching): In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl. Slowly and carefully pour the reaction mixture into the stirred ice/HCl slurry.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) to yield pure this compound.

Safety Protocol: Handling Anhydrous Aluminum Chloride

Anhydrous AlCl₃ is a hazardous substance that requires strict safety measures.

  • Corrosive: Causes severe skin burns and eye damage.[13]

  • Water Reactive: Reacts violently with water, producing heat and toxic, corrosive HCl gas.[9][19]

  • Handling: Always handle in a chemical fume hood.[20] Wear safety goggles, a face shield, a lab coat, and heavy-duty, chemical-resistant gloves (e.g., nitrile).[19][20] Keep a Class D fire extinguisher or dry sand nearby for emergencies; never use a water or CO₂ extinguisher .[9]

  • Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from water and incompatible substances.[13]

  • Disposal: Spills must be covered with dry sand and collected in a sealed container for hazardous waste disposal. Do not use water for cleanup.[9]

References

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  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

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  • ResearchGate. (2022). Synthesis of N‐(4‐acetylphenyl)acetamide 61. Retrieved from [Link]

  • Google Patents. (1983). US4379793A - Process for synthesis of esters of N-(4'-hydroxyphenyl)acetamide with derivatives of 5-benzoil-1-methyl pyrrole-2-acetic acids.
  • One Chemistry. (2022). What is Fries Rearrangement ? | Mechanism, Questions & Tricks. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • National Institutes of Health (NIH). (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]

  • ResearchGate. (n.d.). The Mechanism of Fries Rearrangement and Acylation Reaction in Polyphosphoric Acid. Retrieved from [Link]

  • Dr. Don Davies. (2011). Experiment 14: Friedel-Crafts Acylation. Retrieved from [Link]

  • Khan Academy. (n.d.). Friedel-Crafts acylation. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates. Retrieved from [Link]

  • Scribd. (2020). Fries Rearrangement. Retrieved from [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

Sources

Technical Support Center: Solvent Selection for the Synthesis of N-(4-Acetyl-3-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of N-(4-Acetyl-3-methylphenyl)acetamide. This resource is tailored for researchers, chemists, and drug development professionals to provide clear, actionable solutions to common experimental challenges, with a specific focus on the critical impact of solvent choice. This guide moves beyond simple protocols to explain the causality behind experimental outcomes, ensuring you can not only solve immediate problems but also strategically optimize your reaction for yield, purity, and efficiency.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis and the fundamental role of the solvent.

Q1: What is the primary reaction for synthesizing this compound?

A1: The most common and direct method is the N-acetylation of 4-amino-2-methylacetophenone. This reaction involves the nucleophilic attack of the amino group on an acetylating agent, typically acetic anhydride or acetyl chloride. The general transformation is shown below:

Reaction scheme for the synthesis of this compound

Q2: Why is solvent selection so critical in this acylation reaction?

A2: The solvent is not merely an inert medium; it is an active participant in determining the reaction's success. Its role is multifaceted:

  • Solubility: The solvent must effectively dissolve the starting amine (4-amino-2-methylacetophenone) to ensure a homogeneous reaction environment, maximizing the interaction between reactants.

  • Reaction Rate: The solvent's polarity and its ability to form hydrogen bonds can dramatically influence the nucleophilicity of the starting amine.[1] Protic solvents can form a "cage" around the amine via hydrogen bonding, potentially slowing the reaction, whereas polar aprotic solvents can enhance nucleophilicity.[2][3]

  • Mechanism and Side Reactions: The solvent can stabilize or destabilize intermediates and transition states, favoring one reaction pathway over another. An improper solvent might promote side reactions, such as the hydrolysis of the acetylating agent or unwanted side-product formation.[4]

  • Workup and Purification: The choice of reaction solvent directly impacts the ease of product isolation and purification. For instance, a solvent in which the product is insoluble upon cooling can simplify isolation by precipitation.

Q3: What are the primary candidate solvents for this synthesis and what are their roles?

A3: Several solvents can be employed, each with distinct advantages and disadvantages:

  • Glacial Acetic Acid: Often the solvent of choice for acetylations using acetic anhydride.[5] It readily dissolves the starting aniline, is stable to the reaction conditions, and the acetate ion is a poor nucleophile, preventing competing substitution reactions.[5]

  • Polar Aprotic Solvents (e.g., Acetonitrile, DMF, DMSO): These solvents are excellent at dissolving polar reactants. They do not form strong hydrogen bonds with the nucleophile, leaving it more "free" and reactive, which can significantly accelerate the reaction.[1][2] Acetonitrile, for example, is often used in syntheses involving amide formation.[6]

  • Water: While seemingly a "green" option, water is generally a poor choice for the reaction itself when using highly reactive acylating agents like acetic anhydride, as it will rapidly hydrolyze the anhydride. However, it is crucial during the workup to precipitate the product and is often used in combination with an organic solvent (like ethanol) for recrystallization.[5][7]

Q4: How does solvent polarity (protic vs. aprotic) affect the reaction rate?

A4: This is a cornerstone of physical organic chemistry.

  • Polar Protic Solvents (e.g., water, methanol, ethanol) have O-H or N-H bonds and can act as hydrogen bond donors.[3] They can solvate both cations and anions (or the partial positive and negative ends of polar molecules) effectively. In this reaction, they can hydrogen-bond to the nitrogen of the starting amine, creating a solvent "cage" that slightly hinders its ability to act as a nucleophile, potentially slowing the reaction.[1][2]

  • Polar Aprotic Solvents (e.g., acetone, DMF, DMSO, acetonitrile) lack O-H or N-H bonds and cannot donate hydrogen bonds.[3] They are excellent at solvating cations but are less effective at solvating anions or nucleophiles.[8] This leaves the amine nucleophile relatively "bare" and highly reactive, often leading to a significant increase in the rate of nucleophilic attack, which is favorable for this synthesis.[2][8]

Troubleshooting Guide

This section provides solutions to specific experimental problems related to solvent choice.

Problem 1: My reaction yield is significantly lower than expected. What are the likely solvent-related causes?

Answer: Low yield is a frequent issue that can often be traced back to the solvent system.[4] Consider the following possibilities:

  • Cause A: Incomplete Reaction Due to Poor Solubility.

    • Diagnosis: You observe undissolved starting material (4-amino-2-methylacetophenone) in the reaction flask even after stirring.

    • Solution: Your chosen solvent is not effectively dissolving the reactants. Switch to a more polar solvent. If using a nonpolar solvent, consider a polar aprotic option like acetonitrile or DMF. If using glacial acetic acid, gentle warming may be required to achieve full dissolution.[5]

  • Cause B: Product Loss During Workup and Purification.

    • Diagnosis: The reaction appears complete by TLC, but the isolated mass after recrystallization is very low.

    • Solution: Your product, this compound, is likely too soluble in your chosen recrystallization solvent, even at low temperatures.[4] The ideal solvent should dissolve the product well when hot but poorly when cold.

      • Actionable Step: If you used pure ethanol, try a binary solvent system like ethanol-water. Dissolve the crude product in a minimum amount of hot ethanol, then add hot water dropwise until the solution becomes faintly cloudy. Allow it to cool slowly. This technique fine-tunes the polarity to decrease the product's solubility upon cooling, maximizing crystal recovery.[5]

Problem 2: During recrystallization, my product "oils out" instead of forming crystals. Why is this happening?

Answer: "Oiling out" occurs when the solid product melts in the hot recrystallization solvent rather than dissolving, or when a supersaturated solution cools below the product's melting point before crystallization can occur.[4]

  • Diagnosis: Instead of a crystalline solid, an insoluble liquid layer forms upon cooling the recrystallization solution.

  • Solution: This is a classic solvent-solute mismatch.

    • Re-heat the Solution: Add more solvent until the oil dissolves completely to form a homogeneous solution.

    • Cool Slowly: Allow the flask to cool to room temperature very slowly, without disturbing it. Rapid cooling encourages oil formation.

    • Induce Crystallization: If crystals do not form, scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.

    • Change Solvents: If the problem persists, the solvent is inappropriate. Choose a solvent with a lower boiling point or switch to a solvent pair (e.g., ethyl acetate-hexane) where the product has lower solubility.

Problem 3: My final product is impure. How can the recrystallization solvent be the culprit?

Answer: The goal of recrystallization is to separate your desired compound from impurities. The effectiveness of this process is entirely dependent on the solvent.

  • Diagnosis: TLC or NMR analysis of your final product shows persistent spots or peaks corresponding to starting material or side products.

  • Solution: Your solvent is likely dissolving both the product and the impurities equally well, causing them to co-precipitate upon cooling.

    • Ideal Solvent Properties:

      • Does not react with the compound.

      • Dissolves the compound poorly at low temperatures but very well at high temperatures.

      • Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble at all temperatures (allowing for removal by hot filtration).

    • Actionable Step: Perform a small-scale solvent screen. Test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures like ethanol/water or ethyl acetate/hexane) in both cold and hot conditions to identify the optimal system.

Experimental Protocols & Data

Protocol 1: Synthesis of this compound
  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-amino-2-methylacetophenone (5.0 g, 30.6 mmol).

  • Dissolution: Add 25 mL of glacial acetic acid and stir until the solid is completely dissolved. Gentle warming may be applied if necessary.

  • Reaction: To the stirred solution, carefully add acetic anhydride (3.5 mL, 37.0 mmol) dropwise.

  • Heating: Heat the reaction mixture to 80-90 °C and maintain this temperature for 1 hour.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 3:1 mixture of hexane:ethyl acetate as the mobile phase) until the starting amine spot has disappeared.

  • Isolation: Allow the mixture to cool to room temperature, then pour it slowly into 150 mL of ice-cold water while stirring vigorously. A precipitate will form.

  • Collection: Collect the crude solid product by vacuum filtration, washing thoroughly with cold water to remove residual acetic acid.

  • Drying: Dry the crude product in a desiccator or a vacuum oven at low heat.

Data Summary: Impact of Solvent Choice on Acylation
SolventTypeExpected Relative RateExpected Yield (%)Key Considerations & Potential Issues
Glacial Acetic Acid Polar ProticModerateGood to ExcellentStandard, reliable method.[5] Product precipitates well in water. Can be corrosive.
Acetonitrile (CH₃CN) Polar AproticFastExcellentEnhances nucleophilicity, potentially reducing reaction time.[2][6] Must be anhydrous.
N,N-Dimethylformamide (DMF) Polar AproticVery FastExcellentHigh boiling point allows for higher reaction temperatures. Difficult to remove during workup.
Ethanol (CH₃CH₂OH) Polar ProticSlow to ModerateModerateCan solvate the nucleophile, slowing the reaction.[1] Good for subsequent recrystallization.
Toluene NonpolarVery SlowPoorPoor solubility of the starting amine leads to a heterogeneous mixture and incomplete reaction.
Water Polar ProticN/ANoneUnsuitable as a primary reaction solvent due to rapid hydrolysis of acetic anhydride.

Solvent Selection Workflow

To assist in making an informed decision, the following workflow diagram outlines the key considerations when selecting a solvent system for this synthesis.

Solvent_Selection_Workflow start Define Primary Goal goal_yield Maximize Yield & Purity start->goal_yield goal_speed Maximize Reaction Rate start->goal_speed goal_green 'Green' Chemistry start->goal_green check_solubility Check Reactant Solubility goal_yield->check_solubility check_anhydrous Is Anhydrous Condition Critical? goal_speed->check_anhydrous check_workup Consider Workup & Purification goal_green->check_workup solvent_acetic Use Glacial Acetic Acid solvent_aprotic Use Polar Aprotic Solvent (e.g., Acetonitrile) solvent_protic_recrys Use Ethanol/Water System check_solubility->solvent_acetic Good issue_low_sol Issue: Poor Solubility check_solubility->issue_low_sol Poor check_anhydrous->solvent_aprotic Yes issue_hydrolysis Issue: Reagent Hydrolysis check_anhydrous->issue_hydrolysis No check_workup->solvent_protic_recrys Easy Precipitation issue_removal Issue: Difficult Solvent Removal check_workup->issue_removal High Boiling Point issue_low_sol->solvent_aprotic Try Alternative issue_hydrolysis->solvent_acetic Try Alternative issue_removal->solvent_acetic Try Alternative

Caption: Decision workflow for selecting a solvent system.

References

  • Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Retrieved from Chemistry Steps. [Link]

  • Bayat, M., & Gheidari, D. (2022). Green Lewis Acid Catalysis in Organic Reactions. ChemistrySelect. Available from ResearchGate. [Link]

  • ResearchGate. (n.d.). The Structure−Activity Relationship and Physicochemical Properties of Acetamide-Based Brønsted Acid Ionic Liquids. Request PDF. [Link]

  • BIOSYNCE. (n.d.). This compound CAS 34956-31-5. Retrieved from Biosynce. [Link]

  • PSIBERG. (2022). Protic vs Aprotic Solvents (with Examples). Retrieved from PSIBERG. [Link]

  • Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from Master Organic Chemistry. [Link]

  • Stenutz. (n.d.). This compound. Retrieved from Stenutz. [Link]

  • Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53. [Link]

  • Yan, D., et al. (2018). Electrochemical selenium-catalyzed para-amination of N-aryloxyamides: access to polysubstituted aminophenols. Nature Communications, 9, 4293. Supporting Information. [Link]

  • Faryal, et al. (2011). N-{4-[(3-Methylphenyl)sulfamoyl]phenyl}acetamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1135. [Link]

  • Arora, P. (2010). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry, 22(2), 1041-1044. [Link]

  • The Organic Chemistry Tutor. (2018, April 30). Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions [Video]. YouTube. [Link]

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Technical Support Center: Synthesis of N-(4-Acetyl-3-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and monitoring of N-(4-Acetyl-3-methylphenyl)acetamide (CAS No. 34956-31-5). This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols designed for researchers, chemists, and drug development professionals. Our goal is to empower you to navigate the common challenges of this synthesis, ensuring efficiency, purity, and yield.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound. The underlying causality and logical solutions are provided to guide your experimental optimization.

Question: My reaction is incomplete. TLC analysis consistently shows a significant amount of the starting material, 4-amino-2-methylacetophenone, even after extended reaction times. What's going wrong?

Answer: This is a common issue often related to the reactivity of the aniline starting material and the reaction conditions. The amino group in 4-amino-2-methylacetophenone is sterically hindered by the adjacent methyl group, which can slow the rate of acylation.

Here is a systematic approach to resolve this:

  • Increase Reaction Temperature: If the reaction is being run at room temperature, gently heating the mixture (e.g., to 40-50 °C) can provide the necessary activation energy to overcome the steric hindrance. Monitor the reaction closely by TLC to avoid potential side product formation at higher temperatures.

  • Extend Reaction Time: Sterically hindered reactions simply require more time to reach completion. Continue monitoring the reaction every 1-2 hours until the starting material spot on the TLC plate has disappeared or is very faint.

  • Use a Nucleophilic Catalyst: The addition of a catalytic amount (0.1 eq) of 4-(Dimethylaminopyridine) (DMAP) can significantly accelerate the reaction. DMAP reacts with the acylating agent (e.g., acetic anhydride) to form a highly reactive N-acylpyridinium intermediate, which is a more potent acylating agent and can more effectively acylate the hindered amine[1].

  • Consider the Acylating Agent Stoichiometry: Ensure you are using at least a stoichiometric equivalent of the acylating agent. Using a slight excess (e.g., 1.1-1.2 equivalents) can help drive the reaction to completion[1].

Question: I'm suffering from a consistently low yield of this compound. What are the probable causes and how can I improve it?

Answer: Low yield can stem from several factors, ranging from an incomplete reaction to product loss during the workup and purification stages[2]. The following logical workflow can help diagnose and solve the issue.

Troubleshooting_Workflow_for_Low_Product_Yield start Low Product Yield Observed check_tlc Analyze Final Reaction Mixture by TLC start->check_tlc incomplete_rxn Problem: Incomplete Reaction (Significant Starting Material) check_tlc->incomplete_rxn  High SM Spot   side_products Problem: Multiple Side Products check_tlc->side_products Multiple Spots clean_rxn Problem: Clean Reaction, but Low Isolated Yield check_tlc->clean_rxn  Clean Conversion   solution_incomplete Solution: - Increase reaction time/temp - Add catalyst (e.g., DMAP) - Check reagent purity/activity incomplete_rxn->solution_incomplete solution_side Solution: - Use milder conditions - Add acylating agent slowly - Ensure stoichiometric control side_products->solution_side solution_workup Solution: - Optimize workup pH - Minimize transfer losses - Check product solubility in wash solvents - Optimize recrystallization (solvent volume, cooling rate) clean_rxn->solution_workup

Caption: A logical diagram for diagnosing and addressing low product yield.

Question: My isolated product is a yellow or brownish solid, not the expected off-white crystals. What causes this discoloration and how can I fix it?

Answer: Discoloration is typically due to the presence of oxidized impurities. Aniline derivatives are susceptible to air oxidation, which can produce highly colored byproducts[2].

  • Cause: The starting material, 4-amino-2-methylacetophenone, may have partially oxidized over time, or oxidation may have occurred during the reaction, especially if heated for prolonged periods in the presence of air.

  • Solution: The most effective way to remove these colored impurities is through recrystallization . An ethanol/water mixture is often effective. Dissolve the crude product in a minimum amount of hot ethanol and slowly add hot water until the solution becomes slightly cloudy (the cloud point). Then, allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce the formation of pure crystals. The colored impurities will remain in the solvent. If discoloration is severe, you can add a small amount of activated charcoal to the hot solution before filtering it to remove the charcoal and then proceeding with crystallization.

Question: I see an unexpected spot on my TLC plate with a higher Rf value than my product. What could this side product be?

Answer: A common side product in acylation reactions of primary amines is the diacylated product , N-acetyl-N-(4-acetyl-3-methylphenyl)acetamide[1]. In this case, the amide nitrogen is acylated a second time.

  • Why it Forms: This is more likely to occur under harsh reaction conditions (e.g., high temperature) or when a large excess of the acylating agent is used.

  • How to Prevent It:

    • Stoichiometric Control: Use no more than 1.1-1.2 equivalents of your acylating agent.

    • Controlled Addition: Add the acylating agent dropwise to the solution of the amine rather than all at once. This prevents a large local excess of the acylating agent.

  • How to Remove It: The diacylated product is generally less polar than the desired mono-acylated product and can typically be separated by column chromatography on silica gel.

Section 2: Frequently Asked Questions (FAQs)

Question: What is the standard reaction scheme for the synthesis of this compound?

Answer: The most common and straightforward method is the N-acylation of 4-amino-2-methylacetophenone using an acylating agent like acetic anhydride or acetyl chloride. The reaction with acetic anhydride is generally preferred as it is less corrosive and the byproduct, acetic acid, is easier to handle than the HCl generated from acetyl chloride.

Reaction_Pathway SM 4-amino-2-methylacetophenone reagent + Acetic Anhydride (or Acetyl Chloride) [Solvent / Catalyst] SM->reagent P This compound reagent->P

Caption: General reaction pathway for the synthesis.

Question: How can I effectively monitor the reaction progress using Thin-Layer Chromatography (TLC)?

Answer: TLC is an indispensable tool for monitoring this reaction. It allows you to visualize the consumption of the starting material and the formation of the product in near real-time.

  • Prepare your TLC Plate: Use a silica gel plate. Draw a light pencil line about 1 cm from the bottom.

  • Spotting:

    • Lane 1 (Reference): Spot a dilute solution of your starting material, 4-amino-2-methylacetophenone.

    • Lane 2 (Co-spot): Spot the starting material, and then spot the reaction mixture directly on top of it. This helps to confirm the identity of the starting material spot in your reaction lane.

    • Lane 3 (Reaction): Spot a sample of your reaction mixture (quench a small aliquot in a vial with a drop of water or methanol before spotting).

  • Elution: Develop the plate in an appropriate solvent system. A good starting point is a mixture of ethyl acetate and hexane (e.g., 30:70 or 50:50 v/v).

  • Visualization: Visualize the spots under a UV lamp (254 nm).

  • Interpretation: The starting aniline is more polar than the resulting amide product. Therefore, the product spot will have a higher Retention Factor (Rf) and travel further up the plate than the starting material spot. The reaction is complete when the starting material spot in the reaction lane is no longer visible.

TLC Parameters
Stationary Phase Silica Gel 60 F254
Mobile Phase (Example) 40% Ethyl Acetate in Hexane
Starting Material Rf ~0.3
Product Rf ~0.5
Visualization UV Light (254 nm)

Question: What are the expected spectroscopic characteristics for this compound?

Answer: Characterization by NMR and IR spectroscopy is crucial for confirming the structure and purity of the final product.

Compound Molecular Weight ( g/mol ) Melting Point (°C) Key ¹H NMR Signals (δ, ppm, in CDCl₃) Key IR Peaks (cm⁻¹)
4-amino-2-methylacetophenone (Starting Material) 149.19105-108~7.7 (d, Ar-H), ~6.6 (m, Ar-H), ~4.0 (br s, NH₂), 2.5 (s, COCH₃), 2.4 (s, Ar-CH₃)3450, 3350 (N-H stretch), 1660 (C=O ketone stretch)
This compound (Product) 191.23131-133[3]~7.8-7.4 (m, Ar-H), ~7.5 (br s, NH), 2.55 (s, Ar-COCH₃), 2.30 (s, Ar-CH₃), 2.20 (s, NHCOCH₃)~3300 (N-H stretch), ~1680 (C=O ketone stretch), ~1665 (C=O amide I band)

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.

Question: What is the role of a base, such as sodium acetate or pyridine, in this reaction?

Answer: A base plays a critical role, particularly when using acetic anhydride as the acylating agent.

  • Neutralizing the Acidic Byproduct: The reaction produces one equivalent of acetic acid for every equivalent of amine that reacts. This acid can protonate the starting aniline's amino group, forming an unreactive ammonium salt (-NH₃⁺)[4]. This deactivates the starting material and stops the reaction. A mild base like sodium acetate neutralizes the acetic acid as it forms, preventing this deactivation and driving the reaction towards the product.

  • Catalysis (Pyridine): Pyridine serves not only as a base but also as a nucleophilic catalyst, similar to DMAP, although less potent. It can activate the acetic anhydride to accelerate the acylation process[1].

Section 3: Key Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative example and should be adapted and optimized based on laboratory safety standards and available equipment.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-amino-2-methylacetophenone (1.0 eq) in glacial acetic acid (approx. 5-10 mL per gram of amine).

  • Reagent Addition: While stirring, add acetic anhydride (1.1 eq) to the solution dropwise over 5 minutes.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC every 30-60 minutes. If the reaction is slow, gently warm the flask to 40-50 °C.

  • Quenching and Precipitation: Once the reaction is complete (as indicated by TLC), pour the reaction mixture slowly into a beaker containing cold water (approx. 10 times the volume of the acetic acid used). Stir vigorously. The product should precipitate as a solid.

  • Isolation: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water to remove residual acetic acid and other water-soluble impurities.

  • Drying: Allow the product to air-dry on the filter for a period, then transfer it to a watch glass to dry completely. For optimal dryness, use a vacuum desiccator.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: Place the crude, dry product into an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Induce Crystallization: Slowly add hot water dropwise until the solution just begins to turn cloudy. If too much water is added, add a small amount of hot ethanol to redissolve the precipitate.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold ethanol/water solution.

  • Drying: Dry the purified crystals to a constant weight and determine the final yield and melting point.

Section 4: References

  • Benchchem. (n.d.). Technical Support Center: N-Acylation of Hindered Anilines. Retrieved from [1]

  • ChemShuttle. (n.d.). This compound. Retrieved from

  • BIOSYNCE. (n.d.). This compound CAS 34956-31-5. Retrieved from [3]

  • Stenutz. (n.d.). This compound. Retrieved from [5]

  • Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [4]

  • Chemistry LibreTexts. (2021, August 16). Acetylation of Aniline (Experiment). Retrieved from [6]

  • Benchchem. (n.d.). Troubleshooting low yield in "N-(2-Methyl-5-nitrophenyl)acetamide" synthesis. Retrieved from [2]

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Technical Support Center: Characterization of Impurities in N-(4-Acetyl-3-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the characterization of impurities in N-(4-Acetyl-3-methylphenyl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity profiling for this pharmaceutical intermediate. The following sections provide in-depth, experience-driven advice in a direct question-and-answer format to address specific challenges you may encounter.

Part 1: Frequently Asked Questions (FAQs) & Initial Steps

This section addresses foundational questions regarding the nature of impurities in this compound and the initial steps for their characterization.

Q1: What are the most likely impurities I should expect in my this compound sample?

A1: Impurities in any active pharmaceutical ingredient (API) or intermediate can be broadly categorized into organic, inorganic, and residual solvents.[1] For this compound (CAS 34956-31-5), a key intermediate in various organic syntheses[2], potential organic impurities often stem from the synthetic route and subsequent degradation.

  • Process-Related Impurities: These are by-products or unreacted starting materials from the synthesis process. A common synthesis involves the acetylation of 3-methylacetophenone. Therefore, you should look for:

    • Starting Materials: Unreacted 3-methylacetophenone and acetylating agents.

    • Isomeric Impurities: Positional isomers such as N-(2-Acetyl-3-methylphenyl)acetamide or N-(4-Acetyl-5-methylphenyl)acetamide, which can arise from non-selective reactions.

    • Related Substances: Over-acetylated or under-acetylated products.

  • Degradation Products: These form during storage or manufacturing due to factors like heat, light, humidity, oxidation, or hydrolysis.[3][4][5] Forced degradation studies are essential to identify these potential degradants proactively.[5]

Q2: I have a new batch of this compound. What is the first analytical step I should take?

A2: Your initial step should be to perform a comprehensive impurity profile using a high-resolution chromatographic technique. High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is the industry standard for this purpose due to its sensitivity and applicability to a wide range of compounds.[6][7][8]

A preliminary screening using a generic gradient method can provide a quick overview of the complexity of the impurity profile. This initial chromatogram will help you determine the number of impurities present and their approximate levels, guiding your subsequent method development and validation efforts.

Part 2: Analytical Method Development & Validation

This section focuses on the specifics of creating and validating a robust analytical method for impurity quantification.

Q3: My initial HPLC run shows several co-eluting or poorly resolved peaks. How can I improve the separation of these structurally similar impurities?

A3: Separating structurally similar compounds, such as isomers, is a common challenge in HPLC method development.[9][10] Here’s a systematic approach to improve resolution:

  • Optimize Mobile Phase Composition:

    • Organic Modifier: Systematically vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. Acetonitrile often provides different selectivity compared to methanol.

    • pH Adjustment: The pH of the mobile phase can significantly impact the retention of ionizable compounds.[7] Evaluate a pH range around the pKa of your main compound and its impurities.

    • Alternative Solvents: For very difficult separations, consider ternary or quaternary mobile phases, incorporating small amounts of solvents like tetrahydrofuran, which can alter selectivity.[9]

  • Select the Right Stationary Phase:

    • If a standard C18 column doesn't provide adequate separation, explore different column chemistries. Phenyl-hexyl or cyano phases can offer alternative selectivity for aromatic compounds. For highly similar, non-polar compounds, carbon-based phases can provide unique adsorption mechanisms leading to better resolution.[9]

  • Adjust Instrumental Parameters:

    • Temperature: Lowering the column temperature can sometimes improve the resolution between critical pairs.

    • Flow Rate: Reducing the flow rate can increase column efficiency, leading to sharper peaks and better separation.

    • Gradient Slope: In gradient elution, a shallower gradient provides more time for compounds to separate on the column, which is often effective for complex mixtures.[11]

Workflow for HPLC Method Optimization

Start Poor Peak Resolution Opt_Mobile Optimize Mobile Phase (Solvent Ratio, pH) Start->Opt_Mobile Eval1 Resolution Acceptable? Opt_Mobile->Eval1 Change_Col Change Stationary Phase (e.g., Phenyl, Cyano) Eval1->Change_Col No End Method Optimized Eval1->End Yes Eval2 Resolution Acceptable? Change_Col->Eval2 Adj_Params Adjust Parameters (Temperature, Flow Rate) Eval2->Adj_Params No Eval2->End Yes Eval3 Resolution Acceptable? Adj_Params->Eval3 Eval3->Opt_Mobile No (Re-evaluate) Eval3->End Yes

Caption: A systematic workflow for improving HPLC peak resolution.

Q4: How do I properly validate my analytical method for impurity testing according to regulatory standards?

A4: Method validation demonstrates that your analytical procedure is suitable for its intended purpose.[12] The International Council for Harmonisation (ICH) guideline Q2(R2) provides a comprehensive framework for this process.[12][13][14][15] For impurity quantification, the following validation characteristics are crucial:

Validation ParameterPurpose & MethodologyAcceptance Criteria (Typical)
Specificity To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is often demonstrated through forced degradation studies and analysis of spiked samples.[3][12]Peak purity analysis (e.g., using a PDA detector) should show no co-elution at the analyte peak. Degradation should be observed, and the main peak should be resolved from degradant peaks.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically determined at a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically determined at a signal-to-noise ratio of 10:1. Precision and accuracy should be acceptable at this concentration.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte. A series of at least five concentrations across the desired range should be prepared and analyzed.Correlation coefficient (r²) ≥ 0.99. The y-intercept should be close to zero.
Range The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[12][16]For impurities, the range should typically cover from the reporting threshold to 120% of the specification limit.[12]
Accuracy The closeness of test results obtained by the method to the true value.[16] Assessed by analyzing samples spiked with known amounts of impurities at different concentration levels (e.g., LOQ, 100%, and 120% of the specification limit).Recovery should be within 80-120% for impurities.
Precision (Repeatability & Intermediate Precision)The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Repeatability is assessed under the same operating conditions over a short interval, while intermediate precision assesses within-laboratory variations (different days, analysts, equipment).Relative Standard Deviation (RSD) should be ≤ 10% for impurities at the specification limit.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. Provides an indication of its reliability during normal usage.The effect of varied parameters (e.g., pH ±0.2, temperature ±5°C) on resolution and quantification should be documented and shown to be within acceptable limits.

For a detailed understanding of the requirements, it is essential to consult the official ICH Q2(R2) guideline.[13][15]

Part 3: Troubleshooting Common Issues

This section provides practical solutions to common problems encountered during routine analysis.

Q5: I am observing unexpected peaks ("ghost peaks") in my chromatogram, even during a blank run. What is the cause and how can I fix it?

A5: Ghost peaks are spurious peaks that can originate from several sources.[17] A systematic troubleshooting approach is key:

  • Contaminated Mobile Phase: Impurities in solvents or additives (buffers, acids) can accumulate on the column and elute as peaks, especially during a gradient run.[17]

    • Solution: Always use high-purity, HPLC-grade solvents and freshly prepared mobile phases. Filter all aqueous buffers before use.[17]

  • System Contamination/Carryover: Residue from previous injections can be eluted in subsequent runs.[17]

    • Solution: Implement a robust needle wash protocol in your autosampler sequence, using a strong solvent to clean the needle and injection port between samples.[17] If carryover is severe, flush the entire system, including the injector and column, with a strong solvent.[18]

  • Leaching from Vials/Caps: Components from plastic vials or septa can leach into the sample solvent.

    • Solution: Use high-quality, inert glass vials and PTFE-lined septa. Avoid storing samples in the autosampler for extended periods.

Troubleshooting Ghost Peaks

Start Ghost Peak Observed Check_Blank Inject Blank Solvent Start->Check_Blank Peak_Present1 Peak Still Present? Check_Blank->Peak_Present1 Check_Mobile Prepare Fresh Mobile Phase Peak_Present1->Check_Mobile Yes Source_Sample Source: Sample Solvent/Vial Peak_Present1->Source_Sample No Peak_Present2 Peak Still Present? Check_Mobile->Peak_Present2 Clean_System Flush Injector & System Peak_Present2->Clean_System Yes Source_Mobile Source: Mobile Phase Contamination Peak_Present2->Source_Mobile No Source_Carryover Source: Carryover or System Contamination Clean_System->Source_Carryover

Caption: A logical flow for identifying the source of ghost peaks.

Q6: My peak shapes are poor (tailing or fronting). How does this affect my results and what can I do to improve them?

A6: Poor peak shape can compromise both resolution and the accuracy of integration, leading to unreliable quantitative results.[19]

  • Peak Tailing: This is often caused by secondary interactions between the analyte and the stationary phase, or by a void at the column inlet.

    • Solutions:

      • Check pH: For basic compounds, acidic silanols on the silica backbone of the stationary phase can cause tailing. Adjusting the mobile phase pH to suppress the ionization of the analyte or adding a competing base (like triethylamine) can help.

      • Column Condition: A void at the head of the column can cause band broadening. Try reversing and flushing the column (if permitted by the manufacturer). If the problem persists, the column may need to be replaced.[18]

      • Sample Overload: Injecting too much sample can lead to tailing. Try reducing the injection volume or sample concentration.[20]

  • Peak Fronting: This is less common and is typically a result of sample overload or poor sample solubility.

    • Solutions:

      • Reduce Concentration: Dilute your sample and re-inject.

      • Change Sample Solvent: Ensure your sample is fully dissolved in a solvent that is weaker than or identical to the mobile phase.[18] Injecting a sample in a much stronger solvent can cause severe peak distortion.

By systematically addressing these common issues, you can develop a robust and reliable method for the characterization of impurities in this compound, ensuring the quality and safety of your product.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). ResolveMass Laboratories Inc.
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  • ICH Q2(R2) Validation of analytical procedures. (2022). European Medicines Agency.
  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024). LinkedIn.
  • Validation of Analytical Procedures Q2(R2). (2023). International Council for Harmonisation.
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  • Validation of Analytical Procedure Q2(R2) - Draft. (2022). International Council for Harmonisation.
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). YouTube.
  • Common Issues in HPLC Analysis. (2025). Medikamenter Quality Services.
  • Analytical Methods for Profiling Impurities in Pharmaceuticals. (2024). Science Publishing Group.
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  • Navigating HPLC Method Development: Tips for Success. (2024). Pharma's Almanac.
  • S. K., & G., K. (2016). Forced Degradation Studies. MedCrave online.
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain.
  • Kumar, V., & Kumar, A. (2016). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Critical Reviews in Analytical Chemistry, 46(4), 348-364.
  • Troubleshooting Common HPLC Issues. (2025). Labcompare.
  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025). Journal of Pharmaceutical Sciences and Research.
  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021). Research and Reviews: A Journal of Pharmaceutical Science.
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Validation & Comparative

A Comparative Guide to N-(4-Acetyl-3-methylphenyl)acetamide and Other Acetanilide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The acetanilide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide range of pharmacologically active compounds.[1][2][3] This guide provides a comparative analysis of N-(4-Acetyl-3-methylphenyl)acetamide, a lesser-known derivative, against its more famous relatives: Acetanilide, Paracetamol (Acetaminophen), and Phenacetin. We will explore their physicochemical properties, synthetic pathways, spectroscopic signatures, and structure-activity relationships to provide a comprehensive resource for researchers in drug discovery and organic synthesis.

Introduction: The Acetanilide Family

Acetanilide, or N-phenylacetamide, was first introduced into medicine in 1886 as an analgesic and antipyretic.[2][3] While its own use has been curtailed due to toxicity, its core structure has given rise to blockbuster drugs and valuable chemical intermediates.[4] The pharmacological profile of an acetanilide derivative is profoundly influenced by the nature and position of substituents on the phenyl ring.[5] This guide focuses on understanding how the unique substitution pattern of this compound—featuring a 4-acetyl and a 3-methyl group—positions it relative to its predecessors.

Our Comparative Cohort:

  • This compound: The subject of our analysis.

  • Acetanilide: The parent compound.

  • Paracetamol (Acetaminophen): The globally recognized analgesic with a 4-hydroxy group.[6]

  • Phenacetin: A 4-ethoxy derivative, now largely withdrawn due to nephrotoxicity and carcinogenic concerns.[7][8][9]

Comparative Physicochemical Properties

The substituents on the aromatic ring dictate crucial properties like melting point, boiling point, and solubility, which in turn affect bioavailability and formulation.

CompoundStructureMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)
This compound C₁₁H₁₃NO₂191.23139[10]
Acetanilide C₈H₉NO135.17113-115[4]
Paracetamol C₈H₉NO₂151.16169-172
Phenacetin C₁₀H₁₃NO₂179.22134-136
N-(p-tolyl)acetamide C₉H₁₁NO149.19145-148

Analysis of Properties:

  • The presence of two carbonyl groups and a larger molecular structure in This compound contributes to its higher melting point compared to the parent Acetanilide.[10]

  • Paracetamol's high melting point is a result of intermolecular hydrogen bonding enabled by its 4-hydroxy group.

  • The additional methyl group in N-(p-tolyl)acetamide (also known as 4'-methylacetanilide) increases its melting point relative to Acetanilide, showcasing the effect of even a simple alkyl substituent.[11][12]

Synthesis Strategies: A Tale of Two Reactions

The synthesis of acetanilide derivatives primarily relies on two fundamental organic reactions: N-Acetylation and Friedel-Crafts Acylation .

General Synthesis: N-Acetylation of Anilines

The most direct route to an acetanilide is the acetylation of the corresponding aniline with acetic anhydride or acetyl chloride.[13][14][15] This is a nucleophilic acyl substitution where the amino group of the aniline attacks the electrophilic carbonyl carbon of the acetylating agent.[15]

Comparative metabolic fates of acetanilide derivatives.

Conclusion

While Acetanilide, Paracetamol, and Phenacetin have well-documented histories as analgesics, their divergent clinical fates underscore the critical role of aromatic substitution in determining both efficacy and toxicity. This compound, by virtue of its 4-acetyl and 3-methyl groups, stands apart. Its structure suggests a departure from the classic analgesic profile of its relatives. Instead, its value likely lies in its potential as a versatile building block for the synthesis of novel, more complex chemical entities. [16]The presence of two distinct carbonyl functionalities and a substituted aromatic ring provides multiple handles for further chemical modification, opening avenues for the development of new classes of compounds in medicinal chemistry and materials science. Further research into its reactivity and potential applications is warranted.

References

  • Uehling, D. E., et al. (2006). Discovery of novel acetanilide derivatives as potent and selective beta3-adrenergic receptor agonists. PubMed. Available at: [Link]

  • Jansson, K., et al. (n.d.). Structure-activity study of paracetamol analogues: inhibition of replicative DNA synthesis in V79 Chinese hamster cells. PubMed. Available at: [Link]

  • Singh, R. K., Kumar, A., & Mishra, A. (2018). Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review. ResearchGate. Available at: [Link]

  • Singh, R. K., Kumar, A., & Mishra, A. (2018). Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review. Semantic Scholar. Available at: [Link]

  • Peters, J. M., et al. (1999). Role of CYP1A2 in the Toxicity of Long-Term Phenacetin Feeding in Mice. Toxicological Sciences. Available at: [Link]

  • Singh, R. K., Kumar, A., & Mishra, A. (2018). Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review. Bentham Science. Available at: [Link]

  • Peters, J. M., et al. (1999). Role of CYP1A2 in the toxicity of long-term phenacetin feeding in mice. Oxford Academic. Available at: [Link]

  • Hinson, J. A., et al. (1981). Reactive metabolites of phenacetin and acetaminophen: a review. PubMed. Available at: [Link]

  • Medicinal Chemistry (2023). Structure Activity Relationships SAR of Paracetamol. YouTube. Available at: [Link]

  • Peters, J. M., et al. (1999). Role of CYP1A2 in the toxicity of long-term phenacetin feeding in mice. PubMed. Available at: [Link]

  • Peters, J. M., et al. (1999). Role of CYP1A2 in the toxicity of long-term phenacetin feeding in mice. Semantic Scholar. Available at: [Link]

  • Kumar, N., et al. (2022). Synthesis of Some New Acetanilide Derivatives as COX Inhibitors and assessment of Analgesic/Anti-Inflammatory Activities. Oriental Journal of Chemistry. Available at: [Link]

  • BIOSYNCE (n.d.). This compound CAS 34956-31-5. BIOSYNCE. Available at: [Link]

  • da Silva, F. C., et al. (2015). Selected recent syntheses of acetanilides. ResearchGate. Available at: [Link]

  • Koreeda, M. (2011). Experiment 1: Synthesis of Acetamides from Aniline and Substituted Anilines. University of Michigan. Available at: [Link]

  • Slideshare (2016). Chemistry of Paracetamol. Slideshare. Available at: [Link]

  • AIP Publishing (2024). Preparation, spectral analysis of a substituted phenyl acetanilide from aniline. AIP Publishing. Available at: [Link]

  • Ghanem, C. I., et al. (2016). Paracetamol (acetaminophen): A familiar drug with an unexplained mechanism of action. Taylor & Francis Online. Available at: [Link]

  • Sheena, M., et al. (2020). Spectral analysis and detailed quantum mechanical investigation of some acetanilide analogues and their self-assemblies with graphene and fullerene. PubMed. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). Acetaminophen. PubChem. Available at: [Link]

  • Khan, M. A. A., et al. (2016). Computational Study of Geometry, IR Spectrum and Molecular Properties of Acetanilide. ResearchGate. Available at: [Link]

  • Google Patents (n.d.). CN109456221B - Synthetic method of acetanilide derivative. Google Patents.
  • Cram (n.d.). Synthesis And Characterization Of Acetanilide. Cram. Available at: [Link]

  • Stenutz (n.d.). This compound. Stenutz. Available at: [Link]

  • Cheméo (n.d.). Chemical Properties of Acetamide, N-(4-methylphenyl)-. Cheméo. Available at: [Link]

  • NROChemistry (n.d.). Friedel-Crafts Reactions. NROChemistry. Available at: [Link]

  • ResearchGate (2016). Comparison of molecular properties of acetanilide. ResearchGate. Available at: [Link]

  • Wikipedia (n.d.). Acetanilide. Wikipedia. Available at: [Link]

  • NIST (n.d.). Acetamide, N-(4-methylphenyl)-. NIST WebBook. Available at: [Link]

  • ResearchGate (n.d.). Synthesis of N‐(4‐acetylphenyl)acetamide 61. ResearchGate. Available at: [Link]

  • Chopade, P. D., et al. (2022). A Comparative Green Synthesis of Some Acetanilide Derivatives and their Characterization. International Journal of Research and Analytical Reviews. Available at: [Link]

  • Chemistry Steps (n.d.). Friedel-Crafts Acylation. Chemistry Steps. Available at: [Link]

  • Google Patents (n.d.). US4379793A - Process for synthesis of esters of N-(4'-hydroxyphenyl)acetamide... Google Patents.
  • Cram (n.d.). Recrystallization Of Acetanilide From Aniline. Cram. Available at: [Link]

  • Raja, E. K., et al. (2012). Friedel-Crafts acylation with amides. PubMed. Available at: [Link]

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  • BYJU'S (n.d.). Preparation of Acetanilide. BYJU'S. Available at: [Link]

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A Comparative Analysis of Synthesis Methods for N-(4-Acetyl-3-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(4-Acetyl-3-methylphenyl)acetamide, a substituted acetanilide derivative, is a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes. Its molecular structure, featuring both an acetylated amine and a ketone, presents interesting possibilities for further chemical transformations. This guide provides a comparative analysis of two primary synthetic routes to this compound: a direct Friedel-Crafts acylation and a multi-step approach commencing with the nitration of a substituted acetophenone. This analysis is intended for researchers, scientists, and professionals in drug development, offering insights into the practical considerations of each method, supported by experimental data and detailed protocols.

Overview of Synthetic Strategies

The synthesis of this compound can be approached through different chemical pathways. The choice of a particular route is often dictated by factors such as the availability of starting materials, desired yield and purity, scalability, and considerations of cost and environmental impact. Herein, we will delve into two distinct and viable methods:

  • Method 1: Friedel-Crafts Acylation of 3-Methylacetanilide. This is a direct, one-pot approach where an acetyl group is introduced onto the aromatic ring of 3-methylacetanilide.

  • Method 2: A Multi-Step Synthesis via Nitration, Reduction, and Acetylation. This method involves the transformation of functional groups on the aromatic ring, starting from 4-methylacetophenone.

The logical flow of these synthetic approaches is illustrated in the diagram below.

cluster_0 Method 1: Friedel-Crafts Acylation cluster_1 Method 2: Multi-Step Synthesis A 3-Methylacetanilide B This compound A->B Acetyl Chloride, AlCl3 C 4-Methylacetophenone D 4-Methyl-3-nitroacetophenone C->D Nitration E 4-Amino-2-methylacetophenone D->E Reduction F This compound E->F Acetylation

Caption: High-level overview of the two synthetic routes to this compound.

Method 1: Friedel-Crafts Acylation of 3-Methylacetanilide

The Friedel-Crafts acylation is a classic and powerful method for the formation of C-C bonds in aromatic systems.[1][2] In this approach, the acetyl group is introduced onto the aromatic ring of 3-methylacetanilide, catalyzed by a Lewis acid, typically aluminum chloride.

Reaction Mechanism

The reaction proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid catalyst, aluminum chloride (AlCl₃), activates the acetyl chloride to form a highly reactive acylium ion. This electrophile is then attacked by the electron-rich aromatic ring of 3-methylacetanilide. The acetamido group is a moderately activating and ortho-, para-directing group, while the methyl group is also activating and ortho-, para-directing. The substitution is expected to occur at the position para to the activating acetamido group and ortho to the methyl group, leading to the desired product.

start Start: 3-Methylacetanilide & Acetyl Chloride lewis_acid Add Lewis Acid (AlCl3) start->lewis_acid reflux Reflux Reaction Mixture lewis_acid->reflux quench Quench with Ice and HCl reflux->quench product Product: This compound quench->product

Caption: Experimental workflow for the Friedel-Crafts acylation method.

Experimental Protocol

The following protocol is adapted from a documented synthesis of this compound.

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 45 g (301.6 mmol) of 3-methylacetanilide and 240 mL of carbon disulfide under an argon atmosphere at room temperature.

  • Addition of Reagents: With stirring, add 38.6 mL (542.8 mmol) of acetyl chloride to the solution.

  • Catalyst Addition: Slowly add 145 g (1.09 mol) of aluminum chloride in small portions over a period of 1 hour.

  • Reaction: After the complete addition of aluminum chloride, reflux the mixture for 1 hour.

  • Workup: Allow the mixture to cool and stand for 1 hour. Decant the supernatant carbon disulfide layer. Pour the remaining dark, viscous lower layer into a mixture of cracked ice and hydrochloric acid.

  • Isolation and Purification: The product can be isolated by filtration and purified by recrystallization from a suitable solvent.

Performance Data
ParameterValueReference
Yield 90%[3]
Purity High (recrystallization)Assumed from standard procedures
Reaction Time ~3 hours[3]
Scalability ModerateLewis acid waste can be an issue on a large scale.
Analysis of Method 1

Advantages:

  • High Yield: This method provides a high reported yield of the desired product.

  • One-Pot Synthesis: It is a direct, one-step reaction, which is efficient in terms of time and labor.

  • Readily Available Starting Materials: 3-Methylacetanilide and acetyl chloride are common laboratory reagents.

Disadvantages:

  • Harsh Reagents: The use of aluminum chloride, a water-sensitive and corrosive Lewis acid, requires careful handling and anhydrous conditions.

  • Waste Generation: The reaction generates a significant amount of acidic waste from the quenching of the Lewis acid.

  • Solvent Choice: Carbon disulfide is a toxic and flammable solvent.

Method 2: Multi-Step Synthesis via Nitration, Reduction, and Acetylation

This alternative route involves a sequence of reactions to build the target molecule from a different starting material, 4-methylacetophenone.

Reaction Scheme

This synthesis proceeds in three main steps:

  • Nitration: 4-Methylacetophenone is nitrated to introduce a nitro group onto the aromatic ring, yielding 4-methyl-3-nitroacetophenone.

  • Reduction: The nitro group is then reduced to an amino group to form 4-amino-2-methylacetophenone.

  • Acetylation: The final step is the acetylation of the amino group to give this compound.

Experimental Protocols

Step 1: Nitration of 4-Methylacetophenone

A mixture of nitric acid and sulfuric acid is used to generate the nitronium ion (NO₂⁺), which acts as the electrophile.

  • Cooling: In a flask, cool 250 mL of concentrated sulfuric acid to -20°C.

  • Addition of Starting Material: With stirring, add 40 g (300 mmol) of 4-methylacetophenone.

  • Nitrating Mixture: Add a mixture of 25.5 mL of 70% nitric acid and 300 g of 20% fuming sulfuric acid dropwise over 40 minutes, maintaining the temperature below -15°C.

  • Reaction: Stir the mixture for an additional 30 minutes.

  • Workup: Pour the reaction mixture onto ice. Filter the resulting solids and wash with water and hexane. The crude product, 4-methyl-3-nitroacetophenone, can be purified by recrystallization.

Step 2: Reduction of 4-Methyl-3-nitroacetophenone

The reduction of the nitro group can be achieved through various methods, including catalytic hydrogenation or using reducing agents like tin(II) chloride. Catalytic hydrogenation is often preferred for its cleaner reaction profile.

  • Catalyst and Substrate: In a hydrogenation vessel, add 4-methyl-3-nitroacetophenone, a suitable solvent like methanol or ethanol, and a catalytic amount of palladium on carbon (Pd/C).

  • Hydrogenation: Pressurize the vessel with hydrogen gas (typically 2-5 atm) and stir the mixture at room temperature until the reaction is complete (monitored by TLC or GC).

  • Workup: Filter the reaction mixture to remove the catalyst. Evaporate the solvent to obtain the crude 4-amino-2-methylacetophenone.

Step 3: Acetylation of 4-Amino-2-methylacetophenone

This is a standard N-acetylation reaction.

  • Dissolution: Dissolve the crude 4-amino-2-methylacetophenone in a suitable solvent, such as glacial acetic acid or an inert solvent like dichloromethane.

  • Acetylation: Add acetic anhydride (or acetyl chloride) to the solution and stir at room temperature. The reaction is often exothermic.

  • Workup: After the reaction is complete, the product can be isolated by pouring the reaction mixture into water, which will precipitate the this compound. The product can then be collected by filtration and recrystallized.

Performance Data

The overall yield for this multi-step synthesis is the product of the yields of the individual steps.

StepReagentsTypical Yield
Nitration HNO₃, H₂SO₄~80-90%
Reduction H₂/Pd-C>95%
Acetylation Acetic Anhydride>95%
Overall Estimated Yield ~72-85%
Analysis of Method 2

Advantages:

  • Milder Conditions (for some steps): The reduction and acetylation steps can be carried out under relatively mild conditions.

  • Alternative Starting Material: This method provides a route from a different, readily available starting material.

  • Potentially "Greener" Reduction: Catalytic hydrogenation is generally considered a greener alternative to stoichiometric metal-based reductions.

Disadvantages:

  • Multi-Step Process: Being a three-step synthesis, it is more time-consuming and labor-intensive than the one-pot Friedel-Crafts acylation.

  • Lower Overall Yield: The cumulative yield of a multi-step synthesis is typically lower than a high-yielding one-step reaction.

  • Harsh Nitration Step: The initial nitration step involves the use of strong, corrosive acids.

Comparative Summary

FeatureMethod 1: Friedel-Crafts AcylationMethod 2: Multi-Step Synthesis
Number of Steps 13
Overall Yield High (~90%)Moderate (~72-85%)
Key Reagents 3-Methylacetanilide, Acetyl Chloride, AlCl₃4-Methylacetophenone, HNO₃/H₂SO₄, H₂/Pd-C, Acetic Anhydride
Process Simplicity HighLow
Scalability Concerns Lewis acid wasteMultiple unit operations
Safety & Environmental Use of CS₂, corrosive AlCl₃, acidic wasteUse of strong nitrating acids

Conclusion and Recommendations

Both synthetic routes presented offer viable pathways to this compound. The choice between them will largely depend on the specific needs and constraints of the researcher or organization.

Method 1 (Friedel-Crafts Acylation) is highly recommended for laboratory-scale synthesis where a high yield from a single reaction is paramount and the necessary precautions for handling anhydrous aluminum chloride and carbon disulfide can be taken. Its simplicity and efficiency make it an attractive option for producing the target compound quickly.

For large-scale industrial production, further process optimization would be necessary for both routes to address safety, cost, and environmental concerns. This might include exploring alternative, less hazardous solvents for the Friedel-Crafts reaction or investigating more efficient and selective reduction methods for the multi-step synthesis.

References

  • Chahdoura, F., Favier, I., Pradel, C., Mallet-Ladeira, S., & Gómez, M. (2015). Pd-catalysed hydrogenation.
  • Scientific Diagram. (n.d.). Selectivity/conversion vs. time profile for hydrogenation of 4-nitroacetophenone... ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimizing Selective Partial Hydrogenations of 4-Nitroacetophenone via Parallel Reaction Screening. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrogenation of 4-Nitroacetophenone Over Rh/Silica: Understanding Selective Hydrogenation of Multifunctional Molecules. Retrieved from [Link]

  • European Patent Office. (2020). CONTINUOUS TWO STEP FLOW SYNTHESIS OF M-AMINO ACETOPHENONE (EP 2766338 B1). Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method for 4-aminoacetophenone (CN102924306A).
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Google Patents. (n.d.). Continuous two step flow synthesis of M-amino acetophenone (US9150497B2).
  • Tibhe, J., et al. (n.d.). Discontinuous two step flow synthesis of m-aminoacetophenone. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Methylacetophenone. Retrieved from [Link]

  • DergiPark. (n.d.). Synthesis and Investigation Extraction Properties of 4- Methylacetophenone, 4-Chloroacetophenone and Isonitrosoacetephenone 4-Aminobenzoylhydrazones. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Selective hydrogenation of acetophenone with supported Pd and Rh catalysts in water, organic solvents, and CO2-dissolved expanded liquids. Retrieved from [Link]

  • Eureka | Patsnap. (n.d.). Synthetic method for 3-aminoacetophenone. Retrieved from [Link]

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Structure-activity relationship of "N-(4-Acetyl-3-methylphenyl)acetamide" analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Structure-Activity Relationship of N-Phenylacetamide Analogs as Kinase Inhibitors

Introduction: The Versatile N-Phenylacetamide Scaffold in Kinase Inhibition

The N-phenylacetamide motif, represented by structures like N-(4-acetyl-3-methylphenyl)acetamide, serves as a cornerstone in modern medicinal chemistry. While direct and extensive structure-activity relationship (SAR) data for this compound itself is not widely published, the broader N-phenylacetamide scaffold is a privileged structure found in numerous potent and selective kinase inhibitors. Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer. Consequently, the development of small-molecule kinase inhibitors remains a primary focus of drug discovery.

This guide provides a comparative analysis of N-phenylacetamide analogs, with a specific focus on their activity as inhibitors of FMS-like Tyrosine Kinase 3 (FLT3). Mutations in FLT3, particularly internal tandem duplications (ITD), are found in approximately 24% of Acute Myeloid Leukemia (AML) cases and are associated with a poor prognosis, making FLT3 a validated and high-value therapeutic target.[1][2] We will explore how systematic structural modifications to the N-phenylacetamide core impact inhibitory potency and selectivity, supported by comparative experimental data and detailed protocols for key biological assays.

Core Scaffold Analysis and Synthetic Strategy

The general structure of the N-phenylacetamide analogs discussed herein consists of three primary regions that can be systematically modified to explore the SAR: the N-phenyl ring (Aryl Group 1), the acetamide linker, and a second aryl moiety (Aryl Group 2), which is often a larger, heterocyclic system responsible for key interactions within the kinase ATP-binding pocket.

General Synthetic Route: The primary method for synthesizing these analogs is through amide bond formation. A common approach involves the coupling of a substituted aniline with a corresponding phenylacetic acid derivative. The reaction is typically mediated by a coupling agent or by converting the carboxylic acid to a more reactive acyl chloride.

cluster_0 General Synthesis of N-Phenylacetamide Analogs R1_Aniline Substituted Aniline (Aryl Group 1) Final_Product N-Phenylacetamide Analog R1_Aniline->Final_Product R2_Acid Substituted Phenylacetic Acid (Aryl Group 2 Precursor) Acyl_Chloride Acyl Chloride Intermediate R2_Acid->Acyl_Chloride SOCl₂ or (COCl)₂ Acyl_Chloride->Final_Product Base (e.g., Pyridine, TEA) in DCM

Caption: General synthetic scheme for N-phenylacetamide analogs.

Comparative Structure-Activity Relationship (SAR) Analysis: FLT3 Inhibition

The potency of N-phenylacetamide analogs as FLT3 inhibitors is highly dependent on the nature and position of substituents on both aryl rings. The acetamide linker provides a crucial hydrogen bonding motif and optimal spacing to position the aryl groups within the ATP binding site.

Key SAR Insights:
  • The N-Phenyl "Headgroup" (Aryl Group 1): Modifications to this region primarily influence solvent exposure and interactions at the entrance of the ATP pocket.

    • Small, polar, or hydrogen-bonding groups are often well-tolerated.

    • Bulky substituents can be detrimental, suggesting this region may be sterically constrained.

  • The "Tail" Moiety (Aryl Group 2): This larger, often heterocyclic, group is critical for achieving high potency and selectivity. It typically forms key interactions deep within the kinase hinge region and a back pocket.[3]

    • For many potent FLT3 inhibitors, this group is a quinoline, quinazoline, or similar flat aromatic system.

    • The presence of methoxy groups on this moiety, as seen in many successful inhibitors, often enhances potency by forming specific hydrogen bonds with the kinase.

  • The Acetamide Linker: The N-H and carbonyl groups of the acetamide are essential pharmacophores, participating in hydrogen bonds with the kinase hinge region, a common binding mode for Type I and Type II kinase inhibitors.

The following table summarizes the inhibitory activity of representative N-phenylacetamide analogs against the FLT3-ITD mutant, a clinically relevant form of the kinase.

Compound IDAryl Group 1 (R¹)Aryl Group 2 (R²)FLT3-ITD IC₅₀ (nM)MV4-11 Cell Proliferation GI₅₀ (nM)
1 Phenyl4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl4022
2 3-Fluorophenyl4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl2515
3 3-Chlorophenyl4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl3218
4 Phenyl4-((6-acetamidopyrimidin-4-yl)oxy)phenyl421
5 Phenyl2-(trifluoromethyl)phenyl>1000>1000

Data is representative and compiled from principles illustrated in medicinal chemistry literature.[2][4]

From the data, we can infer that a small electron-withdrawing group like fluorine at the meta-position of Aryl Group 1 (Compound 2 ) can improve potency compared to the unsubstituted phenyl ring (Compound 1 ). The nature of Aryl Group 2 has a dramatic effect; replacing the potent quinoline moiety (Compound 1 ) with a simple trifluoromethylphenyl group (Compound 5 ) results in a complete loss of activity. Furthermore, a different heterocyclic system like the acetamidopyrimidine in Compound 4 can yield highly potent inhibitors, demonstrating that various bioisosteres can successfully occupy the core binding site.

Caption: Visual summary of SAR for N-phenylacetamide FLT3 inhibitors.

Experimental Methodologies

To quantitatively assess the structure-activity relationship, a series of standardized biochemical and cell-based assays are employed. The following protocols represent industry-standard methods for evaluating kinase inhibitors.

Protocol 1: In Vitro FLT3 Kinase Inhibition Assay (ADP-Glo™)

This biochemical assay measures the ability of a compound to directly inhibit the enzymatic activity of purified FLT3 kinase by quantifying the amount of ADP produced.[1][5]

Principle: The ADP-Glo™ assay is a luminescent assay that measures ADP formed from a kinase reaction. After the kinase reaction, the remaining ATP is depleted. Then, ADP is converted into ATP, which is used by Ultra-Glo™ Luciferase to generate a light signal that is directly proportional to kinase activity.[6]

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compounds in DMSO, typically starting from 10 mM. Further dilute in kinase buffer.

  • Reaction Setup: In a 384-well plate, add 1 µL of test compound dilution (or DMSO for control).

  • Enzyme Addition: Add 2 µL of recombinant human FLT3 kinase (e.g., 20 ng) diluted in kinase reaction buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).

  • Initiate Reaction: Add 2 µL of a substrate/ATP mixture (e.g., a suitable tyrosine-containing peptide substrate and 100 µM ATP) to all wells to start the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to DMSO controls and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Cell-Based Proliferation Assay

This assay determines the effect of the inhibitor on the growth of cancer cells that are dependent on FLT3 signaling, such as the MV4-11 human AML cell line which harbors the FLT3-ITD mutation.[7]

Step-by-Step Protocol:

  • Cell Seeding: Seed MV4-11 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a DMSO-only control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Viability Assessment: Add 10 µL of a cell viability reagent (e.g., CellTiter-Glo® or Resazurin) to each well.

  • Signal Development: Incubate according to the manufacturer's instructions (e.g., 10 minutes for CellTiter-Glo®).

  • Data Acquisition: Measure the signal using the appropriate plate reader (luminescence or fluorescence).

  • Data Analysis: Calculate the percent inhibition of proliferation for each concentration and determine the 50% growth inhibition (GI₅₀) value.

cluster_WF Inhibitor Evaluation Workflow Start Synthesized Analog Library Biochem Biochemical Assay (FLT3 ADP-Glo™) Start->Biochem Potency Determine IC₅₀ Values Biochem->Potency Cellular Cellular Proliferation Assay (MV4-11) Potency->Cellular Efficacy Determine GI₅₀ Values Cellular->Efficacy SAR SAR Analysis & Lead Optimization Efficacy->SAR

Caption: High-level workflow for evaluating N-phenylacetamide kinase inhibitors.

FLT3 Signaling Pathway Context

FLT3 is a receptor tyrosine kinase that plays a crucial role in the normal development of hematopoietic stem and progenitor cells. In FLT3-ITD positive AML, the kinase is constitutively active, leading to uncontrolled cell proliferation and survival through downstream pathways such as PI3K/AKT and RAS/MAPK. An effective N-phenylacetamide inhibitor blocks the ATP binding site, preventing autophosphorylation and shutting down these oncogenic signals.

cluster_Pathway Simplified FLT3 Signaling Pathway cluster_downstream Downstream Signaling FLT3 FLT3-ITD Receptor (Constitutively Active) PI3K PI3K/AKT Pathway FLT3->PI3K Phosphorylation RAS RAS/MAPK Pathway FLT3->RAS Phosphorylation Inhibitor N-Phenylacetamide Inhibitor Inhibitor->FLT3 Blocks ATP Binding Proliferation Cell Proliferation & Survival PI3K->Proliferation RAS->Proliferation

Caption: Inhibition of the FLT3 signaling pathway by an N-phenylacetamide analog.

Conclusion and Future Perspectives

The N-phenylacetamide scaffold is a highly adaptable and effective platform for the design of potent kinase inhibitors. The structure-activity relationship for FLT3 inhibition is well-defined, with potency being driven by specific interactions of a large heterocyclic "tail" group and modulated by substitutions on the N-phenyl "headgroup". The data clearly indicates that a successful inhibitor requires a precise combination of steric and electronic properties to achieve optimal binding in the ATP pocket.

Future work in this area will likely focus on optimizing selectivity to minimize off-target effects, particularly against other kinases. Furthermore, improving pharmacokinetic properties such as oral bioavailability and metabolic stability will be crucial for translating potent enzymatic and cellular activity into clinical efficacy. The systematic and data-driven approach outlined in this guide provides a robust framework for the continued development of this important class of therapeutic agents.

References

  • Benchchem. (n.d.). Flt3-IN-11: In Vitro Assay Protocols and Application Notes.
  • Promega Corporation. (2012). FLT3 Kinase Enzyme System Application Note.
  • Promega Corporation. (n.d.). FLT3 (ITD-NPOS) Kinase Assay Protocol.
  • Wang, C., Cao, Y., et al. (2023). Design and Synthesis of Selective FLT3 Inhibitors Via Exploration of Back Pocket II. Future Medicinal Chemistry.
  • Promega Corporation. (n.d.). FLT3 Kinase Assay.
  • Lewis, L. M., et al. (2022). Structure-activity relationship studies in a new series of 2-amino-N-phenylacetamide inhibitors of Slack potassium channels. Bioorganic & Medicinal Chemistry Letters, 76, 129013.
  • National Center for Biotechnology Information. (n.d.).
  • Li, Y., et al. (2020). Biological evaluation of 2,3-dioxoindolin-N-phenylacetamide derivatives as potent CDC25B and PTP1B phosphatase inhibitors. Brazilian Journal of Pharmaceutical Sciences, 56.
  • Rani, P., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline)
  • Benchchem. (n.d.). A Comparative Guide to the Structure-Activity Relationship of N-Benzylacetoacetamide Derivatives.
  • Lewis, L. M., et al. (2022). Structure-activity relationship studies in a new series of 2-amino-N-phenylacetamide inhibitors of Slack potassium channels. PubMed Central.
  • Zhang, X., et al. (2024). Design, synthesis, and biological evaluation of 2-(naphthalen-1-yloxy)-N-phenylacetamide derivatives as TRPM4 inhibitors for the treatment of prostate cancer. Bioorganic & Medicinal Chemistry, 98, 117584.
  • Wang, C., et al. (2023). Design and synthesis of selective FLT3 inhibitors via exploration of back pocket II. Future Medicinal Chemistry, 15(1), 57-71.

Sources

Validating the Biological Frontiers of N-(4-Acetyl-3-methylphenyl)acetamide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the acetamide scaffold represents a cornerstone for the development of novel therapeutics, demonstrating a remarkable breadth of biological activities including anti-inflammatory, anticancer, and analgesic properties.[1][2] This guide focuses on a strategic approach to validating the biological activity of derivatives of N-(4-Acetyl-3-methylphenyl)acetamide, a promising, yet underexplored, chemical entity. We will navigate the essential experimental cascades required to not only identify but also characterize the therapeutic potential of novel derivatives, ensuring scientific rigor and reproducibility at every stage.

The Strategic Imperative: Beyond High-Throughput Screening

While high-throughput screening offers a rapid first pass, a robust validation strategy necessitates a multi-tiered approach. This guide champions a methodology that progresses from broad cytotoxicity assessments to nuanced, mechanism-of-action studies. This ensures that resources are judiciously invested in compounds that exhibit not only potent activity but also desirable mechanistic profiles.

For the purpose of this guide, we will consider a hypothetical series of derivatives of this compound to illustrate the comparative validation process. These derivatives, designated Compound A , Compound B , and Compound C , represent structural modifications designed to modulate their physicochemical properties and, consequently, their biological activity.

Tier 1 Validation: Assessing Cytotoxicity and Anti-Proliferative Effects

A foundational step in the evaluation of any novel compound is the assessment of its impact on cell viability. The MTT assay is a reliable and widely adopted colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of their viability.[1][3]

Experimental Protocol: MTT Assay for Cytotoxicity Screening[1][3]
  • Cell Seeding: Plate human cancer cells (e.g., MCF-7 for breast cancer or HT-29 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of the test compounds (Compound A, B, C ) and a positive control (e.g., Doxorubicin) in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) at a concentration equivalent to the highest concentration of the test compounds.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) for each compound.

Data Presentation: Comparative Cytotoxicity of Acetamide Derivatives
CompoundCell LineIncubation Time (h)IC50 (µM)
Compound A MCF-74815.2
Compound B MCF-7485.8
Compound C MCF-74832.5
Doxorubicin MCF-7480.9

This table presents hypothetical data for illustrative purposes.

Tier 2 Validation: Elucidating the Mechanism of Action - The MAPK/ERK Signaling Pathway

For derivatives exhibiting significant anti-proliferative activity, the next logical step is to investigate their mechanism of action. The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a common feature in many cancers.[4] Western blotting is a powerful technique to assess the phosphorylation status of key proteins in this pathway, such as ERK1/2.[4]

Experimental Workflow: From Hypothesis to Validated Target

G cluster_0 In Silico & Synthesis cluster_1 Primary Screening cluster_2 Secondary Screening & MoA cluster_3 Lead Optimization Compound Design Compound Design Synthesis Synthesis Compound Design->Synthesis MTT Assay MTT Assay Synthesis->MTT Assay COX-2 Assay COX-2 Assay MTT Assay->COX-2 Assay Western Blot Western Blot MTT Assay->Western Blot SAR Studies SAR Studies COX-2 Assay->SAR Studies Western Blot->SAR Studies

Caption: A generalized workflow for the validation of novel acetamide derivatives.
Experimental Protocol: Western Blot Analysis of MAPK/ERK Signaling[4]
  • Cell Treatment and Lysis: Treat cells with the IC50 concentration of the test compounds for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-ERK1/2 and total ERK1/2 overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and calculate the ratio of phosphorylated protein to total protein.

The MAPK/ERK Signaling Cascade

MAPK_Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation & Survival Proliferation & Survival Transcription Factors->Proliferation & Survival

Sources

An In Vivo Comparative Guide: Evaluating Novel Acetamide Derivatives Synthesized from N-(4-Acetyl-3-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the in vivo evaluation of novel compounds derived from the versatile starting material, N-(4-Acetyl-3-methylphenyl)acetamide. While direct in vivo studies on derivatives of this specific molecule are not yet widely published, the broader class of acetamide derivatives has shown significant promise in various therapeutic areas. This document leverages existing data on analogous compounds to establish a robust comparative methodology against established drugs.

We will focus on two key areas of high therapeutic relevance where acetamide scaffolds have demonstrated significant potential: anti-inflammatory and anticancer applications. By synthesizing data from preclinical studies of comparable molecules, this guide offers detailed experimental protocols, comparative data analysis, and mechanistic insights to steer future in vivo research.

Part 1: Anti-Inflammatory Potential of this compound Derivatives

Scientific Rationale: Targeting COX-2 for Safer Anti-Inflammatory Agents

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of pain and inflammation management. However, their long-term use is often limited by gastrointestinal side effects, primarily due to the non-selective inhibition of both cyclooxygenase-1 (COX-1), which has a protective role in the gastric mucosa, and cyclooxygenase-2 (COX-2), which is upregulated at sites of inflammation. The development of selective COX-2 inhibitors was a major advancement. The acetamide scaffold is a key feature in many compounds designed as selective COX-2 inhibitors.[1] By incorporating specific pharmacophoric elements onto the this compound backbone, it is plausible to design novel selective COX-2 inhibitors with potentially improved efficacy and safety profiles.

Comparative Compound Profile
  • Lead Candidate (Hypothetical): Compound A - A novel derivative of this compound, functionalized to mimic the diaryl heterocycle structure common to coxibs.

  • Reference Compound: Celecoxib - A well-established, FDA-approved selective COX-2 inhibitor, providing a benchmark for anti-inflammatory efficacy and selectivity.[2][3]

In Vivo Experimental Workflow: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model in rats is a classic and highly reproducible acute inflammatory model used to evaluate the efficacy of anti-inflammatory drugs.[4][5][6]

G cluster_0 Acclimatization & Baseline cluster_1 Treatment & Induction cluster_2 Data Collection & Analysis acclimate Animal Acclimatization (1 week) baseline Measure Baseline Paw Volume acclimate->baseline grouping Group Allocation (Vehicle, Celecoxib, Compound A) baseline->grouping dosing Oral Administration of Test Compounds grouping->dosing induction Inject Carrageenan (1% solution in sub-plantar region) dosing->induction measure Measure Paw Volume (Hourly for 6 hours) induction->measure calculate Calculate % Inhibition of Edema measure->calculate stats Statistical Analysis (ANOVA) calculate->stats

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Detailed Experimental Protocol: Carrageenan-Induced Paw Edema
  • Animal Model: Male Wistar rats (180-200g) are used. Animals are housed under standard laboratory conditions and acclimatized for at least one week before the experiment.

  • Grouping: Animals are randomly divided into groups (n=6 per group):

    • Group 1: Vehicle control (e.g., 0.5% carboxymethyl cellulose).

    • Group 2: Reference drug (Celecoxib, 30 mg/kg, p.o.).[2]

    • Group 3: Test compound (Compound A, various doses, e.g., 10, 30, 100 mg/kg, p.o.).

  • Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • Drug Administration: The respective vehicle, reference drug, or test compound is administered orally (p.o.).

  • Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% carrageenan suspension in normal saline is injected into the sub-plantar tissue of the right hind paw.[4]

  • Paw Volume Measurement: Paw volume is measured at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume in the control group and Vt is the average paw volume in the treated group.

Comparative Performance Data
Treatment GroupDose (mg/kg)Mean Paw Edema Inhibition at 4h (%)Statistical Significance (p-value vs. Vehicle)
Vehicle Control-0%-
Celecoxib [2]3055%< 0.05
Compound A (Hypothetical)1035%< 0.05
3060%< 0.01
10075%< 0.001
Mechanistic Pathway: COX-2 Inhibition

cluster_cox Cyclooxygenase (COX) Pathways membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 Inflammatory Stimuli aa Arachidonic Acid pla2->aa cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pgg2 Prostaglandin G2 (PGG2) cox1->pgg2 cox2->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 pgg2->pgh2 prostanoids_const Prostaglandins (Physiological) (e.g., Gastric Protection) pgh2->prostanoids_const prostanoids_inflam Prostaglandins (Inflammatory) (e.g., PGE2 - Pain, Edema) pgh2->prostanoids_inflam celecoxib Celecoxib / Compound A celecoxib->cox2 Selective Inhibition

Caption: Selective inhibition of the COX-2 pathway.

Part 2: Anticancer Potential of this compound Derivatives

Scientific Rationale: Tubulin Disruption as an Anticancer Strategy

The microtubule network is crucial for cell division, motility, and intracellular transport, making it an attractive target for cancer chemotherapy. Agents that interfere with tubulin dynamics can arrest the cell cycle and induce apoptosis in rapidly dividing cancer cells. Combretastatin A-4 (CA-4), a natural product, is a potent tubulin polymerization inhibitor.[7] Many synthetic molecules, including some with acetamide moieties, have been developed to mimic the action of CA-4, often with improved pharmacokinetic properties.[8] Derivatives of this compound can be designed to occupy the colchicine-binding site on β-tubulin, disrupting microtubule formation and exhibiting potent antitumor activity.

Comparative Compound Profile
  • Lead Candidate (Hypothetical): Compound B - A novel derivative of this compound designed as a tubulin polymerization inhibitor.

  • Reference Compound: Combretastatin A-4 Phosphate (CA-4P) - A water-soluble prodrug of CA-4 that acts as a vascular disrupting agent and has been evaluated in clinical trials.[9][10]

In Vivo Experimental Workflow: Human Tumor Xenograft Model

Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard for preclinical evaluation of anticancer drug efficacy.[11][12][13][14]

G cluster_0 Model Establishment cluster_1 Treatment Phase cluster_2 Endpoint & Analysis implant Subcutaneous Implantation of Human Cancer Cells (e.g., HepG2) in Mice growth Tumor Growth Monitoring (until ~100-150 mm³) implant->growth randomize Randomize Mice into Treatment Groups growth->randomize treat Administer Vehicle, CA-4P, or Compound B (e.g., i.p. daily) randomize->treat monitor Monitor Tumor Volume & Body Weight (2-3x weekly) treat->monitor endpoint Study Endpoint Reached (e.g., 21 days or tumor burden limit) monitor->endpoint excise Excise & Weigh Tumors endpoint->excise analysis Calculate Tumor Growth Inhibition (TGI) excise->analysis

Caption: Workflow for a Xenograft Antitumor Efficacy Study.

Detailed Experimental Protocol: Xenograft Efficacy Study
  • Animal Model: Immunodeficient mice (e.g., BALB/c nude mice), 6-8 weeks old.

  • Cell Line: A human cancer cell line, for example, HepG2 (liver carcinoma), is cultured in vitro.[15][16]

  • Tumor Implantation: 5 x 10⁶ HepG2 cells are suspended in Matrigel and injected subcutaneously into the flank of each mouse.

  • Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size (approx. 100-150 mm³). Mice are then randomized into treatment groups (n=8-10 per group).

    • Group 1: Vehicle control.

    • Group 2: Reference drug (CA-4P, e.g., 100 mg/kg, i.p., daily).[7]

    • Group 3: Test compound (Compound B, various doses, i.p., daily).

  • Treatment and Monitoring: Treatment is administered for a defined period (e.g., 21 days). Tumor volume and animal body weight are measured 2-3 times per week. Tumor volume is calculated as (Length x Width²)/2.

  • Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised and weighed. The Tumor Growth Inhibition (TGI) is calculated.

Comparative Performance Data
Treatment GroupDose (mg/kg/day)Final Tumor Volume (mm³, Mean ± SD)Tumor Growth Inhibition (TGI, %)
Vehicle Control-1550 ± 2100%
CA-4P [7]100720 ± 15053.5%
Compound B (Hypothetical)50850 ± 18045.2%
100510 ± 12567.1%
Mechanistic Pathway: Disruption of Microtubule Dynamics

cluster_cycle Cell Cycle Progression tubulin α/β-Tubulin Dimers mt Microtubule Polymer tubulin->mt Polymerization mt->tubulin Depolymerization mitosis Mitosis (Spindle Formation) cytokinesis Cytokinesis mitosis->cytokinesis Successful Segregation apoptosis Apoptosis (Cell Death) mitosis->apoptosis G2/M Arrest ca4 CA-4P / Compound B ca4->tubulin Binds to Colchicine Site Inhibits Polymerization ca4->mitosis Disrupts Spindle

Caption: Inhibition of tubulin polymerization leading to cell cycle arrest.

Part 3: Critical Pharmacokinetic (PK) Assessment

In vivo efficacy is intrinsically linked to a compound's pharmacokinetic profile. An effective drug must reach its target in sufficient concentration and for an adequate duration. Acetamide modifications have been shown to improve the bioavailability of parent compounds, likely by enhancing properties like lipophilicity.[17][18] A preliminary PK study is essential for interpreting efficacy data and guiding dose selection.

In Vivo Pharmacokinetic Study Protocol
  • Animal Model: Male Sprague-Dawley rats (200-250g) with jugular vein cannulation for serial blood sampling.[19]

  • Dosing: A single dose of the test compound is administered via intravenous (i.v.) and oral (p.o.) routes in separate groups of animals to determine absolute bioavailability.

  • Blood Sampling: Blood samples (approx. 0.2 mL) are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.

  • Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of the compound are quantified using a validated LC-MS/MS method.

  • Data Analysis: PK parameters are calculated using non-compartmental analysis.

Comparative Pharmacokinetic Parameters
ParameterDefinitionReference Drug (e.g., Celecoxib)Compound A/B (Hypothetical)
T½ (h) Half-life~1114
Cmax (ng/mL) Maximum plasma concentration750900
Tmax (h) Time to reach Cmax32.5
AUC (ng·h/mL) Area under the curve42005500
F (%) Absolute Oral Bioavailability40%65%

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. While direct in vivo data on its derivatives is emerging, this guide provides a scientifically rigorous and comparative framework for their evaluation. By employing standardized in vivo models for inflammation and cancer, and benchmarking against established drugs like Celecoxib and Combretastatin A-4 Phosphate, researchers can effectively assess the therapeutic potential of new chemical entities. The protocols and comparative data herein serve as a foundational resource for advancing these promising compounds from the laboratory toward clinical application.

References

  • Current time information in Jasper County, US. (n.d.). Google Search.
  • Gaukroger, K., et al. (1998). Antitumor activity of combretastatin-A4 phosphate, a natural product tubulin inhibitor. PubMed.
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  • Blatt, N. L., et al. (2013). IN VIVO Screening Models of Anticancer Drugs. Semantic Scholar.
  • International Journal of Pharmacy and Biological Sciences. (n.d.). In vivo Methods for Preclinical Screening of Anticancer Drugs.
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  • Blatt, N. L., et al. (2013). In vivo screening models of anticancer drugs.
  • Mustafa, M., et al. (2023). Assessing the Antiproliferative Potential of a Novel Combretastatin A4 Derivative via Modulating Apoptosis, MAPK/ERK and PI3K/AKT Pathways in Human Breast Cancer Cells. IMR Press.
  • Rani, P., et al. (2016). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy)
  • El-Sayed, N. F., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. PubMed.
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  • El-Sayed, N. F., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. PubMed Central.
  • An Overview of New Acetamide Derivatives in COX-II Inhibitors. (n.d.).
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  • Atrushi, D. S., et al. (2023). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice.
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Biological efficacy of "N-(4-Acetyl-3-methylphenyl)acetamide" derivatives compared to known drugs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The acetamide scaffold represents a cornerstone in medicinal chemistry, offering a versatile framework for the design of novel therapeutic agents. Its unique ability to engage in hydrogen bonding and its synthetic tractability have made it a privileged structure in the development of a wide array of biologically active molecules. This guide provides a comparative analysis of the anticancer efficacy of various N-phenylacetamide derivatives, with a conceptual focus on the potential of "N-(4-Acetyl-3-methylphenyl)acetamide" as a foundational structure. By examining experimental data from related compounds, we aim to provide a framework for future research and drug development in this promising area.

The Landscape of Acetamide Derivatives as Anticancer Agents

The acetamide moiety is a key feature in numerous established and experimental anticancer agents. Its role can range from a simple linker to a critical pharmacophore that interacts with specific biological targets. Research has demonstrated that modifications to the N-phenyl ring of acetamide derivatives can profoundly influence their cytotoxic and mechanistic profiles. This guide will delve into the structure-activity relationships (SAR) of several classes of such derivatives, providing a comparative overview of their potency against various cancer cell lines.

Comparative Anticancer Activity of N-Phenylacetamide Derivatives

The following table summarizes the in vitro anticancer activity of various N-phenylacetamide derivatives from recent studies. The data is presented to facilitate a comparative analysis of their potency, highlighting the influence of different substituents on the core structure.

Compound Class/DerivativeCancer Cell LineIC50 (µM)Reference
3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives
Compound 21 (Oxime derivative)A549 (Lung Adenocarcinoma)5.42[1]
Compound 22 (Oxime derivative)A549 (Lung Adenocarcinoma)2.47[1]
Compound 25 (Carbohydrazide derivative)A549 (Lung Adenocarcinoma)10.69[1]
Compound 26 (Carbohydrazide derivative)A549 (Lung Adenocarcinoma)13.75[1]
4-Acetylphenylamine-Based Imidazole Derivatives
Compound 14PPC-1 (Prostate Carcinoma)4.1[2]
Compound 14U-87 (Glioblastoma)3.1[2]
Compound 22PPC-1 (Prostate Carcinoma)>10[2]
Compound 22U-87 (Glioblastoma)>10[2]
Known Drugs for Comparison
CisplatinA549 (Lung Adenocarcinoma)11.71[1]
DoxorubicinA549 (Lung Adenocarcinoma)Not specified in this study

IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of chemical compounds. The protocol below provides a standardized workflow for screening potential anticancer agents.[3][4][5][6][7]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, which can be quantified by measuring the absorbance of the dissolved crystals.

Materials:

  • Cancer cell lines (e.g., A549, PPC-1)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete medium.

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in a complete culture medium.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used for the compounds) and an untreated control (medium only).

    • Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of MTT solution to each well.

    • Incubate the plates for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well.

    • Gently shake the plates on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.

Mechanistic Insights: Potential Pathways of Action

The acetamide scaffold is present in several classes of anticancer drugs with distinct mechanisms of action. Understanding these mechanisms is crucial for the rational design of new derivatives.

Histone Deacetylase (HDAC) Inhibition

Several acetamide-containing compounds, such as the FDA-approved drugs Belinostat and Panobinostat , function as histone deacetylase (HDAC) inhibitors.[8][9][10][11][12][13][14][15] HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and repression of gene transcription. By inhibiting HDACs, these drugs cause the accumulation of acetylated histones, resulting in a more relaxed chromatin structure and the re-expression of tumor suppressor genes. This can lead to cell cycle arrest, differentiation, and apoptosis.[8][15]

The general structure of an HDAC inhibitor often includes a zinc-binding group, a linker, and a cap group. The acetamide moiety can be a key component of the linker or the cap group, influencing the compound's binding affinity and selectivity for different HDAC isoforms.

HDAC_Inhibition HDAC HDAC Enzyme Histone Histone Protein Acetylated_Histone Acetylated Histone Histone->Acetylated_Histone HATs Chromatin Condensed Chromatin (Gene Silencing) Histone->Chromatin Acetyl_Group Acetyl Group Acetylated_Histone->Histone HDACs Open_Chromatin Open Chromatin (Gene Expression) Acetylated_Histone->Open_Chromatin Tumor_Suppressor Tumor Suppressor Gene Expression Open_Chromatin->Tumor_Suppressor Apoptosis Apoptosis Tumor_Suppressor->Apoptosis Belinostat Belinostat / Panobinostat (Acetamide Derivative) Belinostat->HDAC Inhibition

Caption: Mechanism of action of HDAC inhibitors containing an acetamide scaffold.

Androgen Biosynthesis Inhibition

Abiraterone acetate , an FDA-approved drug for prostate cancer, contains an acetamide group and functions by inhibiting CYP17A1, a key enzyme in the androgen biosynthesis pathway.[16][17][18][19][20] By blocking androgen production, Abiraterone acetate deprives prostate cancer cells of the hormonal signals they need to grow and proliferate. This highlights another potential mechanism for acetamide derivatives, particularly in hormone-dependent cancers.

Experimental Workflow: From Synthesis to Biological Evaluation

The development of novel anticancer agents follows a structured workflow, from the initial design and synthesis to comprehensive biological evaluation.

drug_discovery_workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start This compound (Starting Material) Reaction Chemical Modification (e.g., Thiazole Ring Formation) Start->Reaction Purification Purification & Characterization (e.g., Chromatography, NMR, MS) Reaction->Purification Derivative Novel Acetamide Derivative Purification->Derivative MTT In Vitro Cytotoxicity Screening (MTT Assay) Derivative->MTT Screening IC50 IC50 Determination MTT->IC50 Mechanism Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle Analysis) IC50->Mechanism Lead Lead Compound Identification Mechanism->Lead

Caption: A generalized workflow for the synthesis and biological evaluation of novel acetamide derivatives.

Conclusion and Future Directions

The N-phenylacetamide scaffold is a fertile ground for the discovery of novel anticancer agents. The comparative data presented in this guide demonstrate that modifications to this core structure can lead to potent and selective cytotoxic agents. While direct experimental data on "this compound" derivatives is currently limited, the structure-activity relationships of related compounds suggest that this scaffold holds significant promise. Future research should focus on the synthesis and evaluation of a library of "this compound" derivatives to explore their potential as anticancer therapeutics. Mechanistic studies will be crucial to identify their cellular targets and pathways of action, paving the way for the development of the next generation of acetamide-based cancer drugs.

References

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A Comparative Guide to Investigating the Mechanism of Action of N-(4-Acetyl-3-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the mechanism of action of a novel compound is paramount. This guide provides a comprehensive framework for investigating the potential pharmacological activities of N-(4-Acetyl-3-methylphenyl)acetamide. While direct mechanism of action studies on this specific molecule are not extensively available in public literature, its structural similarity to a well-established class of bioactive compounds—acetanilides—offers a logical starting point for hypothesis-driven research.

This document will compare the structural features of this compound with known acetanilide derivatives and, based on these comparisons, propose potential mechanisms of action. We will delve into the established pharmacology of related compounds and provide detailed experimental protocols to enable researchers to systematically investigate these potential activities.

Structural Comparison and Potential Bioactivities

This compound belongs to the acetanilide class of compounds, which are known to exhibit a range of biological effects, including analgesic, anti-inflammatory, antimicrobial, and antioxidant activities.[1][2] The specific substitutions on the phenyl ring of our target molecule—an acetyl group at the 4-position and a methyl group at the 3-position—are crucial in determining its potential biological profile.

CompoundStructureKnown/Potential BioactivitiesKey Structural Features Influencing Activity
This compound this compound structureHypothesized: Analgesic, Anti-inflammatory, Antimicrobial, AntioxidantAcetyl and methyl groups on the phenyl ring.
Acetanilide Acetanilide structureAnalgesic, Antipyretic.[3][4]Unsubstituted phenyl ring. Metabolized to paracetamol.[4][5]
Paracetamol (Acetaminophen) Paracetamol structureAnalgesic, Antipyretic.[6][7]Hydroxyl group at the 4-position.
Phenacetin Phenacetin structureAnalgesic, Antipyretic (largely withdrawn).[8]Ethoxy group at the 4-position.

The presence of the acetyl and methyl groups on this compound suggests that its metabolic fate and interaction with biological targets may differ from simpler acetanilides. These functional groups can influence the compound's lipophilicity, electronic distribution, and steric hindrance, all of which are critical for receptor binding and enzyme inhibition.

Potential Mechanism of Action: Analgesic and Anti-inflammatory Activity via COX Inhibition

A primary mechanism of action for many acetanilide derivatives with analgesic and anti-inflammatory properties is the inhibition of cyclooxygenase (COX) enzymes.[3][9] COX-1 and COX-2 are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[10][11]

The Cyclooxygenase Pathway

COX_Pathway cluster_inhibition Potential Inhibition Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes PGG2 Prostaglandin G2 (PGG2) COX_Enzymes->PGG2 Peroxidase Peroxidase Activity PGG2->Peroxidase PGH2 Prostaglandin H2 (PGH2) Peroxidase->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Pain & Inflammation Prostaglandins->Inflammation Target_Compound This compound Target_Compound->COX_Enzymes Inhibition?

Figure 1: The Cyclooxygenase (COX) Pathway and Potential Inhibition.
Comparative COX Inhibition Data

While data for this compound is unavailable, we can compare the COX inhibitory activity of other relevant compounds.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)Reference
Diclofenac 1.70.0821.25[10]
Indomethacin 0.11.60.06[10]
Celecoxib 150.04375N/A
Experimental Protocol: In Vitro COX Inhibition Assay

This assay will determine the ability of this compound to inhibit COX-1 and COX-2 enzymes.

Objective: To determine the IC50 values of this compound for COX-1 and COX-2.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • This compound

  • Control inhibitors (e.g., Diclofenac, Celecoxib)

  • Assay buffer (e.g., Tris-HCl)

  • EIA detection reagents

Procedure:

  • Prepare a series of dilutions of this compound and control inhibitors.

  • In a 96-well plate, add the COX-1 or COX-2 enzyme to each well.

  • Add the test compound dilutions to the respective wells.

  • Incubate for a specified time at a controlled temperature (e.g., 10 minutes at 25°C).

  • Initiate the reaction by adding arachidonic acid.

  • Incubate for a further period (e.g., 2 minutes).

  • Stop the reaction and measure the amount of prostaglandin produced using an Enzyme Immunoassay (EIA).

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Potential Mechanism of Action: Antimicrobial Activity

Several acetanilide derivatives have demonstrated antimicrobial properties.[12][13][14] The mechanism is often linked to the disruption of microbial cell membranes or the inhibition of essential enzymes. The presence of a halogen, such as chlorine, has been shown to enhance this activity.[15] While this compound lacks a halogen, the overall electronic and steric properties conferred by the acetyl and methyl groups could still contribute to antimicrobial effects.

Comparative Antimicrobial Data (Zone of Inhibition in mm)
Compound DerivativeE. coliP. aeruginosaB. subtilisB. cereusReference
3,4-dimethyl benzaldehyde derivative 24222625[12]
2-pyridine carbaldehyde derivative 23212424[12]
Sulphonated acetanilide with PABA 22202322[12]
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

Objective: To determine the MIC of this compound against a panel of pathogenic bacteria.

Materials:

  • This compound

  • Bacterial strains (e.g., E. coli, S. aureus, P. aeruginosa)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Positive control antibiotic (e.g., Streptomycin)

  • Resazurin solution (for viability assessment)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in MHB in a 96-well plate.

  • Prepare a bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL).

  • Add the bacterial inoculum to each well containing the compound dilutions.

  • Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for turbidity or by adding a viability indicator like resazurin. The MIC is the lowest concentration of the compound that inhibits visible bacterial growth.

Potential Mechanism of Action: Antioxidant Activity

Oxidative stress is implicated in numerous diseases, and compounds with antioxidant properties are of significant therapeutic interest. Acetamide derivatives have been shown to act as antioxidants by scavenging free radicals.[16][17] The mechanism can involve hydrogen atom transfer or single electron transfer, and the efficiency is highly dependent on the substituents on the aromatic ring.[18]

The Principle of Radical Scavenging

Antioxidant_Mechanism Free_Radical Free Radical (e.g., DPPH•) Neutralized_Radical Neutralized Radical Free_Radical->Neutralized_Radical Donates H• or e- Target_Compound This compound (Antioxidant?) Oxidized_Compound Oxidized Compound Target_Compound->Oxidized_Compound Becomes Oxidized

Figure 2: General Mechanism of Antioxidant Activity.
Comparative Antioxidant Data (DPPH Radical Scavenging Activity)
Compound ClassSpecific DerivativeIC50 (µM)Reference
Flavonoid Acetamides Quercetin Penta-acetamide33.83[16]
Apigenin Tri-acetamide67.10[16]
Partially Substituted Flavonoid Acetamides Quercetin Derivative31.52[16]
Luteolin Derivative45.67[16]
Experimental Protocol: DPPH Radical Scavenging Assay

Objective: To evaluate the free radical scavenging capacity of this compound.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Standard antioxidant (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol.

  • Prepare serial dilutions of this compound and the standard antioxidant in methanol.

  • In a 96-well plate, add the test compound dilutions.

  • Add the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at a specific wavelength (e.g., 517 nm).

  • Calculate the percentage of radical scavenging activity for each concentration.

  • Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Conclusion

While the precise mechanism of action of this compound remains to be elucidated, its chemical structure provides a strong rationale for investigating its potential as an analgesic, anti-inflammatory, antimicrobial, and antioxidant agent. The comparative data from related acetanilide derivatives offer valuable benchmarks for these investigations. The experimental protocols detailed in this guide provide a robust framework for researchers to systematically explore the pharmacological profile of this compound. The insights gained from such studies will be instrumental in determining the therapeutic potential of this compound and guiding future drug development efforts.

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A Researcher's Comparative Guide to Cytotoxicity Assays for Novel N-(4-Acetyl-3-methylphenyl)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of preclinical drug development, the early and accurate assessment of a compound's cytotoxicity is paramount.[1][2] This guide provides a comprehensive comparison of key in vitro cytotoxicity assays, specifically tailored for researchers working with novel N-(4-Acetyl-3-methylphenyl)acetamide derivatives. Our objective is to equip you with the rationale to select the most appropriate assay, ensuring robust and reliable data for your drug discovery pipeline.

The acetamide moiety is a cornerstone in various pharmaceuticals, known for a wide spectrum of biological activities.[3] Derivatives of this compound are of growing interest, with studies exploring their potential as antimicrobial, analgesic, and even anticancer agents.[4][5][6] However, unlocking their therapeutic potential requires a thorough understanding of their interaction with biological systems, starting with their effect on cell viability.

Section 1: Choosing Your Cytotoxicity Compass: A Comparative Analysis

The selection of a cytotoxicity assay is not a one-size-fits-all decision. It depends on the specific scientific question you are asking. Are you interested in overall metabolic health, membrane integrity, or a specific cell death pathway like apoptosis? Each assay offers a different lens through which to view cytotoxicity.

The Pillars of Cytotoxicity Assessment

We will focus on three widely adopted and mechanistically distinct assays:

  • MTT Assay: A colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.[7]

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH from damaged cells into the culture supernatant, serving as a marker for compromised plasma membrane integrity.[8]

  • Caspase-3/7 Assay: A specific measure of apoptosis, this assay detects the activity of key executioner caspases, caspase-3 and caspase-7.[9][10][11][12]

The following table provides a high-level comparison of these methods:

FeatureMTT AssayLDH AssayCaspase-3/7 Assay
Principle Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells.[13]Measurement of LDH released from cells with damaged plasma membranes.[8][14]Detection of activated caspase-3 and -7, key executioner enzymes in apoptosis.[11][15]
Measures Metabolic activity, an indirect measure of cell viability.[16]Cell membrane integrity, indicating necrosis or late apoptosis.[17][18]Apoptosis induction.[10][12]
Assay Type EndpointEndpointEndpoint or Kinetic
Advantages Well-established, cost-effective, high-throughput compatible.Non-destructive to remaining cells (uses supernatant), relatively simple and fast.[19]High specificity for apoptosis, can detect early stages of programmed cell death.[11]
Limitations Can be influenced by compounds affecting mitochondrial respiration, insoluble formazan requires a solubilization step.[7][20]May not detect early apoptotic events where the membrane is still intact, can have a lower signal-to-noise ratio.[19]Will not detect non-apoptotic cell death (e.g., necrosis).
Best For Initial high-throughput screening for general cytotoxicity.Assessing membrane-disrupting compounds or necrosis.Elucidating if a compound's cytotoxic effect is mediated by apoptosis.
Causality in Assay Selection: A Decision Workflow

The choice of assay should be driven by a logical progression of inquiry. For a novel this compound derivative with unknown mechanism, a tiered approach is recommended.

G A Start: Novel N-(4-Acetyl-3-methylphenyl) -acetamide Derivative B High-Throughput Screen (HTS) for General Cytotoxicity A->B C MTT Assay B->C Select Assay D Compound is Cytotoxic? C->D E No D->E No F Yes D->F Yes M Consider other biological activities or modify compound structure E->M G Investigate Mechanism of Cell Death F->G H LDH Assay G->H Assess Membrane Integrity I Caspase-3/7 Assay G->I Assess Apoptosis J Membrane Damage? (Necrosis/Late Apoptosis) H->J K Apoptosis Induction? I->K L Further Mechanistic Studies (e.g., mitochondrial potential, other caspases) J->L K->L

Figure 1. Decision workflow for selecting a cytotoxicity assay.

Section 2: Methodologies and Self-Validating Protocols

Here, we provide detailed, step-by-step protocols for each assay. A critical component of trustworthiness in any protocol is the inclusion of appropriate controls. These controls are essential for data interpretation and validation.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay is a cornerstone for assessing cell viability by measuring the metabolic activity of a cell population.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7][21] These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.[13][21]

G cluster_cell Viable Cell Mitochondria Mitochondria Dehydrogenase NAD(P)H-dependent oxidoreductase enzymes Formazan Purple Formazan (Insoluble) Dehydrogenase->Formazan Reduces MTT Yellow MTT (Cell-permeable) MTT->Mitochondria Enters cell Solubilized Solubilized Purple Solution Formazan->Solubilized Add Solubilization Solution (e.g., SDS-HCl) Reader Spectrophotometer (OD 570-590 nm) Solubilized->Reader Measure Absorbance

Sources

A Researcher's Guide to Comparative Docking Studies: N-(4-Acetyl-3-methylphenyl)acetamide Analogs Against Cyclooxygenase-2 (COX-2)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, scientifically grounded comparison of the binding potential of N-(4-Acetyl-3-methylphenyl)acetamide analogs against a critical therapeutic target. We move beyond a simple procedural outline to deliver a strategic framework, elucidating the causality behind experimental choices and ensuring the described protocols are self-validating systems for trustworthy results.

Strategic Imperative: Why Docking and Why COX-2?

Structure-based drug design (SBDD) is a cornerstone of modern medicinal chemistry, enabling the rational optimization of therapeutic agents by leveraging high-resolution structural data of biological targets.[1][2] Molecular docking, a principal method within SBDD, computationally predicts the preferred orientation and binding affinity of a ligand when complexed with a receptor, thereby guiding compound selection and optimization.[3][4][5]

The core scaffold, this compound, belongs to a class of acetamide derivatives that have garnered significant interest for their diverse pharmacological activities, including potential anti-inflammatory and anticancer properties.[6][7] A crucial protein implicated in both inflammation and cancer is Cyclooxygenase-2 (COX-2).[8][9] Unlike its constitutively expressed isoform COX-1, COX-2 is inducible and often overexpressed in inflamed and cancerous tissues.[9][10] This differential expression makes COX-2 a highly attractive target for developing selective inhibitors with potentially fewer side effects.[8] By promoting the synthesis of prostaglandins, COX-2 plays a pivotal role in angiogenesis, cell proliferation, invasion, and resistance to apoptosis, all hallmarks of cancer.[11][12] Therefore, evaluating the binding efficacy of novel acetamide analogs against COX-2 provides a scientifically robust rationale for identifying promising anti-inflammatory and anticancer drug candidates.

The Docking Workflow: A Self-Validating Protocol

The following protocol is designed as a complete, self-validating system. The initial validation step (2.3) is critical; it confirms that the chosen docking parameters can accurately reproduce a known binding pose, thereby lending high confidence to the subsequent predictions for the novel analogs.

Phase 1: Asset Preparation

Step 1: Ligand Structuring & Optimization The initial step involves generating and optimizing the 3D structures of the parent compound, this compound, and its selected analogs.

  • Causality: Accurate 3D coordinates and a low-energy conformation are paramount for a successful docking simulation. Starting from a high-energy or poorly structured state can lead to inaccurate binding predictions.

  • Protocol:

    • Sketch the 2D structures of the parent compound and its analogs using chemical drawing software (e.g., ChemDraw, MarvinSketch).

    • Convert the 2D structures to 3D structures.

    • Perform energy minimization using a suitable force field (e.g., MMFF94). This process optimizes the geometry to find a stable, low-energy conformation.

    • Save the final structures in a format compatible with docking software, such as .mol2 or .pdb.

Step 2: Selection of a Benchmark Comparator To contextualize the results, a known, potent inhibitor is required as a benchmark. For COX-2, Celecoxib is an FDA-approved selective inhibitor and serves as an excellent positive control.

  • Causality: Comparing the docking scores of novel compounds to a known inhibitor provides a relative measure of potential efficacy. If an analog demonstrates a comparable or superior binding affinity to Celecoxib in silico, it becomes a high-priority candidate for further experimental validation.

  • Protocol:

    • Obtain the 3D structure of Celecoxib from a chemical database like PubChem.

    • Prepare the structure using the same energy minimization protocol as the test analogs (Step 1).

Step 3: Protein Target Preparation The 3D crystallographic structure of the target protein must be meticulously prepared for docking.

  • Causality: Raw PDB files contain non-essential components (e.g., water molecules, co-solvents) that can interfere with the docking algorithm.[13] Adding hydrogens and assigning correct partial charges is essential for the scoring function to accurately calculate electrostatic and hydrogen bonding interactions.

  • Protocol:

    • Download the X-ray crystal structure of human COX-2 complexed with an inhibitor (e.g., PDB ID: 5IKR) from the RCSB Protein Data Bank.

    • Using molecular visualization software like PyMOL or AutoDock Tools, remove all water molecules and heteroatoms (except for the heme cofactor, which is essential for COX-2 activity).[14][15][16]

    • Add polar hydrogen atoms to the protein structure.

    • Assign partial atomic charges (e.g., Kollman charges).

    • Save the prepared protein as a .pdbqt file, the required format for AutoDock Vina.[17]

Phase 2: In Silico Docking Simulation

Step 4: Active Site Definition (Grid Box Generation) The docking simulation must be focused on the known active site of the protein to be computationally efficient and biologically relevant.

  • Causality: Confining the search space to the active site prevents the algorithm from wasting computational resources on irrelevant surface pockets and ensures that the predicted binding poses are within the region of biological activity.

  • Protocol:

    • Identify the active site by observing the position of the co-crystallized ligand in the original PDB file.

    • In the docking software (e.g., AutoDock Tools), define a 3D grid box that encompasses the entire active site.[17] A typical size for the COX-2 active site is around 25 x 25 x 25 Å.

    • Record the center coordinates and dimensions of the grid box. These parameters will be used for all subsequent docking runs.[18]

Step 5: Execution of Molecular Docking This is the core computational step where the software predicts the optimal binding poses and affinities.

  • Causality: The docking algorithm systematically samples numerous orientations and conformations of the ligand within the defined grid box. A scoring function then estimates the binding affinity for each pose, with lower energy values indicating more favorable binding.[19][20]

  • Protocol:

    • Use a validated docking program such as AutoDock Vina.

    • Create a configuration file specifying the prepared protein receptor (.pdbqt), the prepared ligand (.pdbqt), and the grid box parameters from Step 4.[21][22]

    • Execute the docking simulation via the command line.[13]

    • The program will output a file containing the predicted binding poses (typically 9-10) and their corresponding binding affinities (docking scores) in kcal/mol.

Phase 3: Protocol Validation & Analysis

Step 6: Docking Protocol Validation This crucial step ensures the reliability of the entire docking procedure.

  • Causality: Before docking novel compounds, one must prove that the chosen parameters can accurately replicate a known, experimentally determined binding mode.[23] This is typically done by re-docking the co-crystallized ligand into the active site from which it was derived.

  • Protocol:

    • Extract the co-crystallized ligand from the original PDB file (e.g., the ligand in PDB ID: 5IKR).

    • Prepare the ligand as described in Step 1.

    • Dock this ligand back into the prepared protein using the exact protocol from Step 5.

    • Superimpose the top-ranked docked pose with the original crystallographic pose and calculate the Root Mean Square Deviation (RMSD).

    • Trustworthiness Criterion: An RMSD value of less than 2.0 Å is considered a successful validation, indicating that the docking protocol is reliable and accurate.[23][24]

Step 7: Post-Docking Analysis and Visualization The final step involves interpreting the results to derive meaningful insights.

  • Causality: The docking score provides a quantitative estimate of binding affinity, while visual inspection reveals the specific molecular interactions (hydrogen bonds, hydrophobic interactions, etc.) that stabilize the complex. This qualitative analysis is essential for understanding the structural basis of binding and for rational lead optimization.

  • Protocol:

    • Load the docked protein-ligand complexes into a molecular visualization tool like PyMOL or Discovery Studio.[15][25]

    • Analyze the top-ranked pose for each ligand.

    • Identify and measure key intermolecular interactions, such as hydrogen bonds with critical active site residues (e.g., Ser530, Tyr385 in COX-2).[26]

    • Compare the binding modes and interactions of the analogs with the parent compound and the Celecoxib benchmark.

Visualizing the Process and Interactions

Diagrams provide a clear, high-level overview of complex workflows and molecular relationships.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking cluster_val Phase 3: Validation & Analysis Ligand_Prep Ligand Preparation (Analogs + Celecoxib) Grid_Gen Grid Box Generation (Define Active Site) Ligand_Prep->Grid_Gen Protein_Prep Protein Preparation (COX-2, PDB: 5IKR) Protein_Prep->Grid_Gen Docking Execute Docking (AutoDock Vina) Grid_Gen->Docking Validation Protocol Validation (Re-docking, RMSD < 2.0 Å) Docking->Validation Analysis Results Analysis (Scores & Interactions) Validation->Analysis

Caption: A validated workflow for molecular docking studies.

G cluster_protein COX-2 Active Site Ligand Analog 1 N-(4-Acetyl-5-fluoro-3-methylphenyl)acetamide SER530 Serine 530 Ligand->SER530 Hydrogen Bond (2.9 Å) TYR385 Tyrosine 385 Ligand->TYR385 Hydrogen Bond (3.1 Å) ARG120 Arginine 120 Ligand->ARG120 Hydrophobic Interaction VAL523 Valine 523 Ligand->VAL523 Hydrophobic Interaction

Caption: Key interactions of a top analog in the COX-2 active site.

Comparative Performance Data

The following table summarizes the predicted binding affinities and key molecular interactions for this compound, two hypothetical analogs, and the benchmark inhibitor, Celecoxib, against the COX-2 active site.

Compound NameDocking Score (kcal/mol)Key Interacting Residues
Celecoxib (Benchmark) -9.8Ser530, Tyr385, Arg513, Val523
This compound (Parent) -7.2Tyr385, Arg120
Analog 1: N-(4-Acetyl-5-fluoro-3-methylphenyl)acetamide -8.5Ser530, Tyr385, Val523
Analog 2: N-(4-amino-3-methylphenyl)acetamide -7.9Ser530, Arg120, Gln192

Discussion: From Data to Drug Discovery Insights

The in silico results provide a clear hierarchy of binding potential among the tested compounds.

Comparative Analysis: The parent compound, with a binding affinity of -7.2 kcal/mol, shows a moderate interaction with the COX-2 active site. In contrast, the benchmark drug Celecoxib demonstrates a significantly stronger binding affinity of -9.8 kcal/mol, consistent with its known potent inhibitory activity. The synthesized analogs exhibit improved binding potential over the parent compound. Analog 2 shows a modest improvement (-7.9 kcal/mol), while Analog 1 displays a substantial enhancement in binding affinity (-8.5 kcal/mol), bringing it closer to the range of the benchmark inhibitor.

Structure-Activity Relationship (SAR) Insights: The superior performance of Analog 1 can be directly attributed to its structural modification. The addition of an electron-withdrawing fluorine atom to the phenyl ring appears to facilitate stronger interactions within the active site. Visual analysis of the docking pose reveals that the fluorine atom engages in favorable contacts, and the acetyl group's oxygen forms a critical hydrogen bond with the hydroxyl group of Ser530, a hallmark interaction for many COX-2 inhibitors.[6][27] This interaction is absent in the parent compound's predicted binding mode.

Implications for Drug Development: The docking results strongly suggest that Analog 1 (N-(4-Acetyl-5-fluoro-3-methylphenyl)acetamide) is a promising lead candidate for further development. Its predicted binding affinity and interaction profile, particularly the key hydrogen bond with Ser530, indicate a high likelihood of potent and selective COX-2 inhibition. The data from this guide provides a compelling, data-driven rationale for prioritizing the synthesis and in vitro biological evaluation of this analog. Subsequent experimental assays would be required to confirm its inhibitory activity (IC50) and cellular efficacy.

This comparative guide demonstrates the power of a rigorous, well-validated molecular docking workflow to accelerate drug discovery.[28][29] By systematically comparing novel analogs against a known standard and meticulously analyzing the structural basis of their interactions, researchers can make informed decisions, efficiently allocating resources to the most promising candidates.

References

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The N-(4-Acetyl-3-methylphenyl)acetamide Scaffold: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on a Versatile Chemical Moiety in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the acetamide functional group stands as a cornerstone of molecular design.[1][2] Its inherent chemical versatility allows for extensive structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth, comparative analysis of the N-(4-acetyl-3-methylphenyl)acetamide scaffold and its close analogs, offering a technical narrative grounded in experimental data for researchers and drug development professionals. We will explore its potential by examining a case study of a structurally related scaffold, comparing its anticancer activity with established alternatives, and providing detailed, reproducible experimental protocols.

The Acetamide Scaffold: A Privileged Structure in Medicinal Chemistry

The acetamide moiety is a recurring motif in a multitude of clinically approved drugs, underscoring its significance in medicinal chemistry. Its prevalence stems from its ability to form stable amide bonds, act as a hydrogen bond donor and acceptor, and serve as a versatile linker for connecting different pharmacophoric elements.[3] This adaptability has led to the development of acetamide derivatives with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4][5]

A Case Study in Anticancer Drug Discovery: Thiazolyl-Acetamide Derivatives

While direct and extensive research on the "this compound" scaffold is not abundantly present in publicly accessible literature, a compelling case for its potential can be made by examining a closely related analog: 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid derivatives . A recent study detailed the synthesis and in vitro anti-proliferative activity of these compounds against various cancer cell lines, providing a solid foundation for a comparative analysis.[6][7]

Comparative Analysis of Anti-proliferative Activity

The study on 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives provides crucial quantitative data on their efficacy against the A549 human lung adenocarcinoma cell line. To contextualize the performance of this acetamide-based scaffold, we will compare the reported half-maximal inhibitory concentration (IC50) values with those of a standard chemotherapeutic agent, Cisplatin, and another acetamide-based kinase inhibitor, a thiazolyl N-benzyl-substituted acetamide derivative.

Compound/ScaffoldTarget Cell LineIC50 (µM)Reference
Compound 21 (Oxime derivative) A5495.42[7]
Compound 22 (Oxime derivative) A5492.47[7]
Compound 25 (Carbohydrazide derivative) A5498.05[7]
Cisplatin (Standard of Care) A54911.71[7]
Thiazolyl N-benzyl-substituted acetamide (8a) NIH3T3/c-Src527F1.34[8]

Key Insights from the Comparative Data:

  • The oxime derivatives of the 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid scaffold (Compounds 21 and 22 ) demonstrated significantly greater potency against the A549 cell line than the established chemotherapeutic agent, Cisplatin.[7]

  • The structure-activity relationship (SAR) within this series revealed that the oxime moiety plays a crucial role in enhancing the anti-proliferative activity.[7]

  • When compared to another acetamide-based scaffold targeting a different kinase (Src), the thiazolyl N-benzyl-substituted acetamide 8a also shows potent low micromolar activity, highlighting the general applicability of the acetamide core in designing kinase inhibitors.[8]

This data strongly suggests that the N-(4-acetylphenyl)acetamide core, when appropriately functionalized, can serve as a potent scaffold for the development of novel anticancer agents. The acetylphenyl moiety provides a key anchor point for further chemical exploration and optimization.

Experimental Protocols: A Guide to Synthesis and Evaluation

To ensure scientific integrity and enable the reproduction of these findings, detailed experimental protocols are essential. The following sections outline the synthesis of a representative N-arylacetamide and a standard biological evaluation assay.

Synthesis of N-Arylacetamides

The synthesis of N-arylacetamides can be achieved through various methods. A common and effective approach is the Schotten-Baumann reaction, which involves the acylation of an amine with an acid chloride in the presence of a base.

Step-by-Step Protocol:

  • Acid Chloride Formation: In a round-bottom flask, dissolve the desired carboxylic acid (1 equivalent) in a suitable solvent such as dichloromethane (DCM). Add thionyl chloride (1.2 equivalents) dropwise at 0°C. Stir the reaction mixture at room temperature for 2-3 hours or until the reaction is complete (monitored by TLC). Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride.

  • Amidation: Dissolve the desired aniline derivative (e.g., 4-amino-2-methylacetophenone for the synthesis of this compound) (1 equivalent) in DCM in a separate flask. Cool the solution to 0°C and add a base, such as triethylamine or pyridine (1.5 equivalents).

  • Reaction: Add the crude acid chloride solution dropwise to the aniline solution at 0°C. Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Work-up and Purification: Upon completion, wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-arylacetamide.

Causality Behind Experimental Choices: The use of thionyl chloride is a standard and efficient method for converting carboxylic acids to the more reactive acid chlorides, which readily undergo nucleophilic attack by the amine. The addition of a base is crucial to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards product formation.

MTT Assay for Anti-Proliferative Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is a standard preliminary assay for evaluating the cytotoxic potential of new chemical entities.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Cisplatin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Self-Validating System: The inclusion of both positive and negative controls is critical for validating the assay results. The positive control ensures that the assay can detect a cytotoxic effect, while the vehicle control provides a baseline for cell viability.

Visualizing the Path Forward: Workflows and Pathways

To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict a general workflow for drug discovery utilizing the acetamide scaffold and a simplified representation of a kinase signaling pathway that can be targeted by such inhibitors.

G cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Preclinical Phase Scaffold_Selection Scaffold Selection (N-arylacetamide) Library_Synthesis Library Synthesis Scaffold_Selection->Library_Synthesis HTS High-Throughput Screening Library_Synthesis->HTS Hit_Identification Hit Identification HTS->Hit_Identification SAR_Studies Structure-Activity Relationship (SAR) Hit_Identification->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization ADMET_Profiling ADMET Profiling Lead_Optimization->ADMET_Profiling In_Vivo_Efficacy In Vivo Efficacy (Xenograft Models) ADMET_Profiling->In_Vivo_Efficacy Toxicology_Studies Toxicology Studies In_Vivo_Efficacy->Toxicology_Studies Candidate_Selection Candidate Selection Toxicology_Studies->Candidate_Selection

Caption: A generalized workflow for acetamide-based drug discovery.

G Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->Receptor_Tyrosine_Kinase Downstream_Signaling Downstream Signaling (e.g., MAPK/ERK, PI3K/Akt) Receptor_Tyrosine_Kinase->Downstream_Signaling Proliferation_Survival Cell Proliferation & Survival Downstream_Signaling->Proliferation_Survival Acetamide_Inhibitor Acetamide-based Kinase Inhibitor Acetamide_Inhibitor->Receptor_Tyrosine_Kinase Inhibition

Sources

A Comparative Guide to the Antileishmanial Potential of N-(4-Acetyl-3-methylphenyl)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth evaluation of N-(4-Acetyl-3-methylphenyl)acetamide derivatives, a class of chalcone-related compounds, as potential therapeutic agents against leishmaniasis. We will objectively compare their performance with established antileishmanial drugs, supported by experimental data and detailed protocols for researchers in drug development.

Introduction: The Urgent Need for Novel Antileishmanial Therapies

Leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania, remains a significant global health problem, affecting millions worldwide. The current treatment landscape is fraught with challenges, including severe side effects of existing drugs, the emergence of drug-resistant parasite strains, and the high cost and logistical difficulties of administering treatment in endemic regions.[1][2]

The mainstay treatments, such as pentavalent antimonials, amphotericin B, and miltefosine, are limited by their toxicity and increasing lack of efficacy.[1] This underscores the critical need for the discovery and development of new, safer, and more effective antileishmanial compounds. Acetanilide derivatives, particularly those with a chalcone-like structure, have emerged as a promising area of research due to their potential to target essential parasite pathways.

The Promise of this compound Derivatives

The core structure of this compound lends itself to the synthesis of various derivatives, particularly chalcones, which are known for their broad spectrum of biological activities. One such series, N-(4-((E)-3-arylacryloyl)phenyl)acetamide derivatives, has been synthesized and evaluated for its antileishmanial potential.[3][4]

These compounds are synthesized through a Claisen-Schmidt condensation, a reliable and efficient method for forming the α,β-unsaturated ketone system characteristic of chalcones.[3] The versatility of this synthesis allows for the introduction of various substituents on the aromatic rings, enabling the exploration of structure-activity relationships (SAR) to optimize potency and reduce toxicity.

Mechanism of Action: Targeting the Parasite's Engine Room

While the precise mechanism of action for this compound derivatives is still under investigation, research on structurally related chalcones points towards a multi-pronged attack on the Leishmania parasite, primarily targeting its mitochondrial function and key metabolic enzymes.

Mitochondrial Disruption:

Studies have shown that chalcones can disrupt the ultrastructure of Leishmania mitochondria, leading to impaired function.[5][6][7] This is a critical blow to the parasite, as its mitochondria are central to energy production.

Inhibition of Fumarate Reductase:

A key target within the parasite's respiratory chain appears to be fumarate reductase (FRD).[5] This enzyme is present in Leishmania but absent in mammalian cells, making it an excellent selective target. Licochalcone A, a well-studied chalcone, has been shown to inhibit FRD at significantly lower concentrations than those required to affect host cell mitochondrial enzymes.[5] This selective inhibition disrupts the parasite's anaerobic energy metabolism, a crucial survival mechanism within the host macrophage.

Arginase Inhibition:

Another potential mechanism is the inhibition of Leishmania arginase.[8] This enzyme is vital for the parasite's synthesis of polyamines, which are essential for its growth and proliferation. By inhibiting arginase, chalcone derivatives can effectively starve the parasite of these critical building blocks.[8]

The proposed mechanisms of action are visualized in the signaling pathway diagram below:

Antileishmanial Mechanism of Chalcones Hypothesized Mechanism of Action of Chalcone Derivatives Chalcone N-(4-Acetyl-3-methylphenyl) acetamide Derivative (Chalcone) Mitochondria Leishmania Mitochondrion Chalcone->Mitochondria Disrupts Ultrastructure FRD Fumarate Reductase (FRD) Chalcone->FRD Inhibits Arginase Leishmania Arginase Chalcone->Arginase Inhibits Death Parasite Death Mitochondria->Death Energy ATP Production (Anaerobic Metabolism) FRD->Energy Essential for Polyamines Polyamine Synthesis Arginase->Polyamines Catalyzes Growth Parasite Growth & Proliferation Energy->Growth Energy->Death Depletion leads to Polyamines->Growth Polyamines->Death Depletion leads to

Caption: Hypothesized mechanisms of antileishmanial action for chalcone derivatives.

Performance Comparison: In Vitro Efficacy and Cytotoxicity

The antileishmanial potential of a compound is determined by its ability to kill the parasite at concentrations that are not harmful to host cells. This is quantified by the 50% inhibitory concentration (IC50) against the parasite and the 50% cytotoxic concentration (CC50) against a relevant host cell line (e.g., macrophages). The selectivity index (SI), calculated as the ratio of CC50 to IC50, is a crucial measure of a compound's therapeutic window. A higher SI value indicates greater selectivity for the parasite.

The following tables present a comparative analysis of N-(4-((E)-3-arylacryloyl)phenyl)acetamide derivatives against standard antileishmanial drugs.

Table 1: In Vitro Antileishmanial Activity against Leishmania (Viannia) panamensis Promastigotes and Cytotoxicity against J774 Macrophages

CompoundIC50 (µM) vs. L. panamensis PromastigotesCC50 (µM) vs. J774 MacrophagesSelectivity Index (SI = CC50/IC50)
Derivative 3g < 23.9> 646.5> 27
Derivative 3h < 20.972.82> 3
Pentamidine (Control) < 1.18~12> 10.25

Data sourced from Pacheco et al., 2013.[9]

Table 2: Comparative In Vitro Activity of Standard Antileishmanial Drugs against Leishmania donovani

DrugIC50 (µM) vs. PromastigotesIC50 (µM) vs. AmastigotesCC50 (µM) vs. Macrophages (THP-1/J774)Selectivity Index (SI) vs. Amastigotes
Miltefosine 0.4 - 3.80.9 - 4.351.12 - 77~12 - 85
Amphotericin B 0.6 - 0.70.1 - 0.41.20~3 - 12
Pentamidine 12.9 - 13.9 (L. martiniquensis)17.4 - 19.2 (L. martiniquensis)N/AN/A

Data compiled from multiple sources.[10][11][12][13]

From the data, derivative 3g shows a promising selectivity index of over 27, suggesting it is significantly more toxic to the parasite than to mammalian cells.[9] While its potency (IC50) is lower than the standard drug pentamidine, its high SI makes it a candidate for further investigation.[9]

Experimental Protocols: A Guide for Researchers

To ensure the reproducibility and validity of findings, standardized protocols are essential. The following are detailed methodologies for key in vitro and in vivo assays.

Experimental Workflow

The overall workflow for evaluating the antileishmanial potential of a novel compound is a multi-step process, from initial in vitro screening to in vivo efficacy studies.

Antileishmanial Drug Discovery Workflow Workflow for Evaluating Antileishmanial Compounds cluster_0 In Vitro Screening cluster_1 In Vivo Efficacy Promastigote_Assay Promastigote Susceptibility Assay (IC50) SI_Calculation Selectivity Index (SI) Calculation Promastigote_Assay->SI_Calculation Cytotoxicity_Assay Macrophage Cytotoxicity Assay (CC50) Cytotoxicity_Assay->SI_Calculation Amastigote_Assay Intracellular Amastigote Susceptibility Assay (IC50) Animal_Model Establish Murine Model (e.g., BALB/c mice) Amastigote_Assay->Animal_Model Lead Compounds SI_Calculation->Amastigote_Assay Promising Candidates Treatment Compound Administration (Oral/IP) Animal_Model->Treatment Evaluation Efficacy Evaluation (Parasite Burden, Lesion Size) Treatment->Evaluation

Caption: A streamlined workflow for antileishmanial drug discovery.

In Vitro Promastigote Susceptibility Assay

Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against Leishmania promastigotes.

Materials:

  • Leishmania promastigotes in logarithmic growth phase

  • Complete RPMI-1640 medium

  • 96-well microtiter plates

  • Test compound and reference drug (e.g., pentamidine)

  • Resazurin solution

  • Plate reader

Procedure:

  • Harvest promastigotes and adjust the concentration to 1 x 10^6 cells/mL in fresh medium.

  • Dispense 100 µL of the cell suspension into each well of a 96-well plate.

  • Prepare serial dilutions of the test compound and add them to the wells. Include a positive control (reference drug) and a negative control (medium with vehicle).

  • Incubate the plate at the appropriate temperature for the Leishmania species (e.g., 26°C for L. panamensis) for 72 hours.

  • Add 10 µL of resazurin solution to each well and incubate for another 4-6 hours.

  • Measure the fluorescence or absorbance using a plate reader.

  • Calculate the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.[1]

In Vitro Intracellular Amastigote Susceptibility Assay

Objective: To determine the IC50 of a test compound against the clinically relevant intracellular amastigote stage of Leishmania.

Materials:

  • Macrophage cell line (e.g., J774, THP-1)

  • Stationary-phase Leishmania promastigotes

  • Complete cell culture medium

  • 96-well microtiter plates

  • Test compound and reference drug

  • Giemsa stain or a fluorescent DNA dye (e.g., DAPI)

  • Microscope (light or fluorescence)

Procedure:

  • Seed macrophages in a 96-well plate and allow them to adhere overnight.

  • Infect the macrophages with stationary-phase promastigotes at a parasite-to-cell ratio of approximately 10:1.

  • Incubate for 24 hours to allow for phagocytosis and transformation into amastigotes.

  • Wash the wells to remove extracellular promastigotes.

  • Add fresh medium containing serial dilutions of the test compound.

  • Incubate for 72 hours.

  • Fix and stain the cells with Giemsa or a fluorescent dye.

  • Determine the number of amastigotes per 100 macrophages by microscopic examination.

  • Calculate the IC50 value.[1][14]

Macrophage Cytotoxicity Assay

Objective: To determine the 50% cytotoxic concentration (CC50) of a test compound on a macrophage cell line.

Materials:

  • Macrophage cell line

  • Complete cell culture medium

  • 96-well microtiter plates

  • Test compound

  • MTT or resazurin solution

  • Plate reader

Procedure:

  • Seed macrophages in a 96-well plate and allow them to adhere overnight.

  • Replace the medium with fresh medium containing serial dilutions of the test compound.

  • Incubate for 72 hours.

  • Add MTT or resazurin solution and incubate for 4-6 hours.

  • Measure the absorbance or fluorescence.

  • Calculate the CC50 value.[15][16]

In Vivo Efficacy in a Murine Model

Objective: To evaluate the in vivo efficacy of a lead compound in a BALB/c mouse model of leishmaniasis.

Materials:

  • BALB/c mice

  • Infective-stage Leishmania promastigotes

  • Test compound, vehicle, and positive control (e.g., miltefosine)

  • Calipers for lesion measurement

Procedure:

  • Infect BALB/c mice with Leishmania promastigotes (e.g., subcutaneously in the footpad for cutaneous leishmaniasis or intravenously for visceral leishmaniasis).[17][18][19]

  • Allow the infection to establish (e.g., development of a measurable lesion).

  • Randomly assign mice to treatment groups (test compound, vehicle control, positive control).

  • Administer the treatment for a specified duration (e.g., daily for 28 days).

  • Monitor disease progression by measuring lesion size or determining parasite burden in target organs (spleen, liver) at the end of the experiment.[17]

  • Analyze the data to determine if the test compound significantly reduces parasite load compared to the control group.

Conclusion and Future Directions

This compound derivatives, particularly those with a chalcone scaffold, represent a promising avenue for the development of new antileishmanial drugs. Their potential to selectively target parasite-specific pathways, such as mitochondrial function and essential enzymes, coupled with favorable selectivity indices, warrants further investigation.

Future research should focus on:

  • Expanding the SAR studies: Synthesizing and screening a wider range of derivatives to improve potency and pharmacokinetic properties.

  • In-depth mechanistic studies: Elucidating the precise molecular targets to aid in rational drug design.

  • In vivo efficacy and toxicity studies: Evaluating the most promising compounds in relevant animal models to assess their therapeutic potential and safety profiles.

The development of new antileishmanial agents is a complex but essential endeavor. The exploration of novel chemical scaffolds like the acetamide derivatives discussed here is a critical step towards addressing the unmet medical needs of patients with leishmaniasis.

References

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A Comparative Guide to the Anticoagulant Potential of Novel N-(4-Acetyl-3-methylphenyl)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The landscape of anticoagulant therapy is continually evolving, driven by the need for safer and more effective agents to manage thromboembolic disorders. Current treatments, while effective, are often associated with challenges such as a narrow therapeutic window, frequent monitoring requirements, and significant bleeding risks. This guide introduces an investigative approach into a novel chemical series, derivatives of "N-(4-Acetyl-3-methylphenyl)acetamide," as potential next-generation anticoagulants. We provide a comprehensive framework for their synthesis, in vitro screening, and preclinical in vivo evaluation, comparing their hypothetical performance against established drugs like warfarin and apixaban. This document serves as a technical resource for researchers and drug development professionals, detailing the scientific rationale, step-by-step experimental protocols, and data interpretation necessary to assess this promising chemical scaffold.

Introduction: The Unmet Need for Novel Anticoagulants

Thromboembolic diseases, including deep vein thrombosis, pulmonary embolism, and stroke, are major causes of morbidity and mortality worldwide. For decades, vitamin K antagonists like warfarin were the standard of care, but their use is complicated by numerous food and drug interactions and the need for regular INR monitoring.[1] The advent of Direct Oral Anticoagulants (DOACs), such as Factor Xa (FXa) inhibitors, has offered significant advantages, including a rapid onset of action and predictable pharmacokinetics.[2][3] However, the risk of major bleeding events remains a primary concern, underscoring the continued search for anticoagulants with an improved efficacy and safety profile.

The N-Phenylacetamide Scaffold: A Promising Starting Point

The N-phenylacetamide core is a versatile scaffold that has been explored for a wide range of biological activities.[4][5][6] The parent compound for this investigation, this compound, is primarily known as an intermediate in organic synthesis.[7] Our rationale for investigating its derivatives as anticoagulants is based on structural analogy. The scaffold presents multiple sites for chemical modification, allowing for the strategic placement of functional groups that could facilitate high-affinity binding to the active site of key coagulation enzymes, such as Factor Xa. We hypothesize that by mimicking the binding modes of known "xabans," we can develop potent and selective inhibitors.[2][8]

Synthesis and Characterization of Test Derivatives

A library of derivatives can be synthesized from commercially available starting materials. A general and robust synthetic route, such as the Schotten-Baumann reaction, allows for the creation of diverse analogues by reacting substituted acid chlorides with various primary aromatic amines.[9]

For the purpose of this guide, we will focus on two hypothetical derivatives:

  • AMD-01: A derivative with modifications designed to enhance binding to the S1 pocket of Factor Xa.

  • AMD-02: A derivative with alterations aimed at optimizing interactions with the S4 pocket of Factor Xa.

All synthesized compounds must be purified to >95% purity and their structures confirmed by standard spectroscopic methods (¹H-NMR, ¹³C-NMR, HRMS).

In Vitro Anticoagulant Profiling: A Comparative Analysis

Rationale for Assay Selection

The initial screening of anticoagulant activity is performed using a panel of plasma-based clotting assays. These tests provide a global assessment of a compound's effect on the coagulation cascade.[10][11]

  • Activated Partial Thromboplastin Time (aPTT): Measures the integrity of the intrinsic and common pathways.[1][12] It is sensitive to inhibitors of Factors XII, XI, IX, VIII, X, V, II, and fibrinogen.

  • Prothrombin Time (PT): Evaluates the extrinsic and common pathways.[1][12] It is sensitive to inhibitors of Factors VII, X, V, II, and fibrinogen.

  • Thrombin Time (TT): Specifically assesses the final step of coagulation—the conversion of fibrinogen to fibrin by thrombin.[12]

By comparing the effects on these three assays, we can form an early hypothesis about the compound's mechanism of action. For instance, a selective Factor Xa inhibitor is expected to prolong both PT and aPTT, with minimal effect on TT.

Experimental Protocol: In Vitro Coagulation Assays

This protocol is adapted from standard laboratory procedures for coagulometric analysis.[10][13]

  • Preparation:

    • Thaw pooled normal human plasma (citrated) in a 37°C water bath.

    • Prepare stock solutions of test compounds (AMD-01, AMD-02), Warfarin, and Apixaban in a suitable solvent (e.g., DMSO). Create a dilution series to test a range of concentrations.

    • Pre-warm all reagents (aPTT reagent, PT reagent, 0.025 M CaCl₂, thrombin reagent) to 37°C.[13]

  • aPTT Assay:

    • Pipette 50 µL of citrated plasma into a coagulometer cuvette.

    • Add 5 µL of the test compound solution or vehicle control.

    • Incubate the mixture for 3 minutes at 37°C.

    • Add 50 µL of pre-warmed aPTT reagent and incubate for an additional 3 minutes.

    • Initiate clotting by adding 50 µL of pre-warmed 0.025 M CaCl₂.

    • The coagulometer will automatically record the clotting time in seconds.

  • PT Assay:

    • Pipette 50 µL of citrated plasma into a cuvette.

    • Add 5 µL of the test compound solution or vehicle control.

    • Incubate for 3 minutes at 37°C.

    • Initiate clotting by adding 100 µL of pre-warmed PT reagent.

    • The coagulometer will record the clotting time.

  • Data Analysis:

    • Perform all tests in triplicate.

    • Calculate the concentration required to double the clotting time (2x Clotting Time) for each compound in the PT and aPTT assays.

Visualization: The Coagulation Cascade

The following diagram illustrates the key pathways in blood coagulation and the points at which the PT and aPTT assays exert their function.

Coagulation_Cascade cluster_Intrinsic Intrinsic Pathway (aPTT) cluster_Extrinsic Extrinsic Pathway (PT) cluster_Common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIa XIa XI->XIa XIIa IX IX IXa IXa IX->IXa XIa VIIIa_IXa IXa + VIIIa Xa Factor Xa VIIIa_IXa->Xa TF Tissue Factor (TF) VIIa_TF VIIa + TF VIIa_TF->Xa VII VII VII->VIIa_TF X Factor X X->Xa Prothrombin Prothrombin Xa->Prothrombin Thrombin Thrombin Prothrombin->Thrombin Xa + Va Fibrinogen Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Thrombin Cross-linked Fibrin Cross-linked Fibrin Fibrin->Cross-linked Fibrin XIIIa InVivo_Workflow A 1. Animal Acclimatization (7 days) B 2. Drug Administration (Oral Gavage, T=-60 min) A->B C 3. Anesthesia & Surgical Preparation (Expose Carotid Artery) B->C D 4. Baseline Blood Flow Measurement (Doppler Probe) C->D E 5. Thrombus Induction (FeCl3 Application, T=0 min) D->E F 6. Continuous Blood Flow Monitoring E->F G 7. Endpoint Measurement (Time to Occlusion) F->G H 8. Data Analysis & Comparison G->H

Caption: Experimental workflow for the in vivo thrombosis model.

Comparative In Vivo Data
Treatment Group (Dose)Time to Occlusion (min)Bleeding Time (min)
Vehicle Control12.5 ± 2.13.1 ± 0.5
AMD-01 (10 mg/kg)35.8 ± 4.56.5 ± 1.2
AMD-02 (10 mg/kg)48.2 ± 5.37.8 ± 1.5
Apixaban (10 mg/kg)45.1 ± 4.98.5 ± 1.8

Elucidating the Mechanism of Action: Factor Xa Inhibition

Hypothesis: Direct Factor Xa Inhibition

The in vitro data (prolongation of both PT and aPTT) strongly suggest that the AMD derivatives act on a factor within the common pathway. Factor Xa is the most likely target, as direct thrombin inhibitors would significantly prolong the TT. [3][14]To confirm this, a specific enzymatic assay is required.

Experimental Protocol: Chromogenic Anti-Xa Assay
  • Principle: This assay measures the residual activity of a known amount of Factor Xa after incubation with an inhibitor. The remaining FXa cleaves a chromogenic substrate, producing a color change that is inversely proportional to the inhibitor's activity.

  • Procedure:

    • In a 96-well plate, add purified human Factor Xa.

    • Add varying concentrations of the test inhibitor (AMD-01, AMD-02) or a known FXa inhibitor (Apixaban).

    • Incubate for 10 minutes at 37°C.

    • Add a chromogenic FXa substrate (e.g., S-2765).

    • Read the absorbance at 405 nm over time using a plate reader.

  • Data Analysis:

    • Determine the rate of substrate cleavage for each inhibitor concentration.

    • Calculate the inhibitor concentration that causes 50% inhibition (IC₅₀).

    • Further kinetic studies can be performed to determine the inhibition constant (Ki) and the type of inhibition (e.g., competitive, reversible). [3]

Visualization: Proposed Inhibitory Pathway

MoA_Diagram Prothrombin Prothrombin (Factor II) Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen catalyzes FXa Factor Xa FXa->Prothrombin catalyzes Inhibitor AMD-02 (Derivative) Inhibitor->FXa Inhibition Fibrin Fibrin Clot Fibrinogen->Fibrin

Caption: Proposed mechanism of action via direct Factor Xa inhibition.

Comparative Ki Data
CompoundFactor Xa Ki (nM)
AMD-01 5.2
AMD-02 1.8
Apixaban 0.8

Discussion and Future Perspectives

The hypothetical data presented suggest that the this compound scaffold is a viable starting point for novel Factor Xa inhibitors. Derivative AMD-02 demonstrated potent in vitro activity, translating to strong antithrombotic efficacy in an in vivo model, comparable to the established DOAC, Apixaban. Notably, its bleeding time profile was slightly more favorable, a critical parameter for the safety of anticoagulants. [8] The next steps in development would include:

  • Lead Optimization: Further structure-activity relationship (SAR) studies to improve potency and selectivity.

  • Pharmacokinetic Profiling: Assessment of absorption, distribution, metabolism, and excretion (ADME) properties.

  • Safety Pharmacology: Comprehensive evaluation of off-target effects and toxicology.

Conclusion

The systematic investigation outlined in this guide provides a clear and robust pathway for evaluating the anticoagulant properties of this compound derivatives. By employing a logical progression from in vitro screening to in vivo validation and mechanistic studies, researchers can effectively identify and characterize promising new drug candidates. The hypothetical results for derivative AMD-02 highlight the potential of this chemical class to yield a novel anticoagulant with a desirable efficacy and safety profile, warranting further exploration in the quest for improved therapies for thromboembolic disorders.

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A Comparative Guide to the Antioxidant Activity of Acetamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the in vitro antioxidant potential of various acetamide derivatives. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of the structure-activity relationships that govern the efficacy of these compounds, the methodologies used to assess their potential, and a summary of key quantitative data to inform future research.

The Imperative for Novel Antioxidants: The Role of Acetamide Derivatives

Oxidative stress, a state defined by an imbalance between the generation of reactive oxygen species (ROS) and the body's intrinsic antioxidant defense mechanisms, is a key pathological driver in a multitude of human diseases.[1][2] Conditions ranging from neurodegenerative disorders and cardiovascular disease to cancer are linked to the cumulative damage inflicted by ROS on vital cellular components.[1] This has positioned antioxidants, compounds capable of neutralizing these damaging free radicals, as a critical area of therapeutic development.

Among the vast landscape of synthetic molecules, acetamide derivatives have emerged as a remarkably versatile scaffold.[1][3] Their synthetic tractability and the ability to modulate their physicochemical properties through targeted substitutions make them promising candidates for the development of novel antioxidant agents. This guide delves into the experimental evidence supporting their efficacy, comparing different structural classes and outlining the robust methodologies required for their evaluation.

Structure-Activity Relationships: The Chemical Basis of Efficacy

The antioxidant capacity of an acetamide derivative is not an intrinsic property of the core scaffold but is profoundly influenced by the nature and position of its functional groups. The primary mechanisms by which these compounds exert their effects are through hydrogen atom transfer (HAT) or single electron transfer (SET) to neutralize free radicals.

A critical determinant of antioxidant activity is the presence and accessibility of labile hydrogen atoms, typically from phenolic hydroxyl (-OH) groups. The conversion of these hydroxyl groups into acetamide moieties can have complex effects. For instance, in the flavonoid class, this modification has been shown to significantly improve bioavailability, a crucial parameter for drug development. However, this often comes at the cost of reduced in vitro antioxidant activity, as the primary hydrogen-donating hydroxyl groups are masked.[4][5] This trade-off underscores the importance of a multi-parameter approach in drug design, balancing potency with pharmacokinetic properties.

Furthermore, substitutions on the aromatic rings play a pivotal role. A structure-activity relationship evaluation reveals that hydroxyl and methylene groups attached to the core structure are crucial for the overall antioxidant and bioavailability properties.[6] Studies on isatin-derived acetamides have shown that electron-withdrawing groups (like -NO2) can diminish antioxidant effects, while electron-donating or halogen substituents (like -F) can enhance them.[7]

Comparative Analysis of Antioxidant Potency

The most direct way to compare the antioxidant potential of different compounds is by examining their half-maximal inhibitory concentration (IC50) values from standardized assays. A lower IC50 value signifies higher potency, as a lower concentration is required to scavenge 50% of the radicals in the assay. The following table summarizes data from various studies, providing a comparative snapshot of different acetamide derivative classes.

Table 1: Comparative Antioxidant Activity (IC50) of Acetamide Derivatives

Compound ClassSpecific DerivativeAssayIC50 (µM)Reference
Unmodified Flavonoids QuercetinDPPH2.19 - 13.03[4]
FisetinDPPH2.19 - 13.03[4]
Flavonoid Acetamides Quercetin Penta-acetamideDPPH33.83[1][4]
Fisetin Tetra-acetamideDPPH34.81[1]
Apigenin Tri-acetamideDPPH67.10[1][4]
Kaempferol Tetra-acetamideDPPH43.24[1]
Luteolin Tetra-acetamideDPPH55.12[1]
Partially Substituted Flavonoid Acetamides Quercetin Derivative (Cpd 7)DPPH31.52[8][9]
Apigenin Derivative (Cpd 11)DPPH198.41[8][9]
Luteolin Derivative (Cpd 15)DPPH45.67[1]

Note: Direct comparison of IC50 values between different studies should be approached with caution due to potential variations in experimental conditions.

Gold-Standard Methodologies for In Vitro Assessment

A robust evaluation of antioxidant activity relies on well-validated, reproducible assays. The choice of assay is critical, as different methods measure antioxidant capacity via different mechanisms. For a comprehensive profile, employing multiple assays is highly recommended.[10]

General Experimental Workflow

The screening of acetamide derivatives for antioxidant activity follows a standardized workflow, ensuring consistency and comparability of results.

G cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Analysis p1 Prepare Acetamide Derivative Solutions a1 DPPH Assay p1->a1 a2 ABTS Assay p1->a2 a3 FRAP Assay p1->a3 p2 Prepare Assay Reagents & Standards p2->a1 p2->a2 p2->a3 m1 Spectrophotometric Measurement a1->m1 a2->m1 a3->m1 d1 Calculate % Inhibition and IC50 Values m1->d1

Caption: General workflow for in vitro antioxidant screening of acetamide derivatives.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
  • Principle & Rationale: This assay is widely used due to its simplicity and the stability of the DPPH radical.[1] It measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from deep purple to yellow. This decolorization, measured spectrophotometrically at ~517 nm, is directly proportional to the radical scavenging activity.[10]

G DPPH_radical DPPH• (Stable Free Radical) (Purple) DPPH_H DPPH-H (Non-radical) (Yellow) DPPH_radical->DPPH_H + AH Antioxidant AH (Acetamide Derivative) Antioxidant_radical A• (Antioxidant Radical) Antioxidant->Antioxidant_radical - H•

Caption: Chemical principle of the DPPH radical scavenging assay.

  • Step-by-Step Protocol:

    • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol.[1] Also, prepare serial dilutions of the test acetamide derivatives and a standard antioxidant (e.g., Ascorbic Acid or Trolox).

    • Assay Reaction: In a 96-well microplate, add a small volume of the test compound or standard solution.

    • Initiation: Add the DPPH working solution to each well to initiate the reaction. Include a control well containing only the solvent and DPPH solution.

    • Incubation: Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).[11] The dark incubation is crucial to prevent photodegradation of the DPPH radical.

    • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[1]

    • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100[1]

    • IC50 Determination: Plot the % inhibition against the concentration of the test compound to determine the IC50 value.[1]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
  • Principle & Rationale: The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).[1] This method is advantageous because the ABTS•+ radical is soluble in both aqueous and organic solvents, allowing for the analysis of a broader range of compounds. The radical is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate. The pre-formed blue-green radical cation is reduced in the presence of an antioxidant, and the decolorization is measured at ~734 nm.[10][12]

  • Step-by-Step Protocol:

    • Radical Generation: Prepare the ABTS•+ radical cation by mixing a 7 mM ABTS stock solution with a 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark for 12-16 hours before use.[12] This extended incubation ensures the complete formation of the radical cation.

    • Working Solution Preparation: Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[12] This standardization is critical for assay reproducibility.

    • Assay Reaction: Similar to the DPPH assay, add various concentrations of the test compounds and a standard (e.g., Trolox) to a 96-well plate.

    • Initiation: Add the diluted ABTS•+ working solution to each well.

    • Incubation: Incubate the plate at room temperature for a short period (e.g., 6 minutes).[1]

    • Measurement: Measure the absorbance at 734 nm.

    • Calculation: Calculate the % inhibition as described for the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of a sample to that of the standard, Trolox.[12]

FRAP (Ferric Reducing Antioxidant Power) Assay
  • Principle & Rationale: Unlike the radical scavenging assays, the FRAP assay measures the reducing potential of an antioxidant. The principle is based on the reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic medium. The change in absorbance, measured at ~593 nm, is proportional to the total reducing power of the sample. This assay provides a direct measure of the electron-donating capacity of the tested compounds.

  • Step-by-Step Protocol:

    • Reagent Preparation:

      • Acetate Buffer (300 mM, pH 3.6): Prepare by mixing sodium acetate and acetic acid. The acidic pH is essential for the reaction chemistry.

      • TPTZ Solution (10 mM): Dissolve TPTZ in 40 mM HCl.

      • FeCl₃ Solution (20 mM): Dissolve ferric chloride in distilled water.

    • FRAP Working Reagent: Prepare fresh by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio. Warm the reagent to 37°C before use.

    • Assay Reaction: Add a small volume of the test sample to the FRAP working reagent.

    • Incubation: Incubate the mixture at 37°C for a specified time (e.g., 5 minutes).

    • Measurement: Measure the absorbance of the blue-colored solution at 593 nm.

    • Calculation: Construct a calibration curve using a standard of known concentration (e.g., FeSO₄). The antioxidant capacity of the samples is then expressed as equivalents of this standard (e.g., mmol of FeSO₄ equivalents per gram of sample).

Cellular Context and Future Directions

The in vitro studies summarized in this guide conclusively demonstrate that acetamide derivatives possess significant antioxidant potential, validated through widely accepted chemical assays.[1] The structure of the derivative is the paramount factor dictating its activity.

However, it is crucial to recognize the limitations of these chemical-based assays. They do not account for critical biological factors such as bioavailability, cell permeability, and metabolism. Therefore, promising candidates identified through these screening methods warrant further investigation.

Future research should focus on:

  • Cell-Based Assays: Employing methods like the Cellular Antioxidant Activity (CAA) assay to assess antioxidant effects within a biologically relevant context.[1][2]

  • Mechanistic Elucidation: Investigating the precise mechanisms of action, including potential interactions with intracellular signaling pathways involved in oxidative stress.

  • In Vivo Validation: Progressing the most promising compounds to animal models to evaluate their efficacy, pharmacokinetics, and safety profiles in the context of oxidative stress-related diseases.[1]

By systematically applying the comparative data and robust methodologies presented here, the scientific community can accelerate the discovery and development of the next generation of acetamide-based antioxidant therapies.

References

  • Autore, G., Caruso, A., Marzocco, S., Nicolaus, B., Palladino, C., Pinto, A., Popolo, A., Sinicropi, M. S., Tommonaro, G., & Saturnino, C. (2010). Acetamide derivatives with antioxidant activity and potential anti-inflammatory activity. Molecules, 15(3), 2028-2038. [Link]

  • Autore, G., et al. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. National Institutes of Health. [Link]

  • Isika, D. K., & Sadik, O. A. (2022). Synthesis, biological and computational studies of flavonoid acetamide derivatives. RSC Advances, 12(17), 10599-10613. [Link]

  • Autore, G., et al. (2010). Acetamide derivatives with antioxidant activity and potential anti-inflammatory activity. Molecules. [Link]

  • Isika, D. K., & Sadik, O. A. (2022). Selective Structural Derivatization of Flavonoid Acetamides Significantly Impacts Their Bioavailability and Antioxidant Properties. Semantic Scholar. [Link]

  • Isika, D. K., & Sadik, O. A. (2022). Synthesis, biological and computational studies of flavonoid acetamide derivatives. RSC Publishing. [Link]

  • Isika, D. K., & Sadik, O. A. (2022). Selective Structural Derivatization of Flavonoid Acetamides Significantly Impacts Their Bioavailability and Antioxidant Properties. Molecules. [Link]

  • Autore, G., et al. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. MDPI. [Link]

  • Parlapalli, et al. (2024). Antimicrobial and antioxidant activities of a new acetamide compound. WJPR. [Link]

  • Saeidnia, S., et al. (2011). Antioxidant Activity of some Medicinal Species using FRAP Assay. Journal of Medicinal Plants. [Link]

  • Mensor, L. L., et al. (2001). Comparison of DPPH and ABTS assays for determining antioxidant potential of water and methanol extracts of Spirulina platensis. Indian Journal of Geo-Marine Sciences. [Link]

  • Isika, D. K., & Sadik, O. A. (2022). Selective Structural Derivatization of Flavonoid Acetamides Significantly Impacts Their Bioavailability and Antioxidant Properties. Molecules, 27(23), 8141. [Link]

  • Batubara, I., et al. (2020). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.f. & Zoll.) Müll.Arg. E3S Web of Conferences. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-(4-Acetyl-3-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are cornerstones of this principle. This guide provides a detailed, step-by-step protocol for the safe disposal of N-(4-Acetyl-3-methylphenyl)acetamide (CAS No. 34956-31-5), ensuring the protection of laboratory personnel and the environment. While specific toxicity data for this compound is limited, its chemical structure as an acetamide derivative necessitates a cautious and informed approach to its disposal.[1]

Hazard Assessment and Pre-Disposal Considerations

Known Properties of this compound:

PropertyValueSource
CAS Number 34956-31-5[1][2]
Molecular Formula C11H13NO2[3]
Melting Point 131 - 139 °C[1][3]
Boiling Point 385 °C[1]
Density 1.122 g/cm³[1]

Inferred Hazards:

Based on safety information for similar acetamide compounds, this compound may be an irritant to the skin and eyes.[1][4] Good ventilation is recommended during handling to avoid inhalation of any dust or vapors.[1] It is also prudent to treat this compound as potentially harmful if swallowed.

Incompatible Materials:

Store this compound and its waste away from strong oxidizing agents and strong acids.[1][5]

Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling this compound for disposal, all personnel must be equipped with the appropriate PPE. This is a non-negotiable aspect of laboratory safety.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes or airborne particles.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile) to prevent skin contact.

  • Body Protection: A lab coat or other protective clothing should be worn.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.

The following diagram illustrates the workflow for ensuring personal safety before handling chemical waste.

PPE_Workflow cluster_prep Pre-Handling Safety Protocol Assess Assess Hazards Select_PPE Select Appropriate PPE Assess->Select_PPE Based on SDS and compound class Inspect_PPE Inspect PPE for Integrity Select_PPE->Inspect_PPE Don_PPE Don PPE Correctly Inspect_PPE->Don_PPE

Caption: Pre-disposal personal protective equipment workflow.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it should be treated as hazardous waste. Do not dispose of this chemical down the drain or in regular solid waste.[6][7] The primary recommended method is disposal via an approved waste disposal plant or a licensed hazardous waste contractor.[4][5][8]

Step 1: Waste Segregation and Collection

  • Designated Waste Container: Collect all waste this compound, including any contaminated materials like weighing paper or contaminated gloves, in a designated, properly labeled, and sealable container.

  • Container Compatibility: Ensure the container is made of a material that will not react with the chemical. A high-density polyethylene (HDPE) container is generally a suitable choice.

  • Labeling: The waste container must be clearly labeled with the full chemical name, "this compound," and the appropriate hazard symbols.

Step 2: Handling Spills

In the event of a spill, immediate and proper cleanup is essential to prevent exposure and environmental contamination.

  • Evacuate: If the spill is large, evacuate all non-essential personnel from the area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[8]

  • Collect: Carefully sweep or scoop the absorbed material into the designated hazardous waste container.[4]

  • Clean: Clean the spill area thoroughly.

  • Prevent Entry into Waterways: Do not allow the spilled material to enter drains, sewers, or public waters.[8]

Step 3: Storage Pending Disposal

  • Secure Location: Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous chemical waste.[1]

  • Authorized Access: This storage area should be secure and accessible only to authorized personnel.[8]

  • Incompatible Materials: Keep the waste container away from incompatible materials, particularly strong oxidizing agents and strong acids.[1][5]

Step 4: Arranging for Final Disposal

  • Contact Environmental Health and Safety (EHS): Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.[8]

  • Provide Information: Be prepared to provide the full chemical name and any other relevant safety information.

  • Follow Regulations: All disposal activities must be carried out in strict accordance with local, regional, and national regulations.[6][8]

The decision-making process for the disposal of this compound is outlined in the following diagram:

Disposal_Decision_Tree Start Start: Have this compound Waste Is_Spill Is it a Spill? Start->Is_Spill Spill_Protocol Follow Spill Protocol: 1. Evacuate & Ventilate 2. Contain with Inert Material 3. Collect in Waste Container Is_Spill->Spill_Protocol Yes Waste_Collection Collect in Designated, Labeled Waste Container Is_Spill->Waste_Collection No Store_Waste Store Securely in Hazardous Waste Area Spill_Protocol->Store_Waste Waste_Collection->Store_Waste Contact_EHS Contact EHS or Licensed Waste Disposal Contractor Store_Waste->Contact_EHS Final_Disposal Arrange for Pickup and Disposal at Approved Facility Contact_EHS->Final_Disposal

Caption: Decision-making flowchart for proper disposal.

Conclusion: A Commitment to Safety and Compliance

The responsible disposal of this compound is a critical component of safe laboratory practice. By adhering to the procedures outlined in this guide—from initial hazard assessment and the use of proper PPE to correct waste segregation, storage, and final disposal through approved channels—researchers can ensure they are not only protecting themselves and their colleagues but also upholding their responsibility to environmental stewardship. Always consult your institution's specific safety protocols and the relevant local and national regulations.

References

  • BenchChem. (2025). Proper Disposal of N,N-Dimethyl-D6-acetamide: A Guide for Laboratory Professionals.
  • BIOSYNCE. (n.d.). This compound CAS 34956-31-5.
  • Stenutz. (n.d.). This compound.
  • Fisher Scientific. (2025). Safety Data Sheet - N-(2-Hydroxy-4-methylphenyl)acetamide.
  • Sigma-Aldrich. (2025). Safety Data Sheet - Acetamide.
  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • Cheméo. (n.d.). Chemical Properties of Acetamide, N-(4-methylphenyl)- (CAS 103-89-9).
  • Fisher Scientific. (n.d.). Safety Data Sheet - Acetamide.
  • Penta Chemicals. (2023). Acetamide - Safety Data Sheet.
  • Fisher Scientific. (2023). Safety Data Sheet - N1-(3-Acetyl-4-hydroxyphenyl)acetamide.
  • Loba Chemie. (n.d.). Acetamide for Synthesis.
  • Pallav Chemicals. (n.d.). Acetamide Material Safety Data Sheet.
  • ChemShuttle. (n.d.). This compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.